molecular formula C58H66O15S2 B8050781 TAK-875 Hemihydrate

TAK-875 Hemihydrate

Cat. No.: B8050781
M. Wt: 1067.3 g/mol
InChI Key: OJXYMYYDAVXPIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

TAK-875 Hemihydrate is a useful research compound. Its molecular formula is C58H66O15S2 and its molecular weight is 1067.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality TAK-875 Hemihydrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about TAK-875 Hemihydrate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-[6-[[3-[2,6-dimethyl-4-(3-methylsulfonylpropoxy)phenyl]phenyl]methoxy]-2,3-dihydro-1-benzofuran-3-yl]acetic acid;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C29H32O7S.H2O/c2*1-19-12-25(34-10-5-11-37(3,32)33)13-20(2)29(19)22-7-4-6-21(14-22)17-35-24-8-9-26-23(15-28(30)31)18-36-27(26)16-24;/h2*4,6-9,12-14,16,23H,5,10-11,15,17-18H2,1-3H3,(H,30,31);1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJXYMYYDAVXPIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C2=CC=CC(=C2)COC3=CC4=C(C=C3)C(CO4)CC(=O)O)C)OCCCS(=O)(=O)C.CC1=CC(=CC(=C1C2=CC=CC(=C2)COC3=CC4=C(C=C3)C(CO4)CC(=O)O)C)OCCCS(=O)(=O)C.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C58H66O15S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1067.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Introduction: The Quest for Glucose-Dependent Insulin Secretion

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Discovery and Synthesis of TAK-875 Hemihydrate

Type 2 Diabetes Mellitus (T2DM) is a chronic metabolic disorder characterized by hyperglycemia resulting from insulin resistance and progressive pancreatic β-cell dysfunction. A major challenge in T2DM pharmacotherapy is the risk of hypoglycemia, a common side effect of traditional insulin secretagogues like sulfonylureas, which stimulate insulin release irrespective of blood glucose levels.[1][2] This clinical need spurred the search for novel therapeutic targets that could induce insulin secretion in a strictly glucose-dependent manner.

One such target that emerged with significant promise was the G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[3] Predominantly expressed on pancreatic β-cells, GPR40 is activated by medium and long-chain free fatty acids (FFAs), which potentiate glucose-stimulated insulin secretion (GSIS).[1][4] Harnessing this endogenous mechanism offered a pathway to a new class of antidiabetic drugs with a potentially superior safety profile. This guide provides a detailed chronicle of one of the most prominent GPR40 agonists, Fasiglifam (TAK-875), from its rational design and discovery to its synthesis and the ultimate safety concerns that halted its development.

Part 1: The Discovery of TAK-875 - A Journey of Molecular Refinement

The Rationale: Targeting GPR40 for Safer Glycemic Control

The central hypothesis behind the development of TAK-875 was that a potent and selective GPR40 agonist could mimic the beneficial effects of FFAs on insulin secretion without causing the lipotoxicity associated with chronic FFA elevation.[5] The key attraction of GPR40 is its glucose-sensing mechanism; it enhances insulin secretion significantly only under hyperglycemic conditions, thereby minimizing the risk of driving blood glucose to dangerously low levels.[2][5][6] This glucose-dependency represented a significant theoretical advantage over existing therapies.

From Flexible Lead to Rigid Core: Lead Optimization

The discovery program initiated by Takeda Pharmaceutical Company began with a series of synthetic agonists identified through ligand-based drug design. An early lead compound, a phenylpropanoic acid derivative, demonstrated modest activity and a pharmacokinetic profile that suggested susceptibility to metabolic breakdown, specifically β-oxidation at the flexible propanoic acid chain.[7]

The critical innovation in the optimization process was a strategic structural constraint. To improve metabolic stability and refine the molecule's interaction with the receptor, chemists designed a fused ring system by cyclizing the phenylpropanoic acid moiety.[6][7] This led to the exploration of various fused phenylalkanoic acids, including dihydrobenzofuran derivatives.

This structural rigidification proved successful, yielding compounds with favorable in vitro agonist activity and improved pharmacokinetic properties.[7] Further optimization of the biphenyl "head" of the molecule, which interacts with the receptor, led to the identification of [(3S)-6-({2′,6′-dimethyl-4′-[3-(methylsulfonyl)propoxy]biphenyl-3-yl}methoxy)-2,3-dihydro-1-benzofuran-3-yl]acetic acid , designated TAK-875.[6] This compound emerged as a highly potent, selective, and orally bioavailable GPR40 agonist, selected as the clinical candidate.[6][7]

Part 2: Mechanism of Action - The Gαq Signaling Cascade

TAK-875 exerts its insulinotropic effects by activating the GPR40 receptor on the surface of pancreatic β-cells. This initiates a well-defined intracellular signaling cascade.

The GPR40 Signaling Pathway
  • Receptor Activation: TAK-875 binds to and activates GPR40.

  • G-Protein Coupling: The activated receptor couples with the Gq/11 alpha subunit of its associated heterotrimeric G protein.[6][8]

  • PLC Activation: This coupling activates Phospholipase C (PLC).[8]

  • Second Messenger Generation: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[8]

  • Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum (ER), triggering the release of stored calcium (Ca2+) into the cytosol.[5][8]

  • Enhanced Insulin Exocytosis: The resulting increase in intracellular Ca2+ concentration is a key signal that promotes the fusion of insulin-containing granules with the cell membrane, leading to insulin secretion. This entire process is contingent on the initial steps of glucose metabolism within the β-cell, ensuring its glucose-dependent nature.[3][5]

GPR40_Signaling_Pathway cluster_caption TAK875 TAK-875 GPR40 GPR40 Receptor (FFAR1) TAK875->GPR40 Binds & Activates Gq Gαq/11 GPR40->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to Receptor Ca2 ↑ Intracellular [Ca²⁺] ER->Ca2 Releases Ca²⁺ Insulin Glucose-Dependent Insulin Secretion Ca2->Insulin Promotes

Caption: Fig 1: GPR40 Signaling Pathway Activated by TAK-875.

A Deeper Mechanism: Ago-Allosteric Modulation

Further research revealed a more sophisticated mechanism of action. TAK-875 functions as an ago-allosteric modulator .[1] This means it not only acts as a partial agonist on its own but also exhibits positive cooperativity with endogenous FFA ligands.[1] In the physiological context, TAK-875 potentiates the insulin secretion stimulated by circulating FFAs, and conversely, FFAs augment the activity of TAK-875. This synergistic relationship likely contributed to its potent in vivo effects.[1]

Part 3: Chemical Synthesis of TAK-875 Hemihydrate

The synthesis of a complex chiral molecule like TAK-875 requires a multi-step, strategic approach. The following protocol outlines a plausible synthetic route based on the molecule's structure, combining key chemical fragments.

Experimental Protocol: A Convergent Synthetic Strategy

The synthesis can be logically divided into the preparation of two key intermediates: the biphenyl "headgroup" and the chiral dihydrobenzofuran "tail," followed by their coupling.

Step 1: Synthesis of the Biphenyl Methoxybenzyl Bromide Intermediate

  • Suzuki Coupling: Start with 2,6-dimethylaniline. Convert it to 3-bromo-2,6-dimethylaniline. Couple this with a suitable boronic acid, such as (4-(3-(methylsulfonyl)propoxy)phenyl)boronic acid, under standard Suzuki coupling conditions (e.g., Pd(PPh₃)₄, Na₂CO₃, in a toluene/ethanol/water mixture) to form the core biphenyl structure.

  • Sandmeyer Reaction: Convert the amino group on the biphenyl intermediate to a hydroxymethyl group. This can be achieved by diazotization with NaNO₂/HCl followed by reaction with formaldehyde.

  • Bromination: Convert the resulting alcohol to the corresponding benzyl bromide using a brominating agent like PBr₃ or CBr₄/PPh₃. This yields the key biphenyl methoxybenzyl bromide intermediate.

Step 2: Synthesis of the Chiral Dihydrobenzofuran Intermediate

  • Starting Material: Begin with a commercially available substituted phenol, such as 4-hydroxy-3-methoxy-benzaldehyde.

  • Alkylation & Claisen Rearrangement: Protect the aldehyde, then perform an O-alkylation followed by a Claisen rearrangement to install the allyl group that will form the dihydrofuran ring.

  • Ring Closure & Chiral Resolution: Oxidatively cleave the allyl double bond and perform an intramolecular cyclization to form the dihydrobenzofuran ring. The resulting carboxylic acid is a racemic mixture. Chiral resolution is performed at this stage using a chiral amine (e.g., (S)-(-)-α-methylbenzylamine) to selectively crystallize the desired (S)-enantiomer.

Step 3: Coupling and Final Formation of TAK-875 Hemihydrate

  • Williamson Ether Synthesis: Couple the two key intermediates. Deprotonate the phenolic hydroxyl group of the chiral dihydrobenzofuran intermediate with a base (e.g., K₂CO₃ or Cs₂CO₃) in a polar aprotic solvent (e.g., DMF or acetonitrile). Add the biphenyl methoxybenzyl bromide intermediate from Step 1 to form the ether linkage.

  • Deprotection: If any protecting groups were used (e.g., on the carboxylic acid), remove them under appropriate conditions (e.g., acid or base hydrolysis).

  • Hemihydrate Formation: Purify the final compound by recrystallization from a suitable solvent system containing water (e.g., ethanol/water) to isolate TAK-875 as a stable hemihydrate crystalline solid.

Synthesis_Workflow cluster_A Fragment A Synthesis cluster_B Fragment B Synthesis cluster_caption A1 2,6-Dimethylaniline IntA Biphenyl Intermediate (Fragment A) A1->IntA Multi-step (Suzuki, Sandmeyer, Bromination) A2 Boronic Acid Derivative A2->IntA B1 Substituted Phenol IntB Chiral Dihydrobenzofuran (Fragment B) B1->IntB Multi-step (Alkylation, Cyclization, Chiral Resolution) TAK875 TAK-875 IntA->TAK875 Coupling (Ether Synthesis) IntB->TAK875 Final TAK-875 Hemihydrate TAK875->Final Recrystallization (w/ Water)

Caption: Fig 2: Convergent Synthesis of TAK-875 Hemihydrate.

Part 4: Clinical Journey and Eventual Discontinuation

Preclinical Promise and Clinical Efficacy

TAK-875 demonstrated a strong preclinical profile. It showed high potency with an EC50 value of approximately 72 nM.[9][10] In diabetic rat models, orally administered TAK-875 improved glucose tolerance and augmented insulin secretion during glucose challenges.[5] Crucially, it did not cause hypoglycemia in fasted, normoglycemic rats, reinforcing its glucose-dependent mechanism of action.[5]

This promise carried over into early clinical development. Phase II trials in patients with T2DM showed that TAK-875 provided effective glycemic control, significantly lowering HbA1c with a minimal risk of hypoglycemia compared to placebo or glimepiride.[1][11] These encouraging results led Takeda to initiate a large-scale global Phase III clinical trial program.[4][12]

Clinical Trial Endpoint Fasiglifam (TAK-875) Placebo / Comparator Key Finding Reference
Glycemic Control (Phase II) Significant reduction in HbA1cLess or no reductionEffective in improving glycemic control.[1]
Hypoglycemia Risk (Phase II) Low incidence, similar to placeboLow (Placebo), Higher (Glimepiride)Demonstrated a low risk of hypoglycemia.[1]
Insulin Secretion Augmented in a glucose-dependent mannerNo significant augmentationConfirmed the proposed mechanism of action in humans.[5]
Liver Safety (Phase III) Increased incidence of elevated ALT/bilirubinLower incidenceEmergence of a significant liver safety signal.[11][13]
The Unforeseen Obstacle: Liver Safety Concerns

In December 2013, Takeda announced the voluntary termination of the entire fasiglifam development program.[4][14][15] The decision was based on emerging data from the Phase III trials that raised significant concerns about liver safety.[4][11] After consulting with independent expert panels, the company concluded that the potential risks of the drug no longer outweighed its benefits.[4][15]

The clinical data revealed a higher incidence of elevated liver enzymes (ALT) and bilirubin in patients treated with fasiglifam compared to placebo and active comparators.[13] The pattern of injury was determined to be hepatocellular.[13] Most critically, several cases of serious drug-induced liver injury were identified, including one case that met the criteria for Hy's Law—a strong indicator of a drug's potential to cause fatal liver failure.[13]

Investigations into the mechanism of hepatotoxicity suggested it was not a class effect of GPR40 agonism but was specific to the fasiglifam molecule.[2] The leading hypotheses include:

  • Inhibition of Hepatobiliary Transporters: Studies showed that TAK-875 inhibits key transporters in the liver, such as BSEP, MRP2, and OATPs.[16] Inhibition of these transporters can disrupt the flow of bile acids and bilirubin, leading to cholestatic injury and hyperbilirubinemia.[16]

  • Metabolite-Driven Toxicity: The primary metabolic pathway for fasiglifam is the formation of an acyl glucuronide.[17] Such metabolites can sometimes be chemically reactive and have been implicated in the toxicity of other drugs.

Conclusion: A Cautionary Tale and a Path Forward

The story of TAK-875 is a powerful case study in drug development. It represents the successful application of rational drug design to create a potent, selective, and mechanistically novel therapeutic candidate that showed great promise in early clinical trials. However, it also serves as a stark reminder that unforeseen safety issues can emerge late in development, even for highly optimized molecules.

While the journey of TAK-875 ended in disappointment, the scientific insights gained were invaluable. The liver toxicity was linked to the specific chemical properties of the molecule and its metabolites, not the GPR40 target itself.[18] This has kept the door open for the development of second-generation GPR40 agonists. Future research in this area focuses on designing molecules that retain the glucose-dependent insulinotropic activity while possessing different metabolic profiles, avoiding the carboxylic acid moiety, or employing novel strategies like gut-restricted agonism to mitigate the risk of systemic toxicity.[18] The pursuit of a safe and effective GPR40 agonist for the treatment of T2DM continues, informed by the critical lessons learned from TAK-875.

References

  • Title: A Novel Antidiabetic Drug, Fasiglifam/TAK-875, Acts as an Ago-Allosteric Modulator of FFAR1 - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Discovery of TAK-875: A Potent, Selective, and Orally Bioavailable GPR40 Agonist Source: ACS Medicinal Chemistry Letters URL: [Link]

  • Title: Fasiglifam-Induced Liver Injury: In Vitro ADME Techniques Source: Sygnature Discovery URL: [Link]

  • Title: TAK-875, an orally available G protein-coupled receptor 40/free fatty acid receptor 1 agonist, enhances glucose-dependent insulin secretion and improves both postprandial and fasting hyperglycemia in type 2 diabetic rats Source: PubMed URL: [Link]

  • Title: Discovery of TAK-875: A Potent, Selective, and Orally Bioavailable GPR40 Agonist. Source: SciSpace URL: [Link]

  • Title: Takeda Announces Termination of Fasiglifam (TAK-875) Development Source: Takeda URL: [Link]

  • Title: Fasiglifam (TAK-875), a G Protein-Coupled Receptor 40 (GPR40) Agonist, May Induce Hepatotoxicity through Reactive Oxygen Species Generation in a GPR40-Dependent Manner Source: Biomolecules & Therapeutics URL: [Link]

  • Title: Liver Safety of Fasiglifam (TAK-875) in Patients with Type 2 Diabetes: Review of the Global Clinical Trial Experience Source: PubMed URL: [Link]

  • Title: GPR40 agonists for the treatment of type 2 diabetes Source: Ovid URL: [Link]

  • Title: Takeda ends development of diabetes drug fasiglifam due to concerns about liver safety Source: European Pharmaceutical Review URL: [Link]

  • Title: Takeda pipeline hit by fasiglifam failure Source: PMLiVE URL: [Link]

  • Title: GPR40: A therapeutic target for mediating insulin secretion (Review) Source: Spandidos Publications URL: [Link]

  • Title: Takeda terminates Fasiglifam (TAK-875) development Source: Drug Discovery News URL: [Link]

  • Title: Investigation of the pharmacokinetics and metabolic fate of Fasiglifam (TAK-875) in male and female rats following oral and intravenous administration Source: Taylor & Francis Online URL: [Link]

  • Title: Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders Source: Frontiers in Endocrinology URL: [Link]

  • Title: Fasiglifam (TAK-875) Inhibits Hepatobiliary Transporters: A Possible Factor Contributing to Fasiglifam-Induced Liver Injury Source: PubMed URL: [Link]

Sources

Architectural and Pharmacological Profiling of TAK-875 Hemihydrate: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

TAK-875 (Fasiglifam) hemihydrate represents a profound case study in modern rational drug design, illustrating the delicate balance between potent metabolic efficacy and complex toxicological challenges. Originally developed as a first-in-class, orally bioavailable agonist for Free Fatty Acid Receptor 1 (FFAR1/GPR40), TAK-875 demonstrated exceptional capability in enhancing glucose-stimulated insulin secretion (GSIS) without the hypoglycemic risks associated with traditional sulfonylureas. Although it advanced to Phase 3 clinical trials for Type 2 Diabetes Mellitus, its development was ultimately terminated due to drug-induced liver injury (DILI)[1]. This whitepaper dissects the chemical architecture, ago-allosteric pharmacology, and the mechanistic causality behind both its efficacy and its clinical failure.

Chemical Architecture and Solid-State Thermodynamics

The molecular framework of TAK-875 is engineered around a central dihydrobenzofuran core linked to a highly substituted biphenyl system. The deliberate inclusion of a methylsulfonylpropoxy group is critical; structure-activity relationship (SAR) studies indicate that this moiety projects into the solvent-exposed region of the receptor, significantly enhancing binding affinity to the GPR40 allosteric site[2].

The Causality of the Hemihydrate Selection: In pharmaceutical formulation, the active pharmaceutical ingredient (API) is synthesized as a hemihydrate—meaning one water molecule is shared between two TAK-875 molecules within the crystal lattice. Anhydrous forms of highly lipophilic, bulky molecules often suffer from thermodynamic instability and hygroscopicity, leading to unpredictable moisture absorption during storage. By locking the crystal lattice into a low-energy hemihydrate state, formulation scientists ensure strict stoichiometric consistency, preventing batch-to-batch variations in bioavailability and preserving the compound's shelf-life[3].

Table 1: Physicochemical and Pharmacological Profile
ParameterValue / Description
IUPAC Name (3S)-6-({2′,6′-dimethyl-4′-[3-(methylsulfonyl)propoxy]biphenyl-3-yl}methoxy)-2,3-dihydro-1-benzofuran-3-yl]acetic acid hydrate
CAS Number 1374598-80-7 (Hemihydrate)
Molecular Formula C58H66O15S2 (Dimer) or C29H32O7S · 1/2 H2O
Molecular Weight 1067.3 g/mol (Dimer) / 533.63 g/mol (Monomer equivalent)
Target Receptor GPR40 (FFAR1)
In Vitro EC50 14 nM to 72 nM (Assay and cell-line dependent)

Mechanism of Action: Ago-Allosteric Modulation

Unlike endogenous free fatty acids (FFAs) such as


-linolenic acid, which bind to the orthosteric site of GPR40, TAK-875 functions as an ago-allosteric modulator . Crystallographic and docking studies reveal that TAK-875 binds to a distinct inter-helical allosteric pocket. This binding dynamic is highly advantageous: it not only activates the Gq-coupled pathway independently but also exhibits positive cooperativity with endogenous circulating FFAs. This synergistic amplification ensures that insulin is secreted strictly in a glucose-dependent manner, effectively bypassing the risk of fasting hypoglycemia[4].

G TAK TAK-875 (Fasiglifam) GPR40 GPR40 (FFAR1) Receptor TAK->GPR40 Ago-allosteric binding Gq Gq Alpha Subunit GPR40->Gq Activation PLC Phospholipase C (PLC) Gq->PLC Stimulation IP3 IP3 Generation PLC->IP3 Cleaves PIP2 Ca Intracellular Ca2+ Release IP3->Ca ER Calcium release Insulin Glucose-Dependent Insulin Secretion Ca->Insulin Exocytosis trigger

Fig 1. TAK-875 mediated GPR40 (FFAR1) signaling pathway for insulin secretion.

The Hepatotoxicity Paradox: Unraveling the Clinical Failure

The termination of TAK-875 in Phase 3 trials underscores the critical need for comprehensive off-target profiling. The drug-induced liver injury (DILI) observed in patients is driven by a dual-mechanism pathogenesis:

  • Bile Acid Transporter Inhibition: TAK-875 and its primary glucuronide metabolite (TAK-875-Glu) act as potent, micromolar inhibitors of critical hepatobiliary efflux transporters, specifically the Bile Salt Export Pump (BSEP) and Multidrug Resistance-associated Proteins (MRPs). This steric blockade prevents the clearance of bile acids, leading to toxic intracellular accumulation and subsequent cholestatic injury[5].

  • GPR40-Dependent ROS Generation: At high localized concentrations, TAK-875 triggers reactive oxygen species (ROS) generation directly within hepatocytes. Knockdown models utilizing siRNA have proven that this ROS generation is surprisingly GPR40-dependent, leading to mitochondrial stress, cytoplasmic vacuolation, and hepatocellular apoptosis[1].

DILI TAK TAK-875 Exposure Transporters Inhibition of BSEP/NTCP/MRPs TAK->Transporters Off-target binding ROS ROS Generation TAK->ROS GPR40-dependent ROS Bile Bile Acid Accumulation Transporters->Bile Impaired efflux Mito Mitochondrial Dysfunction Bile->Mito Cellular stress ROS->Mito Oxidative stress HepTox Hepatocellular Toxicity (DILI) Mito->HepTox Apoptosis/Necrosis

Fig 2. Dual mechanism of TAK-875 induced hepatotoxicity via ROS and bile acid accumulation.

Validated Experimental Methodologies

As a standard of trustworthiness, experimental protocols must be self-validating and mechanistically sound. Below are the optimized workflows for handling and evaluating TAK-875.

Protocol A: Preparation of TAK-875 Hemihydrate Working Solutions
  • Objective: Formulate a stable, clear solution of TAK-875 for in vitro or in vivo dosing without precipitating the highly lipophilic API.

  • System Validation: Visual inspection for micro-precipitates and parallel vehicle-control testing ensures that the solvent matrix itself does not induce cellular toxicity.

  • Step 1: Stock Solution Preparation. Dissolve TAK-875 hemihydrate powder in anhydrous DMSO to a concentration of 25.0 mg/mL.

    • Causality: The hemihydrate crystal lattice is highly stable. Anhydrous DMSO is required to disrupt the hydrogen bonding of the water of hydration, fully solubilizing the biphenyl and dihydrobenzofuran moieties[6]. Moisture-contaminated DMSO will drastically reduce solubility.

  • Step 2: Sequential Matrix Addition. To prepare 1 mL of working solution, sequentially add: 100 μL DMSO stock, 400 μL PEG300 (mix thoroughly), 50 μL Tween-80 (mix thoroughly), and finally 450 μL Saline[6].

    • Causality: Order of addition is absolute. PEG300 acts as a co-solvent to prevent immediate precipitation when transitioning from DMSO. Tween-80, a non-ionic surfactant, forms micelles that encapsulate the lipophilic TAK-875 molecules, keeping them in a metastable suspension when the aqueous saline is introduced. Adding saline directly to the DMSO stock will cause catastrophic precipitation.

Protocol B: In Vitro Calcium Influx Assay for GPR40 Activation
  • Objective: Quantify the ago-allosteric activation of GPR40 by TAK-875 via intracellular calcium transients.

  • System Validation: The assay utilizes CHO cells stably expressing hGPR40 (CHO-hGPR40) alongside wild-type CHO cells as a negative control. This ensures the observed calcium transients are strictly GPR40-dependent.

  • Step 1: Cell Seeding and Starvation. Seed CHO-hGPR40 cells at

    
     cells/well in a 96-well plate. Incubate overnight, then starve in serum-free medium for 2 hours prior to the assay.
    
    • Causality: Serum starvation reduces basal intracellular signaling noise caused by growth factors and endogenous lipids present in fetal bovine serum (FBS), maximizing the signal-to-noise ratio upon agonist introduction.

  • Step 2: Fluorophore Loading. Load cells with recording medium containing 2.5 μg/mL Fluo-4 AM, 2.5 mM probenecid, and 0.1% fatty acid-free BSA for 60 minutes at 37°C.

    • Causality: Fluo-4 AM is a cell-permeable fluorescent calcium indicator. Probenecid is critically added to inhibit multidrug resistance proteins (MRPs), preventing the premature efflux of the cleaved (active) Fluo-4 dye from the cytosol. Fatty acid-free BSA acts as a carrier protein to prevent non-specific binding of lipophilic TAK-875 to the plastic wells.

  • Step 3: Baseline Measurement and Compound Addition. Record baseline fluorescence for 15 seconds using a Fluorometric Imaging Plate Reader (FLIPR). Inject TAK-875 (0.01–10 μM) and record fluorescence for an additional 90 seconds.

    • Causality: Establishing a baseline allows each well to serve as its own internal control (

      
      ). The rapid 90-second recording captures the transient peak of IP3-mediated endoplasmic reticulum calcium release before compensatory efflux mechanisms normalize cytosolic calcium levels.
      

References

  • Discovery of TAK-875: A Potent, Selective, and Orally Bioavailable GPR40 Agonist | ACS Medicinal Chemistry Letters. Source: acs.org. URL:[Link]

  • A Novel Antidiabetic Drug, Fasiglifam/TAK-875, Acts as an Ago-Allosteric Modulator of FFAR1 | PLOS One. Source: plos.org. URL:[Link]

  • Fasiglifam hemihydrate | CID 57339446 - PubChem. Source: nih.gov. URL:[Link]

  • Fasiglifam (TAK-875) Alters Bile Acid Homeostasis in Rats and Dogs: A Potential Cause of Drug Induced Liver Injury - PMC. Source: nih.gov. URL:[Link]

  • Fasiglifam (TAK-875), a G Protein-Coupled Receptor 40 (GPR40) Agonist, May Induce Hepatotoxicity through Reactive Oxygen Species Generation in a GPR40-Dependent Manner - PMC. Source: nih.gov. URL:[Link]

Sources

The Rise and Fall of a Promising Antidiabetic Agent: An In-depth Technical Guide to the GPR40/FFAR1 Agonist Activity of TAK-875

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of TAK-875 (fasiglifam), a once-promising oral antidiabetic agent. We will delve into the core of its mechanism as a potent and selective agonist of G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1). This document will explore the scientific rationale for targeting GPR40, the detailed pharmacology of TAK-875, the experimental methodologies used to characterize its activity, and the ultimate reasons for its clinical discontinuation. By examining the journey of TAK-875, we aim to provide valuable insights for the ongoing development of safer and more effective therapies for type 2 diabetes.

GPR40/FFAR1: A Strategic Target for Glucose-Dependent Insulin Secretion

Free Fatty Acid Receptor 1 (FFAR1), or GPR40, is a G protein-coupled receptor predominantly expressed in pancreatic β-cells.[1] It is activated by medium and long-chain fatty acids.[1] This receptor has garnered significant attention as a therapeutic target for type 2 diabetes mellitus because its activation amplifies glucose-stimulated insulin secretion (GSIS).[2][3] This glucose-dependent mechanism of action is a highly desirable attribute for an antidiabetic drug, as it minimizes the risk of hypoglycemia, a common and dangerous side effect of many existing therapies like sulfonylureas.[4][5]

Beyond the pancreas, GPR40 is also expressed in intestinal enteroendocrine cells, where it mediates the secretion of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[6][7] These incretins further contribute to glucose homeostasis by enhancing insulin secretion and suppressing glucagon release. The dual action of GPR40 agonists on both direct insulin secretion and incretin release makes this receptor a particularly attractive target for a multifaceted approach to managing type 2 diabetes.

TAK-875: A Potent and Selective GPR40 Agonist

TAK-875 (fasiglifam) emerged from extensive drug discovery efforts as a potent, selective, and orally bioavailable GPR40 agonist.[8][9] Its chemical structure, [(3S)-6-({2',6'-dimethyl-4'-[3-(methylsulfonyl)propoxy]biphenyl-3-yl}methoxy)-2,3-dihydro-1-benzofuran-3-yl]acetic acid hemihydrate, was optimized for high affinity and agonist activity at the human GPR40 receptor.[10][11]

Binding and Agonist Activity

TAK-875 acts as an ago-allosteric modulator of GPR40, meaning it binds to a site distinct from the endogenous fatty acid binding site and positively modulates the receptor's activity.[12][13] The crystal structure of the human GPR40 receptor in complex with TAK-875 has revealed a unique binding pocket located between transmembrane helices 3, 4, and 5.[14][15] This allosteric binding mode contributes to its potentiation of the effects of endogenous fatty acids.[12]

Table 1: In Vitro Activity of TAK-875 at the GPR40/FFAR1 Receptor

ParameterSpeciesValueReference(s)
EC50 (Calcium Mobilization)Human14 nM[9][16]
EC50 (IP Production)Human72 nM[11][17]
Ki (Binding Affinity)Human38 nM[1][16]
Ki (Binding Affinity)Rat140 nM[16]

Elucidating the Mechanism: GPR40/FFAR1 Signaling Pathway

Activation of GPR40 by an agonist like TAK-875 initiates a well-defined intracellular signaling cascade, primarily through the Gαq protein pathway.[8][18] This cascade culminates in the potentiation of insulin secretion from pancreatic β-cells in a glucose-dependent manner.

GPR40_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPR40 GPR40/FFAR1 Gaq Gαq GPR40->Gaq Activates PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Hydrolyzes TAK875 TAK-875 TAK875->GPR40 Binds Gaq->PLC Activates ERK ERK1/2 Phosphorylation Gaq->ERK Leads to IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ Release (from ER) IP3->Ca_ER Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Insulin Insulin Granule Exocytosis PKC->Insulin Potentiates Ca_ER->Insulin Promotes

Caption: GPR40/FFAR1 signaling pathway activated by TAK-875.

Experimental Characterization of TAK-875's Agonist Activity

A battery of in vitro and in vivo assays are essential to characterize the agonist activity of a compound like TAK-875. Below are detailed protocols for key experiments.

In Vitro Assays

This assay measures the increase in intracellular calcium concentration following GPR40 activation, a hallmark of Gαq signaling.

Principle: Cells expressing GPR40 are loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM. Upon agonist binding to the receptor, the release of calcium from intracellular stores leads to an increase in fluorescence, which can be measured in real-time.[19]

Protocol:

  • Cell Culture: Seed CHO or HEK293 cells stably expressing human GPR40 in a 96-well, black-walled, clear-bottom plate and culture overnight to form a confluent monolayer.

  • Dye Loading:

    • Prepare a loading buffer containing Fluo-4 AM (typically 1-5 µM) and an anion transport inhibitor like probenecid (to prevent dye leakage) in a suitable buffer (e.g., HBSS with 20 mM HEPES).[12][20]

    • Remove the culture medium from the cells and add the dye loading solution.

    • Incubate the plate at 37°C for 60 minutes in the dark.[20]

  • Compound Addition and Measurement:

    • Prepare serial dilutions of TAK-875 in the assay buffer.

    • Using a fluorescence plate reader (e.g., FLIPR or FlexStation), measure the baseline fluorescence.

    • Add the TAK-875 dilutions to the wells and immediately begin recording the fluorescence intensity over time (typically every 1-2 seconds for 2-3 minutes) at an excitation wavelength of ~494 nm and an emission wavelength of ~516 nm.[21]

  • Data Analysis: Determine the peak fluorescence response for each concentration of TAK-875 and plot the data to generate a dose-response curve. Calculate the EC50 value, which represents the concentration of agonist that elicits 50% of the maximal response.

This assay provides a more direct measure of PLC activation downstream of Gαq coupling.

Principle: Activation of PLC leads to the hydrolysis of PIP2, generating inositol trisphosphate (IP3), which is rapidly metabolized to IP2 and then to inositol monophosphate (IP1). IP1 is a stable metabolite, and its accumulation can be measured using a competitive immunoassay, often employing HTRF (Homogeneous Time-Resolved Fluorescence) technology.[22]

Protocol:

  • Cell Stimulation:

    • Seed GPR40-expressing cells in a suitable microplate and culture overnight.

    • Replace the culture medium with a stimulation buffer containing a phosphodiesterase inhibitor (to prevent IP1 degradation) and the desired concentrations of TAK-875.

    • Incubate for a defined period (e.g., 30-60 minutes) at 37°C.

  • Cell Lysis and Detection:

    • Lyse the cells according to the assay kit manufacturer's instructions.

    • Add the HTRF detection reagents (typically an IP1-d2 acceptor and an anti-IP1-cryptate donor) to the cell lysates.

    • Incubate for the recommended time to allow for the immunoassay to reach equilibrium.

  • Measurement and Analysis:

    • Read the plate on an HTRF-compatible plate reader, measuring the fluorescence at both the donor and acceptor emission wavelengths.

    • Calculate the HTRF ratio and convert it to IP1 concentration using a standard curve. Plot the IP1 concentration against the TAK-875 concentration to determine the EC50.

This assay assesses the activation of the mitogen-activated protein kinase (MAPK) pathway, which can also be engaged by GPR40 signaling.

Principle: Activation of GPR40 can lead to the phosphorylation and activation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2). The level of phosphorylated ERK (p-ERK) can be quantified using various methods, such as Western blotting or high-throughput immunoassays like AlphaLISA or HTRF.[23][24]

Protocol (using AlphaLISA):

  • Cell Treatment:

    • Plate GPR40-expressing cells and allow them to adhere.

    • Serum-starve the cells for several hours to reduce basal ERK phosphorylation.

    • Stimulate the cells with different concentrations of TAK-875 for a short period (typically 5-15 minutes) at 37°C.

  • Cell Lysis: Remove the stimulation medium and lyse the cells with a lysis buffer provided in the assay kit.

  • Immunoassay:

    • Transfer the cell lysates to a 384-well microplate.

    • Add the AlphaLISA acceptor beads conjugated to an anti-p-ERK antibody and donor beads conjugated to an anti-total ERK antibody.

    • Incubate in the dark to allow for bead-antibody-protein complex formation.

  • Detection: Read the plate on an AlphaLISA-compatible plate reader. The signal generated is proportional to the amount of p-ERK in the sample.

  • Data Analysis: Normalize the p-ERK signal to the total ERK signal (if applicable) and plot the results against the TAK-875 concentration to determine the EC50.

In Vivo Efficacy Studies

This is a critical in vivo experiment to assess the glucose-lowering efficacy of an antidiabetic compound. The Zucker diabetic fatty (ZDF) rat is a commonly used model of type 2 diabetes.[6]

Protocol:

  • Animal Acclimatization and Fasting:

    • Acclimatize male ZDF rats to the experimental conditions for at least one week.

    • Fast the rats overnight (approximately 16 hours) with free access to water.[6]

  • Baseline Measurements and Dosing:

    • Take a baseline blood sample (time -60 min) from the tail vein to measure fasting blood glucose and insulin levels.

    • Administer TAK-875 (e.g., 1-10 mg/kg) or vehicle orally via gavage.[8]

  • Glucose Challenge:

    • At time 0 (60 minutes after drug administration), administer an oral glucose load (typically 1-2 g/kg).[6]

  • Blood Sampling:

    • Collect blood samples from the tail vein at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).

  • Analysis:

    • Measure blood glucose and plasma insulin concentrations at each time point.

    • Calculate the area under the curve (AUC) for both glucose and insulin to quantify the overall effect of TAK-875 on glucose tolerance and insulin secretion.

OGTT_Workflow Start Start: Acclimatize and Fast ZDF Rats Baseline Baseline Blood Sample (t = -60 min) Start->Baseline Dosing Oral Administration of TAK-875 or Vehicle Baseline->Dosing Glucose Oral Glucose Load (t = 0 min) Dosing->Glucose Sampling Serial Blood Sampling (t = 15, 30, 60, 90, 120 min) Glucose->Sampling Analysis Measure Glucose and Insulin Calculate AUC Sampling->Analysis End End: Assess Glucose-Lowering Efficacy Analysis->End

Sources

TAK-875 (Fasiglifam): A Comprehensive Technical Guide on GPR40 Potency, Selectivity, and Biased Agonism

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Context

G-protein-coupled receptor 40 (GPR40), also designated as Free Fatty Acid Receptor 1 (FFAR1), is a critical nutrient-sensing GPCR predominantly expressed in pancreatic β-cells and intestinal enteroendocrine cells[1]. Functioning as a receptor for medium- and long-chain free fatty acids (FFAs), GPR40 mediates the enhancement of glucose-stimulated insulin secretion (GSIS)[1].

TAK-875 (Fasiglifam) was developed as a highly potent, orally bioavailable synthetic agonist targeting GPR40[1]. Unlike traditional sulfonylureas that force insulin exocytosis independently of ambient glucose (often leading to severe hypoglycemia), TAK-875 acts strictly in a glucose-dependent manner[1][2]. This guide dissects the pharmacological potency, receptor selectivity, and the specific experimental workflows required to validate the unique biased agonism of TAK-875.

Potency and Selectivity Profile

The therapeutic viability of TAK-875 is fundamentally anchored in its exceptional selectivity for GPR40 over other members of the FFAR family: GPR120 (FFAR4), GPR41 (FFAR3), and GPR43 (FFAR2)[1][3]. While endogenous ligands such as oleic acid or α-linolenic acid exhibit significant cross-reactivity—particularly between GPR40 and GPR120—TAK-875 demonstrates a highly specific binding profile[4].

The following table synthesizes the quantitative pharmacological data derived from in vitro functional assays (e.g., intracellular calcium flux and inositol phosphate production in recombinant CHO cells).

Table 1: Pharmacological Profile of TAK-875 across FFAR Subtypes
ReceptorEndogenous LigandsTAK-875 EC₅₀Selectivity Ratio
GPR40 (FFAR1) Long-chain FFAs (e.g., Oleic acid)14 – 72 nMReference
GPR120 (FFAR4) Medium/Long-chain FFAs> 10,000 nM> 140-fold
GPR41 (FFAR3) Short-chain FFAs (e.g., Propionate)> 10,000 nM> 140-fold
GPR43 (FFAR2) Short-chain FFAs (e.g., Acetate)> 10,000 nM> 140-fold
(Data aggregated from in vitro CHO-hGPR40 cell assays measuring intracellular calcium flux and IP production[1][5][6][7].)

Mechanistic Pathways: Ago-Allosteric Modulation and Biased Agonism

TAK-875 does not simply mimic endogenous FFAs; it binds to a distinct allosteric site on the GPR40 receptor[4][8]. It functions as an ago-allosteric modulator , meaning it possesses intrinsic partial agonist activity while simultaneously exhibiting positive cooperativity with endogenous plasma FFAs[8].

Crucially, TAK-875 demonstrates biased agonism [9][10]. While endogenous FFAs activate both Gαq/11 and Gαs pathways, TAK-875 preferentially couples to the Gαq/11 pathway (triggering Phospholipase C, IP3 generation, and calcium mobilization) and strongly recruits β-arrestin 2[9][11]. Knockdown and genetic ablation studies in pancreatic islets reveal that the insulinotropic activity of TAK-875 is uniquely dependent on this β-arrestin 2 signaling axis, structurally differentiating its mechanism from endogenous lipid ligands[9].

G TAK875 TAK-875 (Fasiglifam) GPR40 GPR40 (FFAR1) Receptor TAK875->GPR40 Ago-Allosteric Binding Gq Gαq/11 Pathway GPR40->Gq Partial Agonism B_Arr β-Arrestin 2 Recruitment GPR40->B_Arr Biased Agonism PLC Phospholipase C Gq->PLC GSIS Glucose-Stimulated Insulin Secretion B_Arr->GSIS Insulinotropic Axis IP3 IP3 Generation PLC->IP3 Ca2 Ca2+ Mobilization IP3->Ca2 Ca2->GSIS Synergizes with Glucose

TAK-875 biased agonism at GPR40 driving glucose-stimulated insulin secretion.

Experimental Methodologies for GPR40 Activation

To rigorously evaluate the potency and biased agonism of TAK-875, two distinct, self-validating workflows are required: one for Gαq-mediated calcium flux and another for β-arrestin recruitment.

Protocol 1: Intracellular Calcium Mobilization (FLIPR Assay)

This assay quantifies the Gαq/11-dependent IP3/Ca2+ signaling branch.

  • Cell Preparation : Plate CHO cells stably expressing human GPR40 at 30,000 cells/well in a 384-well black-wall, clear-bottom plate. Incubate overnight at 37°C in 5% CO₂[6]. Causality: Recombinant CHO cells provide a clean, null-background system to isolate GPR40-specific kinetics without interference from other pancreatic GPCRs.

  • Dye Loading : Aspirate media and add 20 μL of loading buffer containing 2.5 μg/mL Fluo-4 AM, 2.5 mM probenecid, and 0.1% fatty acid-free BSA[6][8]. Incubate for 60 minutes at 37°C. Causality: Fluo-4 AM is a cell-permeable fluorogenic calcium indicator. Probenecid is strictly required to inhibit multidrug resistance proteins (MRPs), preventing the active efflux of the de-esterified Fluo-4 dye. Fatty acid-free BSA prevents non-specific adsorption of the highly lipophilic TAK-875 to the plastic microplate while ensuring no endogenous lipids prematurely activate the receptor.

  • Compound Addition & Kinetic Reading : Using a Fluorometric Imaging Plate Reader (FLIPR), establish a baseline fluorescence for 10 seconds. Inject TAK-875 (ranging from 0.001 to 10 μM) and record fluorescence continuously for 90 seconds[5][6]. Causality: The transient nature of IP3-mediated ER calcium release necessitates real-time kinetic monitoring to capture the peak response (Cmax) accurately.

Protocol 2: β-Arrestin 2 Recruitment (BRET Assay)

To validate the biased agonism profile of TAK-875, a Bioluminescence Resonance Energy Transfer (BRET) assay is utilized[9].

  • Transfection : Co-transfect HEK-293T cells with GPR40-GFP10 (BRET acceptor) and β-arrestin 2-RLuc8 (BRET donor) biosensors[9].

  • Substrate Incubation : Resuspend cells in Tyrode's buffer and add the luciferase substrate Coelenterazine 400a (DeepBlueC). Causality: Coelenterazine 400a provides a strict emission peak (~400 nm) that cleanly separates from the GFP10 emission (~510 nm), minimizing spectral bleed-through and ensuring a high signal-to-noise ratio.

  • Ligand Stimulation : Treat cells with vehicle, oleate (100 μM), or TAK-875 (10 μM)[9].

  • BRET Measurement : Quantify the BRET ratio (emission at 510 nm / emission at 400 nm) 15 minutes post-stimulation[9]. Causality: TAK-875 induces a conformational change in GPR40 that robustly recruits β-arrestin 2, bringing the RLuc8 donor and GFP10 acceptor into close proximity (<10 nm), thereby increasing the BRET signal. This validates the β-arrestin-biased nature of TAK-875 compared to endogenous FFAs[9].

Clinical Translation and Discontinuation

Despite its robust efficacy in lowering HbA1c without inducing hypoglycemia in Phase II trials, the clinical development of TAK-875 was halted during Phase III[4][10]. The discontinuation was driven by idiosyncratic drug-induced liver injury (DILI), characterized by significant elevations in alanine aminotransferase (ALT)[10]. Mechanistic toxicology studies later suggested this hepatotoxicity was largely off-target, potentially mediated by acyl glucuronidation of the carboxylic acid moiety or the inhibition of hepatobiliary transporters, rather than on-target GPR40 activation (as GPR40 is not natively expressed in the liver)[10][11].

References

  • Fasiglifam (TAK-875) | GPR40 Agonist - MedChemExpress. 5

  • Discovery of TAK-875: A Potent, Selective, and Orally Bioavailable GPR40 Agonist - ACS Medicinal Chemistry Letters. 1

  • TAK-875 - Potent GPR40 Agonist for Metabolic Research - APExBIO. 6

  • Fasiglifam(TAK-875) Hemihydrate | GPR agonist - Selleck Chemicals. 7

  • β-Arrestin Recruitment and Biased Agonism at Free Fatty Acid Receptor 1 - Journal of Biological Chemistry (via PMC). 9

  • A Novel Antidiabetic Drug, Fasiglifam/TAK-875, Acts as an Ago-Allosteric Modulator of FFAR1 - PLoS One (via PMC). 8

  • Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders - Frontiers in Endocrinology. 10

  • G-Protein-Coupled Receptor (GPCR) Signaling and Pharmacology in Metabolism: Physiology, Mechanisms, and Therapeutic Potential - MDPI. 4

  • Free fatty acid receptors as therapeutic targets for the treatment of diabetes - Frontiers in Physiology. 3

  • GPR40 (FFAR1) – Combined Gs and Gq signaling in vitro is associated with robust incretin secretagogue action ex vivo and in vivo - Molecular Metabolism (via PMC). 11

  • Schematic dual potentiating model for fasiglifam-induced FFAR1 signaling - ResearchGate. 2

Sources

Mastering the Bench: A Technical Guide to the Solubility and Handling of TAK-875 Hemihydrate for In Vitro Research

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers

This guide provides a comprehensive, field-proven framework for the solubilization and application of TAK-875 (Fasiglifam) Hemihydrate in dimethyl sulfoxide (DMSO) and cell culture media. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple protocols to explain the causal reasoning behind critical handling steps, ensuring experimental reproducibility and data integrity.

Core Characteristics of TAK-875 Hemihydrate

TAK-875 is a potent and selective agonist for the G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[1] Its mechanism of action involves enhancing glucose-dependent insulin secretion, which made it a significant candidate for type 2 diabetes treatment.[1][2] For laboratory scientists, understanding its fundamental physicochemical properties is the first step toward its successful application in in vitro models.

Table 1: Physicochemical Properties of TAK-875 Hemihydrate

Property Value Source(s)
Chemical Name [(3S)-6-({2',6'-dimethyl-4'-[3-(methylsulfonyl)propoxy]biphenyl-3-yl}methoxy)-2,3-dihydro-1-benzofuran-3-yl]acetic acid hemihydrate [1]
Synonyms Fasiglifam [3]
Molecular Formula C₂₉H₃₂O₇S·1/2H₂O [3]
Molecular Weight 533.63 g/mol [3]
CAS Number 1374598-80-7 [3]

| Appearance | White to off-white solid powder |[4] |

Solubility Profile: A Tale of Two Solvents

The solubility of TAK-875 is highly dichotomous. It is extremely soluble in organic solvents like DMSO but practically insoluble in aqueous solutions, including water and ethanol. This characteristic dictates the entire workflow for preparing solutions for cell-based assays.

Causality Behind Solvent Choice: DMSO is a powerful aprotic solvent capable of dissolving a wide range of hydrophobic compounds. Its utility in cell culture is due to its miscibility with water and culture media, allowing for the introduction of otherwise insoluble compounds into the cellular environment. However, DMSO is also hygroscopic (readily absorbs moisture from the air), and using moisture-contaminated DMSO can reduce the solubility of compounds like TAK-875.[5] Therefore, the use of fresh, anhydrous DMSO is a critical, non-negotiable step for preparing high-concentration stock solutions.

Table 2: Solubility Data for TAK-875 Hemihydrate

Solvent Solubility (at 25°C) Molar Concentration (Approx.) Source(s)
DMSO 100 mg/mL 187.39 mM [3]
Water Insoluble N/A [3]

| Ethanol | Insoluble | N/A |[3] |

Protocol: Preparation of a 100 mM Master Stock Solution in DMSO

This protocol details the preparation of a highly concentrated master stock solution. This self-validating process ensures accuracy and minimizes compound waste.

Pre-Protocol Checklist & Rationale
  • Personal Protective Equipment (PPE): Wear gloves and a lab coat. DMSO can facilitate the absorption of chemicals through the skin.[6]

  • Solvent Quality: Use new or properly stored anhydrous DMSO (≤0.02% water). This prevents micro-precipitation in your stock.

  • Equipment: Use a calibrated analytical balance and sterile, nuclease-free microcentrifuge tubes.

Step-by-Step Methodology
  • Equilibrate Compound: Allow the vial of TAK-875 powder to reach room temperature before opening. This prevents condensation of atmospheric moisture onto the cold powder.

  • Weigh Compound: Accurately weigh the desired mass of TAK-875 into a sterile microcentrifuge tube.

    • Calculation Example: To prepare 1 mL of a 100 mM stock solution:

      • Mass (mg) = [Volume (L)] × [Concentration (mol/L)] × [MW ( g/mol )] × 1000 (mg/g)

      • Mass (mg) = [0.001 L] × [0.1 mol/L] × [533.63 g/mol ] × 1000 = 53.36 mg

  • Dissolution: Add the calculated volume of anhydrous DMSO to the tube. Cap securely.

  • Mixing: Vortex the solution thoroughly for 1-2 minutes until all solid is completely dissolved, resulting in a clear solution.[7]

    • Troubleshooting: If dissolution is slow, brief sonication in a water bath or gentle warming (e.g., 37°C) can be used.[7] Always ensure the solution returns to room temperature before storage.

Storage and Stability of Master Stock
  • Aliquot: Dispense the master stock into smaller, single-use volumes in sterile tubes. This is the most critical step to prevent degradation from repeated freeze-thaw cycles.[7]

  • Storage Temperature: Store aliquots at -20°C for short-to-medium-term storage or at -80°C for long-term stability.[7] A properly stored powder can be stable for years at -20°C.[5]

Protocol: Preparation of Working Solutions for Cell Culture

The transition from a 100% DMSO stock to an aqueous cell culture medium is where precision is paramount to avoid compound precipitation and cellular toxicity.

G cluster_prep Solution Preparation Workflow cluster_app Experimental Application powder 1. Weigh TAK-875 Powder dmso_stock 2. Dissolve in Anhydrous DMSO (e.g., 100 mM Stock) powder->dmso_stock intermediate 3. Intermediate Dilution (Optional, in DMSO) dmso_stock->intermediate working 4. Final Dilution in Cell Culture Medium intermediate->working treatment Treat Cells with Working Solution vehicle Vehicle Control (Medium + DMSO)

Caption: Workflow for preparing TAK-875 solutions for cell culture.

The Principle of the Vehicle Control

A vehicle control is not optional; it is essential for valid results. It consists of cell culture medium with the same final concentration of DMSO as your highest experimental concentration. This allows you to differentiate the pharmacological effects of TAK-875 from any potential confounding effects of the solvent itself.[7]

Managing DMSO-Induced Cytotoxicity

High concentrations of DMSO are toxic to cells.[8]

  • General Cell Lines: Keep the final DMSO concentration ≤ 0.5% . Many robust cell lines can tolerate this, but it is a widely accepted upper limit.[7]

  • Primary or Sensitive Cells: The final DMSO concentration should be much lower, ideally ≤ 0.1% , to avoid artifacts.[8]

Step-by-Step Methodology for Working Solutions
  • Pre-warm Medium: Use cell culture medium that has been pre-warmed to 37°C.

  • Calculate Dilution: Determine the volume of your DMSO stock needed.

    • Calculation Example: To make 1 mL of a 50 µM working solution from a 100 mM stock:

      • V₁C₁ = V₂C₂

      • V₁ = (1 mL × 50 µM) / 100,000 µM = 0.0005 mL or 0.5 µL

      • Final DMSO % = (0.5 µL / 1000 µL) × 100 = 0.05% (well within safe limits)

  • Perform Dilution: Add the small volume of the DMSO stock solution directly to the larger volume of pre-warmed medium while gently vortexing or swirling.[6] Never add the aqueous medium to the concentrated DMSO stock, as this will cause immediate precipitation.

  • Visual Inspection: Ensure the final working solution is clear and free of any visible precipitate. If precipitation occurs, the experimental concentration is too high for the final DMSO percentage used.

  • Apply to Cells: Use the freshly prepared working solution to treat your cells immediately.

Mechanistic Context: The GPR40 Signaling Pathway

TAK-875 exerts its effects by binding to and activating GPR40, which is predominantly expressed on pancreatic β-cells.[1] This receptor signals through the Gαq protein subunit.[2] Activation of this pathway is key to its glucose-dependent action.

G TAK875 TAK-875 GPR40 GPR40/FFAR1 Receptor TAK875->GPR40 Binds & Activates Gq Gαq Protein GPR40->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor Insulin Insulin Secretion DAG->Insulin Activates PKC (not shown) Ca ↑ Intracellular Ca²⁺ ER->Ca Releases Ca²⁺ Ca->Insulin

Caption: GPR40 signaling pathway activated by TAK-875.

Upon activation by TAK-875, the Gαq subunit stimulates phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm.[2][9] This rise in intracellular Ca²⁺ is a primary trigger for the potentiation of glucose-stimulated insulin secretion.[1]

References

  • ResearchGate. (2025, August 8). (PDF) Fasiglifam (TAK-875) has dual potentiating mechanisms via G α q-GPR40/FFAR1 signaling branches on glucose-dependent insulin secretion. [Link]

  • American Diabetes Association. (2013, July 17). Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes. [Link]

  • Tsujihata, Y., et al. (2011, October 15). TAK-875, an orally available G protein-coupled receptor 40/free fatty acid receptor 1 agonist, enhances glucose-dependent insulin secretion and improves both postprandial and fasting hyperglycemia in type 2 diabetic rats. PubMed. [Link]

  • Ovid. GPR40 agonists for the treatment of type 2 diabetes. [Link]

  • Cellagen Technology. TAK-875 | GPR40 agonist. [Link]

  • LifeTein. (2023, September 28). How to dissolve peptide in DMSO and still be safe to the cell culture. [Link]

  • AdooQ Bioscience. TAK-875 (Fasiglifam) | GPR agonist | 1000413-72-8. [Link]

  • Negoro, N., et al. (2010, June 18). Discovery of TAK-875: A Potent, Selective, and Orally Bioavailable GPR40 Agonist. ACS Medicinal Chemistry Letters. [Link]

  • Protocol Online. (2009, May 26). DMSO usage in cell culture. [Link]

Sources

The Physicochemical and Mechanistic Architecture of TAK-875 Hemihydrate: A Comprehensive Framework for GPR40 Modulation

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Whitepaper by a Senior Application Scientist

The therapeutic landscape of Type 2 Diabetes Mellitus (T2DM) has historically been dominated by secretagogues that force insulin release independent of glucose concentrations, inherently carrying the risk of severe hypoglycemia. The discovery of the G-protein-coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFAR1), introduced a paradigm shift. GPR40 mediates glucose-stimulated insulin secretion (GSIS) in response to endogenous free fatty acids (FFAs).

Within this context, TAK-875 hemihydrate (Fasiglifam hemihydrate) emerged as a first-in-class, orally bioavailable, selective GPR40 ago-allosteric modulator . As a Senior Application Scientist, I have structured this guide to deconstruct the physicochemical properties of TAK-875 hemihydrate, elucidate its unique receptor dynamics, and provide self-validating experimental protocols for researchers investigating metabolic signaling.

Physicochemical Profiling and Formulation Causality

Understanding the physical and chemical properties of TAK-875 hemihydrate is not merely an exercise in cataloging data; it is the foundational step for ensuring reproducibility in in vitro and in vivo assays. The hemihydrate form (CAS: 1374598-80-7) consists of two fasiglifam molecules co-crystallized with one water molecule .

The presence of the biphenyl moiety and the methylsulfonyl group dictates its high lipophilicity and specific solubility profile. Because the compound is hygroscopic, the hydration state can fluctuate if exposed to ambient humidity, which directly impacts the accuracy of molarity calculations during stock preparation.

Causality in Experimental Design: When preparing stock solutions for cellular assays (e.g., CHO-hGPR40 cell lines), DMSO must be strictly anhydrous and newly opened. Moisture absorption by DMSO will rapidly precipitate the highly lipophilic TAK-875, leading to artificially low effective concentrations and skewed EC50 calculations.

Quantitative Data Synthesis: Physicochemical & Pharmacodynamic Parameters

The following tables summarize the critical properties required for assay design and computational modeling.

Table 1: Fundamental Physicochemical Properties

PropertyValue / Description
Chemical Name [(3S)-6-({2′,6′-dimethyl-4′-[3-(methylsulfonyl)propoxy]biphenyl-3-yl}methoxy)-2,3-dihydro-1-benzofuran-3-yl]acetic acid hemihydrate
Molecular Formula C58H66O15S2 (Hemihydrate dimer)
Molecular Weight 1067.27 g/mol (Hemihydrate) / 533.63 g/mol (Anhydrous free acid)
Exact Mass 1066.3843 Da
Solubility DMSO: ≥ 128 mg/mL (Requires anhydrous conditions)
Storage Conditions Powder: -20°C (3 years); In solvent: -80°C (2 years)

Table 2: Pharmacodynamic & Binding Kinetics

ParameterValueBiological Implication
Target GPR40 / FFAR1Exclusively expressed in pancreatic β-cells and enteroendocrine cells.
EC50 (IP Production) ~72 nMHigh potency for intracellular signaling cascade initiation.
Apparent Kd 11.9 nMStrong binding affinity to the non-canonical allosteric pocket.
Emax ~22%Partial agonist activity relative to endogenous γ-linolenic acid.

Mechanistic Paradigm: Ago-Allosteric Modulation

TAK-875 does not simply mimic endogenous fatty acids; it acts as an ago-allosteric modulator . High-resolution crystallographic studies reveal that TAK-875 binds to a non-canonical pocket formed by transmembrane domains TM3, TM4, TM5, and extracellular loop 2 (ECL2), which is distinct from the orthosteric binding site utilized by endogenous long-chain FFAs .

This structural dynamic explains the causality behind its clinical efficacy: TAK-875 exhibits positive cooperativity with endogenous circulating FFAs. By binding to the allosteric site, it lowers the activation energy required for FFAs to trigger the Gαq-coupled pathway. Consequently, TAK-875 enhances insulin secretion only in the presence of elevated glucose and FFAs, thereby mitigating the risk of hypoglycemia inherent to sulfonylureas .

GPR40_Signaling TAK875 TAK-875 (Fasiglifam) GPR40 GPR40 / FFAR1 Receptor (Ago-Allosteric Activation) TAK875->GPR40 Allosteric Site FFA Endogenous FFAs FFA->GPR40 Orthosteric Site Gq Gαq Protein GPR40->Gq PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 Generation PLC->IP3 Ca2 Intracellular Ca2+ Release (ER & L-type channels) IP3->Ca2 Insulin Glucose-Stimulated Insulin Secretion (GSIS) Ca2->Insulin Depolarization

TAK-875 ago-allosteric modulation of the GPR40 (FFAR1) signaling pathway driving GSIS.

Empirical Validation Framework: Experimental Methodologies

To ensure scientific integrity, any investigation into TAK-875 must utilize self-validating assay systems. Below are the definitive, step-by-step methodologies for quantifying TAK-875 efficacy, designed to control for false positives and background noise.

Protocol A: Intracellular Calcium Influx Assay (FLIPR)

Because GPR40 couples to Gαq, the immediate downstream effect of TAK-875 binding is the release of intracellular calcium via the PLC/IP3 pathway.

Rationale & Causality: We utilize CHO cells stably expressing human GPR40. A mock-transfected CHO cell line must be run in parallel as a negative control to prove that the calcium influx is strictly GPR40-dependent and not a non-specific membrane perturbation caused by the lipophilic TAK-875 molecule.

  • Cell Seeding: Seed CHO-hGPR40 and mock-CHO cells at 2 × 10⁴ cells/well in a 384-well black, clear-bottom plate. Incubate overnight at 37°C in 5% CO₂.

  • Dye Loading: Remove culture media. Add 20 μL of Calcium-4 assay buffer (containing probenecid to inhibit dye efflux) to each well. Incubate for 60 minutes at 37°C.

  • Compound Preparation: Prepare a 10-point serial dilution of TAK-875 hemihydrate in anhydrous DMSO. Dilute the DMSO stocks 1:100 in assay buffer to achieve a final DMSO concentration of ≤0.1% (v/v) to prevent solvent-induced cytotoxicity.

  • Baseline Acquisition: Place the plate in a Fluorometric Imaging Plate Reader (FLIPR). Record baseline fluorescence (Ex: 485 nm / Em: 525 nm) for 10 seconds.

  • Stimulation & Measurement: Inject 10 μL of the prepared TAK-875 solutions. Record fluorescence continuously for 3 minutes.

  • Data Normalization: Calculate the response as the Max-Min fluorescence. Normalize the data to the maximal response elicited by a full agonist control (e.g., 10 μM γ-linolenic acid) to determine the Emax and EC50.

Protocol B: Glucose-Stimulated Insulin Secretion (GSIS) in Isolated Islets

To prove physiological relevance, TAK-875 must be tested in primary pancreatic islets, assessing its glucose-dependent insulinotropic action.

GSIS_Workflow Islet Islet Isolation & Culturing Starvation Glucose Starvation (Low Glucose KRB) Islet->Starvation Treatment TAK-875 Treatment ± Glucose / FFAs Starvation->Treatment Supernatant Supernatant Collection Treatment->Supernatant ELISA Insulin Quantification (ELISA / HTRF) Supernatant->ELISA

Step-by-step experimental workflow for validating TAK-875 efficacy via GSIS assay.

  • Islet Isolation & Recovery: Isolate pancreatic islets from C57BL/6 mice via collagenase digestion. Culture overnight in RPMI-1640 containing 11 mM glucose to allow recovery from isolation stress.

  • Glucose Starvation: Wash islets twice with Krebs-Ringer bicarbonate (KRB) buffer containing 0.1% BSA and 2.8 mM (low) glucose. Pre-incubate for 60 minutes to establish a basal metabolic state.

  • Treatment Assignment: Transfer islets (size-matched, ~5-10 islets per well) into a 96-well V-bottom plate.

  • Co-Incubation: Treat islets with either Vehicle (0.1% DMSO) or TAK-875 (0.1 to 10 μM) in the presence of either low (2.8 mM) or high (16.7 mM) glucose KRB buffer.

    • Critical Control: Include a well with TAK-875 + high glucose + a lipolysis inhibitor (e.g., acipimox) to validate the cooperative dependency on endogenous FFAs.

  • Incubation & Collection: Incubate for 60 minutes at 37°C. Centrifuge the plate at 1,000 rpm for 3 minutes to pellet the islets. Carefully collect the supernatant.

  • Quantification: Measure secreted insulin using a high-range Rodent Insulin ELISA or Homogeneous Time-Resolved Fluorescence (HTRF) assay. Normalize insulin secretion to total islet DNA or protein content to account for variations in islet size.

Conclusion

TAK-875 hemihydrate represents a masterclass in targeted metabolic pharmacology. By exploiting an allosteric pocket on the GPR40 receptor, it amplifies the natural physiological response to glucose and fatty acids rather than overriding it. For researchers, understanding its physicochemical boundaries—specifically its lipophilicity, hygroscopic nature, and precise hydration state—is non-negotiable for generating reproducible, high-fidelity data in both biochemical and cellular assays.

References

  • Fasiglifam hemihydrate | C58H66O15S2 | CID 57339446 Source: PubChem - National Institutes of Health (NIH) URL:[Link]

  • A Novel Antidiabetic Drug, Fasiglifam/TAK-875, Acts as an Ago-Allosteric Modulator of FFAR1 Source: PLOS One URL:[Link]

  • High-resolution structure of the human GPR40 receptor bound to allosteric agonist TAK-875 Source: Nature / ResearchGate URL:[Link]

  • Design and Identification of a GPR40 Full Agonist (SCO-267) Possessing a 2-Carbamoylphenyl Piperidine Moiety Source: ACS Publications URL:[Link]

Technical Guide: TAK-875 as a Research Tool for Interrogating GPR40 (FFAR1) Signaling

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), is a critical regulator of metabolic homeostasis, primarily by modulating glucose-stimulated insulin secretion (GSIS) and incretin release.[1][2][3] Its role in these processes has made it an attractive therapeutic target for type 2 diabetes. This guide provides an in-depth technical overview of TAK-875 (also known as fasiglifam), a potent and selective GPR40 agonist, and its application as a chemical probe for studying GPR40 signaling pathways.[4][5] While TAK-875 demonstrated robust glucose-lowering efficacy in extensive clinical trials, its development was halted due to concerns over liver safety.[6][7] This history provides a crucial context for its use in research. This document is intended for researchers, scientists, and drug development professionals, offering foundational knowledge, detailed experimental protocols, and critical insights for leveraging TAK-875 to dissect the complex biology of GPR40.

Part 1: The GPR40 (FFAR1) Signaling Axis

GPR40 is a G-protein coupled receptor predominantly expressed in pancreatic β-cells, intestinal enteroendocrine cells, and to a lesser extent, in the brain.[1][2] It is activated by medium- and long-chain free fatty acids (FFAs), functioning as a physiological sensor of nutrient availability.[8]

Mechanism of Action

Upon binding of an agonist like an FFA or TAK-875, GPR40 undergoes a conformational change, leading to the activation of its associated heterotrimeric G-protein, primarily of the Gαq/11 family.[4][5][9] This initiates a well-defined downstream signaling cascade:

  • Gαq Activation: The activated Gαq subunit exchanges GDP for GTP and dissociates from the βγ subunits.

  • PLC Activation: Gαq-GTP activates phospholipase C (PLC).[10][11]

  • Second Messenger Generation: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2][10][12]

  • Calcium Mobilization: IP3 binds to its receptor on the endoplasmic reticulum (ER), triggering the release of stored Ca²⁺ into the cytoplasm.[2][11] This is the primary signal measured in calcium flux assays.

  • PKC Activation: DAG, along with the elevated intracellular Ca²⁺, activates protein kinase C (PKC) and other downstream effectors like Protein Kinase D (PKD).[10][12]

Crucially, this signaling pathway does not stimulate insulin secretion on its own. Instead, it potentiates insulin secretion only in the presence of elevated glucose levels. This glucose-dependency is a key physiological feature and a primary reason for the therapeutic interest in GPR40 agonists, as it suggests a lower risk of hypoglycemia compared to other insulin secretagogues.[2][13]

GPR40_Signaling cluster_membrane Plasma Membrane GPR40 GPR40 (FFAR1) Gq Gαq GPR40->Gq Activates PLC PLC PIP2 PIP2 PLC->PIP2 Cleaves TAK875 TAK-875 / FFAs TAK875->GPR40 Binds Gq->PLC Activates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3R PKC PKC / PKD Activation DAG->PKC Ca_cyto ↑ [Ca²⁺]i ER->Ca_cyto Release Ca_ER Ca_cyto->PKC Insulin Potentiation of Glucose-Stimulated Insulin Secretion Ca_cyto->Insulin PKC->Insulin

Caption: Canonical GPR40 signaling pathway via Gαq activation.

Part 2: TAK-875 - A High-Fidelity GPR40 Probe

TAK-875 was developed as a potent, selective, and orally bioavailable GPR40 agonist.[4][5] Its well-defined pharmacology makes it an excellent tool for specifically interrogating the GPR40 pathway, in contrast to endogenous FFAs which can have broader, non-receptor-mediated effects.

Chemical and Pharmacological Profile

TAK-875 is a dihydrobenzofuran derivative.[4] Its key properties are summarized below.

PropertyValue / DescriptionSource(s)
Full Chemical Name [(3S)-6-({2′,6′-dimethyl-4′-[3-(methylsulfonyl)propoxy]biphenyl-3-yl}methoxy)-2,3-dihydro-1-benzofuran-3-yl]acetic acid hemi-hydrate[4][5]
Synonyms Fasiglifam[6][8]
Molecular Formula C₂₉H₃₂O₇S[14][15]
Molecular Weight 524.6 g/mol [15]
Mechanism Selective GPR40 agonist; Ago-allosteric modulator[8][16]
Potency and Selectivity

The utility of a chemical probe is defined by its potency and selectivity. TAK-875 exhibits high potency for human GPR40 and excellent selectivity against other related free fatty acid receptors.

TargetAgonist Potency (EC₅₀)Source(s)
Human GPR40 14 - 26 nM[15][17]
Rat GPR40 5.7 nM[5]
Human GPR41 (FFAR3) >10,000 nM[15][18]
Human GPR43 (FFAR2) >10,000 nM[15][18]
Human GPR120 (FFAR4) >10,000 nM[4][18]

Note: EC₅₀ values can vary based on the assay system (e.g., cell type, readout).

A Cautionary Tale: Clinical Efficacy and Liver Toxicity

In Phase II and III clinical trials, TAK-875 demonstrated impressive efficacy, significantly lowering HbA1c and fasting blood glucose in patients with type 2 diabetes, with a minimal risk of hypoglycemia.[1][19] However, development was terminated after a small percentage of patients (2.7%) showed signs of drug-induced liver injury (DILI).[6][7][20] Subsequent mechanistic studies suggest the toxicity may be linked to the formation of a reactive acyl glucuronide metabolite, inhibition of mitochondrial respiration, and interference with bile acid transport.[21][22][23][24] This context is vital for any researcher; while TAK-875 is an excellent tool for studying GPR40 signaling, its potential for hepatotoxicity must be considered, especially when designing experiments in liver cells or in vivo models.

Part 3: Experimental Design Considerations

Using TAK-875 effectively requires a well-designed experiment with appropriate models and controls to ensure the observed effects are specifically due to GPR40 activation.

  • Choosing the Right Model System:

    • Recombinant Cell Lines (e.g., CHO or HEK293 expressing GPR40): These are ideal for primary screening and mechanistic studies. They provide a clean system to confirm direct receptor activation without confounding signals from other pathways. The parental cell line serves as a perfect negative control.[17]

    • Pancreatic β-Cell Lines (e.g., INS-1, MIN6): These endogenously express GPR40 and are essential for studying downstream functional effects like insulin secretion.[4][13] They provide a more physiologically relevant context than recombinant lines.

    • Primary Pancreatic Islets (Human or Rodent): These represent the gold standard for studying insulin and glucagon secretion in a native, multicellular environment.[13][25] However, they are more complex to work with and can have higher variability.

  • Self-Validating Controls: Every protocol should be a self-validating system.

    • Negative Controls:

      • Vehicle (typically 0.1% DMSO).

      • Parental cell line not expressing GPR40.

      • A GPR40 antagonist (if available) to demonstrate that the effect of TAK-875 is blockable.

    • Positive Controls:

      • Endogenous FFA ligands (e.g., linoleic acid) to compare the synthetic agonist's effect to a natural ligand.

      • For calcium flux, a calcium ionophore like Ionomycin to determine the maximum possible signal.[26]

      • For GSIS, a known secretagogue like GLP-1 or a high concentration of KCl to confirm cell viability and responsiveness.[25]

Part 4: Key Experimental Protocols

Here we provide step-by-step methodologies for two fundamental assays used to characterize GPR40 activation with TAK-875.

Protocol 1: In Vitro GPR40 Activation via Calcium Flux Assay

Objective: To quantify the potency and efficacy of TAK-875 in activating the GPR40 receptor by measuring the mobilization of intracellular calcium.

Calcium_Workflow Start 1. Seed Cells (e.g., CHO-hGPR40) in 96/384-well plate Incubate1 2. Incubate (e.g., 24h, 37°C) Start->Incubate1 LoadDye 4. Remove Media & Add Dye Loading Buffer Incubate1->LoadDye PrepareDye 3. Prepare Calcium-Sensitive Dye Loading Buffer (e.g., Fura-2 AM, Fluo-8) PrepareDye->LoadDye Incubate2 5. Incubate (e.g., 60 min, 37°C) LoadDye->Incubate2 Read 7. Place Plates in Reader (e.g., FLIPR, FlexStation) Incubate2->Read PrepareCmpd 6. Prepare TAK-875 Dose-Response Plate PrepareCmpd->Read Acquire 8. Acquire Baseline Fluorescence, Inject Compound, Continue Reading Read->Acquire Analyze 9. Analyze Data: Calculate EC₅₀ Acquire->Analyze

Caption: General workflow for a plate-based calcium flux assay.

Methodology:

  • Cell Plating: Seed GPR40-expressing cells (e.g., CHO-hGPR40) into black-walled, clear-bottom 96-well or 384-well microplates at a density optimized for 80-90% confluency on the day of the assay. Culture overnight in a 37°C, 5% CO₂ incubator.

  • Compound Plate Preparation: Prepare a serial dilution of TAK-875 in an appropriate assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). A typical concentration range would be from 1 nM to 30 µM. Also, prepare wells with vehicle control and a positive control (e.g., a saturating concentration of an FFA).

  • Dye Loading:

    • Prepare a dye loading solution according to the manufacturer's instructions (e.g., Fluo-8 AM or Fura-2 AM) in assay buffer.[27][28] Many kits include a probenecid solution to prevent dye leakage from the cells.

    • Aspirate the culture medium from the cell plate and add the dye loading solution (e.g., 100 µL for 96-well).

  • Incubation: Incubate the plate at 37°C for 45-60 minutes, followed by a 10-15 minute incubation at room temperature in the dark to allow for de-esterification of the dye.[26][27]

  • Data Acquisition:

    • Place both the cell plate and the compound plate into a fluorescence plate reader (e.g., FLIPR, FlexStation, or similar).

    • Set the instrument to measure fluorescence at the appropriate wavelengths for the chosen dye.

    • Establish a stable baseline reading for 10-20 seconds.

    • Program the instrument to perform a fluid addition from the compound plate to the cell plate.

    • Continue to record the fluorescence signal for an additional 90-180 seconds to capture the full calcium mobilization peak and subsequent return to baseline.

  • Data Analysis: The change in fluorescence is proportional to the change in intracellular calcium. Plot the peak fluorescence response against the logarithm of the TAK-875 concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ value.

Protocol 2: Glucose-Stimulated Insulin Secretion (GSIS) Assay

Objective: To determine the effect of TAK-875 on insulin secretion from pancreatic β-cells at both basal and stimulatory glucose concentrations.

GSIS_Workflow Start 1. Seed β-cells (e.g., INS-1) or prepare isolated islets PreIncubate 2. Pre-incubation: Starve in low glucose buffer (e.g., 2.8 mM glucose, 1-2h) Start->PreIncubate Stimulate 3. Stimulation: Incubate with buffers containing: - Low/High Glucose - Vehicle / TAK-875 PreIncubate->Stimulate Collect 4. Collect Supernatant (contains secreted insulin) Stimulate->Collect Lyse 5. Lyse Cells (for insulin content normalization) Stimulate->Lyse Measure 6. Quantify Insulin (ELISA, HTRF, or RIA) Collect->Measure Lyse->Measure Normalization Analyze 7. Analyze Data: Normalize secreted insulin to total insulin content Measure->Analyze

Caption: Workflow for a Glucose-Stimulated Insulin Secretion (GSIS) assay.

Methodology:

  • Cell Preparation: Culture a β-cell line (e.g., INS-1 832/13) in 24- or 48-well plates until they reach ~80% confluency. If using primary islets, allow them to recover in culture for 24-48 hours after isolation.[13]

  • Pre-incubation (Starvation):

    • Gently wash the cells twice with a Krebs-Ringer Bicarbonate (KRB) buffer containing a low, non-stimulatory concentration of glucose (e.g., 2.8 mM) and supplemented with 0.1% BSA.

    • Incubate the cells in this low-glucose KRB buffer for 1-2 hours at 37°C to bring insulin secretion to a basal level.

  • Stimulation:

    • Prepare stimulation buffers. You will need a minimum of four conditions:

      • Low Glucose (2.8 mM) + Vehicle

      • Low Glucose (2.8 mM) + TAK-875 (e.g., 1 µM)

      • High Glucose (16.7 mM) + Vehicle

      • High Glucose (16.7 mM) + TAK-875 (e.g., 1 µM)

    • Aspirate the pre-incubation buffer and add the appropriate stimulation buffers to the wells.

    • Incubate for a defined period (typically 60-120 minutes) at 37°C.

  • Sample Collection: After incubation, carefully collect the supernatant from each well. This contains the secreted insulin. Centrifuge briefly to pellet any detached cells and store the supernatant at -80°C until analysis.

  • Insulin Content Normalization: To account for variations in cell number per well, lyse the remaining cells in an acid-ethanol solution to extract the total cellular insulin content.

  • Insulin Quantification: Measure the insulin concentration in both the supernatant and the cell lysate samples using a validated immunoassay, such as ELISA, HTRF, or RIA.[29]

  • Data Analysis: Express the secreted insulin as a percentage of the total insulin content (secreted + intracellular) for each well. Compare the results between the different conditions. A successful experiment will show that TAK-875 significantly increases insulin secretion in the high-glucose condition but has little to no effect in the low-glucose condition.

Part 5: Advanced Considerations and Limitations

  • Ago-Allosteric Modulation: Studies have shown TAK-875 acts as an "ago-allosteric modulator," meaning it binds to a site on GPR40 distinct from the endogenous FFA binding site and acts cooperatively with FFAs to enhance signaling.[8][16] This is a critical consideration. The presence of fatty acids in your cell culture serum or BSA can impact the observed potency of TAK-875. For precise pharmacological studies, using delipidated or fatty acid-free BSA is recommended.

  • Species Differences: While TAK-875 is active at both human and rat GPR40, subtle differences in pharmacology can exist.[5] Always use a receptor species that is relevant to your research question and be cautious when extrapolating results.

  • Interpreting Toxicity Data: Given the clinical history of TAK-875, any experiments involving hepatocytes or in vivo models should be interpreted with caution. If cytotoxicity is observed, it may be a compound-specific effect rather than a direct consequence of GPR40 activation.[21][24] It is crucial to distinguish between on-target (GPR40-mediated) and potential off-target toxic effects.

Conclusion

TAK-875 remains an invaluable research tool for the specific and potent activation of the GPR40 signaling pathway. Its well-characterized pharmacology allows for precise dissection of the receptor's role in cellular and physiological processes. By employing robust experimental designs, appropriate model systems, and self-validating controls as outlined in this guide, researchers can confidently probe the function of GPR40. However, its clinical history serves as a permanent and essential reminder of the complexities of drug development, underscoring the need to consider potential off-target liabilities when interpreting experimental results.

References

  • Negoro, N., Sasaki, S., Mikami, S., Ito, M., Suzuki, M., Tsujihata, Y., ... & Momose, Y. (2010). Discovery of TAK-875: A Potent, Selective, and Orally Bioavailable GPR40 Agonist. ACS Medicinal Chemistry Letters, 1(6), 290–294. [Link]

  • Lin, D. C., & Guo, Q. (2022). Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders. Frontiers in Endocrinology, 13, 1012396. [Link]

  • Le, T. (2013). Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes. Diabetes, 62(8), 2663-2665. [Link]

  • Patsnap. (2024). What are GPR40 agonists and how do they work?. Patsnap Synapse. [Link]

  • European Pharmaceutical Review. (2014). Takeda ends development of diabetes drug fasiglifam due to concerns about liver safety. European Pharmaceutical Review. [Link]

  • Takeda. (2013). Takeda Announces Termination of Fasiglifam (TAK-875) Development. Takeda Newsroom. [Link]

  • Negoro, N., Sasaki, S., Mikami, S., Ito, M., Suzuki, M., Tsujihata, Y., ... & Momose, Y. (2010). Discovery of TAK-875: A Potent, Selective, and Orally Bioavailable GPR40 Agonist. ACS Medicinal Chemistry Letters. [Link]

  • Cellagen Technology. (n.d.). TAK-875 | GPR40 agonist. Cellagen Technology. [Link]

  • Zhang, Y., et al. (2017). LCFAs sensing by mTORC1. The downstream signaling pathways of GPR40 and... ResearchGate. [Link]

  • Yabuki, C., Komatsu, H., Tsujihata, Y., Maeda, R., Ito, R., Matsuda-Nagasumi, K., ... & Hara, T. (2013). A Novel Antidiabetic Drug, Fasiglifam/TAK-875, Acts as an Ago-Allosteric Modulator of FFAR1. PLOS ONE, 8(10), e76280. [Link]

  • Otieno, M. A., et al. (2018). Fasiglifam (TAK-875): Mechanistic Investigation and Retrospective Identification of Hazards for Drug Induced Liver Injury. Toxicological Sciences, 163(2), 500-512. [Link]

  • Luo, J., et al. (2012). GPR40: A therapeutic target for mediating insulin secretion (Review). Experimental and Therapeutic Medicine, 4(2), 181-185. [Link]

  • He, H., et al. (2013). G Protein-coupled Receptor 40 (GPR40) and Peroxisome Proliferator-activated Receptor γ (PPARγ): AN INTEGRATED TWO-RECEPTOR SIGNALING PATHWAY. Journal of Biological Chemistry, 288(40), 28680-28691. [Link]

  • Drug Discovery News. (2013). Takeda terminates Fasiglifam (TAK-875) development. Drug Discovery News. [Link]

  • Ou, H., et al. (2017). GPR40 deficiency is associated with hepatic FAT/CD36 upregulation, steatosis, inflammation, and cell injury in C57BL/6 mice. American Journal of Physiology-Endocrinology and Metabolism, 312(3), E205-E216. [Link]

  • ResearchGate. (n.d.). Discovery of TAK-875: A Potent, Selective, and Orally Bioavailable GPR40 Agonist | Request PDF. ResearchGate. [Link]

  • Evotec. (n.d.). Understanding the Hepatotoxicity of Fasiglifam (TAK-875). Evotec. [Link]

  • Tsujihata, Y., et al. (2011). TAK-875, an orally available G protein-coupled receptor 40/free fatty acid receptor 1 agonist, enhances glucose-dependent insulin secretion and improves both postprandial and fasting hyperglycemia in type 2 diabetic rats. Journal of Pharmacology and Experimental Therapeutics, 339(1), 228-237. [Link]

  • Ferdaoussi, M., et al. (2012). G protein-coupled receptor (GPR)40-dependent potentiation of insulin secretion in mouse islets is mediated by protein kinase D1. Diabetologia, 55(4), 1011-1019. [Link]

  • Le Foll, C., et al. (2018). Coordination of GPR40 and Ketogenesis Signaling by Medium Chain Fatty Acids Regulates Beta Cell Function. Nutrients, 10(4), 475. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). fasiglifam. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

  • University of Pennsylvania. (n.d.). CALCIUM FLUX PROTOCOL. University of Pennsylvania. [Link]

  • Yashiro, H., et al. (2012). The effects of TAK-875, a selective G protein-coupled receptor 40/free fatty acid 1 agonist, on insulin and glucagon secretion in isolated rat and human islets. Journal of Pharmacology and Experimental Therapeutics, 340(3), 483-489. [Link]

  • Mosedale, M., et al. (2021). Human-relevant mechanisms and risk factors for TAK-875-Induced liver injury identified via a gene pathway-based approach in Collaborative Cross mice. Toxicological Sciences, 183(1), 121-134. [Link]

  • Otieno, M. A., et al. (2017). Fasiglifam (TAK-875): Mechanistic Investigation and Retrospective Identification of Hazards for Drug Induced Liver Injury (DILI). ResearchGate. [Link]

  • Araki, T., et al. (2012). GPR40-induced insulin secretion by the novel agonist TAK-875: first clinical findings in patients with type 2 diabetes. Diabetes, Obesity and Metabolism, 14(3), 255-261. [Link]

  • ResearchGate. (n.d.). Calcium Flux Assay Protocol. ResearchGate. [Link]

  • JoVE. (2022). Calcium Flux Assay to Study NMDA-Receptors | Protocol Preview. YouTube. [Link]

  • Human Cell Design. (n.d.). Insulin Secretion Assay. Human Cell Design. [Link]

  • ION Biosciences. (n.d.). Technical Manual GenieHTS Calcium Flux Ratiometric Assay Kit. ION Biosciences. [Link]

Sources

The Rise and Fall of TAK-875 (Fasiglifam): A Technical Retrospective on GPR40 Agonism and Idiosyncratic Hepatotoxicity

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

TAK-875 (Fasiglifam) represents a pivotal case study in modern metabolic drug discovery. Developed by Takeda Pharmaceutical Company, it was the first G-protein-coupled receptor 40 (GPR40/FFAR1) agonist to reach Phase 3 clinical trials for Type 2 Diabetes Mellitus (T2DM). Unlike sulfonylureas, which induce insulin secretion regardless of glucose levels, TAK-875 demonstrated Glucose-Dependent Insulin Secretion (GDIS) , offering robust glycemic control with a significantly reduced risk of hypoglycemia.[1]

Despite promising Phase 2 efficacy, development was voluntarily terminated in 2013 due to signals of drug-induced liver injury (DILI). Subsequent mechanistic investigations revealed a "perfect storm" of toxicity: the formation of reactive acyl glucuronide metabolites combined with the dual inhibition of hepatobiliary transporters (BSEP, MRP2) and mitochondrial electron transport chain (ETC) function. This guide dissects the scientific trajectory of TAK-875, providing researchers with actionable insights into GPCR targeting, lead optimization, and the critical importance of screening for transporter-mitochondrial toxicity synergy.

Target Validation: The GPR40 Signaling Axis

GPR40 is highly expressed in pancreatic


-cells and activated by medium- to long-chain free fatty acids (FFAs).[2] TAK-875 functions as a potent, selective partial agonist, distinct from endogenous ligands in its binding site and lipophilicity.
Mechanism of Action

Upon binding to the transmembrane domain of GPR40, TAK-875 induces a conformational change that couples to the G


q/11  protein family. This initiates a signaling cascade resulting in the mobilization of intracellular calcium, which triggers the exocytosis of insulin granules. Crucially, this pathway amplifies insulin secretion only in the presence of elevated glucose, preventing hypoglycemia during fasting states.
Visualization: GPR40 Signaling Pathway

GPR40_Signaling TAK875 TAK-875 (Fasiglifam) GPR40 GPR40 (FFAR1) (Transmembrane Receptor) TAK875->GPR40 Allosteric Binding Gq Gαq/11 Protein GPR40->Gq Activation PLC Phospholipase C (PLC) Gq->PLC Stimulates PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (IP3 Receptor) IP3->ER Binds IP3R Insulin Insulin Granule Exocytosis (Glucose Dependent) DAG->Insulin PKC Pathway (Minor) Ca Intracellular Ca2+ Increase ER->Ca Release Ca->Insulin Triggers

Caption: The GPR40 signaling cascade.[2][3][4][5][6] TAK-875 binds GPR40, activating Gq/11-PLC-IP3 signaling to release ER Calcium, driving insulin secretion.

Discovery and Lead Optimization

The discovery of TAK-875 evolved from screening libraries for GPR40 agonists. Early phenylpropanoic acid derivatives showed potency but poor pharmacokinetic (PK) profiles.

Structure-Activity Relationship (SAR)

Takeda researchers utilized a dihydrobenzofuran scaffold to improve metabolic stability and potency.

  • Lead Compound: Phenylpropanoic acid derivative (EC50 = 0.006

    
    M).
    
  • Optimization: Cyclization of the acid moiety into a dihydrobenzofuran ring.

  • Result (TAK-875): Improved oral bioavailability and high selectivity over other FFA receptors (GPR120, GPR41).[7]

Potency Profile
ParameterValueNote
Human GPR40 EC50 0.014

M
Highly potent agonist
Rat GPR40 EC50 0.026

M
Consistent cross-species potency
Selectivity > 1000-foldvs. GPR120, PPAR

, PPAR

Bioavailability (Rat) ~87%Excellent oral absorption

Preclinical Pharmacology & Protocol

Validation of the glucose-dependent nature of TAK-875 was critical. The following protocol describes the standard in vitro assay used to confirm GDIS activity in pancreatic


-cell lines (INS-1).
Protocol 1: Glucose-Stimulated Insulin Secretion (GSIS) Assay

Objective: Quantify insulin secretion in response to TAK-875 under low (2.8 mM) and high (16.7 mM) glucose conditions.

Materials:

  • INS-1 832/13 cells.

  • Krebs-Ringer Bicarbonate (KRB) buffer (pH 7.4).[8]

  • Glucose stock solutions.[4]

  • TAK-875 stock (dissolved in DMSO).[7]

  • Rat Insulin ELISA Kit.

Step-by-Step Methodology:

  • Seeding: Plate INS-1 cells at

    
     cells/well in 24-well plates. Culture for 48 hours.
    
  • Starvation: Aspirate medium and wash twice with glucose-free KRB. Incubate in glucose-free KRB for 2 hours at 37°C to normalize basal insulin secretion.

  • Treatment Preparation: Prepare KRB buffers containing:

    • Low Glucose (2.8 mM) + Vehicle (DMSO).

    • Low Glucose (2.8 mM) + TAK-875 (10

      
      M).
      
    • High Glucose (16.7 mM) + Vehicle.

    • High Glucose (16.7 mM) + TAK-875 (10

      
      M).
      
  • Incubation: Replace starvation buffer with treatment buffers (500

    
    L/well). Incubate for 60 minutes at 37°C.
    
  • Sampling: Collect supernatant immediately and store at -20°C.

  • Quantification: Analyze samples using Rat Insulin ELISA according to manufacturer instructions.

  • Data Analysis: Normalize insulin concentration to total protein content per well.

    • Success Criteria: TAK-875 should significantly increase insulin only in the High Glucose condition, with minimal effect at Low Glucose.

Clinical Efficacy (Phase 2 Data)

The Phase 2 trial (published in The Lancet, 2012) compared TAK-875 to Placebo and Glimepiride (a sulfonylurea).

Key Findings:

  • Efficacy: TAK-875 (50 mg) reduced HbA1c by ~1.12%, comparable to Glimepiride.[1][9]

  • Safety: Hypoglycemia rates for TAK-875 were statistically identical to placebo, whereas Glimepiride showed a 19% incidence rate.[1][10]

Table: Phase 2 Clinical Outcomes (12 Weeks)
Outcome MeasureTAK-875 (50 mg)Glimepiride (4 mg)Placebo
HbA1c Change (%) -1.12%-1.05%-0.13%
Hypoglycemia Incidence 2%19%3%
Weight Change NeutralIncrease (+1.0%)Neutral

The Phase 3 Termination & Mechanistic Toxicology

In December 2013, Takeda terminated development due to elevated liver enzymes (ALT/AST) in patients. Post-hoc analysis identified idiosyncratic drug-induced liver injury (DILI) caused by a multi-factorial mechanism.

The "Three-Hit" Toxicity Hypothesis

Research revealed that TAK-875 toxicity was not due to a single factor, but a synergy of three distinct mechanisms:

  • Reactive Metabolite Formation: TAK-875 is metabolized into an Acyl Glucuronide (AG) .[11][5] This reactive species can covalently bind to hepatocyte proteins (Covalent Binding Burden > 1 mg/day).[11][5]

  • Transporter Inhibition: Both the parent drug and the AG metabolite inhibit bile acid transporters.

    • BSEP (Bile Salt Export Pump): Inhibition causes toxic bile acid accumulation in the liver.[12][13][14]

    • NTCP & MRP2: Disruption of basolateral uptake and canalicular efflux.[15]

  • Mitochondrial Dysfunction: TAK-875 inhibits the Electron Transport Chain (ETC), specifically Complex I, reducing ATP and generating ROS.

Visualization: Mechanism of Hepatotoxicity

Toxicity_Mechanism TAK TAK-875 Liver Hepatocyte TAK->Liver Uptake (OATP) BSEP BSEP Inhibition (Ki = 17.2 µM) TAK->BSEP Inhibits Mito Mitochondrial ETC Inhibition TAK->Mito Inhibits AG Acyl Glucuronide (Reactive Metabolite) Liver->AG UGT Metabolism AG->BSEP Potent Inhibition BA Bile Acid Accumulation BSEP->BA Causes Stress Oxidative Stress & ATP Depletion Mito->Stress Synergy BA->Stress Synergy DILI Hepatocellular Necrosis (DILI) Stress->DILI Cell Death

Caption: The synergistic toxicity of TAK-875. Dual inhibition of BSEP and Mitochondria, exacerbated by reactive AG metabolites, leads to liver injury.

Quantitative Transporter Inhibition Data
TransporterRoleInhibition TypeKi / IC50
BSEP (ABCB11) Bile Acid EffluxMixedKi = 17.2

M
NTCP (SLC10A1) Bile Acid UptakeCompetitiveKi = 4.3

M
MRP2 (ABCC2) Bilirubin/Drug Efflux-IC50 = 2.4

M
OATP1B1 Drug Uptake-IC50 = 2.3

M

Technical Protocol: BSEP Inhibition Assay

To screen for this specific liability in future programs, the Vesicular Transport Assay is the gold standard.

Protocol 2: BSEP Vesicular Transport Inhibition

Objective: Determine the IC50 of a test compound against human BSEP transporter using inverted membrane vesicles.[12]

Materials:

  • BSEP-overexpressing HEK293 membrane vesicles (inside-out).[12]

  • Substrate:

    
    H-Taurocholic Acid (TCA) or unlabeled TCA (for LC-MS).
    
  • Reaction Buffer: 10 mM HEPES-Tris (pH 7.4), 100 mM KNO

    
    , 10 mM Mg(NO
    
    
    
    )
    
    
    .
  • ATP Solution (4 mM) and AMP Solution (4 mM, negative control).

Step-by-Step Methodology:

  • Preparation: Thaw vesicles and dilute to 50

    
     g/well  in Reaction Buffer.
    
  • Compound Addition: Add test compound (e.g., TAK-875) at varying concentrations (0.1 - 100

    
    M) to the plate. Include DMSO vehicle control.[16]
    
  • Pre-incubation: Incubate vesicles with compound for 15 minutes at 37°C.

  • Start Reaction: Add Substrate (2

    
    M TCA) mixed with either ATP  (Active Transport) or AMP  (Passive Diffusion/Background).
    
  • Transport: Incubate for 2-5 minutes at 37°C (linear range).

  • Stop Reaction: Add ice-cold Stop Buffer immediately.

  • Filtration: Transfer to glass fiber filter plate, wash 5x with cold buffer to remove extracellular substrate.

  • Detection:

    • Radiometric: Add scintillation fluid and count.

    • LC-MS: Lyse vesicles with methanol/water, centrifuge, and analyze supernatant for TCA.

  • Calculation:

    • Calculate % Inhibition relative to vehicle control. Fit to Hill equation for IC50.

References

  • Burant, C. F., et al. (2012). TAK-875 versus placebo or glimepiride in type 2 diabetes mellitus: a phase 2, randomised, double-blind, placebo-controlled trial.[17] The Lancet, 379(9824), 1403-1411. Link

  • Tsujihata, Y., et al. (2011).[7] TAK-875, an orally available G protein-coupled receptor 40/free fatty acid receptor 1 agonist, enhances glucose-dependent insulin secretion and improves both postprandial and fasting hyperglycemia in type 2 diabetic rats.[7][18] Journal of Pharmacology and Experimental Therapeutics, 339(1), 228-237.[7] Link

  • Otieno, M. A., et al. (2018). Fasiglifam (TAK-875): Mechanistic Investigation and Retrospective Identification of Hazards for Drug Induced Liver Injury.[11][19] Toxicological Sciences, 163(2), 374-384. Link

  • Wolenski, F. S., et al. (2017).[6] Fasiglifam (TAK-875) alters bile acid homeostasis in rats and dogs: a potential cause of drug induced liver injury.[20] Toxicological Sciences, 157(1), 50-61. Link

  • Longo, D. M., et al. (2019). Quantitative Systems Toxicology Analysis of In Vitro Mechanistic Assays Reveals Importance of Bile Acid Accumulation and Mitochondrial Dysfunction in TAK-875-Induced Liver Injury.[6] Toxicological Sciences, 167(2), 458-467. Link

  • Negoro, N., et al. (2010). Discovery of TAK-875: A Potent, Selective, and Orally Bioavailable GPR40 Agonist.[2] ACS Medicinal Chemistry Letters, 1(6), 290-294. Link

Sources

Methodological & Application

Mechanistic Grounding: The Ago-Allosteric Profile of TAK-875

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, designing robust in vitro assays requires moving beyond mere step-by-step execution. To generate reproducible, physiologically relevant data, we must understand the physicochemical behavior of the compound, the biological nuances of the target receptor, and the causal relationships that dictate assay design.

This guide provides a comprehensive, causality-driven framework for evaluating TAK-875 (Fasiglifam) Hemihydrate , a highly selective Free Fatty Acid Receptor 1 (FFAR1/GPR40) agonist.

TAK-875 is not a simple orthosteric agonist; it acts as an ago-allosteric modulator of the GPR40 receptor[1]. Endogenous free fatty acids (FFAs) bind to the orthosteric site, while TAK-875 binds to a distinct allosteric pocket, allowing for positive cooperativity.

Upon binding, TAK-875 activates the Gαq-signaling pathway, which triggers a dual potentiating mechanism[2]:

  • IP3-Mediated Pathway: Amplifies glucose-induced intracellular calcium (

    
    ) oscillations.
    
  • DAG/PKC-Mediated Pathway: Augments downstream insulin secretory mechanisms independent of

    
     influx.
    

Crucially, this mechanism is glucose-dependent . TAK-875 requires the membrane depolarization triggered by high glucose metabolism to exert its insulinotropic effect, thereby minimizing the risk of hypoglycemia[2].

G TAK TAK-875 Hemihydrate GPR40 GPR40 (FFAR1) Receptor TAK->GPR40 Ago-allosteric binding FFA Endogenous FFAs FFA->GPR40 Orthosteric binding Gq Gαq Protein GPR40->Gq PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 Production PLC->IP3 DAG DAG Production PLC->DAG Ca2 Intracellular Ca2+ Release IP3->Ca2 PKC PKC Activation DAG->PKC GSIS Glucose-Stimulated Insulin Secretion (GSIS) Ca2->GSIS Amplifies oscillations PKC->GSIS Augments secretion

TAK-875 dual potentiating mechanism via Gαq-GPR40/FFAR1 signaling pathways.

Compound Properties & Quantitative Baselines

Before initiating assays, it is critical to account for the compound's lipophilicity and potency. The hemihydrate form provides enhanced stability for long-term storage[3].

Table 1: Physicochemical & Pharmacological Profile

Property Specification Experimental Implication
Chemical Name Fasiglifam hemihydrate[3] Ensure complete dissolution in anhydrous DMSO before aqueous dilution.
Molecular Weight 1067.27 g/mol [3] Calculate molarity precisely; moisture-contaminated DMSO will precipitate the compound.

| Target Affinity |


 = 14 nM to 72 nM[4],[5] | Highly potent; requires serial dilutions down to the picomolar range to capture the lower asymptote of the dose-response curve. |

Causality-Driven In Vitro Protocols

The following protocols are designed as self-validating systems . Every critical step includes an internal control to ensure that the observed data is a direct result of TAK-875/GPR40 interaction, rather than an experimental artifact.

Protocol A: Intracellular Calcium Mobilization (FLIPR) Assay

Objective: Quantify the direct receptor activation kinetics of TAK-875.

Causality & Design Choices:

  • Why Probenecid? CHO cells express organic anion transporters that actively pump out the Fluo-4 AM dye. Probenecid inhibits these transporters, locking the dye intracellularly to maintain a stable baseline[5].

  • Why Fatty-Acid-Free BSA? TAK-875 is highly lipophilic and will adsorb to plastic microplates, artificially lowering the effective concentration. BSA acts as a carrier. However, standard BSA contains trace endogenous FFAs that will prematurely activate GPR40. Fatty-acid-free BSA is mandatory to isolate the TAK-875 specific response[5].

Self-Validating Control: Run a parallel plate using Wild-Type CHO cells (lacking hGPR40). If TAK-875 induces a calcium spike in the WT cells, the compound has precipitated and is disrupting the lipid bilayer (false positive).

Step-by-Step Methodology:

  • Cell Seeding: Plate CHO-hGPR40 cells at

    
     cells/well in a 384-well black, clear-bottom plate. Incubate overnight at 37°C, 5% 
    
    
    
    .
  • Dye Loading: Aspirate culture media. Add 25 μL of loading buffer (HBSS containing 2.5 μg/mL Fluo-4 AM, 2.5 mM probenecid, and 0.1% fatty-acid-free BSA)[5]. Incubate for 60 min at 37°C.

  • Compound Preparation: Prepare TAK-875 in anhydrous DMSO, then dilute in assay buffer to achieve final well concentrations of 0.001 μM to 10 μM (Final DMSO

    
     0.1%).
    
  • Data Acquisition: Transfer the plate to a FLIPR system. Read baseline fluorescence for 10 seconds. Inject 25 μL of TAK-875 solution and record fluorescence continuously for 90 seconds.

Workflow Seed 1. Cell Seeding CHO-hGPR40 Dye 2. Dye Loading Fluo-4 AM + Probenecid Seed->Dye Stim 3. Compound Addition TAK-875 + FA-free BSA Dye->Stim Read 4. FLIPR Readout Ca2+ Kinetics (90s) Stim->Read

Step-by-step workflow for the FLIPR intracellular calcium mobilization assay.
Protocol B: Glucose-Stimulated Insulin Secretion (GSIS) Assay

Objective: Evaluate the physiological, glucose-dependent insulinotropic efficacy of TAK-875.

Causality & Design Choices: TAK-875 is clinically valuable because it only promotes insulin secretion when blood glucose is elevated[2]. Testing TAK-875 in a static glucose environment yields incomplete data. The assay must toggle between hyperpolarized (low glucose) and depolarized (high glucose) membrane states.

Self-Validating Control: The assay must include a vehicle control at both 2.8 mM and 16.7 mM glucose. If the MIN6 cells do not show a baseline 2-to-3-fold increase in insulin secretion between low and high glucose without the drug, the cells have lost their metabolic responsiveness, and the TAK-875 data is invalid.

Step-by-Step Methodology:

  • Cell Starvation: Wash MIN6 mouse insulinoma cells twice with Krebs-Ringer bicarbonate HEPES (KRBH) buffer containing 0.1% FA-free BSA and 2.8 mM glucose. Incubate for 2 hours to establish a basal metabolic state.

  • Treatment: Replace the buffer with KRBH containing either 2.8 mM (Low) or 16.7 mM (High) glucose, supplemented with TAK-875 (0.01 - 10 μM).

  • Incubation: Incubate for exactly 60 minutes at 37°C.

  • Analysis: Collect the supernatants, centrifuge at 1,000 x g for 5 minutes to remove detached cells, and quantify insulin concentration via a high-sensitivity ELISA.

GSIS LowGlc Low Glucose (2.8 mM) Membrane Hyperpolarized TAK_Low TAK-875 Addition No Ca2+ Influx LowGlc->TAK_Low HighGlc High Glucose (16.7 mM) Membrane Depolarized TAK_High TAK-875 Addition Amplified Ca2+ Influx HighGlc->TAK_High NoSec Basal Insulin Secretion (Hypoglycemia Avoided) TAK_Low->NoSec HighSec Potentiated Insulin Secretion (Glycemic Control) TAK_High->HighSec

Glucose-dependent insulinotropic action of TAK-875 demonstrating built-in hypoglycemic safety.
Protocol C: Hepatotoxicity & ROS Generation Assay

Objective: Assess off-target cytotoxicity. TAK-875 Phase 3 clinical trials were terminated due to drug-induced liver injury (DILI)[6]. In vitro data suggests this is driven by Reactive Oxygen Species (ROS) generation in a GPR40-dependent manner at high concentrations[7].

Self-Validating Control: Co-treat a cohort of HepG2 cells with TAK-875 and 5 mM N-acetylcysteine (NAC), a potent antioxidant. If the cytotoxicity is truly ROS-mediated, NAC must rescue cell viability[7].

Step-by-Step Methodology:

  • Cell Seeding: Plate HepG2 human hepatocarcinoma cells in 96-well plates at

    
     cells/well.
    
  • Treatment: Expose cells to high-concentration TAK-875 (10 μM to 100 μM) with and without 5 mM NAC for 24 hours.

  • ROS Measurement: Add 10 μM DCFDA (a fluorogenic dye that measures hydroxyl, peroxyl, and other ROS activity) for the final 30 minutes of incubation. Read fluorescence (Ex: 485 nm / Em: 535 nm).

  • Viability Readout: Perform a standard CellTiter-Glo (ATP quantification) assay to assess final cell viability.

Expected Quantitative Outcomes

When executing the above protocols correctly, your data should align with the established pharmacological benchmarks outlined below.

Table 2: Expected Assay Baselines and TAK-875 Responses

Assay Type Primary Readout Baseline / Negative Control Expected TAK-875 Response

| FLIPR (CHO-hGPR40) | Intracellular


 (RFU) | Stable basal fluorescence | Dose-dependent 

spike (

~72 nM)[4] | | GSIS (MIN6 Cells) | Insulin Secretion (ng/mL) | ~1-2 ng/mL (at 16.7 mM Glc) | 2 to 4-fold potentiation at 10 μM[4] | | Hepatotoxicity (HepG2) | Cell Viability (%) | 100% Viability (Vehicle) | Significant cell death at >50 μM[7] | | ROS Generation (HepG2) | DCFDA Fluorescence (RFU) | Basal oxidative stress | Dose-dependent ROS surge at >50 μM[7] |

References

  • A Novel Antidiabetic Drug, Fasiglifam/TAK-875, Acts as an Ago-Allosteric Modulator of FFAR1 PLOS One URL:[Link]

  • Fasiglifam (TAK-875) has dual potentiating mechanisms via Gαq-GPR40/FFAR1 signaling branches on glucose-dependent insulin secretion National Institutes of Health (PMC) URL:[Link]

  • Fasiglifam-Induced Liver Injury in Patients With Type 2 Diabetes: Results of a Randomized Controlled Cardiovascular Outcomes Safety Trial Diabetes Care (Diabetes Journals) URL:[Link]

  • Fasiglifam (TAK-875), a G Protein-Coupled Receptor 40 (GPR40) Agonist, May Induce Hepatotoxicity through Reactive Oxygen Species Generation in a GPR40-Dependent Manner Biomolecules & Therapeutics URL:[Link]

Sources

Application Notes and Protocols for Utilizing TAK-875 in Glucose-Stimulated Insulin Secretion (GSIS) Assays

Author: BenchChem Technical Support Team. Date: March 2026

Preamble: Understanding TAK-875 as a Research Tool

TAK-875, also known as Fasiglifam, is a potent and selective agonist for the G protein-coupled receptor 40 (GPR40), also designated as Free Fatty Acid Receptor 1 (FFAR1).[1][2][3][4] This receptor is predominantly expressed in pancreatic β-cells and plays a pivotal role in mediating the insulin secretion stimulated by medium- and long-chain fatty acids.[2][5][6][7] The key therapeutic hypothesis behind GPR40 agonists was their ability to enhance glucose-stimulated insulin secretion (GSIS) in a strictly glucose-dependent manner, thereby offering glycemic control with a minimal risk of hypoglycemia.[5][8]

TAK-875 progressed to Phase III clinical trials as a promising treatment for type 2 diabetes. However, its development was voluntarily terminated due to concerns about liver safety.[9][10][11][12] Despite its clinical discontinuation, TAK-875 remains an invaluable tool for in vitro research. Its high selectivity and well-characterized mechanism of action make it ideal for interrogating the GPR40 signaling pathway and its role in β-cell physiology.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of TAK-875 in GSIS assays to explore β-cell function and GPR40 pharmacology.

Part I: Scientific Foundation and Mechanism of Action

The GPR40/FFAR1 Signaling Cascade

To utilize TAK-875 effectively, a clear understanding of its target pathway is essential. GPR40 is a Gq-coupled receptor.[5][13] Its activation by endogenous ligands (fatty acids) or synthetic agonists initiates a well-defined signaling cascade that potentiates rather than initiates insulin exocytosis.

Mechanism of Action:

  • Ligand Binding: Medium and long-chain fatty acids or an agonist like TAK-875 bind to GPR40 on the β-cell surface.

  • Gq Protein Activation: The receptor activates the Gαq subunit of its associated heterotrimeric G protein.[13]

  • PLC Activation: Activated Gαq stimulates phospholipase C (PLC).

  • Second Messenger Generation: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[14][15]

  • Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum (ER), triggering the release of stored Ca2+ into the cytoplasm. This GPR40-mediated Ca2+ rise augments the primary Ca2+ influx caused by glucose metabolism.[1][5][8]

  • Potentiation of Exocytosis: Both the elevated intracellular Ca2+ and DAG (via activation of Protein Kinase C) amplify the downstream signals that lead to the fusion of insulin-containing granules with the plasma membrane, enhancing insulin secretion.[15]

This entire process is contingent on the initial steps of glucose metabolism, which depolarize the cell membrane and trigger the primary influx of extracellular Ca2+. This is the cornerstone of the glucose-dependency of GPR40 agonists.[6][14]


}

GPR40 Signaling Pathway in Pancreatic β-cells.

TAK-875: A Closer Look at an Ago-Allosteric Modulator

It is scientifically crucial to recognize that TAK-875 is not a simple orthosteric agonist that competes with fatty acids. Instead, it is an ago-allosteric modulator .[16][17][18][19] This means:

  • It binds to a site on the GPR40 receptor that is distinct from the binding site of endogenous fatty acids.[18]

  • It possesses partial agonist activity on its own ("ago-").[16]

  • It exhibits positive cooperativity with endogenous fatty acids, meaning it enhances their ability to activate the receptor, and vice versa.[16][18]

This sophisticated mechanism contributes to its potent insulinotropic effect. For in vitro studies, this implies that the fatty acid content of the cell culture serum or BSA used in the assay buffer can influence the observed potency of TAK-875.

Part II: Designing a Robust GSIS Assay with TAK-875

A successful and publishable GSIS experiment is a self-validating system. The experimental design must include the right controls to ensure that the observed effects are specific, on-target, and physiologically relevant.

Core Principle of the GSIS Assay

The assay quantifies insulin secretion from β-cells under basal (low glucose) and stimulatory (high glucose) conditions.[20] TAK-875 is added to the stimulatory condition to measure its ability to potentiate the glucose response. A typical experiment will involve at least two glucose concentrations:

  • Low Glucose: 2-3 mM, to simulate a fasting state and measure basal insulin secretion.

  • High Glucose: 16-20 mM, to simulate a post-prandial state and stimulate insulin secretion.[20][21]

Selecting the Appropriate Cellular Model
Cell ModelAdvantagesDisadvantages & Considerations
MIN6 Cells Widely used, well-characterized mouse insulinoma line.[22][23]Known to lose robust glucose responsiveness at higher passage numbers (>20-25).[24] Requires careful monitoring and use of low-passage cells.
INS-1 Cells (and subclones like 832/3) Rat insulinoma line; the 832/3 subclone is selected for a very robust and stable GSIS response.[25]May require specific culture media additives (e.g., 2-mercaptoethanol).[26]
Primary Islets (Mouse, Rat, Human) The most physiologically relevant model, representing a complex micro-organ.[27]High variability between preparations, technically demanding to isolate and culture, limited availability (especially human).[28]

Recommendation: For initial pharmacological characterization of TAK-875, a robust cell line like INS-1 832/3 or low-passage MIN6 cells is ideal. Findings should be confirmed in primary islets for maximum physiological relevance.

Table 1: Essential Experimental Groups and Controls

This table outlines the necessary groups to ensure a self-validating experiment. The vehicle for TAK-875 is typically DMSO, and its final concentration in the assay should be kept low (e.g., ≤0.1%) and consistent across all relevant groups.

Group #Glucose ConditionCompoundRationale & Expected Outcome
1Low Glucose (2.8 mM)Vehicle (e.g., DMSO)Basal Secretion: Establishes the baseline insulin leak. Expect very low insulin levels.
2Low Glucose (2.8 mM)TAK-875 (e.g., 1 µM)Glucose-Dependency Check: Demonstrates that TAK-875 does not stimulate secretion in the absence of a glucose signal. Expect insulin levels similar to Group 1.
3High Glucose (16.7 mM)Vehicle (e.g., DMSO)GSIS Response: Establishes the insulin secretion level stimulated by glucose alone. Expect a significant increase over Group 1.
4High Glucose (16.7 mM)TAK-875 (Dose 1)Test Condition: Measures the potentiation of GSIS by TAK-875. Expect a significant, dose-dependent increase over Group 3.
5High Glucose (16.7 mM)TAK-875 (Dose 2)"
6High Glucose (16.7 mM)TAK-875 (Dose 3...)"
7High Glucose (16.7 mM)Positive Control (e.g., 30 mM KCl)Cell Viability/Function Check: Confirms that the cells are healthy and capable of maximal secretion via membrane depolarization. Expect very high insulin levels, often exceeding the high glucose response.

Part III: Step-by-Step Experimental Protocols

These protocols are optimized for a 24-well plate format using an adherent cell line like MIN6 or INS-1. Adjust volumes accordingly for other formats.

Protocol 1: Reagent Preparation

1. Krebs-Ringer Bicarbonate HEPES (KRBH) Buffer (1 L) Causality: This buffer is designed to mimic the ionic composition of extracellular fluid, providing a physiological environment for the cells during the assay. The inclusion of HEPES provides additional buffering capacity.

ComponentFinal ConcentrationAmount for 1 L
NaCl114 mM6.66 g
KCl4.7 mM0.35 g
KH₂PO₄1.2 mM0.16 g
MgSO₄·7H₂O1.16 mM0.29 g
NaHCO₃25.5 mM2.14 g
CaCl₂2.5 mM0.28 g
HEPES20 mM4.77 g

Preparation Steps:

  • Add all components except CaCl₂ to ~900 mL of high-purity water (e.g., Milli-Q).

  • Stir until fully dissolved.

  • Adjust pH to 7.4 using 1N NaOH.

  • Add CaCl₂ and stir until dissolved. Adding calcium last prevents precipitation.

  • Bring the final volume to 1 L.

  • Sterilize by passing through a 0.22 µm filter. Store at 4°C.

  • Crucial Step: Before each assay, supplement the required volume of KRBH with 0.1% fatty-acid-free Bovine Serum Albumin (BSA) to prevent non-specific binding and maintain cell health. Warm this working buffer to 37°C.

2. Glucose and Compound Stock Solutions

  • Glucose Stocks: Prepare sterile 1 M D-glucose in water. This allows for easy dilution into the KRBH buffer to create the low and high glucose working solutions.

  • TAK-875 Stock: Prepare a 10 mM stock solution of TAK-875 in 100% DMSO. Aliquot and store at -20°C or -80°C to avoid freeze-thaw cycles.

Protocol 2: Static GSIS Assay Workflow

}

Workflow for a static GSIS assay in a plate format.

Detailed Steps:

  • Cell Seeding: Seed MIN6 or INS-1 cells in a 24-well plate at a density that will achieve ~80-90% confluency on the day of the assay (typically 2-3 days post-seeding). Confluency is critical for a robust response.[22][29]

  • Pre-incubation (Starvation): On the day of the experiment, gently wash the cells twice with warm PBS. Then, add 500 µL of warm, BSA-supplemented KRBH containing low glucose (e.g., 2.8 mM) to each well. Incubate for 1-2 hours at 37°C, 5% CO₂. This step synchronizes the cells and brings insulin secretion down to a basal level.[22][26][30]

  • Stimulation: Carefully aspirate the pre-incubation buffer. Add 500 µL of the appropriate treatment buffer to each well according to your experimental plan (Table 1). This includes low glucose, high glucose, and high glucose + different concentrations of TAK-875.

  • Incubation: Incubate the plate for 1 hour at 37°C, 5% CO₂.

  • Supernatant Collection: After incubation, carefully collect the supernatant from each well into labeled microcentrifuge tubes. Be gentle to avoid dislodging cells. Centrifuge the tubes at ~1,500 x g for 5 minutes at 4°C to pellet any detached cells or debris.[22] Transfer the clarified supernatant to new tubes and store at -20°C until the insulin quantification step.

  • Normalization: Wash the remaining cells in the wells once with PBS. Add an appropriate lysis buffer (e.g., RIPA buffer) to each well to lyse the cells. Scrape and collect the lysate. This will be used to determine the total protein or DNA content for each well, which is essential for normalizing the insulin secretion data.[20][22]

Protocol 3: Insulin Quantification by Sandwich ELISA

Use a commercially available insulin ELISA kit (e.g., from Mercodia, Millipore, Abcam) and follow the manufacturer's instructions precisely.[31][32] The general principle is as follows:

  • Prepare Standards: Reconstitute and serially dilute the insulin standard provided in the kit to generate a standard curve.

  • Sample Preparation: Thaw your collected supernatants (from Protocol 2, Step 5) on ice. Based on the expected insulin levels, you may need to dilute your samples with the assay buffer provided in the kit. Samples from high glucose and TAK-875 conditions will likely require a higher dilution factor than basal samples.[22]

  • Plate Loading: Pipette standards, controls, and diluted samples into the wells of the antibody-coated microplate.

  • Incubation Steps: Perform the series of incubations with detection antibody (e.g., biotinylated anti-insulin), enzyme conjugate (e.g., HRP-Streptavidin), and substrate (e.g., TMB) as specified in the kit protocol. Washing steps between incubations are critical to remove unbound reagents and reduce background noise.

  • Read Plate: Stop the reaction and read the absorbance on a microplate reader at the specified wavelength (typically 450 nm).

Part IV: Data Analysis and Interpretation

  • Insulin Concentration: Use the standard curve (plotting absorbance vs. known insulin concentration) to calculate the insulin concentration in each of your samples. Remember to multiply by the dilution factor.

  • Normalization: Divide the insulin concentration (e.g., in ng/mL) for each well by its corresponding total protein concentration (e.g., in mg/mL). The final data will be expressed as ng Insulin / mg Protein. This normalization step corrects for any minor variations in cell number between wells.[20][22]

  • Data Presentation: Plot the normalized insulin secretion for each experimental group. Data is often presented as a bar graph. For dose-response experiments, plot the potentiation of secretion against the log concentration of TAK-875 to determine the EC₅₀ value.

Interpreting Your Results:

  • A successful assay will show low basal secretion (Groups 1 & 2), a clear 3- to 10-fold (or more) increase in secretion with high glucose (Group 3 vs. Group 1), and a further dose-dependent increase with TAK-875 treatment on top of the high glucose stimulation (Groups 4-6 vs. Group 3).

  • High basal secretion may indicate that cells were not adequately starved, were unhealthy, or were physically stressed during buffer changes.

  • A poor glucose response (low "Stimulation Index," i.e., High Glucose / Low Glucose) may indicate that the cells are of a high passage number, are unhealthy, or that the assay buffers were prepared incorrectly.

References

  • Burant, C. F. (2013). Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes. Diabetes, 62(8), 2630-2632. [Link]

  • Mancini, A. D., & Poitout, V. (2013). GPR40: A therapeutic target for mediating insulin secretion. Spandidos Publications. [Link]

  • Penner, N., et al. (2018). Fasiglifam (TAK-875): Mechanistic Investigation and Retrospective Identification of Hazards for Drug Induced Liver Injury. Chemical Research in Toxicology, 31(6), 487-497. [Link]

  • Yabuki, C., et al. (2013). A Novel Antidiabetic Drug, Fasiglifam/TAK-875, Acts as an Ago-Allosteric Modulator of FFAR1. PLoS ONE, 8(10), e76280. [Link]

  • Spire Bio. (n.d.). Insulin ELISA (SE120069) - Technical Bulletin. Spire Bio. [Link]

  • Takeda. (2013). Takeda Announces Termination of Fasiglifam (TAK-875) Development. Takeda Newsroom. [Link]

  • V-Bio. (2014). Takeda ends development of diabetes drug fasiglifam due to concerns about liver safety. V-Bio. [Link]

  • Patsnap. (2026). Fasiglifam - Drug Targets, Indications, Patents. Patsnap Synapse. [Link]

  • Weldon Biotech. (n.d.). Insulin ELISA. Weldon Biotech. [Link]

  • Negoro, K., et al. (2010). Discovery of TAK-875: A Potent, Selective, and Orally Bioavailable GPR40 Agonist. ACS Medicinal Chemistry Letters, 1(6), 290-294. [Link]

  • University of Wisconsin. (n.d.). Assessment of Islet Functional Potency by Glucose Stimulated Insulin Secretion. University of Wisconsin Department of Surgery. [Link]

  • Tsujihata, Y., et al. (2011). TAK-875, an orally available G protein-coupled receptor 40/free fatty acid receptor 1 agonist, enhances glucose-dependent insulin secretion and improves both postprandial and fasting hyperglycemia in type 2 diabetic rats. Journal of Pharmacology and Experimental Therapeutics, 339(1), 228-237. [Link]

  • Nagy, L. N., et al. (2020). Glucose-stimulated insulin release (GSIS) in MIN6 cells. Bio-protocol, 10(13), e3670. [Link]

  • ResearchGate. (2017). Can anyone advise me about GSIS assay? ResearchGate. [Link]

  • University of Vermont. (n.d.). GSIS Assay Protocol. Nutrition, Dietetics, & Food Science. [Link]

  • Mercodia. (n.d.). Mercodia Insulin ELISA. Mercodia. [Link]

  • Rutter, G. A., et al. (2007). Glucose-Dependent Modulation of Insulin Secretion and Intracellular Calcium Ions by GKA50, a Glucokinase Activator. Diabetes, 56(6), 1647-1655. [Link]

  • Srivastava, A., et al. (2014). High-resolution structure of the human GPR40 receptor bound to allosteric agonist TAK-875. Nature, 513(7518), 441-444. [Link]

  • Poitout, V. (2008). Regulation and mechanism of action of FFAR1/GPR40. The Journal of Physiology, 586(Pt 23), 5621-5622. [Link]

  • PMLiVE. (2014). Takeda pipeline hit by fasiglifam failure. PMLiVE. [Link]

  • ClinicalTrials.gov. (2015). Study of TAK-875 in Adults With Type 2 Diabetes and Cardiovascular Disease or Risk Factors for Cardiovascular Disease. ClinicalTrials.gov. [Link]

  • Morinaga. (n.d.). Morinaga Ultra Sensitive Mouse/Rat Insulin ELISA Kit. Morinaga Institute of Biological Science, Inc.. [Link]

  • Ogawa, M., et al. (2016). Fasiglifam (TAK-875) has dual potentiating mechanisms via Gαq-GPR40/FFAR1 signaling branches on glucose-dependent insulin secretion. Pharmacology Research & Perspectives, 4(3), e00237. [Link]

  • Yabuki, C., et al. (2013). A novel antidiabetic drug, fasiglifam/TAK-875, acts as an ago-allosteric modulator of FFAR1. PLoS One, 8(10), e76280. [Link]

  • Unknown. (n.d.). 2.3.3.
  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). fasiglifam. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

  • Alberta Diabetes Institute. (2019). Static Glucose-stimulated Insulin Secretion (GSIS) Protocol - Human Islets. protocols.io. [Link]

  • Suszynski, T. M., et al. (2024). A static glucose-stimulated insulin secretion (sGSIS) assay that is significantly predictive of time to diabetes reversal in the human islet bioassay. Cell and Tissue Banking, 25(1), 1-11. [Link]

  • RCSB PDB. (2014). 4PHU: Crystal structure of Human GPR40 bound to allosteric agonist TAK-875. RCSB Protein Data Bank. [Link]

  • Li, C., et al. (2020). Insulin secretion assays in an engineered MIN6 cell line. MethodsX, 7, 100918. [Link]

  • bioRxiv. (2017). Materials and methods Animals The Institutional Animal Care and Use Committee of the University of Iowa approved all experimenta. bioRxiv. [Link]

  • HiMedia. (n.d.). Krebs-Ringer Bicarbonate Buffer. HiMedia. [Link]

  • MACGENE Biotechnology. (n.d.). Krebs-Ringer Bicarbonate Buffer. MACGENE Biotechnology. [Link]

  • Bio-protocol. (2017). Glucose-stimulated insulin secretion (GSIS) assay. Bio-protocol, 7(22), e2623. [Link]

  • ResearchGate. (n.d.). GPR40 signaling in pancreatic β-cells. ResearchGate. [Link]

  • MDPI. (2022). Mechanistic Investigation of GHS-R Mediated Glucose-Stimulated Insulin Secretion in Pancreatic Islets. MDPI. [Link]

  • ResearchGate. (n.d.). Structure of TAK-875, the earlier reported... ResearchGate. [Link]

  • MDPI. (2018). Coordination of GPR40 and Ketogenesis Signaling by Medium Chain Fatty Acids Regulates Beta Cell Function. MDPI. [Link]

  • Journal of Visualized Experiments. (2015). Comparing methods to normalize insulin secretion shows the process may not be needed in. Journal of Visualized Experiments. [Link]

  • Scribd. (n.d.). GSIS. Scribd. [Link]

  • Diva Portal. (n.d.). Free fatty acid receptor 1 (FFAR1/GPR40) signaling affects insulin secretion by enhancing mitochondrial respiration during. Diva Portal. [Link]

  • Reactome. (n.d.). Fatty Acids bound to GPR40 (FFAR1) regulate insulin secretion. Reactome. [Link]

  • Alberta Diabetes Institute. (2019). Static Glucose-stimulated Insulin Secretion GSIS Protocol - Human Islets V.2. protocols.io. [Link]

Sources

Application Note: TAK-875 (Fasiglifam) Treatment Protocols for Zucker Diabetic Fatty (ZDF) Rats

[1][2]

Abstract & Scope

This application note provides a rigorous technical guide for the evaluation of TAK-875 (Fasiglifam) in Zucker Diabetic Fatty (ZDF) rats. TAK-875 is a potent, selective, and orally bioavailable agonist of the Free Fatty Acid Receptor 1 (FFAR1/GPR40).[1][2][3][4] While its clinical development was terminated in Phase III due to drug-induced liver injury (DILI), it remains a critical reference compound for validating GPR40 as a therapeutic target and for studying mechanisms of idiosyncratic hepatotoxicity. This guide covers mechanism of action, formulation, acute and chronic dosing protocols, and critical safety considerations.

Mechanism of Action (MOA)

TAK-875 functions as an ago-allosteric modulator of GPR40.[4] Unlike sulfonylureas, which close

Signaling Cascade:

  • Binding: TAK-875 binds to the transmembrane domain of GPR40 on pancreatic

    
    -cells.
    
  • Gq Coupling: Activation recruits

    
     proteins.
    
  • PLC Activation: Phospholipase C (PLC) hydrolyzes

    
     into 
    
    
    and Diacylglycerol (DAG).
  • Ca²⁺ Mobilization:

    
     triggers Ca²⁺ release from the endoplasmic reticulum (ER), amplifying the Ca²⁺ influx triggered by glucose metabolism.
    
  • Exocytosis: Elevated cytosolic Ca²⁺ drives the fusion of insulin granules with the plasma membrane.

Visualization: GPR40 Signaling Pathway

GPR40_Pathwaycluster_membraneBeta-Cell MembraneTAK875TAK-875(Ligand)GPR40GPR40 / FFAR1(Receptor)TAK875->GPR40 AgonismGaQGαq ProteinGPR40->GaQ ActivatesGlucoseGlucose(Metabolism)InsulinInsulinSecretionGlucose->Insulin Permissive SignalPLCPLCGaQ->PLC StimulatesIP3IP3PLC->IP3 ProducesER_CaER Ca2+ReleaseIP3->ER_Ca TriggersER_Ca->Insulin Amplifies

Figure 1: TAK-875 signaling cascade in pancreatic beta-cells enhancing glucose-dependent insulin secretion.

Experimental Design & Protocols

Animal Model Selection
  • Model: Male Zucker Diabetic Fatty (ZDF) rats (

    
    ).[5]
    
  • Rationale: The ZDF rat carries a mutation in the leptin receptor, leading to hyperphagia, obesity, hyperlipidemia, and insulin resistance that progresses to frank diabetes (hyperglycemia and

    
    -cell failure) by 8–10 weeks of age. This mimics the human T2DM phenotype more closely than STZ-induced models.
    
  • Age at Start: 9–11 weeks (established diabetes).

Compound Preparation

TAK-875 is lipophilic and requires suspension for oral gavage.

  • Vehicle: 0.5% (w/v) Methylcellulose (MC) in distilled water.

  • Preparation Method:

    • Weigh the required amount of TAK-875 powder.

    • Add a small volume of 0.5% MC and triturate with a mortar and pestle to form a smooth paste.

    • Gradually add the remaining volume of MC to reach the target concentration.

    • Storage: Prepare fresh daily. Protect from light.

Protocol A: Acute Oral Glucose Tolerance Test (OGTT)

Objective: Assess the ability of TAK-875 to lower glucose excursions and stimulate insulin secretion.

  • Fasting: Fast rats overnight (12–16 hours) with free access to water.

  • Baseline Sampling (t = -60 min): Measure fasting blood glucose (tail vein).

  • Drug Administration (t = -60 min):

    • Group 1: Vehicle (0.5% Methylcellulose, 5 mL/kg).

    • Group 2: TAK-875 (3 mg/kg p.o.).

    • Group 3: TAK-875 (10 mg/kg p.o.).[6]

    • Note: 10 mg/kg is the standard effective dose for maximal efficacy in ZDF rats.

  • Glucose Challenge (t = 0 min): Administer Glucose solution (2 g/kg, 5 mL/kg p.o.) exactly 60 minutes after drug dosing.

  • Sampling: Collect blood samples at t = 0, 15, 30, 60, and 120 minutes.

  • Analysis: Measure Plasma Glucose and Plasma Insulin.

Protocol B: Chronic Efficacy Study (6 Weeks)

Objective: Evaluate long-term glycemic control and

  • Dosing Regimen: Twice daily (b.i.d.) via oral gavage.[7][8]

    • Rationale: The half-life (

      
      ) in rats is ~12 hours; b.i.d. dosing ensures sustained receptor occupancy.
      
  • Dose: 10 mg/kg b.i.d.

  • Duration: 6 weeks.

  • Key Endpoints:

    • HbA1c: Measure at Week 0 and Week 6.

    • Pancreatic Insulin Content: Harvest pancreas at termination to assess

      
      -cell mass preservation.
      
Visualization: Experimental Workflow

Workflowcluster_prepPreparationcluster_acuteAcute Phasecluster_analysisAnalysisZDFZDF Rats(10-11 Weeks)FastOvernight FastZDF->FastDoseDose TAK-875(-60 min)Fast->DoseChallengeGlucose Load(0 min)Dose->Challenge 1 Hour WaitSampleBlood Sampling(0, 30, 60, 120m)Challenge->SampleDataInsulin/GlucoseAUC CalcSample->Data

Figure 2: Workflow for Acute OGTT assessment of TAK-875 in ZDF rats.

Data Analysis & Expected Results

Pharmacokinetics (PK) Profile

When validating the model, ensure your PK data aligns with established parameters for rats.

ParameterValue (Male Rat)Notes

1.0 hRapid absorption

(10 mg/kg)
~12.4 µg/mLDose-proportional

~12.4 hSupports b.i.d. dosing
Bioavailability (

)
>85%High oral bioavailability
Expected Pharmacodynamic Response (ZDF Rats)

Comparison of Vehicle vs. TAK-875 (10 mg/kg) in an OGTT.

EndpointVehicle ControlTAK-875 (10 mg/kg)Effect Size
Fasting Glucose Elevated (>150 mg/dL)Reduced~20-30% reduction
Glucose

HighSignificantly Lower~35-40% reduction
Insulin Secretion Blunted (Model pathology)Potentiated2-3 fold increase
Hypoglycemia Risk NoneNoneGlucose-dependent mechanism

Critical Safety Note: Liver Toxicity (DILI)

Scientific Integrity Warning: While TAK-875 is effective for glycemic control, it was terminated due to liver safety concerns. Researchers must account for this mechanism when designing long-term studies or interpreting "off-target" effects.

Mechanism of Toxicity:

  • Transporter Inhibition: TAK-875 inhibits hepatic uptake (NTCP, OATP) and efflux (BSEP, MRP2) transporters.[2][9] This leads to the accumulation of bile acids and bilirubin within hepatocytes.

  • Mitochondrial Dysfunction: At high concentrations, TAK-875 inhibits the electron transport chain (Complex I), reducing ATP and increasing ROS.

  • Reactive Metabolites: Formation of TAK-875-acyl glucuronide (AG) can covalently bind to cellular proteins.[10]

Pre-clinical Signatures:

  • In rats, significant liver hypertrophy and single-cell necrosis are observed at high doses (≥1000 mg/kg).[10][11]

  • Standard therapeutic doses (10 mg/kg) in rats generally do not manifest overt hepatotoxicity due to species differences in AG formation (Humans > Rats), making the rat a poor model for the specific DILI seen in humans without high-dose provocation.

References

  • Tsujihata, Y., et al. (2011).[1] TAK-875, an orally available G protein-coupled receptor 40/free fatty acid receptor 1 agonist, enhances glucose-dependent insulin secretion and improves both postprandial and fasting hyperglycemia in type 2 diabetic rats.[12][1][6] Journal of Pharmacology and Experimental Therapeutics.

  • Yabuki, C., et al. (2013).[1] A Novel Antidiabetic Drug, Fasiglifam/TAK-875, Acts as an Ago-Allosteric Modulator of FFAR1.[1] PLOS ONE.

  • Naik, H., et al. (2012). Safety, Tolerability, Pharmacokinetics, and Pharmacodynamics of TAK-875, a Novel GPR40 Agonist, in Subjects With Type 2 Diabetes Mellitus.[2] Journal of Clinical Pharmacology.

  • Otieno, M.A., et al. (2018).[13][14] Fasiglifam (TAK-875): Mechanistic Investigation and Retrospective Identification of Hazards for Drug Induced Liver Injury.[10] Toxicological Sciences.

  • Ito, R., et al. (2016).[8] Fasiglifam/TAK-875, a Selective GPR40 Agonist, Improves Hyperglycemia in Rats Unresponsive to Sulfonylureas and Acts Additively with Sulfonylureas.[8] Journal of Pharmacology and Experimental Therapeutics.

Sources

Application Notes and Protocols for TAK-875 (Fasiglifam) Administration in Rodent Models

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a comprehensive guide for the preclinical administration of TAK-875 (Fasiglifam), a potent and selective G protein-coupled receptor 40 (GPR40/FFAR1) agonist, in rodent models. TAK-875 enhances glucose-stimulated insulin secretion (GSIS) and was developed for the treatment of type 2 diabetes mellitus. Although its clinical development was halted due to liver safety concerns, it remains a valuable tool for metabolic research.[1][2] These protocols are designed for researchers, scientists, and drug development professionals, offering detailed methodologies grounded in established scientific literature to ensure experimental reproducibility and integrity. We will cover TAK-875's mechanism of action, vehicle preparation, administration protocols for various experimental paradigms, and key pharmacokinetic parameters.

Introduction: The Role and Mechanism of TAK-875

TAK-875 is a novel, orally available small molecule that acts as an ago-allosteric modulator of the free fatty acid receptor 1 (FFAR1), also known as GPR40.[3] GPR40 is highly expressed in pancreatic β-cells and plays a crucial role in mediating the insulin secretion stimulated by medium and long-chain free fatty acids (FFAs).[4][5]

The primary mechanism of TAK-875 involves potentiating the body's natural response to elevated glucose levels. It binds to GPR40 and works synergistically with endogenous FFAs to enhance GSIS.[3][6] This action is mediated primarily through the Gαq protein signaling pathway. Activation of this pathway leads to the production of inositol triphosphate (IP3), which triggers the release of calcium from intracellular stores.[5][7] The resulting increase in cytosolic calcium concentration is a key step in the cascade that leads to insulin granule exocytosis.[5] A significant advantage of this mechanism is its glucose-dependency, which minimizes the risk of hypoglycemia, a common side effect of other insulin secretagogues.[7][8]

Despite promising efficacy, TAK-875 development was terminated in Phase 3 clinical trials due to observations of liver toxicity in some patients.[9] Mechanistic studies in animal models suggest this may be linked to the inhibition of bile acid transporters.[1][2] Researchers using TAK-875 should consider incorporating endpoints for hepatic safety assessment in their study designs.

GPR40_Signaling_Pathway cluster_cell Pancreatic β-Cell TAK875 TAK-875 / FFAs GPR40 GPR40 (FFAR1) Receptor TAK875->GPR40 Binds & Activates Gq Gαq Protein GPR40->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to Receptor Ca Ca²⁺ Increase ER->Ca Releases Ca²⁺ Insulin Insulin Granule Exocytosis Ca->Insulin Triggers Glucose Glucose Metabolism (↑ ATP/ADP) Glucose->Ca Depolarization & Ca²⁺ Influx

Caption: GPR40 (FFAR1) signaling pathway activated by TAK-875 in pancreatic β-cells.

Compound Specifications and Formulation Protocol

Accurate and consistent formulation is critical for reliable in vivo results. TAK-875 is practically insoluble in water, necessitating its administration as a suspension.[10][11]

Parameter Value
Chemical Name [(3S)-6-({2′,6′-dimethyl-4′-[3-(methylsulfonyl)propoxy]biphenyl-3-yl}methoxy)-2,3-dihydro-1-benzofuran-3-yl]acetic acid hemihydrate
Synonyms Fasiglifam
CAS Number 1000413-72-8 (Anhydrous), 1374598-80-7 (Hemihydrate)
Molecular Weight 524.6 g/mol (Anhydrous), 533.63 g/mol (Hemihydrate)[10]
Solubility DMSO: ≥90 mg/mL[8]; Water: Insoluble[10]; Ethanol: Insoluble[10]
Protocol 2.1: Preparation of TAK-875 Oral Suspension

This protocol describes the preparation of a 1 mg/mL suspension in 0.5% methylcellulose, a commonly used vehicle in published studies.[3][9][12] Adjust the final concentration as needed for the target dose and dosing volume.

Materials:

  • TAK-875 (Fasiglifam) powder

  • Methylcellulose (MC), 400 cP

  • Sterile water for injection or equivalent purified water

  • Sterile glass beaker or vial

  • Magnetic stirrer and stir bar

  • Weighing scale and weigh paper/boat

Procedure:

  • Prepare the Vehicle (0.5% w/v Methylcellulose):

    • Heat approximately one-third of the total required volume of sterile water to 60-70°C.

    • Weigh the required amount of methylcellulose (e.g., 0.5 g for 100 mL).

    • While stirring the hot water vigorously, slowly sprinkle the methylcellulose powder onto the surface to ensure each particle is wetted and avoid clumping.

    • Once dispersed, remove from heat and add the remaining two-thirds of the water as cold water or ice to accelerate cooling.

    • Continue stirring in a cold bath (2-4°C) until a clear, viscous solution is formed. Store the vehicle at 2-8°C.

  • Prepare the TAK-875 Suspension:

    • Accurately weigh the required amount of TAK-875 powder. For a 10 mL batch at 1 mg/mL, weigh 10 mg of TAK-875.

    • Place the powder in a sterile glass vial.

    • Add a small volume of the 0.5% MC vehicle (e.g., 1-2 mL) to the powder to create a paste. Triturate with a spatula or vortex to ensure no clumps remain. This wetting step is critical for a homogenous suspension.

    • Gradually add the remaining 0.5% MC vehicle to reach the final desired volume while continuously stirring or vortexing.

    • Place a magnetic stir bar in the vial and stir the suspension continuously for at least 30 minutes before dosing.

  • Administration:

    • Maintain continuous, gentle stirring during the entire dosing period to prevent the compound from settling.

    • Administer to animals via oral gavage using an appropriately sized gavage needle.

Experimental Design and Administration Protocols

The choice of rodent model and experimental design depends on the research question. Zucker diabetic fatty (ZDF) rats are a common model for type 2 diabetes and insulin resistance, while N-STZ-1.5 rats are a non-obese type 2 diabetes model.[7][12] Sprague Dawley or Wistar rats are often used for pharmacokinetic and safety studies.[7][9]

Experimental_Workflow acclimatize Animal Acclimatization & Grouping fasting Overnight Fasting (if applicable) acclimatize->fasting baseline Baseline Blood Sample (t = pre) fasting->baseline dosing Oral Gavage: Vehicle or TAK-875 baseline->dosing challenge Event / Challenge (e.g., Oral Glucose Load) dosing->challenge 60 min post-dose sampling Serial Blood Sampling (Tail vein) dosing->sampling For Fasting Study challenge->sampling For OGTT analysis Biochemical Analysis (Glucose, Insulin, etc.) sampling->analysis data Data Analysis & Interpretation analysis->data

Caption: General experimental workflow for acute in vivo studies with TAK-875.

Protocol 3.1: Oral Glucose Tolerance Test (OGTT)

This protocol assesses the effect of TAK-875 on glucose disposal and insulin secretion following a glucose challenge.

Procedure:

  • Acclimatize animals and fast them overnight (approx. 16-18 hours) with free access to water.

  • Collect a baseline blood sample (t= -60 min or 'pre') from the tail vein.

  • Administer TAK-875 (e.g., 1-10 mg/kg) or vehicle orally by gavage.[7][13] A dose of 3 mg/kg has been shown to be effective.[12]

  • At t=0 min (60 minutes after drug administration), collect a second blood sample and immediately administer an oral glucose load (1.5-2 g/kg).[3]

  • Collect subsequent blood samples at 10, 30, 60, and 120 minutes after the glucose load.

  • Process blood samples to separate plasma (e.g., using EDTA or heparin tubes followed by centrifugation).

  • Analyze plasma for glucose and insulin concentrations.

Protocol 3.2: Fasting Hyperglycemia Assessment

This protocol evaluates the effect of TAK-875 on elevated fasting blood glucose levels in diabetic rodent models.

Procedure:

  • Use a diabetic model such as ZDF rats (e.g., at 19 weeks of age).[12]

  • Fast animals overnight.

  • Collect a baseline blood sample (t=0 h).

  • Administer TAK-875 (e.g., 10 mg/kg) or vehicle orally by gavage.[7][12]

  • Collect blood samples at 0.5, 1, 2, 4, and 6 hours post-dosing.[12]

  • Process samples and analyze for plasma glucose and insulin.

Dosage Summary for Rodent Studies
Study TypeRodent ModelRouteDose RangeReference(s)
Oral Glucose Tolerance Test (OGTT)N-STZ-1.5 RatsOral1 - 10 mg/kg[7]
Oral Glucose Tolerance Test (OGTT)ZDF RatsOral3 mg/kg[12]
Fasting HyperglycemiaZDF RatsOral10 mg/kg[7][12]
Chronic Glycemic ControlZDF RatsOral10 mg/kg (b.i.d.)[12]
PharmacokineticsSprague Dawley RatsOral10 & 50 mg/kg[9]
PharmacokineticsSprague Dawley RatsIV5 mg/kg[9]

Pharmacokinetic Profile in Rats

Understanding the pharmacokinetic profile of TAK-875 is essential for designing effective dosing regimens and interpreting results. Studies in Sprague Dawley rats have shown that TAK-875 is well-absorbed after oral administration with excellent bioavailability.[9]

ParameterOral Dose: 10 mg/kgOral Dose: 50 mg/kgIV Dose: 5 mg/kgReference
Cmax (Peak Concentration) ~12.6 µg/mL~80.0 µg/mL~9.0 µg/mL[9]
Tmax (Time to Peak) ~1 hour~1 hourN/A[9]
t½ (Half-life) ~11-12 hours~10 hoursN/A[9]
Bioavailability (F%) 85 - 120%85 - 120%N/A[9]

Values are approximate means from male and female rats.

References

  • Sakuma, K., Yabuki, C., Maruyama, M., et al. (2018). Fasiglifam (TAK‐875) has dual potentiating mechanisms via Gαq‐GPR40/FFAR1 signaling branches on glucose‐dependent insulin secretion. Physiological Reports, 6(15), e13809. [Link]

  • Mitchell, M. D., Watt, A. P., Baillie, T. A., & Wilson, I. D. (2023). Investigation of the pharmacokinetics and metabolic fate of Fasiglifam (TAK-875) in male and female rats following oral and intravenous administration. Xenobiotica, 53(1), 53-65. [Link]

  • Yabuki, C., Komatsu, H., Tsujihata, Y., et al. (2013). A Novel Antidiabetic Drug, Fasiglifam/TAK-875, Acts as an Ago-Allosteric Modulator of FFAR1. PLOS ONE, 8(10), e76280. [Link]

  • Yashiro, H., Takagishi, Y., Nishimura, T., et al. (2013). TAK-875, a GPR40/FFAR1 agonist, in combination with metformin prevents progression of diabetes and β-cell dysfunction in Zucker diabetic fatty rats. British Journal of Pharmacology, 168(6), 1382-1393. [Link]

  • Tsujihata, Y., Ito, R., Suzuki, M., et al. (2011). TAK-875, an orally available G protein-coupled receptor 40/free fatty acid receptor 1 agonist, enhances glucose-dependent insulin secretion and improves both postprandial and fasting hyperglycemia in type 2 diabetic rats. Journal of Pharmacology and Experimental Therapeutics, 339(1), 228-237. [Link]

  • Yabuki, C., Komatsu, H., Tsujihata, Y., et al. (2013). A Novel Antidiabetic Drug, Fasiglifam/TAK-875, Acts as an Ago-Allosteric Modulator of FFAR1. PLoS ONE, 8(10), e76280. [Link]

  • Mitchell, M. D., Watt, A. P., Baillie, T. A., & Wilson, I. D. (2023). Investigation of the pharmacokinetics and metabolic fate of Fasiglifam (TAK-875) in male and female rats following oral and intravenous administration. Xenobiotica. [Link]

  • Adooq Bioscience. (n.d.). TAK-875 (Fasiglifam). [Link]

  • Li, T., Wang, L., Wu, J., et al. (2019). Pharmacokinetics of TAK-875 and its toxic metabolite TAK-875-acylglucuronide in rat plasma by liquid chromatography tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 166, 253-259. [Link]

  • Negoro, N., Sasaki, S., Mikami, S., et al. (2010). Discovery of TAK-875: A Potent, Selective, and Orally Bioavailable GPR40 Agonist. ACS Medicinal Chemistry Letters, 1(6), 290-294. [Link]

  • Cellagen Technology. (n.d.). TAK-875. [Link]

  • Leifke, E., Naik, H., Wu, J., et al. (2012). Safety, Tolerability, Pharmacokinetics, and Pharmacodynamic Properties of the GPR40 Agonist TAK-875. Clinical Pharmacology & Therapeutics, 92(1), 52-61. [Link]

  • Yang, J., Rector, J., DeGroot, D. E., et al. (2017). Fasiglifam (TAK-875) Alters Bile Acid Homeostasis in Rats and Dogs: A Potential Cause of Drug Induced Liver Injury. Toxicological Sciences, 157(1), 163-176. [Link]

  • Stoddart, L. A., Smith, N. J., & Milligan, G. (2013). Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes. Diabetes, 62(8), 2643-2645. [Link]

  • Ueno, H., Wang, Z. V., & Scherer, P. E. (2022). Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders. Frontiers in Endocrinology, 13, 1009139. [Link]

  • Ferdaoussi, M., Bergeron, V., Zarrouki, B., et al. (2012). G protein-coupled receptor (GPR)40-dependent potentiation of insulin secretion in mouse islets is mediated by protein kinase D1. Diabetologia, 55(4), 1011-1019. [Link]

  • Hauge, M., Angel, B., Husted, A. S., et al. (2014). GPR40 (FFAR1) – Combined Gs and Gq signaling in vitro is associated with robust incretin secretagogue action ex vivo and in vivo. Molecular Metabolism, 3(1), 3-14. [Link]

  • Patsnap. (2024). What are GPR40 agonists and how do they work?. Patsnap Synapse. [Link]

  • Selleckchem. (n.d.). Fasiglifam(TAK-875) Hemihydrate Datasheet. [Link]

  • Yang, J., Rector, J., DeGroot, D. E., et al. (2017). Fasiglifam (TAK-875) Alters Bile Acid Homeostasis in Rats and Dogs: A Potential Cause of Drug Induced Liver Injury. Toxicological Sciences, 157(1), 163-176. [Link]

Sources

measuring intracellular calcium mobilization with TAK-875

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocols

Topic: Measuring Intracellular Calcium Mobilization with TAK-875

Audience: Researchers, scientists, and drug development professionals.

A Comprehensive Guide to Characterizing GPR40 Agonism with TAK-875 via Intracellular Calcium Mobilization Assays

Authored by: Gemini, Senior Application Scientist

Introduction: The Significance of GPR40 and TAK-875

The G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), has emerged as a significant therapeutic target for type 2 diabetes.[1][2] GPR40 is predominantly expressed in pancreatic β-cells and plays a crucial role in mediating the enhancement of glucose-stimulated insulin secretion (GSIS) by free fatty acids (FFAs).[3][4][5] The activation of this receptor by endogenous ligands (medium- and long-chain FFAs) or synthetic agonists initiates a signaling cascade that is intrinsically linked to intracellular calcium ([Ca²⁺]i) levels, making it a prime candidate for drug discovery efforts.[5][6]

TAK-875 (Fasiglifam) is a potent, selective, and orally bioavailable GPR40 agonist that was developed for the treatment of type 2 diabetes.[3][4][7][8] It enhances insulin secretion in a glucose-dependent manner, which offers a significant therapeutic advantage by minimizing the risk of hypoglycemia often associated with other insulin secretagogues.[1][3][9] The primary mechanism through which TAK-875 and other GPR40 agonists exert their effects is by inducing the mobilization of intracellular calcium.[1][9]

This application note provides a detailed technical guide for researchers to reliably measure and characterize the activity of TAK-875 by quantifying its effect on intracellular calcium mobilization. We present the underlying scientific principles, validated protocols for both high-throughput and high-content imaging applications, and expert insights into data analysis and troubleshooting.

Scientific Principles

The GPR40 (FFAR1) Signaling Cascade

The agonism of GPR40 by ligands such as TAK-875 initiates a well-defined intracellular signaling pathway. Understanding this cascade is fundamental to designing a robust assay.

  • Receptor Activation: TAK-875 binds to the GPR40 receptor on the plasma membrane.[10]

  • Gq Protein Coupling: GPR40 is primarily coupled to the Gαq/11 family of heterotrimeric G proteins.[1][3][11] Ligand binding causes a conformational change in the receptor, leading to the activation of Gαq.

  • PLC Activation: The activated Gαq subunit stimulates phospholipase C (PLC).[1][6][12]

  • IP₃ and DAG Production: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[1][5][12]

  • Calcium Release: IP₃ diffuses through the cytoplasm and binds to IP₃ receptors (IP₃Rs) on the membrane of the endoplasmic reticulum (ER), which serves as the primary intracellular calcium store.[1][6] This binding event opens the IP₃R channels, causing a rapid release of stored Ca²⁺ into the cytoplasm and a transient increase in [Ca²⁺]i.[2][6]

  • Store-Operated Calcium Entry (SOCE): The depletion of ER calcium stores is sensed by STIM1 proteins, which in turn activate Orai1 channels on the plasma membrane, leading to an influx of extracellular calcium. This sustained phase of calcium entry is known as SOCE and is crucial for replenishing ER stores and prolonging the signaling event.[2]

This sharp, transient increase in cytosolic calcium is the primary signal measured in the assays described herein.

GPR40_Signaling_Pathway cluster_membrane Plasma Membrane cluster_er Endoplasmic Reticulum (ER) GPR40 GPR40 (FFAR1) Gq Gαq GPR40->Gq Activates PLC Phospholipase C (PLC) PIP2 PIP₂ PLC->PIP2 Cleaves IP3 IP₃ PIP2->IP3 IP3R IP₃ Receptor Ca_ER Ca²⁺ Store IP3R->Ca_ER Opens Ca_cyto ↑ Cytosolic Ca²⁺ (Signal) Ca_ER->Ca_cyto Release TAK875 TAK-875 (Agonist) TAK875->GPR40 Binds Gq->PLC Activates IP3->IP3R Binds Workflow_Plate_Reader cluster_prep Day 1: Preparation cluster_assay Day 2: Assay p1 1. Seed Cells (e.g., CHO-GPR40) in 96-well plate p2 2. Incubate Overnight (37°C, 5% CO₂) p1->p2 a2 4. Wash & Load Cells (Incubate 60 min, 37°C) p2->a2 a1 3. Prepare Dye Loading Buffer (Fluo-4 AM + Probenecid) a1->a2 a4 6. Place Plates in Reader (e.g., FlexStation) a2->a4 a3 5. Prepare TAK-875 Dilutions (Compound Plate) a3->a4 a5 7. Read Baseline Fluorescence (Ex: 490nm, Em: 525nm) a4->a5 a6 8. Inject TAK-875 & Read Kinetic Response a5->a6 a7 9. Analyze Data (Peak Response vs. Baseline) a6->a7

Caption: Experimental workflow for the plate reader-based calcium assay.

Step-by-Step Methodology:

  • Prepare Dye Loading Buffer (Fresh):

    • For 10 mL of buffer (sufficient for one 96-well plate), add 20 µL of 1-5 mM Fluo-4 AM stock solution and 10 µL of 20% Pluronic F-127 to Assay Buffer (HBSS + 20 mM HEPES). [13] * If using CHO, HEK293, or other cell lines known to express organic anion transporters, add probenecid to a final concentration of 2.5 mM. [14][15]This is crucial for preventing the active extrusion of the dye from the cytoplasm, thereby improving signal stability.

    • Vortex thoroughly. The final working concentration of Fluo-4 AM should be optimized for your cell line, typically between 2-5 µM.

  • Load Cells with Dye:

    • Aspirate the culture medium from the cell plate.

    • Wash the cell monolayer once with 100 µL/well of Assay Buffer.

    • Add 100 µL/well of the prepared Dye Loading Buffer. [13] * Incubate the plate for 60 minutes at 37°C in the dark. [14]Some protocols suggest a subsequent 15-30 minute incubation at room temperature to ensure complete de-esterification of the dye. [16]

  • Prepare Compound Plate:

    • While cells are incubating, prepare a serial dilution of TAK-875 in Assay Buffer in a separate 96-well plate.

    • Start from a high concentration (e.g., 100 µM) and perform a 1:3 or 1:10 serial dilution. Include a vehicle control (e.g., 0.1% DMSO in Assay Buffer).

    • The final concentrations should be prepared at 4X or 5X the desired final assay concentration to account for dilution upon injection.

  • Measure Calcium Response:

    • Set up the fluorescence plate reader (e.g., FlexStation®, FLIPR®) to measure fluorescence kinetics with excitation at ~490 nm and emission at ~525 nm. [13] * Program the instrument to first read a stable baseline fluorescence for 15-20 seconds.

    • Next, program the instrument to automatically inject a specific volume (e.g., 50 µL) from the compound plate into the cell plate.

    • Continue to read the fluorescence kinetically for at least 60-120 seconds to capture the peak response and subsequent decay.

Protocol 2: Ratiometric Calcium Imaging (Fura-2 AM, Fluorescence Microscope)

This protocol is designed for quantitative, single-cell or population-level analysis using an inverted fluorescence microscope equipped for ratiometric imaging.

Step-by-Step Methodology:

  • Cell Plating: Plate cells on glass-bottom dishes or coverslips suitable for microscopy.

  • Prepare Fura-2 AM Loading Buffer:

    • Prepare a 2-5 µM working solution of Fura-2 AM in Assay Buffer, supplemented with Pluronic F-127 and probenecid as described for Fluo-4. The optimal concentration and loading time must be determined empirically for each cell type to ensure adequate loading without causing toxicity. [17]

  • Load Cells with Dye:

    • Wash cells grown on coverslips once with Assay Buffer.

    • Incubate the cells with the Fura-2 AM Loading Buffer for 30-60 minutes at 37°C in the dark. [18][19] * After loading, wash the cells at least twice with Assay Buffer to remove extracellular dye and incubate for a further 30 minutes to allow for complete de-esterification. [17][19]This step is critical for reducing background fluorescence.

  • Microscopy and Data Acquisition:

    • Mount the coverslip onto the stage of an inverted microscope equipped with a light source capable of rapidly alternating excitation wavelengths (e.g., via a filter wheel or monochromator), appropriate filters for Fura-2 (340nm and 380nm excitation, ~510nm emission), and a sensitive camera. [17] * Acquire a baseline recording by capturing pairs of images (one at 340 nm excitation, one at 380 nm) every 2-5 seconds. Resting cells should appear bright when excited at 380 nm and dim at 340 nm. [20] * Carefully add TAK-875 (at the desired final concentration) to the imaging chamber.

    • Continue to acquire image pairs for several minutes to record the full calcium transient.

Data Analysis and Interpretation

Plate Reader Data (Fluo-4)
  • Data Normalization: For each well, the kinetic data should be normalized. A common method is to express the fluorescence as a ratio (F/F₀), where F is the fluorescence at any given time point and F₀ is the average baseline fluorescence before compound addition.

  • Quantify Response: The response to TAK-875 is typically quantified as the peak fluorescence (F_max) minus the baseline fluorescence (F₀) or the peak F/F₀ ratio.

  • Dose-Response Curve: Plot the quantified response against the logarithm of the TAK-875 concentration.

  • EC₅₀ Calculation: Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) using software like GraphPad Prism to determine the EC₅₀ value. The EC₅₀ is the concentration of TAK-875 that produces 50% of the maximal response and is a key measure of its potency. The reported EC₅₀ for TAK-875 is in the nanomolar range, approximately 14-72 nM depending on the assay system. [4][7][8] Table 1: Example Dose-Response Data for TAK-875

[TAK-875] (nM)Log [TAK-875]Normalized Response (Peak F/F₀)
0 (Vehicle)-1.05
0.1-101.12
1-91.45
10-82.88
30-7.54.15
100-74.85
1000-64.95
10000-54.98
Calculated EC₅₀ ~15 nM
Microscopy Data (Fura-2)
  • Ratio Calculation: For each time point, calculate the ratio of the fluorescence intensities from the image pair (F340 / F380) after background subtraction. [21]2. Trace Generation: Plot the F340/F380 ratio over time for selected regions of interest (ROIs), which can be drawn around individual cells or entire fields of view.

  • Quantification: The response is quantified as the peak ratio value. This ratiometric approach provides a more accurate measurement by correcting for artifacts like uneven dye loading. [17]The data can then be used to generate dose-response curves as described above.

Troubleshooting

ProblemPotential Cause(s)Recommended Solution(s)
No Signal or Very Weak Signal 1. Poor cell health or low receptor expression.<[22]br>2. Inactive compound.3. Inadequate dye loading or dye hydrolysis.4. Instrument settings incorrect.1. Use healthy, low-passage cells. Confirm GPR40 expression.2. Prepare fresh TAK-875 dilutions. Run a positive control (e.g., Ionomycin) to confirm cell and dye viability.3. Optimize dye concentration and loading time. Prepare dye solutions fresh.<[23]br>4. Verify excitation/emission wavelengths, PMT gain, and injector function.
High Background Fluorescence 1. Incomplete removal of extracellular dye.2. Cell death leading to dye leakage.3. Autofluorescence from compounds or media (e.g., phenol red).1. Ensure thorough washing after dye loading (especially for Fura-2). "No-wash" kits for plate readers contain quenchers to reduce this issue.<[13]br>2. Check cell viability; reduce dye concentration or loading time if toxic.<[17]br>3. Use phenol red-free assay buffer. Test for compound autofluorescence.
High Well-to-Well Variability 1. Uneven cell seeding.2. Inconsistent dye loading.3. "Edge effects" in the microplate.1. Ensure a single-cell suspension before plating. Mix plate gently after seeding.2. Ensure complete mixing of dye stock into buffer. Use a multichannel pipette for additions.3. Avoid using the outermost wells of the plate, or fill them with buffer to maintain humidity.
Signal Fades Too Quickly 1. Receptor desensitization.2. Phototoxicity or photobleaching.1. This is a normal physiological response. Analyze the peak of the transient.2. For microscopy, reduce excitation light intensity and/or exposure time. [20]

References

  • Negoro, N., Sasaki, S., Mikami, S., et al. (2010). Discovery of TAK-875: A Potent, Selective, and Orally Bioavailable GPR40 Agonist. ACS Medicinal Chemistry Letters, 1(6), 290-294. [Link]

  • Cellagen Technology. (n.d.). TAK-875 | GPR40 agonist. Retrieved from Cellagen Technology. [Link]

  • Amerigo Scientific. (n.d.). Understanding Fura 2-AM: A Powerful Tool for Calcium Imaging. Retrieved from Amerigo Scientific. [Link]

  • Stoddart, L. A., Smith, N. J., & Milligan, G. (2013). Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes. Diabetes, 62(8), 2643-2651. [Link]

  • Lee, J. H., Park, M., & Han, D. H. (2018). Fasiglifam (TAK-875), a G Protein-Coupled Receptor 40 (GPR40) Agonist, May Induce Hepatotoxicity through Reactive Oxygen Species Generation in a GPR40-Dependent Manner. Biomolecules & Therapeutics, 26(3), 275-282. [Link]

  • Patsnap Synapse. (2024, June 21). What are GPR40 agonists and how do they work?. Retrieved from Patsnap Synapse. [Link]

  • Moodle@Units. (n.d.). Ca2+ imaging with FURA-2 AM. Retrieved from Moodle@Units. [Link]

  • Burgos, M., et al. (2017). Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader. Bio-protocol, 7(18). [Link]

  • Taliani, M. R., et al. (2008). Loss-of-Function Mutation of the GPR40 Gene Associates with Abnormal Stimulated Insulin Secretion by Acting on Intracellular Calcium Mobilization. The Journal of Clinical Endocrinology & Metabolism, 93(9), 3657–3665. [Link]

  • Unal, H. (2013). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Bio-protocol, 3(12). [Link]

  • Abbkine. (n.d.). Fluo-4 Calcium Assay Kit. Retrieved from Abbkine. [Link]

  • Lu, J., et al. (2023). Molecular mechanism of fatty acid activation of FFAR1. Proceedings of the National Academy of Sciences, 120(22), e2300346120. [Link]

  • Kay, A. R. (2009). Calcium Imaging of Cortical Neurons using Fura-2 AM. Journal of Visualized Experiments, (23), 1013. [Link]

  • Shigeto, M., et al. (2019). GPR40 activation initiates store-operated Ca2+ entry and potentiates insulin secretion via the IP3R1/STIM1/Orai1 pathway in pancreatic β-cells. Scientific Reports, 9(1), 15510. [Link]

  • ResearchGate. (2020, October 14). Calcium Imaging: Tips & Troubleshooting Techniques to Optimize Your Calcium Flux Assay. Retrieved from ResearchGate. [Link]

  • Reactome Pathway Database. (n.d.). FFAR1:FFAR1 ligands activate Gq. Retrieved from Reactome. [Link]

  • Unal, H. (2013). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Bio-protocol. [Link]

  • Molecular Devices. (n.d.). Intracellular Calcium Measurements with FLIPR Calcium Assay Kit. Retrieved from Molecular Devices. [Link]

  • Liou, A. P., et al. (2011). The G-Protein–Coupled Receptor GPR40 Directly Mediates Long-Chain Fatty Acid–Induced Secretion of Cholecystokinin. Gastroenterology, 140(3), 903-912. [Link]

  • Ast, J., et al. (2015). Free fatty acid receptor 1 (FFAR1/GPR40) signaling affects insulin secretion by enhancing mitochondrial respiration during palmitate exposure. The Journal of Biological Chemistry, 290(39), 23598–23608. [Link]

  • Poitout, V. (2018). Fatty Acids and Insulin Secretion: From FFAR and Near?. Diabetes, 67(9), 1741-1743. [Link]

  • Wodarczyk, C., et al. (2022). Kinetics of the thapsigargin-induced Ca2+ mobilisation: A quantitative analysis in the HEK-293 cell line. Frontiers in Physiology, 13, 1047103. [Link]

  • The Physiological Society. (n.d.). Regulation and mechanism of action of FFAR1/GPR40. Retrieved from The Physiological Society. [Link]

  • Tepikin, A. V., et al. (2024). Agonist-Induced Ca2+ Signaling in HEK-293-Derived Cells Expressing a Single IP3 Receptor Isoform. International Journal of Molecular Sciences, 25(6), 3538. [Link]

  • University of Utah Flow Cytometry. (2023, December 28). Intracellular Calcium Flux. Retrieved from University of Utah. [Link]

  • University of Virginia. (n.d.). CALCIUM FLUX PROTOCOL. Retrieved from University of Virginia. [Link]

  • Yabuki, C., et al. (2013). A Novel Antidiabetic Drug, Fasiglifam/TAK-875, Acts as an Ago-Allosteric Modulator of FFAR1. PLoS ONE, 8(10), e76280. [Link]

  • DiscoverX. (n.d.). PTGFR Gq Stable Cell Line Calcium Signaling Assay (CHO-K1). Retrieved from DiscoverX. [Link]

  • ResearchGate. (n.d.). Calcium influx assay in CHO-K1 cells. Retrieved from ResearchGate. [Link]

  • ResearchGate. (n.d.). Calcium mobilization assay performed in HEK293 cells expressing the.... Retrieved from ResearchGate. [Link]

  • MacKenzie, C. J., et al. (2013). Quantitative high-throughput assay to measure MC4R-induced intracellular calcium. Journal of Biomolecular Screening, 18(9), 1047-1057. [Link]

  • ResearchGate. (n.d.). Calcium mobilization assay performed on HEK293 mNPSR cells.... Retrieved from ResearchGate. [Link]

Sources

Application Notes and Protocols for HepG2 Cell Line Experiments with TAK-875

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Elucidating the Hepatic Role of FFAR1 Agonism with TAK-875

The Free Fatty Acid Receptor 1 (FFAR1), also known as G-protein coupled receptor 40 (GPR40), has emerged as a significant therapeutic target for type 2 diabetes.[1][2] It is predominantly expressed in pancreatic β-cells, where its activation by medium and long-chain fatty acids potentiates glucose-stimulated insulin secretion (GSIS).[1][3][4] TAK-875 (Fasiglifam) is a potent and selective, orally available FFAR1 agonist that demonstrated robust glucose-lowering effects in clinical trials.[1][5][6] It acts as an ago-allosteric modulator, enhancing the effects of endogenous fatty acids to stimulate insulin release in a glucose-dependent manner, thereby minimizing the risk of hypoglycemia.[1][6]

While the primary focus of TAK-875 development was on its insulinotropic effects, understanding its action on other metabolic tissues, such as the liver, is crucial. The human hepatocellular carcinoma cell line, HepG2, serves as a valuable in vitro model for this purpose. HepG2 cells retain many differentiated hepatic functions, including the metabolism of lipids and carbohydrates, and the expression of key liver-specific proteins.[7][8][9][10] This makes them a suitable platform for investigating the direct effects of FFAR1 agonism on hepatocyte biology, including lipid metabolism and potential hepatotoxicity.

Concerns regarding liver safety ultimately led to the termination of TAK-875's clinical development.[11][12] Studies have indicated that at higher concentrations, TAK-875 can induce cytotoxicity in HepG2 cells, potentially through the generation of reactive oxygen species (ROS) in an FFAR1-dependent manner.[12][13][14] This underscores the importance of carefully designed in vitro experiments to dissect the concentration-dependent effects of FFAR1 agonists on liver cells.

These application notes provide a comprehensive guide for researchers utilizing the HepG2 cell line to study the effects of TAK-875. We will detail protocols for fundamental experiments, including cell culture, cytotoxicity assessment, fatty acid uptake assays, and gene expression analysis, while also providing the scientific rationale behind these experimental choices.

I. The HepG2 Cell Line: A Model for Hepatic Research

The HepG2 cell line, derived from a human hepatocellular carcinoma, is a cornerstone of in vitro liver research.[8][15] These epithelial-like cells grow adherently and, importantly, are non-tumorigenic in nude mice.[8] They express and secrete a variety of plasma proteins, such as albumin and transferrin, and exhibit metabolic activities characteristic of hepatocytes, making them an excellent model for studying drug metabolism and liver function.[8][9]

II. TAK-875 and the FFAR1 Signaling Pathway

TAK-875 activates FFAR1, which primarily couples to the Gαq subunit of the heterotrimeric G protein.[16][17][18] This initiates a signaling cascade that is critical for its therapeutic action and is also implicated in its potential off-target effects.

FFAR1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol TAK875 TAK-875 FFAR1 FFAR1 (GPR40) TAK875->FFAR1 Binds & Activates G_protein Gαq/11 βγ FFAR1->G_protein Activates ROS ROS Generation (at high conc.) FFAR1->ROS Potential Link PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Triggers PKC PKC Activation DAG->PKC Metabolic_Effects Metabolic Effects (e.g., Fatty Acid Uptake, Lipogenesis) Ca_release->Metabolic_Effects Modulates PKC->Metabolic_Effects

Caption: FFAR1 signaling cascade initiated by TAK-875.

III. Experimental Workflow Overview

A typical experimental workflow to assess the impact of TAK-875 on HepG2 cells involves several key stages, from basic cell culture to specific functional and molecular assays.

Experimental_Workflow cluster_assays Functional & Molecular Assays start Start culture HepG2 Cell Culture & Maintenance start->culture seed Seed Cells for Experiments culture->seed treat Treat with TAK-875 (Dose-Response & Time-Course) seed->treat viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) treat->viability fau Fatty Acid Uptake Assay treat->fau harvest Harvest Cells for Molecular Analysis treat->harvest data Data Analysis & Interpretation viability->data fau->data qpcr Gene Expression Analysis (qPCR) harvest->qpcr qpcr->data end End data->end

Sources

Application Notes and Protocols for In Vivo Diabetes Studies with TAK-875

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Disclaimer: This document is intended for research purposes only. TAK-875 (also known as fasiglifam) was under clinical development but was terminated due to concerns about liver toxicity.[1] Researchers should be aware of these findings and implement appropriate safety and monitoring protocols in any in vivo studies.

Introduction: TAK-875, a Selective GPR40 Agonist

TAK-875 is a potent and selective agonist of the G protein-coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFAR1).[2] GPR40 is highly expressed in pancreatic β-cells and plays a crucial role in mediating the enhancement of glucose-stimulated insulin secretion (GSIS) by free fatty acids.[2][3] The activation of GPR40 by an agonist like TAK-875 mimics the physiological effects of fatty acids on insulin release, but in a more targeted and potentially therapeutic manner.[3]

The key feature of TAK-875's mechanism of action is its glucose-dependent nature.[3] This means it primarily enhances insulin secretion only when blood glucose levels are elevated, thereby reducing the risk of hypoglycemia, a common and dangerous side effect of many traditional insulin secretagogues like sulfonylureas.[2] This glucose-dependent activity makes GPR40 agonists an attractive therapeutic strategy for type 2 diabetes.

Mechanism of Action: The GPR40 Signaling Pathway

Upon binding to GPR40 on the surface of pancreatic β-cells, TAK-875 initiates a signaling cascade that ultimately leads to increased insulin secretion. This process is intricately linked with glucose metabolism within the β-cell.

GPR40_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space TAK875 TAK-875 GPR40 GPR40 Receptor TAK875->GPR40 Binds to Gq Gαq GPR40->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3R on Ca_release Ca²⁺ Release ER->Ca_release Induces Insulin_granules Insulin Granules Ca_release->Insulin_granules Triggers Exocytosis of Insulin_secretion Insulin Secretion Insulin_granules->Insulin_secretion

Caption: GPR40 signaling pathway activated by TAK-875.

In Vivo Dose Selection for Diabetes Studies: A Comprehensive Overview

The selection of an appropriate dose for in vivo studies is critical for obtaining meaningful and reproducible data. The effective dose of TAK-875 can vary depending on the animal model, the specific diabetic phenotype, and the study duration (acute vs. chronic). The following tables summarize reported effective oral doses of TAK-875 in various rodent models of diabetes.

Table 1: Recommended Oral Doses of TAK-875 in Rat Models of Diabetes
Animal ModelStrainStudy TypeEffective Dose Range (mg/kg)Key ObservationsCitations
Type 2 DiabetesN-STZ-1.5 RatsAcute (OGTT)1 - 10Improved glucose tolerance and augmented insulin secretion.[3]
Type 2 DiabetesN-STZ-1.5 RatsChronic (15 weeks)10 (once daily)Maintained glucose-lowering effects, unlike glibenclamide which showed secondary failure.[4]
Type 2 Diabetes & ObesityZucker Diabetic Fatty (ZDF) RatsAcute10Significantly augmented plasma insulin and reduced fasting hyperglycemia.[3]
Type 2 Diabetes & ObesityZucker Diabetic Fatty (ZDF) RatsChronic (6 weeks)10 (twice daily)Significantly decreased glycosylated hemoglobin (GHb).[5]
Impaired Glucose ToleranceWistar Fatty RatsAcute (OGTT)0.3 - 3Reduced blood glucose excursion and augmented insulin secretion. Minimum effective dose was 1 mg/kg.[2][6]
Normal, Non-diabeticSprague-Dawley RatsAcuteUp to 30Did not enhance insulin secretion or cause hypoglycemia.[3]
PharmacokineticsSprague-Dawley RatsSingle Dose10 and 50High oral bioavailability (85-120%).[7]
Table 2: Recommended Oral Doses of TAK-875 in Mouse Models of Diabetes

While extensive data is available for rat models, specific dose-ranging studies for TAK-875 in common mouse models of diabetes are less frequently reported in the readily available literature. However, based on the principles of drug development and interspecies scaling, initial studies in mice could explore a similar dose range to that found effective in rats, with adjustments based on the specific mouse model's sensitivity and metabolic rate. One study noted that another GPR40 agonist, CPL207280, showed efficacy in db/db mice, suggesting this model is responsive to this class of drugs.[8]

Animal ModelStrainStudy TypeSuggested Starting Dose Range (mg/kg)Key Considerations
Type 2 Diabetes & Obesitydb/db MiceAcute/Chronic3 - 30These mice have a profound diabetic phenotype; higher doses may be required.
Diet-Induced Obesity (DIO)C57BL/6JAcute/Chronic3 - 30A common model for studying metabolic syndrome; dose may depend on the severity of insulin resistance.
Polygenic Type 2 DiabetesNONcNZO10/LtJAcute/Chronic3 - 30This model is considered to more closely mimic human type 2 diabetes.

Note: The suggested starting dose ranges for mice are extrapolated and should be optimized in pilot studies.

Experimental Protocols: A Step-by-Step Guide

This section provides a detailed protocol for a typical acute in vivo efficacy study using TAK-875 in a rodent model of diabetes, specifically an Oral Glucose Tolerance Test (OGTT).

Experimental Workflow for an In Vivo OGTT with TAK-875

OGTT_Workflow cluster_preparation Preparation Phase cluster_treatment Treatment & Challenge cluster_sampling Blood Sampling Phase cluster_analysis Data Analysis acclimatization Animal Acclimatization (1 week) fasting Overnight Fasting (12-16 hours) acclimatization->fasting baseline_sampling Baseline Blood Sample (t = -60 min) fasting->baseline_sampling drug_admin TAK-875 Administration (Oral Gavage, t = 0 min) baseline_sampling->drug_admin glucose_challenge Oral Glucose Challenge (1-2 g/kg, t = 60 min) drug_admin->glucose_challenge sampling_points Blood Sampling at 15, 30, 60, 90, 120 min post-glucose glucose_challenge->sampling_points analysis Measure Blood Glucose & Plasma Insulin sampling_points->analysis auc Calculate AUC for Glucose & Insulin analysis->auc

Caption: Experimental workflow for an Oral Glucose Tolerance Test (OGTT).

A. Materials
  • TAK-875 compound

  • Vehicle for formulation (e.g., 0.5% methylcellulose in sterile water)

  • Diabetic rodent model (e.g., ZDF rats, db/db mice)

  • Oral gavage needles (appropriate size for the animal)

  • Syringes

  • Glucose solution (e.g., 20-40% in sterile water)

  • Blood collection supplies (e.g., capillary tubes, microcentrifuge tubes with anticoagulant)

  • Glucometer and test strips

  • Insulin ELISA kit

B. Animal Preparation
  • Acclimatize animals to the housing facility for at least one week prior to the experiment.

  • House animals individually to allow for accurate food intake monitoring if required.

  • Fast animals overnight (12-16 hours) before the study, with free access to water.

C. TAK-875 Formulation and Administration
  • Prepare a suspension of TAK-875 in the chosen vehicle (e.g., 0.5% methylcellulose).[7] For a 10 mg/kg dose in a 300g rat with a dosing volume of 5 ml/kg, the concentration would be 2 mg/ml.

  • Ensure the suspension is homogenous by vortexing or stirring before each administration.

  • Administer the TAK-875 suspension or vehicle to the fasted animals via oral gavage. The volume administered should be based on the animal's body weight (typically 5-10 ml/kg).

D. Oral Glucose Tolerance Test (OGTT)
  • One hour after TAK-875 or vehicle administration, take a baseline blood sample (t=0).[6]

  • Immediately administer a glucose solution (typically 1-2 g/kg body weight) via oral gavage.

  • Collect blood samples at specified time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).

  • Measure blood glucose concentrations immediately using a glucometer.

  • Process the remaining blood to separate plasma and store at -80°C for later analysis of insulin levels using an ELISA kit.

E. Data Analysis
  • Plot the mean blood glucose and plasma insulin concentrations at each time point for each treatment group.

  • Calculate the Area Under the Curve (AUC) for both glucose and insulin to quantify the overall effect of TAK-875.

  • Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine the significance of the observed differences between treatment groups.

Trustworthiness and Self-Validating Systems

To ensure the reliability of your findings, it is crucial to incorporate controls and validation steps into your experimental design.

  • Vehicle Control: Always include a group of animals that receives the vehicle alone to account for any effects of the administration procedure or the vehicle itself.

  • Positive Control: In some studies, including a group treated with a well-characterized antidiabetic drug (e.g., a sulfonylurea or metformin) can provide a benchmark for the efficacy of TAK-875.[5]

  • Dose-Response: Conducting a dose-response study with multiple doses of TAK-875 will help to establish the potency and maximal efficacy of the compound.

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Correlation: If possible, collecting satellite blood samples for pharmacokinetic analysis can help to correlate the plasma concentration of TAK-875 with its glucose-lowering effects.

Conclusion and Future Perspectives

TAK-875 has demonstrated significant efficacy in preclinical models of type 2 diabetes by enhancing glucose-dependent insulin secretion. The dose ranges and protocols outlined in this guide provide a solid foundation for researchers investigating the in vivo effects of this GPR40 agonist. While the clinical development of TAK-875 was halted due to liver safety concerns, the study of this compound and its mechanism of action continues to provide valuable insights into the therapeutic potential of targeting GPR40 for the treatment of metabolic diseases. Future research may focus on developing GPR40 agonists with an improved safety profile.

References

  • Negoro, N., et al. (2013). TAK-875, a GPR40/FFAR1 agonist, in combination with metformin prevents progression of diabetes and β-cell dysfunction in Zucker diabetic fatty rats. British Journal of Pharmacology, 170(4), 849-861. [Link]

  • Tsujihata, Y., et al. (2011). TAK-875, an orally available G protein-coupled receptor 40/free fatty acid receptor 1 agonist, enhances glucose-dependent insulin secretion and improves both postprandial and fasting hyperglycemia in type 2 diabetic rats. Journal of Pharmacology and Experimental Therapeutics, 339(1), 228-237. [Link]

  • Bazydlo, K., et al. (2021). Evaluation of the hepatotoxicity of the novel GPR40 (FFAR1) agonist CPL207280 in the rat and monkey. PLoS One, 16(9), e0256564. [Link]

  • Cellagen Technology. TAK-875 | GPR40 agonist. [Link]

  • Negoro, N., et al. (2010). Discovery of TAK-875: A Potent, Selective, and Orally Bioavailable GPR40 Agonist. ACS Medicinal Chemistry Letters, 1(6), 290-294. [Link]

  • Kaluzny, S., et al. (2024). The NONcNZO10/ltJ polygenic mouse is ideal model to study de novo lipogenesis and modeling type 2 diabetes remission by weight loss. Endocrine Abstracts. [Link]

  • Tsujihata, Y., et al. (2011). TAK-875, an orally available G protein-coupled receptor 40/free fatty acid receptor 1 agonist, enhances glucose-dependent insulin secretion and improves both postprandial and fasting hyperglycemia in type 2 diabetic rats. Journal of Pharmacology and Experimental Therapeutics, 339(1), 228-237. [Link]

  • Suzuki, M., et al. (2019). GPR40 full agonism exerts feeding suppression and weight loss through afferent vagal nerve. PLoS One, 14(9), e0221333. [Link]

  • Naik, H., et al. (2012). A multiple-ascending-dose study to evaluate safety, pharmacokinetics, and pharmacodynamics of a novel GPR40 agonist, TAK-875, in subjects with type 2 diabetes. Clinical Pharmacology & Therapeutics, 92(1), 30-38. [Link]

  • Negoro, N., et al. (2010). Discovery of TAK-875: A Potent, Selective, and Orally Bioavailable GPR40 Agonist. ACS Medicinal Chemistry Letters, 1(6), 290–294. [Link]

  • Ito, R., et al. (2016). Fasiglifam/TAK-875, a Selective GPR40 Agonist, Improves Hyperglycemia in Rats Unresponsive to Sulfonylureas and Acts Additively with Sulfonylureas. Journal of Pharmacology and Experimental Therapeutics, 357(1), 16-24. [Link]

  • ResearchGate. C57BL/6J male mice were fed with high fat diet (HFD) or normal diet... [Link]

  • Kaku, K., et al. (2015). Efficacy and safety of fasiglifam (TAK-875), a G protein-coupled receptor 40 agonist, in Japanese patients with type 2 diabetes inadequately controlled by diet and exercise: a randomized, double-blind, placebo-controlled, phase III trial. Diabetes, Obesity and Metabolism, 17(7), 675-683. [Link]

  • Yabuki, C., et al. (2013). A Novel Antidiabetic Drug, Fasiglifam/TAK-875, Acts as an Ago-Allosteric Modulator of FFAR1. PLoS One, 8(10), e76280. [Link]

  • The Jackson Laboratory. (2022). NONcNZO10/LtJ. [Link]

  • Smith, P. C., et al. (2023). Investigation of the pharmacokinetics and metabolic fate of Fasiglifam (TAK-875) in male and female rats following oral and intravenous administration. Xenobiotica, 53(1), 1-17. [Link]

Sources

Application of TAK-875 in Primary Islet Culture: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Re-evaluating a Potent Insulin Secretagogue

TAK-875 (Fasiglifam) is a potent and selective agonist for the G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[1] GPR40 is highly expressed in pancreatic β-cells and plays a crucial role in mediating insulin secretion stimulated by medium and long-chain fatty acids.[2][3] The activation of GPR40 by an agonist like TAK-875 enhances glucose-stimulated insulin secretion (GSIS) in a glucose-dependent manner. This glucose dependency presented a significant therapeutic advantage, as it suggested a lower risk of hypoglycemia compared to other insulin secretagogues like sulfonylureas.[3][4] Indeed, early clinical trials demonstrated that TAK-875 effectively improved glycemic control in patients with type 2 diabetes.[5] However, the development of TAK-875 was halted in Phase III clinical trials due to concerns about liver safety.[6]

Despite its clinical discontinuation, TAK-875 remains a valuable research tool for investigating the nuanced roles of GPR40 in islet physiology and pathophysiology. Its well-characterized mechanism of action provides a powerful probe for dissecting the signaling pathways that govern insulin secretion. This application note provides a detailed guide for researchers utilizing TAK-875 in primary islet culture, offering field-proven protocols and explaining the scientific rationale behind the experimental design.

Scientific Background: The GPR40 Signaling Pathway

GPR40 activation by agonists such as TAK-875 initiates a signaling cascade that potentiates insulin release from pancreatic β-cells, but only in the presence of elevated glucose levels. This glucose-dependency is the cornerstone of its mechanism.

Upon binding of TAK-875, GPR40 couples to the Gαq/11 subunit of the heterotrimeric G-protein. This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum (ER), triggering the release of stored calcium (Ca2+) into the cytoplasm. This initial Ca2+ transient is further amplified by the opening of voltage-gated Ca2+ channels on the plasma membrane, leading to a significant influx of extracellular Ca2+. The elevated intracellular Ca2+ concentration is a critical trigger for the fusion of insulin-containing granules with the cell membrane and the subsequent exocytosis of insulin.

Diagram: GPR40 Signaling Pathway in Pancreatic β-cells

GPR40_Signaling cluster_membrane Plasma Membrane GPR40 GPR40/FFAR1 Gaq Gαq/11 GPR40->Gaq Activates PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Hydrolyzes VGCC Voltage-Gated Ca2+ Channel Ca_cyto Increased [Ca2+]i VGCC->Ca_cyto Ca2+ Influx TAK875 TAK-875 TAK875->GPR40 Binds to Gaq->PLC Activates IP3 IP3 PIP2->IP3 ER Endoplasmic Reticulum (ER) IP3->ER Binds to receptor on Ca_ER Ca2+ ER->Ca_ER Releases Ca_ER->Ca_cyto Insulin_Granule Insulin Granule Ca_cyto->Insulin_Granule Triggers Exocytosis Insulin_Secretion Insulin Secretion Insulin_Granule->Insulin_Secretion

Caption: GPR40 signaling cascade initiated by TAK-875 in pancreatic β-cells.

Experimental Protocols

This section provides detailed protocols for the isolation of primary rodent islets, their culture and treatment with TAK-875, and subsequent functional and viability assessments.

Part 1: Primary Rodent Islet Isolation

This protocol is adapted from established methods for isolating islets from mice or rats. All procedures should be performed under sterile conditions.

Materials:

  • Collagenase P solution (e.g., from Roche)

  • Hanks' Balanced Salt Solution (HBSS)

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Histopaque-1077 (or similar density gradient medium)

  • Surgical instruments (scissors, forceps)

  • Syringes and needles (30G)

Protocol:

  • Anesthesia and Perfusion: Anesthetize the rodent according to approved institutional animal care and use committee (IACUC) protocols. Expose the common bile duct and clamp it at the duodenal entry point. Inject cold collagenase P solution retrograde into the common bile duct to inflate the pancreas.

  • Pancreas Digestion: Excise the inflated pancreas and transfer it to a conical tube containing more collagenase solution. Incubate in a 37°C water bath with gentle shaking for 10-15 minutes. The digestion is complete when the tissue appears dissociated.

  • Stopping Digestion and Washing: Stop the digestion by adding cold HBSS. Wash the digested tissue by centrifugation and resuspension in fresh HBSS three times.

  • Islet Purification: Resuspend the tissue pellet in Histopaque-1077 and carefully layer HBSS on top to create a density gradient. Centrifuge at 900 x g for 20 minutes with the brake off. Islets will be collected at the interface between the Histopaque and the HBSS.

  • Islet Collection and Culture: Carefully collect the islet layer and wash with HBSS. Hand-pick the islets under a stereomicroscope to ensure purity. Culture the isolated islets in RPMI-1640 medium in a 37°C, 5% CO2 incubator. Allow the islets to recover for at least 24 hours before initiating experiments.

Part 2: TAK-875 Treatment of Primary Islets

Materials:

  • TAK-875 (Fasiglifam)

  • Dimethyl sulfoxide (DMSO) for stock solution preparation

  • Culture medium (RPMI-1640)

Protocol:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of TAK-875 in DMSO. For example, a 10 mM stock can be prepared and stored at -20°C.

  • Working Solution Preparation: On the day of the experiment, dilute the TAK-875 stock solution in culture medium to the desired final concentrations. It is crucial to keep the final DMSO concentration consistent across all treatment groups, including the vehicle control (typically ≤0.1%).

  • Islet Treatment: After the 24-hour recovery period, replace the culture medium with fresh medium containing the desired concentrations of TAK-875 or vehicle (DMSO). The effective concentration (EC50) of TAK-875 for GPR40 activation is in the nanomolar range (e.g., 14 nM in a human GPR40 expressing cell line), while concentrations up to 10 µM have been used in primary islet studies to elicit a robust response.[1][2] A dose-response experiment is recommended to determine the optimal concentration for your specific experimental setup.

  • Incubation: Incubate the islets with TAK-875 for the desired period. For acute effects on insulin secretion, a 1-2 hour incubation is typical. For studies on gene expression or longer-term effects, incubation can be extended to 24-72 hours.

Part 3: Glucose-Stimulated Insulin Secretion (GSIS) Assay

This assay is the gold standard for assessing β-cell function.

Materials:

  • Krebs-Ringer Bicarbonate Buffer (KRBH)

  • Glucose solutions (low and high concentrations)

  • Bovine Serum Albumin (BSA)

  • Insulin ELISA kit

KRBH Buffer Composition:

ComponentConcentration (mM)
NaCl125
KH2PO41.19
MgSO41.2
CaCl21.2
NaHCO322
HEPES10
BSA0.1% (w/v)

Protocol:

  • Pre-incubation: Gently pick a group of size-matched islets (e.g., 10-15 islets per replicate) and place them in a multi-well plate. Wash the islets with KRBH containing a low glucose concentration (e.g., 2.8 mM) and pre-incubate for 1-2 hours at 37°C to allow them to equilibrate.

  • Basal Insulin Secretion: Remove the pre-incubation buffer and add fresh low-glucose KRBH. Incubate for 1 hour at 37°C. Collect the supernatant for basal insulin measurement.

  • Stimulated Insulin Secretion: Remove the low-glucose buffer and add KRBH containing a high glucose concentration (e.g., 16.7 mM) with or without TAK-875. Incubate for 1 hour at 37°C. Collect the supernatant for stimulated insulin measurement.

  • Insulin Quantification: Measure the insulin concentration in the collected supernatants using a commercially available insulin ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Express the results as insulin secretion (e.g., ng/islet/hour) or as a stimulation index (fold increase of stimulated over basal secretion).

Diagram: Experimental Workflow for Assessing TAK-875 in Primary Islets

Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assessment Assessment Islet_Isolation Primary Islet Isolation Islet_Culture Islet Culture (24h Recovery) Islet_Isolation->Islet_Culture TAK875_Treatment TAK-875 Treatment (Dose-Response) Islet_Culture->TAK875_Treatment GSIS Glucose-Stimulated Insulin Secretion (GSIS) TAK875_Treatment->GSIS Viability Islet Viability (FDA/PI & MTT) TAK875_Treatment->Viability

Caption: A streamlined workflow for studying TAK-875 in primary islets.

Part 4: Islet Viability Assessment

Given the history of TAK-875, assessing its impact on islet viability is a critical control. We recommend a dual approach using both a qualitative and a quantitative assay.

A. Qualitative Viability Assay: Fluorescein Diacetate (FDA) and Propidium Iodide (PI) Staining

This method provides a rapid visual assessment of cell membrane integrity.

Protocol:

  • Staining: Incubate a small sample of islets in a solution containing FDA and PI for 5-10 minutes at room temperature.

  • Imaging: Visualize the islets using a fluorescence microscope. Live cells with intact membranes will appear green (FDA positive), while dead cells with compromised membranes will appear red (PI positive).

B. Quantitative Viability Assay: MTT Assay

The MTT assay measures the metabolic activity of viable cells.

Protocol:

  • MTT Incubation: After the desired treatment period with TAK-875, add MTT solution to the islets and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: The viable cells will reduce the yellow MTT to purple formazan crystals. Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Express the results as a percentage of the vehicle control.

Expected Results and Discussion

  • GSIS: Treatment with TAK-875 is expected to significantly potentiate glucose-stimulated insulin secretion from primary islets. This effect should be glucose-dependent, with little to no increase in insulin secretion at basal glucose concentrations.

  • Viability: Studies have shown that TAK-875 can protect β-cells from lipotoxicity-induced apoptosis.[7] In the absence of lipotoxic stress, TAK-875 is not expected to have a significant negative impact on islet viability at concentrations effective for GPR40 agonism. However, it is always prudent to confirm this with viability assays.

Table: Summary of Experimental Parameters

ParameterRecommended Range/ValueNotes
TAK-875 Concentration 10 nM - 10 µMPerform a dose-response curve to determine the optimal concentration.
Vehicle Control DMSO (≤0.1%)Keep the DMSO concentration consistent across all groups.
Low Glucose (GSIS) 2.8 mMRepresents basal glucose levels.
High Glucose (GSIS) 16.7 mMRepresents stimulatory glucose levels.
MTT Assay Wavelength 570 nmMeasure the absorbance of the solubilized formazan.

Best Practices and Troubleshooting

  • Islet Quality: The health and purity of the isolated islets are paramount for obtaining reliable data. Ensure islets are rounded with smooth borders after isolation.

  • DMSO Toxicity: High concentrations of DMSO can be toxic to cells. Always use the lowest effective concentration and include a vehicle control.

  • Reproducibility: Use size-matched islets for all experiments to minimize variability.

  • Data Interpretation: Always normalize insulin secretion data to the islet number or DNA content to account for any variations in islet size or number between replicates.

Conclusion

TAK-875, despite its clinical development history, remains a highly specific and potent tool for the in vitro study of GPR40-mediated insulin secretion. By following the detailed protocols and understanding the scientific principles outlined in this guide, researchers can effectively utilize TAK-875 to further unravel the complexities of pancreatic islet function and explore novel therapeutic avenues for metabolic diseases.

References

  • TAK-875 Mitigates β-Cell Lipotoxicity-Induced Metaflammation Damage through Inhibiting the TLR4-NF-κB Pathway. Mediators of Inflammation. Available at: [Link]

  • TAK-875 Mitigates β-Cell Lipotoxicity-Induced Metaflammation Damage through Inhibiting the TLR4-NF-κB Pathway. ScienceOpen. Available at: [Link]

  • TAK-875, an orally available G protein-coupled receptor 40/free fatty acid receptor 1 agonist, enhances glucose-dependent insulin secretion and improves both postprandial and fasting hyperglycemia in type 2 diabetic rats. The Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]

  • Takeda Announces Termination of Fasiglifam (TAK-875) Development. Takeda. Available at: [Link]

  • Takeda ends development of diabetes drug fasiglifam due to concerns about liver safety. European Pharmaceutical Review. Available at: [Link]

  • GPR40: A therapeutic target for mediating insulin secretion (Review). Experimental and Therapeutic Medicine. Available at: [Link]

  • A Practical Guide to Rodent Islet Isolation and Assessment. Journal of Visualized Experiments. Available at: [Link]

  • Discovery of TAK-875: A Potent, Selective, and Orally Bioavailable GPR40 Agonist. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Qualitative Assessment of Islet Viability by Staining with Fluorescein Diacetate (FDA) and Propidium Iodide (PI) Dyes. Vanderbilt University. Available at: [Link]

  • A Simple High Efficiency Protocol for Pancreatic Islet Isolation from Mice. Journal of Visualized Experiments. Available at: [Link]

  • G protein-coupled receptor (GPR)40-dependent potentiation of insulin secretion in mouse islets is mediated by protein kinase D1. Diabetologia. Available at: [Link]

  • GPR40 agonists for the treatment of type 2 diabetes: successes and challenges. Diabetes, Obesity and Metabolism. Available at: [Link]

  • TAK-875 induced apoptosis and necrosis in HepG2 cells. ResearchGate. Available at: [Link]

  • Unravelling the Mechanism of TAK875 DILI. Evotec. Available at: [Link]

  • TAK-875, a GPR40/FFAR1 agonist, in combination with metformin prevents progression of diabetes and β-cell dysfunction in Zucker diabetic fatty rats. British Journal of Pharmacology. Available at: [Link]

  • Composition of Krebs Ringer Bicarbonate Buffer including 0.2% bovine serum albumin. ResearchGate. Available at: [Link]

  • The MTT Assay: A Valuable Tool for Measuring Cell Viability. Creative Diagnostics. Available at: [Link]

  • Cell Viability Assays. NCBI Bookshelf. Available at: [Link]

  • Selective Small-Molecule Agonists of G Protein–Coupled Receptor 40 Promote Glucose-Dependent Insulin Secretion and Reduce Blood Glucose in Mice. Diabetes. Available at: [Link]

  • Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders. Frontiers in Endocrinology. Available at: [Link]

  • Fasiglifam (TAK-875), a G Protein-Coupled Receptor 40 (GPR40) Agonist, May Induce Hepatotoxicity through Reactive Oxygen Species Generation in a GPR40-Dependent Manner. Biomolecules & Therapeutics. Available at: [Link]

  • Effects of GPR40 knockdown on TAK875-induced ROS generation and hepatoxicity in HepG2 cells. ResearchGate. Available at: [Link]

  • The effects of TAK-875, a selective G protein-coupled receptor 40/free fatty acid 1 agonist, on insulin and glucagon secretion in isolated rat and human islets. The Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]

  • A protocol for islet isolation from mouse pancreas. Nature Protocols. Available at: [Link]

  • TAK-875 Enters into Phase III Clinical Trials for the Treatment of Type 2 Diabetes in Japan. Takeda. Available at: [Link]

Sources

Application Note: Assessing Beta-Cell Function and Insulinotropic Efficacy with TAK-875 (Fasiglifam)

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, assay development scientists, and pharmacologists in metabolic disease drug discovery.

Introduction & Mechanistic Rationale

The development of targeted secretagogues for Type 2 Diabetes Mellitus (T2DM) requires robust methodologies to assess pancreatic beta-cell function. TAK-875 (Fasiglifam) is a highly selective, orally bioavailable agonist of the G-protein-coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFAR1)[1]. Unlike traditional sulfonylureas that close K_ATP channels independently of ambient glucose, TAK-875 potentiates insulin secretion strictly in a glucose-dependent manner, thereby minimizing the risk of hypoglycemia[2].

To accurately evaluate the efficacy of TAK-875, experimental designs must capture its distinct ago-allosteric mechanism[1]. Binding of TAK-875 to GPR40 activates the Gαq signaling cascade, stimulating Phospholipase C (PLC) to hydrolyze PIP2 into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG)[3][4]. This pathway triggers calcium mobilization from the endoplasmic reticulum, amplifying the exocytosis of insulin vesicles only when glucose metabolism has initiated membrane depolarization[3].

Pathway TAK875 TAK-875 (Fasiglifam) GPR40 GPR40 (FFAR1) TAK875->GPR40 Agonism Gq Gαq Protein GPR40->Gq Activation PLC Phospholipase C Gq->PLC Stimulation IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 Intracellular Ca2+ Release IP3->Ca2 ER Channel GSIS Glucose-Stimulated Insulin Secretion DAG->GSIS Kinase Activation Ca2->GSIS Exocytosis

TAK-875 mediated GPR40 signaling pathway driving insulin secretion.

Experimental Protocols for Beta-Cell Assessment

The following protocols are designed as self-validating systems. By incorporating strict baseline starvation phases and vehicle controls, these assays isolate the specific pharmacological potentiation of TAK-875 from basal cellular noise.

In Vitro: Glucose-Stimulated Insulin Secretion (GSIS) Assay

Causality & Principle: To observe the glucose-dependency of TAK-875, beta-cells (e.g., MIN6, INS-1, or isolated primary islets) must first be depleted of intracellular glucose metabolites. A pre-incubation (starvation) phase in low-glucose buffer ensures that basal insulin secretion is minimized. Subsequent co-treatment with high glucose and TAK-875 reveals the drug's synergistic amplification of vesicle exocytosis[1][4].

Workflow S1 Cell/Islet Preparation S2 Low Glucose Starvation S1->S2 S3 TAK-875 + High Glucose S2->S3 S4 Supernatant Collection S3->S4 S5 Insulin Quantification S4->S5

Step-by-step workflow for Glucose-Stimulated Insulin Secretion assay.

Step-by-Step Methodology:

  • Cell Preparation: Seed MIN6 cells at a density of 2–6 × 10^4 cells/well in a 96-well plate. Culture for 48 hours to allow for cell adherence and recovery[4].

  • Starvation Phase: Aspirate culture media. Wash cells twice with Krebs-Ringer bicarbonate HEPES (KRBH) buffer containing 0.1% BSA and low glucose (1–2 mM). Incubate the cells in this buffer for 2 hours at 37°C[4].

  • Compound Preparation: Prepare TAK-875 stock in anhydrous DMSO[5]. Dilute to final working concentrations (0.1 μM to 10 μM) in KRBH buffer containing either low glucose (2 mM) or high glucose (16 mM)[1][6]. Ensure final DMSO concentration does not exceed 0.1%.

  • Stimulation: Replace the starvation buffer with the TAK-875/glucose stimulation buffers. Include vehicle controls (0.1% DMSO) for both low and high glucose conditions. Incubate for 1 to 2 hours at 37°C[1][4].

  • Collection & Detection: Carefully collect the supernatant without disturbing the cell monolayer. Quantify secreted insulin using a standard Rat/Mouse Insulin ELISA kit[1][]. Normalize the insulin concentrations to total cellular DNA content (e.g., via PicoGreen assay) to account for well-to-well variations in cell number[1].

In Vitro: Intracellular Calcium Mobilization Assay (FLIPR)

Causality & Principle: Because GPR40 is a Gαq-coupled receptor, measuring intracellular calcium transients provides a direct, real-time kinetic readout of receptor activation[3]. The addition of probenecid is critical; it inhibits organic anion transporters, preventing the premature efflux of the calcium-sensitive fluorophore (Fluo-3 AM or Fura-2 AM) and ensuring a stable baseline[1].

Step-by-Step Methodology:

  • Dye Loading: Incubate GPR40-expressing cells (or beta-cells) with 4 μM Fluo-3 AM in HEPES-buffered Hank's balanced salt solution (HBSS, pH 7.4) supplemented with 2.5 mM probenecid and 1% FBS for 1 hour at 37°C[1].

  • Washing: Wash the cells four times with the same HBSS/probenecid buffer (without Fluo-3 AM) to remove extracellular background fluorescence[1].

  • Baseline Acquisition: Place the plate in a Fluorometric Imaging Plate Reader (FLIPR) and record baseline fluorescence for 10–20 seconds.

  • TAK-875 Injection: Program the FLIPR to automatically inject TAK-875 (ranging from 0.01 μM to 10 μM)[6].

  • Kinetic Reading: Monitor the fluorescence continuously for 3 to 5 minutes. Calculate the EC50 using a 4-parameter logistic equation based on the peak fluorescence response[1].

In Vivo: Oral Glucose Tolerance Test (OGTT)

Causality & Principle: In vitro assays confirm the mechanism, but an OGTT in diabetic rodent models (e.g., Zucker Diabetic Fatty rats) is required to validate systemic efficacy. Oral glucose administration is preferred over intravenous delivery because it triggers the physiological incretin effect (GLP-1/GIP release), which acts synergistically with GPR40 agonism to enhance insulin secretion[2][3].

Step-by-Step Methodology:

  • Preparation: Fast the animals overnight (approx. 16 hours) to establish a normalized baseline for fasting plasma glucose[].

  • Drug Administration: Administer TAK-875 (3 to 10 mg/kg) via oral gavage. Allow 60 minutes for gastrointestinal absorption and receptor engagement[3][].

  • Glucose Challenge: Administer an oral glucose load (1.0 to 1.5 g/kg)[1][].

  • Sampling: Collect blood samples from the tail vein at t = 0 (immediately prior to glucose load), and at 10, 30, 60, and 120 minutes post-load[1][].

  • Analysis: Centrifuge samples to isolate plasma. Measure plasma glucose using an autoanalyzer and plasma insulin via ELISA[1]. Calculate the Area Under the Curve (AUC) to determine the total insulinotropic response.

Quantitative Pharmacological Data Summary

The following table synthesizes the expected pharmacological parameters of TAK-875 across various assay formats, providing benchmark values for assay validation.

ParameterValue / RangeExperimental Model / System
Primary Target GPR40 (FFAR1)Human and Rodent beta-cells[1]
EC50 (IP Production) ~72 nMCHO-hGPR40 cells[6]
EC50 (Ca2+ Mobilization) 14 nM – 72 nMCHO-hGPR40 cells[5][6]
GSIS Potentiation Range 0.1 μM – 10 μMMIN6 cells, INS-1 cells, Isolated Islets[1][6]
In Vivo Efficacy Dose 3 mg/kg – 10 mg/kg (p.o.)Diabetic Rodent Models (OGTT)[3][6]

References

  • A Novel Antidiabetic Drug, Fasiglifam/TAK-875, Acts as an Ago-Allosteric Modulator of FFAR1. nih.gov.[Link]

  • Fasiglifam (TAK-875), a G Protein-Coupled Receptor 40 (GPR40) Agonist, May Induce Hepatotoxicity through Reactive Oxygen Species Generation in a GPR40-Dependent Manner. nih.gov.[Link]

  • TAK-875, a GPR40/FFAR1 agonist, in combination with metformin prevents progression of diabetes and β-cell dysfunction in Zucker diabetic fatty rats. nih.gov.[Link]

  • Fasiglifam (TAK-875) has dual potentiating mechanisms via G α q-GPR40/FFAR1 signaling branches on glucose-dependent insulin secretion. researchgate.net.[Link]

Sources

Application Note: Investigating GPR40-Mediated Pathways with TAK-875 (Fasiglifam)

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanism of Action

TAK-875 (Fasiglifam) is a potent, selective, and orally bioavailable agonist of GPR40 (also known as Free Fatty Acid Receptor 1, FFAR1). Unlike endogenous free fatty acids (FFAs) which act as orthosteric agonists with low potency, TAK-875 binds to a distinct allosteric site on the receptor. This interaction stabilizes the active conformation of GPR40, primarily coupling to the G


q/11  protein family.
Core Signaling Cascade

Upon binding, TAK-875 triggers a signaling cascade essential for Glucose-Stimulated Insulin Secretion (GSIS) in pancreatic


-cells:
  • G

    
    q Activation:  Recruitment and activation of Phospholipase C (PLC).
    
  • Hydrolysis: PLC hydrolyzes PIP2 into Inositol Triphosphate (IP3) and Diacylglycerol (DAG).

  • Calcium Mobilization: IP3 binds to IP3 receptors on the Endoplasmic Reticulum (ER), triggering Ca

    
     release.
    
  • Amplification: Cytosolic Ca

    
     and DAG (via Protein Kinase C/PKC) synergize to facilitate the exocytosis of insulin granules.
    

Crucial Distinction: TAK-875 enhances insulin secretion only in the presence of elevated glucose (glucose-dependence), significantly reducing the risk of hypoglycemia compared to sulfonylureas.

Visualizing the Pathway

The following diagram illustrates the GPR40 signaling pathway activated by TAK-875.

GPR40_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol TAK875 TAK-875 GPR40 GPR40 (FFAR1) TAK875->GPR40 Allosteric Binding PLC PLC GPR40->PLC Gq Activation PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 Hydrolysis DAG DAG PIP2->DAG Hydrolysis Ca_ER ER Ca2+ Stores IP3->Ca_ER Bind IP3R PKC PKC DAG->PKC Activation Insulin_Granule Insulin Granules PKC->Insulin_Granule Potentiation Ca_Cyto Cytosolic Ca2+ Ca_ER->Ca_Cyto Release Ca_Cyto->Insulin_Granule Exocytosis Trigger Secretion Insulin Secretion Insulin_Granule->Secretion Release

Caption: TAK-875 activates GPR40-Gq signaling, driving IP3-mediated calcium release and insulin secretion.

Experimental Considerations & Safety (Experience Pillar)

While TAK-875 is a valuable research tool, its clinical development was terminated due to Drug-Induced Liver Injury (DILI) .[1] As a researcher, you must distinguish between on-target pharmacology and off-target toxicity.

The "Safety Margin" in Research
  • Efficacy Window: TAK-875 exhibits an EC

    
     for GPR40 activation around 14 nM  (human) to 26 nM  (rat).
    
  • Toxicity Window: Hepatotoxicity mechanisms (inhibition of bile acid transporters BSEP/NTCP and mitochondrial respiration) typically occur at concentrations >10

    
    M .
    
  • Recommendation: When investigating GPR40 signaling, maintain experimental concentrations between 0.1

    
    M and 10 
    
    
    
    M
    . Concentrations above 10
    
    
    M may introduce confounding toxicity variables (oxidative stress, ATP depletion).
Solubility & Handling
  • Solvent: Dimethyl sulfoxide (DMSO).[2]

  • Stock Solution: Prepare 10 mM or 100 mM stocks.

  • Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

  • Working Solution: Dilute in aqueous buffer immediately before use. Ensure final DMSO concentration is <0.1% to avoid vehicle effects on cellular Ca

    
     flux.
    

Protocol A: Intracellular Calcium Flux Assay

This assay validates GPR40 activation by measuring the immediate release of intracellular calcium.

Materials
  • Cell Line: MIN6, INS-1, or HEK293 stably expressing hGPR40.

  • Dye: Fluo-4 AM or Fura-2 AM.

  • Assay Buffer: HBSS + 20 mM HEPES, pH 7.4 (Calcium-containing).

  • Compound: TAK-875 (dissolved in DMSO).

Step-by-Step Methodology
  • Seeding: Plate cells in 96-well or 384-well black-wall/clear-bottom plates (e.g., 50,000 cells/well for 96-well). Incubate overnight.

  • Dye Loading:

    • Remove culture media.[3]

    • Add dye loading solution (e.g., 2-4

      
      M Fluo-4 AM in Assay Buffer + 2.5 mM Probenecid to prevent dye leakage).
      
    • Incubate for 45-60 minutes at 37°C.

  • Equilibration: Wash cells 2x with Assay Buffer. Add 180

    
    L of Assay Buffer to each well. Incubate at RT for 10 min.
    
  • Compound Addition (FLIPR/Plate Reader):

    • Prepare 10x concentration of TAK-875 in Assay Buffer (e.g., for 1

      
      M final, prepare 10 
      
      
      
      M).
    • Baseline: Record fluorescence for 10-20 seconds (Ex/Em: 494/516 nm for Fluo-4).

    • Injection: Inject 20

      
      L of 10x TAK-875.
      
    • Measurement: Continue recording for 120-180 seconds.

  • Data Analysis: Calculate

    
     (Peak fluorescence minus baseline divided by baseline).
    

Protocol B: Glucose-Stimulated Insulin Secretion (GSIS)

This is the gold-standard functional assay for GPR40 agonists in


-cells.
Experimental Workflow Diagram

GSIS_Workflow Start Cell Seeding (MIN6/INS-1) Starve Pre-Incubation (Low Glucose KRBH, 1h) Start->Starve 24-48h culture Treat Treatment (+/- Glucose, +/- TAK-875) Starve->Treat Wash & Replace Supernatant Collect Supernatant Treat->Supernatant 1h Incubation ELISA Insulin ELISA (HTRF or AlphaLISA) Supernatant->ELISA Quantify

Caption: Workflow for Glucose-Stimulated Insulin Secretion (GSIS) assay using TAK-875.

Detailed Protocol

Buffer: Krebs-Ringer Bicarbonate HEPES (KRBH) buffer: 115 mM NaCl, 4.7 mM KCl, 1.2 mM MgSO


, 1.2 mM KH

PO

, 2.5 mM CaCl

, 24 mM NaHCO

, 10 mM HEPES, 0.1% BSA, pH 7.4.
  • Preparation:

    • Seed MIN6 or INS-1 cells in 24-well plates. Culture until 70-80% confluence.

  • Starvation (Pre-incubation):

    • Wash cells 2x with Low Glucose KRBH (2.8 mM Glucose).

    • Incubate in Low Glucose KRBH for 1 hour at 37°C. This resets basal insulin secretion.[4]

  • Stimulation:

    • Prepare treatment solutions in KRBH.

    • Group A (Basal): 2.8 mM Glucose + Vehicle (DMSO).

    • Group B (Stimulated): 16.7 mM Glucose + Vehicle.

    • Group C (TAK-875): 16.7 mM Glucose + TAK-875 (1 - 10

      
      M).
      
    • Note: TAK-875 should show minimal effect in Group A conditions (Low Glucose).

  • Incubation: Replace starvation buffer with 500

    
    L of treatment solution. Incubate for 60 minutes at 37°C.
    
  • Collection:

    • Collect supernatant immediately on ice.

    • Centrifuge (300 x g, 5 min) to remove floating cells.

    • Store at -20°C or proceed to ELISA.

  • Normalization: Lyse attached cells (RIPA buffer) and measure total protein content (BCA assay) to normalize insulin secretion (ng insulin / mg protein).

Data Interpretation & Reference Values

Use the table below to benchmark your experimental results.

ParameterTypical Value (TAK-875)Notes
EC

(Ca

Flux)
14 - 30 nMHighly dependent on receptor expression levels.
GSIS Fold Change 1.5x - 3.0x over High GlucoseTAK-875 potentiates the high-glucose signal.
Low Glucose Effect Minimal / NoneTAK-875 is glucose-dependent; should not trigger massive secretion at 2.8 mM glucose.
Toxic Concentration > 10-20

M
Signs of ATP depletion or mitochondrial inhibition may appear.

References

  • Tsujihata, Y., et al. (2011). TAK-875, an orally available G protein-coupled receptor 40/free fatty acid receptor 1 agonist, enhances glucose-dependent insulin secretion and improves both postprandial and fasting hyperglycemia in type 2 diabetic rats. Journal of Pharmacology and Experimental Therapeutics.

  • Mancini, A. D., & Poitout, V. (2015). GPR40 agonists for the treatment of type 2 diabetes: life after TAK-875. Diabetes, Obesity and Metabolism.[5]

  • Wolenski, F. S., et al. (2017). Fasiglifam (TAK-875) Alters Bile Acid Homeostasis in Rats and Dogs: A Potential Cause of Drug Induced Liver Injury.[6] Toxicological Sciences.

  • Otieno, M. A., et al. (2018). Fasiglifam (TAK-875): Mechanistic Investigation and Retrospective Identification of Hazards for Drug Induced Liver Injury.[7] Toxicological Sciences.

Sources

Troubleshooting & Optimization

TAK-875 Hemihydrate Hepatotoxicity: A Technical Support Center

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers investigating the hepatotoxicity of TAK-875 (Fasiglifam). This guide is designed to provide in-depth troubleshooting advice and address frequently asked questions encountered during experimental workflows. As a G-protein coupled receptor 40 (GPR40) agonist, TAK-875 showed promise for type 2 diabetes treatment but was ultimately terminated in Phase III clinical trials due to unexpected liver injury[1][2][3]. Understanding the complex mechanisms behind this toxicity is crucial for the development of safer GPR40 agonists. This resource synthesizes current knowledge to aid your research endeavors.

Frequently Asked Questions (FAQs)

Q1: What are the primary proposed mechanisms for TAK-875-induced hepatotoxicity?

The hepatotoxicity of TAK-875 is believed to be multifactorial, with several interconnected mechanisms likely contributing to the observed liver injury. The leading hypotheses include:

  • Inhibition of Bile Acid Transporters: TAK-875 and its primary metabolite, an acyl glucuronide (TAK-875-Glu), have been shown to inhibit key hepatobiliary transporters. These include the bile salt export pump (BSEP), multidrug resistance-associated proteins (MRP2, MRP3, MRP4), the sodium taurocholate co-transporting polypeptide (NTCP), and organic anion-transporting polypeptides (OATPs)[4][5][6][7][8][9][10]. Inhibition of these transporters disrupts bile acid homeostasis, leading to intracellular bile acid accumulation and cholestatic liver injury[5][8].

  • Mitochondrial Dysfunction: Both the parent compound and its acyl glucuronide metabolite can impair mitochondrial function by inhibiting the electron transport chain (ETC)[4][6][11]. This can lead to decreased ATP production, cellular stress, and ultimately, cell death.

  • Reactive Metabolite Formation: TAK-875 is metabolized to a reactive acyl glucuronide. This metabolite can covalently bind to cellular proteins, a phenomenon associated with an increased risk of idiosyncratic drug-induced liver injury (DILI)[6][12][13]. An acyl-CoA thioester intermediate may also contribute to this covalent binding burden[6][12].

  • GPR40-Dependent Oxidative Stress: Some studies suggest that TAK-875 can induce the generation of reactive oxygen species (ROS) in a GPR40-dependent manner within hepatocytes[1][14]. This oxidative stress can damage cellular components and trigger cell death pathways. Knockdown of GPR40 has been shown to attenuate both ROS generation and cytotoxicity in vitro[1][14].

It is plausible that these mechanisms act synergistically. For instance, the accumulation of bile acids due to transporter inhibition can itself exacerbate mitochondrial dysfunction, creating a feedback loop that amplifies cellular injury[4][11].

Troubleshooting Experimental Workflows

Problem 1: I am not observing significant cytotoxicity with TAK-875 in my 2D HepG2 cell culture at clinically relevant concentrations.

This is a common observation and highlights the complexities of translating clinical findings to in vitro models. Here are several factors to consider and troubleshoot:

  • Causality & Experimental Choices:

    • Metabolic Competence: Standard HepG2 cells have relatively low expression and activity of drug-metabolizing enzymes compared to primary hepatocytes. The formation of the reactive acyl glucuronide metabolite (TAK-875-Glu), a key contributor to toxicity, may be limited[6][13]. The parent compound, TAK-875, generally shows moderate cytotoxicity in vitro, with toxic concentrations often being higher than the therapeutic plasma levels[14][15].

    • Transporter Expression: The expression levels of critical bile acid transporters (e.g., BSEP, NTCP) in HepG2 cells may not fully recapitulate the in vivo situation, potentially underestimating the impact of transporter inhibition.

    • Exposure Duration: The liver injury observed in clinical trials was often idiosyncratic and developed over time[16][17][18]. Short-term cytotoxicity assays (e.g., 24-48 hours) may not be sufficient to capture the cumulative damage from mitochondrial dysfunction, reactive metabolite formation, or cholestasis[15].

  • Troubleshooting Steps & Methodologies:

    • Utilize Metabolically Competent Systems:

      • Primary Human Hepatocytes (PHH): PHH are the gold standard for in vitro hepatotoxicity studies due to their comprehensive expression of metabolic enzymes and transporters.

      • 3D Liver Models: Spheroid or organ-on-a-chip models can maintain hepatocyte function and metabolic activity for longer periods, making them more suitable for long-term exposure studies[14][15][19].

    • Prolong Exposure Time: Extend your treatment duration to 7, 14, or even 21 days in a stable culture system (like 3D spheroids or liver-on-a-chip) to better model chronic exposure[15][19].

    • Co-culture with Immune Cells: Since some drug-induced liver injuries have an immune component, incorporating Kupffer-like cells into your liver model can provide insights into inflammatory responses[19].

    • Directly Test Metabolites: If feasible, synthesize or procure the TAK-875 acyl glucuronide metabolite and test its cytotoxicity directly. Studies have shown that TAK-875-Glu is a potent inhibitor of some transporters[6].

Problem 2: My results on the role of GPR40 in TAK-875 hepatotoxicity are conflicting.

The exact role of GPR40 in the hepatotoxicity of TAK-875 is still under investigation, and your experimental setup can significantly influence the outcome.

  • Causality & Experimental Choices:

    • On-Target vs. Off-Target Effects: While some studies demonstrate a GPR40-dependent component to ROS production and cytotoxicity[1][14], other key mechanisms like bile acid transporter inhibition and mitochondrial dysfunction may be off-target effects of the compound's chemical structure, independent of GPR40 activation[4][5][6].

    • Cell-Type Specificity: The expression and signaling pathways of GPR40 can vary between different cell types (e.g., HepG2, primary hepatocytes, non-hepatic cells). Fibroblasts, which have low GPR40 expression, are resistant to TAK-875-induced cytotoxicity, supporting a role for the receptor in the toxic effects observed in hepatocytes[1][14].

  • Troubleshooting Steps & Methodologies:

    • GPR40 Knockdown/Knockout: The most direct way to assess GPR40 dependence is to use siRNA or CRISPR-Cas9 to reduce or eliminate GPR40 expression in your chosen hepatocyte model. A reduction in toxicity following GPR40 knockdown is strong evidence for an on-target effect[1][14].

    • Use of GPR40 Antagonists: Co-treatment with a specific GPR40 antagonist can help to competitively inhibit the receptor and determine if the observed toxicity is mitigated.

    • Compare with other GPR40 Agonists: Test other GPR40 agonists with different chemical structures. If they do not produce similar toxicity profiles, it would suggest that the hepatotoxicity of TAK-875 is not a class effect but rather specific to its molecular properties[17].

    • Control Cell Lines: Include a non-hepatic cell line with minimal to no GPR40 expression (e.g., fibroblasts) as a negative control. Lack of cytotoxicity in these cells at concentrations toxic to hepatocytes would support a hepatocyte-specific and potentially GPR40-mediated mechanism[1][14].

Key Experimental Protocols

Protocol 1: Assessing Mitochondrial Dysfunction using Seahorse XF Analyzer

This protocol allows for the real-time measurement of cellular respiration and can reveal inhibition of the electron transport chain.

  • Cell Seeding: Plate hepatocytes (e.g., HepG2 or primary hepatocytes) in a Seahorse XF cell culture microplate at an optimized density. Allow cells to adhere and form a monolayer.

  • Compound Treatment: Treat the cells with a range of TAK-875 concentrations for a predetermined duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Assay Preparation: One hour before the assay, replace the culture medium with Seahorse XF base medium supplemented with substrate (e.g., pyruvate, glutamine) and incubate the plate in a non-CO2 incubator at 37°C.

  • Cartridge Hydration: Hydrate the sensor cartridge with Seahorse XF Calibrant overnight at 37°C in a non-CO2 incubator.

  • Mito Stress Test: Load the hydrated sensor cartridge with modulators of mitochondrial function (e.g., oligomycin, FCCP, and rotenone/antimycin A) in the appropriate ports.

  • Data Acquisition: Place the cell culture microplate in the Seahorse XF Analyzer and initiate the Mito Stress Test protocol. The instrument will measure the oxygen consumption rate (OCR) at baseline and after the sequential injection of the modulators.

  • Data Analysis: Analyze the OCR data to determine key parameters of mitochondrial function, such as basal respiration, ATP production-linked respiration, maximal respiration, and spare respiratory capacity. A dose-dependent decrease in these parameters is indicative of mitochondrial toxicity[4][6].

Protocol 2: Evaluating Bile Salt Export Pump (BSEP) Inhibition

This in vitro assay uses membrane vesicles expressing the BSEP transporter to assess direct inhibition by a test compound.

  • Vesicle Preparation: Use commercially available or in-house prepared membrane vesicles from Sf9 or other suitable cells overexpressing human BSEP (ABCB11).

  • Reaction Mixture: Prepare a reaction buffer containing ATP.

  • Inhibition Assay:

    • Pre-incubate the BSEP membrane vesicles with various concentrations of TAK-875 or a positive control inhibitor (e.g., cyclosporin A) at 37°C.

    • Initiate the transport reaction by adding the reaction buffer and a radiolabeled BSEP substrate (e.g., [³H]-taurocholate).

    • Allow the reaction to proceed for a defined period (e.g., 5-10 minutes).

  • Stopping the Reaction: Stop the transport by adding an ice-cold stop buffer and rapidly filtering the mixture through a filter plate to separate the vesicles from the assay medium.

  • Quantification: Wash the filters to remove non-transported substrate. Measure the radioactivity retained within the vesicles using liquid scintillation counting.

  • Data Analysis: Calculate the percentage of BSEP-mediated transport inhibition for each concentration of TAK-875. Plot the inhibition data against the compound concentration and fit to a suitable model to determine the IC₅₀ value[4][5][10].

Data Presentation

ParameterTAK-875TAK-875-GluReference
BSEP Inhibition (IC₅₀/Kᵢ) Kᵢ: 17.2 µM (mixed)IC₅₀ available[4]
NTCP Inhibition (IC₅₀/Kᵢ) Kᵢ: 4.30 µM (competitive)IC₅₀ available[4]
MRP2 Inhibition (IC₅₀) 2.41 µM (MDCK-MRP2 cells)Similar potency to parent[5][6]
MRP3 Inhibition (IC₅₀) Not specified0.21 µM (exceptionally potent)[6]
OATP1B1 Inhibition (IC₅₀) 2.28 µMNot specified[5]
OATP1B3 Inhibition (IC₅₀) 3.98 µMNot specified[5]
HepG2 Cytotoxicity (approx.) ~100 µMNot specified[1][14]
PHH Cytotoxicity (TC₅₀) 56 - 68 µM (24-48h)Not specified[13][15]

Table 1: Summary of in vitro inhibitory concentrations and cytotoxicity of TAK-875 and its acyl glucuronide metabolite (TAK-875-Glu). Note that assay conditions can vary between studies.

Visualizing the Mechanisms

TAK875_Hepatotoxicity TAK875 TAK-875 Metabolism Metabolism (e.g., UGTs) TAK875->Metabolism GPR40 GPR40 Activation TAK875->GPR40 Bile_Transporters Bile Acid Transporter Inhibition (BSEP, NTCP, MRPs) TAK875->Bile_Transporters Mitochondria Mitochondrial Dysfunction (ETC Inhibition) TAK875->Mitochondria AG Reactive Metabolite (Acyl Glucuronide) Metabolism->AG AG->Bile_Transporters Covalent_Binding Covalent Binding to Proteins AG->Covalent_Binding ROS ROS Generation GPR40->ROS Cholestasis Intracellular Bile Acid Accumulation Bile_Transporters->Cholestasis Cell_Stress Hepatocellular Stress Mitochondria->Cell_Stress Cholestasis->Mitochondria exacerbates ROS->Cell_Stress Covalent_Binding->Cell_Stress Hepatotoxicity Hepatotoxicity (Cell Death) Cell_Stress->Hepatotoxicity

Caption: Proposed mechanisms of TAK-875 hepatotoxicity.

Troubleshooting_Workflow Start Unexpected Result: Low in vitro toxicity Q1 Is the model metabolically competent? Start->Q1 A1_Yes Yes (e.g., PHH) Q1->A1_Yes Yes A1_No No (e.g., HepG2) Q1->A1_No No Q2 Is exposure duration sufficient? A1_Yes->Q2 Action1 Switch to PHH or 3D liver models A1_No->Action1 Action1->Q2 A2_Yes Yes (≥7 days) Q2->A2_Yes Yes A2_No No (<72h) Q2->A2_No No End Re-evaluate toxicity endpoints A2_Yes->End Action2 Increase treatment duration A2_No->Action2 Action2->End

Caption: Troubleshooting low in vitro toxicity of TAK-875.

References

  • Kim, H. Y., et al. (2018). Fasiglifam (TAK-875), a G Protein-Coupled Receptor 40 (GPR40) Agonist, May Induce Hepatotoxicity through Reactive Oxygen Species Generation in a GPR40-Dependent Manner. Biomolecules & Therapeutics, 26(6), 599–607. [Link]

  • Healio. (2013). Fasiglifam trials halted due to liver safety concerns. Healio. [Link]

  • Woodhead, J. L., et al. (2017). Quantitative Systems Toxicology Analysis of In Vitro Mechanistic Assays Reveals Importance of Bile Acid Accumulation and Mitochondrial Dysfunction in TAK-875-Induced Liver Injury. Toxicological Sciences, 159(1), 205–216. [Link]

  • Kim, H. Y., et al. (2018). Fasiglifam (TAK-875), a G Protein-Coupled Receptor 40 (GPR40) Agonist, May Induce Hepatotoxicity through Reactive Oxygen Species Generation in a GPR40-Dependent Manner. Biomolecules & Therapeutics. [Link]

  • Watkins, P. B., et al. (2018). Fasiglifam-Induced Liver Injury in Patients With Type 2 Diabetes: Results of a Randomized Controlled Cardiovascular Outcomes Safety Trial. Diabetes Care, 41(11), 2269–2276. [Link]

  • Li, G., et al. (2015). Fasiglifam (TAK-875) Inhibits Hepatobiliary Transporters: A Possible Factor Contributing to Fasiglifam-Induced Liver Injury. Drug Metabolism and Disposition, 43(11), 1751–1759. [Link]

  • Watada, H., et al. (2018). Liver Safety of Fasiglifam (TAK-875) in Patients with Type 2 Diabetes: Review of the Global Clinical Trial Experience. Diabetes, Obesity and Metabolism, 20(10), 2287-2296. [Link]

  • Otieno, M. A., et al. (2018). Fasiglifam (TAK-875): Mechanistic Investigation and Retrospective Identification of Hazards for Drug Induced Liver Injury. Toxicological Sciences, 163(2), 514–527. [Link]

  • Emulatebio. (2021). Predicting Human Liver Damage with a More Accurate In Vitro Hepatotoxicity Assay. Emulatebio. [Link]

  • Evotec. (n.d.). Understanding the Hepatotoxicity of Fasiglifam (TAK-875). Evotec. [Link]

  • Takeda. (2014). Takeda ends development of diabetes drug fasiglifam due to concerns about liver safety. European Medical Journal. [Link]

  • Evotec. (n.d.). Unravelling the Mechanism of TAK875 DILI. Evotec. [Link]

  • Otieno, M. A., et al. (2017). Fasiglifam (TAK-875): Mechanistic Investigation and Retrospective Identification of Hazards for Drug Induced Liver Injury (DILI). Toxicological Sciences. [Link]

  • Li, G., et al. (2015). Fasiglifam (TAK-875) Inhibits Hepatobiliary Transporters: A Possible Factor Contributing to Fasiglifam-Induced Liver Injury. Drug Metabolism & Disposition. [Link]

  • Watkins, P. B., et al. (2018). Liver Safety of Fasiglifam (TAK-875) in Patients with Type 2 Diabetes: Review of the Global Clinical Trial Experience. Diabetes, Obesity and Metabolism. [Link]

  • Wolenski, F. S., et al. (2017). Fasiglifam (TAK-875) Alters Bile Acid Homeostasis in Rats and Dogs: A Potential Cause of Drug Induced Liver Injury. Toxicological Sciences, 157(1), 50–61. [Link]

  • Woodhead, J. L., et al. (2017). Quantitative Systems Toxicology Analysis of In Vitro Mechanistic Assays Reveals Importance of Bile Acid Accumulation and Mitochondrial Dysfunction in TAK-875-Induced Liver Injury. Carolina Digital Repository. [Link]

  • Amberg, A., et al. (2019). Mechanistic investigations of the liver toxicity of the free fatty acid receptor 1 agonist fasiglifam (TAK875) and its primary metabolites. Journal of Biochemical and Molecular Toxicology. [Link]

  • Kogame, A., et al. (2023). Investigation of the pharmacokinetics and metabolic fate of Fasiglifam (TAK-875) in male and female rats following oral and intravenous administration. Xenobiotica, 53(2), 115-125. [Link]

  • Shang, J., et al. (2022). Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders. Frontiers in Endocrinology, 13, 1018991. [Link]

  • Wolenski, F. S., et al. (2017). Fasiglifam (TAK-875) Alters Bile Acid Homeostasis in Rats and Dogs: A Potential Cause of Drug Induced Liver Injury. ResearchGate. [Link]

  • Li, G., et al. (2019). GPR40 deficiency is associated with hepatic FAT/CD36 upregulation, steatosis, inflammation, and cell injury in C57BL/6 mice. American Journal of Physiology-Endocrinology and Metabolism, 316(5), E896-E907. [Link]

  • Li, G., et al. (2015). Fasiglifam (TAK-875) Inhibits Hepatobiliary Transporters: A Possible Factor Contributing to Fasiglifam-Induced Liver Injury. Drug Metabolism and Disposition. [Link]

  • Wolenski, F. S., et al. (2017). Fasiglifam (TAK-875) Alters Bile Acid Homeostasis in Rats and Dogs: A Potential Cause of Drug Induced Liver Injury. Toxicological Sciences. [Link]

  • Ou, H. Y., et al. (2016). GPR40 agonist ameliorates liver X receptor-induced lipid accumulation in liver by activating AMPK pathway. Biochemical and Biophysical Research Communications, 474(1), 108-114. [Link]

  • Li, G., et al. (2019). GPR40 deficiency is associated with hepatic FAT/CD36 upregulation, steatosis, inflammation, and cell injury in C57BL/6 mice. American Journal of Physiology-Endocrinology and Metabolism. [Link]

  • Zhang, Y., et al. (2024). The GPR40 novel agonist SZZ15-11 improves non-alcoholic fatty liver disease by activating the AMPK pathway and restores metabolic homeostasis in diet-induced obese mice. Journal of Pharmacy and Pharmacology, rgae028. [Link]

  • Ou, H. Y., et al. (2016). GPR40 agonist ameliorates liver X receptor-induced lipid accumulation in liver by activating AMPK pathway. ResearchGate. [Link]

  • Kim, H. Y., et al. (2018). TAK875-induced ROS generation in HepG2 cells (2D monolayer) in vitro. ResearchGate. [Link]

  • Otieno, M. A., et al. (2018). Illustration of hypothetical non-immune and immune mechanisms for TAK-875-mediated drug-induced liver injury (DILI). ResearchGate. [Link]

Sources

Technical Support Center: Investigating TAK-875-Induced Liver Injury In Vitro

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome, researchers. This guide is designed to serve as a dedicated technical resource for scientists investigating the mechanisms of liver injury induced by TAK-875 (Fasiglifam). As a selective G-protein-coupled receptor 40 (GPR40) agonist, TAK-875 showed promise for type 2 diabetes treatment but was terminated in Phase III trials due to hepatotoxicity.[1][2] Understanding the underlying in vitro mechanisms is critical for the broader field of drug safety and development. This document provides in-depth, experience-driven guidance in a question-and-answer format to anticipate and resolve challenges you may encounter in your experimental journey.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the in vitro investigation of TAK-875.

Q1: What is the primary mechanism of action for TAK-875 and why was its development halted?

TAK-875 is a potent and selective agonist for G-protein-coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFAR1).[3] GPR40 is highly expressed in pancreatic β-cells, and its activation by long-chain fatty acids enhances glucose-stimulated insulin secretion (GSIS).[4] TAK-875 was developed to mimic this effect, offering a glucose-dependent mechanism to lower blood sugar with a reduced risk of hypoglycemia compared to other secretagogues.

Despite promising efficacy in Phase II trials, development was terminated during Phase III studies due to a small but significant number of patients developing drug-induced liver injury (DILI), characterized by elevated liver enzymes such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST).[2][5]

Q2: What are the leading hypotheses for TAK-875-induced liver injury?

The hepatotoxicity of TAK-875 is believed to be multifactorial, rather than stemming from a single mechanism. In vitro and in silico studies have identified several key contributing factors that can act synergistically:

  • Inhibition of Bile Acid Homeostasis: TAK-875 and its major metabolite, TAK-875-acylglucuronide (TAK-875-Glu), inhibit key hepatobiliary transporters.[5] This includes the Bile Salt Export Pump (BSEP/ABCB11), which is critical for clearing bile acids from hepatocytes into the bile canaliculi.[6][7] Inhibition of BSEP can lead to the intracellular accumulation of cytotoxic bile acids, a hallmark of cholestatic liver injury.[5][7]

  • Mitochondrial Dysfunction: TAK-875 has been shown to impair mitochondrial respiration by inhibiting the electron transport chain (ETC), specifically at Complex I and II.[6][8] This can lead to decreased ATP production, increased generation of reactive oxygen species (ROS), and the initiation of apoptotic pathways.[5][6]

  • Reactive Metabolite Formation: TAK-875 is metabolized in the liver, primarily via glucuronidation to form TAK-875-Glu.[5] This acyl glucuronide is a reactive metabolite that can form covalent bonds with cellular proteins, leading to protein dysfunction and cellular stress.[6] This covalent binding burden is considered a potential hazard for DILI.[6][8]

  • Oxidative Stress: While some studies report minimal direct induction of oxidative stress, it is often a downstream consequence of both mitochondrial dysfunction and the inflammatory response to cellular injury.[5][9][10]

Q3: Which in vitro models are most appropriate for these studies?

The choice of in vitro model is critical and depends on the specific mechanistic question being asked. No single model is perfect; they exist on a spectrum of biological complexity versus throughput.

In Vitro ModelStrengthsWeaknessesBest For Investigating
HepG2 Cells High throughput, cost-effective, reproducible.[10]Low expression of key metabolic enzymes (CYPs) and transporters; may not fully recapitulate primary hepatocyte responses.[11][12]Initial cytotoxicity screening, GPR40-dependent ROS generation.[10]
Primary Human Hepatocytes (PHH) Gold standard for metabolism and transporter function; represent true human physiology.[13]High cost, limited availability, significant lot-to-lot variability.[14]Transporter inhibition, metabolism studies, overall integrated toxicity assessment.
3D Liver Spheroids/Organoids More physiologically relevant; maintain long-term hepatocyte function and cell-cell interactions.[11][13][14]Lower throughput, more complex culture and analysis.Long-term toxicity studies, complex cell-cell interaction mechanisms.
Liver-Chip (Microphysiological Systems) Can incorporate multiple cell types (hepatocytes, endothelial cells, Kupffer cells) and fluid flow, mimicking liver architecture.[15]Technically complex, low throughput, high cost.Complex immune-mediated responses, dynamic exposure scenarios.
Q4: What are the essential endpoints to measure when assessing TAK-875 toxicity?

A multi-parametric approach is crucial to capture the multifaceted nature of TAK-875 toxicity.

  • Cytotoxicity: Assesses overall cell death. (e.g., LDH release for necrosis, Caspase-3/7 activity for apoptosis).

  • Mitochondrial Function: Directly measures mitochondrial health. The Seahorse XF Mitochondrial Stress Test (measuring Oxygen Consumption Rate, OCR) is the standard.[8][16]

  • Bile Acid Transporter Inhibition: Quantifies the effect on bile acid transport. (e.g., In vitro vesicle assays for BSEP, NTCP, and MRPs).[5][7]

  • Reactive Oxygen Species (ROS) Production: Measures oxidative stress. (e.g., Fluorescent probes like DCFH-DA or CellROX).

  • Reactive Metabolite Formation: Detects the formation of TAK-875-Glu and its covalent binding. (Requires radiolabeled compound or advanced mass spectrometry).[6]

Part 2: Troubleshooting Guides

This section provides practical solutions to common experimental challenges in a Q&A format.

Issue 1: High variability in cytotoxicity results (e.g., LDH, MTT) across different experiments.
  • Q: My dose-response curves for TAK-875 are inconsistent between runs. What could be the cause?

    • A: This is a common issue stemming from several potential sources. Let's break them down:

      • Cellular State: Hepatocytes, especially primary cells, can change their phenotype with increasing passage number or time in culture. Seeding density is also critical; confluent or overly sparse cultures will respond differently.

      • Compound Solubility: TAK-875 is hydrophobic. Improper solubilization in DMSO or incomplete mixing into aqueous media can lead to inaccurate concentrations and precipitation.

      • Edge Effects: In multi-well plates, wells on the perimeter are prone to evaporation, which concentrates the drug and affects cell health, skewing results.

    • Troubleshooting Protocol:

      • Standardize Cell Culture: Use cells within a narrow, validated passage range. Perform a seeding density optimization experiment to find the linear range for your assay.

      • Verify Compound Preparation: Always prepare a concentrated stock in 100% DMSO. Warm media slightly before adding the drug stock and vortex immediately to ensure dispersion. Visually inspect for precipitation under a microscope.

      • Mitigate Plate Edge Effects: Avoid using the outer rows and columns of your plates for experimental conditions. Fill these "buffer" wells with sterile PBS or media to create a humidity barrier.

Issue 2: I am not observing significant cytotoxicity, even at high concentrations of TAK-875.
  • Q: I've treated my HepG2 cells with up to 200 µM of TAK-875 for 24 hours, but see minimal cell death. Does this mean the compound isn't toxic?

    • A: Not necessarily. This observation is a key piece of the puzzle and points towards more subtle mechanisms than acute necrosis.

      • Insensitive Model: Standard HepG2 cells have low metabolic and transporter activity, making them less susceptible to injury mechanisms dependent on metabolism (reactive metabolite formation) or transporter inhibition (bile acid accumulation).[11]

      • Incorrect Timepoint: Significant cell death can be a late-stage event. The primary insults (mitochondrial inhibition, BSEP inhibition) may occur hours before the cell membrane loses integrity.

      • Wrong Endpoint: A simple cytotoxicity assay like LDH release may miss earlier, non-lethal cell stress or apoptotic events.

    • Troubleshooting Protocol:

      • Switch to a More Relevant Model: If possible, transition to cryopreserved primary human hepatocytes or 3D liver spheroids, which have more robust metabolic and transporter functions.[13][14]

      • Perform a Time-Course Experiment: Assess toxicity at multiple time points (e.g., 12, 24, 48, and 72 hours) to capture the full dynamics of the response.

      • Measure Mechanistic Endpoints: Do not rely solely on cytotoxicity. Measure mitochondrial respiration (Seahorse OCR) and cellular ATP levels. These are often more sensitive and will show impairment long before overt cell death.[8][16]

Issue 3: My Seahorse data shows mitochondrial inhibition, but my cell viability assays are normal.
  • Q: TAK-875 clearly reduces the oxygen consumption rate (OCR) in my cells, but the cells appear healthy and LDH release is minimal. How do I interpret this?

    • A: This is an excellent and expected finding, demonstrating the separation of bioenergetic disruption from cell death.

      • Cellular Adaptation: Hepatocytes have adaptive mechanisms to cope with mild mitochondrial stress.[17] They can upregulate glycolysis (the "Crabtree effect") to compensate for reduced oxidative phosphorylation, maintaining ATP levels and viability temporarily.

      • Toxicity Threshold: Drug-induced liver injury often occurs when an initial insult (like mitochondrial dysfunction) is compounded by a second stressor (like bile acid accumulation).[5][17] Your in vitro system may only be capturing the first hit.

      • Synergistic Effects: The clinical toxicity of TAK-875 is likely a result of combined mitochondrial inhibition and BSEP inhibition.[5] Measuring only one pathway may not be sufficient to induce cell death in vitro.

    • Interpretation and Next Steps:

      • Report the Finding: This is a valid result. It demonstrates that TAK-875 is a mitochondrial toxicant at sub-lethal concentrations.

      • Assess Cellular ATP: Measure total cellular ATP levels. A drop in ATP, even without cell death, is a clear sign of bioenergetic crisis.

      • Simulate a "Second Hit": Consider co-treating the cells with TAK-875 and a sub-toxic concentration of a bile acid (like glycochenodeoxycholic acid, GCDA) to see if it sensitizes the cells to death. This mimics the in vivo scenario of BSEP inhibition.

Issue 4: Difficulty obtaining a clear IC50 value in the BSEP inhibition assay.
  • Q: My BSEP vesicle assay results are noisy, and I can't get a clean dose-response curve for TAK-875. What's going wrong?

    • A: BSEP assays using membrane vesicles can be technically challenging. Precision is key.

      • Compound Interference: TAK-875 might interfere with the detection method (e.g., fluorescence quenching if using a fluorescent substrate).

      • Vesicle Quality: Poorly prepared or improperly stored vesicles can have low transport activity, leading to a poor signal-to-noise ratio.

      • Assay Conditions: ATP concentration, incubation time, and protein concentration must be optimized.

    • Troubleshooting Protocol:

      • Run Control Experiments: Include controls for non-specific binding (vesicles + compound, no ATP) and potential assay interference (compound + substrate, no vesicles).

      • Use a Validated System: Purchase commercially available, quality-controlled BSEP vesicles if possible.[18] Ensure they are thawed and handled exactly according to the manufacturer's protocol.

      • Use LC-MS Detection: The most robust method is to use radiolabeled or non-labeled taurocholate as a substrate and quantify its uptake into the vesicles via LC-MS/MS. This avoids optical interference issues.[19]

      • Include a Positive Control: Always run a known BSEP inhibitor (e.g., cyclosporine A) in parallel to confirm that the assay system is working correctly.[20]

Part 3: Key Experimental Workflows & Diagrams

Proposed Mechanism of TAK-875 Hepatotoxicity

This diagram illustrates the synergistic nature of the proposed toxicity pathways. Inhibition of both mitochondrial function and bile acid transport creates a cellular crisis that can overwhelm adaptive responses, leading to injury.

TAK875_Toxicity_Pathway cluster_initiators Initiating Events cluster_mechanisms Core Toxicity Mechanisms cluster_consequences Downstream Consequences cluster_outcome Cellular Outcome TAK875 TAK-875 & TAK-875-Glu Mito Mitochondrial ETC Inhibition (Complex I/II) TAK875->Mito BSEP BSEP/MRP Inhibition TAK875->BSEP RM Reactive Metabolite (Acyl Glucuronide) TAK875->RM ATP_Depletion ↓ ATP Production Mito->ATP_Depletion ROS ↑ ROS Generation Mito->ROS BA_Accum ↑ Intracellular Bile Acids BSEP->BA_Accum Covalent_Binding Covalent Binding to Proteins RM->Covalent_Binding Injury Hepatocellular Injury & Apoptosis ATP_Depletion->Injury ROS->Injury BA_Accum->Injury Covalent_Binding->Injury

Caption: Multi-hit mechanism of TAK-875 induced liver injury.

Recommended Experimental Workflow

This workflow provides a logical progression from broad screening to detailed mechanistic investigation.

Caption: Tiered workflow for investigating TAK-875 hepatotoxicity.

Protocol 1: Mitochondrial Respiration Assessment via Seahorse XF Analyzer

This protocol outlines the mitochondrial stress test to measure the effect of TAK-875 on cellular bioenergetics.

  • Cell Plating: Seed hepatocytes (e.g., primary human hepatocytes) in a Seahorse XF cell culture microplate at a pre-determined optimal density. Allow cells to attach and form a monolayer for 24-48 hours.

  • Pre-treatment: One hour before the assay, replace the culture medium with Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine, and place the plate in a non-CO2 incubator at 37°C.

  • Compound Loading: Prepare drug injection ports on the sensor cartridge.

    • Port A: TAK-875 at various concentrations (or vehicle control).

    • Port B: Oligomycin (ATP synthase inhibitor).

    • Port C: FCCP (uncoupling agent).

    • Port D: Rotenone/Antimycin A (Complex I/III inhibitors).

  • Assay Execution: Calibrate the Seahorse XF Analyzer. Place the cell culture plate in the analyzer and begin the assay protocol. The machine will measure the basal Oxygen Consumption Rate (OCR), then inject the compounds sequentially to measure ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption.[8]

  • Data Analysis: Normalize OCR data to cell number (e.g., using a CyQUANT assay post-run). Analyze the key parameters of mitochondrial function. A decrease in basal and maximal respiration following TAK-875 injection indicates mitochondrial inhibition.[8]

References

  • Burant, C. F. (2013). Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes. Diabetes, 62(8), 2630–2632. Available at: [Link]

  • Ackerson, T., et al. (2019). Quantitative Systems Toxicology Analysis of In Vitro Mechanistic Assays Reveals Importance of Bile Acid Accumulation and Mitochondrial Dysfunction in TAK-875-Induced Liver Injury. Toxicological Sciences, 172(2), 209–218. Available at: [Link]

  • Mosedale, M., et al. (2021). Human-Relevant Mechanisms and Risk Factors for TAK-875-Induced Liver Injury Identified via a Gene Pathway-Based Approach in Collaborative Cross Mice. Toxicological Sciences, 182(1), 126–138. Available at: [Link]

  • Kim, M.-H., et al. (2018). Fasiglifam (TAK-875), a G Protein-Coupled Receptor 40 (GPR40) Agonist, May Induce Hepatotoxicity through Reactive Oxygen Species Generation in a GPR40-Dependent Manner. Biomolecules & Therapeutics, 26(4), 387–396. Available at: [Link]

  • Otieno, M. A., et al. (2018). Fasiglifam (TAK-875): Mechanistic Investigation and Retrospective Identification of Hazards for Drug Induced Liver Injury. Toxicological Sciences, 164(2), 513–525. Available at: [Link]

  • Li, C., et al. (2016). Fasiglifam (TAK-875) Inhibits Hepatobiliary Transporters: A Possible Factor Contributing to Fasiglifam-Induced Liver Injury. Drug Metabolism and Disposition, 44(2), 210–217. Available at: [Link]

  • Sygnature Discovery. (n.d.). The use of in vitro ADME techniques in understanding fasiglifam-induced liver injury. Retrieved from [Link]

  • Evotec. (n.d.). Understanding the Hepatotoxicity of Fasiglifam (TAK-875). Retrieved from [Link]

  • Evotec. (n.d.). Unravelling the Mechanism of TAK875 DILI. Retrieved from [Link]

  • Emulate Bio. (2021). Predicting Human Liver Damage with a More Accurate In Vitro Hepatotoxicity Assay. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). In Vitro Hepatotoxicity Services. Retrieved from [Link]

  • Wang, L., et al. (2014). GPR40: A therapeutic target for mediating insulin secretion (Review). Experimental and Therapeutic Medicine, 8(3), 715–718. Available at: [Link]

  • Lee, S., et al. (2024). Comparison of In Vitro Models for Drug-Induced Liver Injury Assessment. Preprints.org. Available at: [Link]

  • ClinicalTrials.gov. (2013). TAK-875 (Fasiglifam) in Combination With Sitagliptin in Adults With Type 2 Diabetes. Identifier NCT01829464. Available at: [Link]

  • ResearchGate. (2018). Liver-chip identifies mitochondrial dysfunction, oxidative stress, and innate immune response as potential pathways of toxicity for the GPR40 agonist TAK-875. Toxicology Letters, 295, S129-S130. Available at: [Link]

  • Negoro, N., et al. (2010). Discovery of TAK-875: A Potent, Selective, and Orally Bioavailable GPR40 Agonist. ACS Medicinal Chemistry Letters, 1(6), 290–294. Available at: [Link]

  • Douglas, I. J., et al. (2018). Fasiglifam-Induced Liver Injury in Patients With Type 2 Diabetes: Results of a Randomized Controlled Cardiovascular Outcomes Safety Trial. Diabetes Care, 41(11), 2337–2344. Available at: [Link]

  • Leifke, E., et al. (2012). Safety, Tolerability, Pharmacokinetics, and Pharmacodynamic Properties of the GPR40 Agonist TAK-875. Clinical Pharmacology & Therapeutics, 92(1), 52–60. Available at: [Link]

  • ResearchGate. (2017). Fasiglifam (TAK-875): Mechanistic Investigation and Retrospective Identification of Hazards for Drug Induced Liver Injury (DILI). Poster Presentation. Available at: [Link]

  • Lin, D. C., et al. (2022). Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders. Frontiers in Endocrinology, 13, 1009867. Available at: [Link]

  • Tani, N., et al. (2025). In Vitro Assessment of Drug-Induced Liver Injury Using Three-Dimensional Cultured HepaSH Cells Derived From Chimeric Mouse Model With Humanized Liver. Journal of Applied Toxicology. Available at: [Link]

  • Leite, S. B., et al. (2025). Perspective: How complex in vitro models are addressing the challenges of predicting drug-induced liver injury. Frontiers in Toxicology, 7, 1349581. Available at: [Link]

  • Longo, D. M., et al. (2019). Use of a Bile Salt Export Pump Knockdown Rat Susceptibility Model to Interrogate Mechanism of Drug Induced Liver Toxicity. Toxicological Sciences, 170(1), 193–204. Available at: [Link]

  • Ou, H., et al. (2016). GPR40 agonist ameliorates liver X receptor-induced lipid accumulation in liver by activating AMPK pathway. Biochemical and Biophysical Research Communications, 474(2), 323–328. Available at: [Link]

  • Wang, Y., et al. (2024). The GPR40 novel agonist SZZ15-11 improves non-alcoholic fatty liver disease by activating the AMPK pathway and restores metabolic homeostasis in diet-induced obese mice. Diabetes, Obesity and Metabolism, 26(6), 2257–2266. Available at: [Link]

  • Dawson, S., et al. (2012). In vitro inhibition of the bile salt export pump correlates with risk of cholestatic drug-induced liver injury in humans. Drug Metabolism and Disposition, 40(1), 130–138. Available at: [Link]

  • Lu, Y., et al. (2016). GPR40 deficiency is associated with hepatic FAT/CD36 upregulation, steatosis, inflammation, and cell injury in C57BL/6 mice. American Journal of Physiology-Endocrinology and Metabolism, 310(9), E748–E759. Available at: [Link]

  • Ramachandran, A., & Jaeschke, H. (2013). Regulation of drug-induced liver injury by signal transduction pathways: Critical role of mitochondria. Trends in Pharmacological Sciences, 34(4), 243–253. Available at: [Link]

  • Longo, D. M., et al. (2019). Use of a Bile Salt Export Pump Knockdown Rat Susceptibility Model to Interrogate Mechanism of Drug-Induced Liver Toxicity. Toxicological Sciences, 170(1), 193–204. Available at: [Link]

  • Lu, Y., et al. (2016). GPR40 deficiency is associated with hepatic FAT/CD36 upregulation, steatosis, inflammation, and cell injury in C57BL/6 mice. American Journal of Physiology-Endocrinology and Metabolism, 310(9), E748-59. Available at: [Link]

  • Kenna, J. G., et al. (2018). Can Bile Salt Export Pump Inhibition Testing in Drug Discovery and Development Reduce Liver Injury Risk? An International Transporter Consortium Perspective. Clinical Pharmacology & Therapeutics, 104(5), 916–932. Available at: [Link]

  • Gebhardt, R. (2002). In Vitro Models to Study Hepatotoxicity. Toxicologic Pathology, 30(3), 394–399. Available at: [Link]

  • Moreno-Torres, R., et al. (2023). The assessment of the potential hepatotoxicity of new drugs by in vitro metabolomics. Food and Chemical Toxicology, 175, 113725. Available at: [Link]

  • Vinken, M., et al. (2013). In Vitro Liver Toxicity Testing of Chemicals: A Pragmatic Approach. Archives of Toxicology, 87(1), 19–33. Available at: [Link]

  • Li, J., et al. (2020). High Throughput Assessment of Bile Salt Export Pump (BSEP) Inhibition Using RapidFire-MS and DESI-MS. Analytical Chemistry, 92(13), 9038–9046. Available at: [Link]

Sources

role of reactive oxygen species in TAK-875 toxicity

Author: BenchChem Technical Support Team. Date: March 2026

In Vitro DILI Modeling & ROS Troubleshooting Guide

Welcome to the Technical Support Center for investigating TAK-875-induced liver injury. TAK-875, a GPR40 agonist once promising for type 2 diabetes, was terminated in Phase III trials due to idiosyncratic drug-induced liver injury (DILI) (1)[1]. This portal provides researchers with mechanistic insights, quantitative benchmarks, and self-validating protocols to accurately model its toxicity—specifically focusing on the role of reactive oxygen species (ROS).

Mechanistic Pathway of TAK-875 Toxicity

G TAK TAK-875 (Fasiglifam) Metabolite Acyl Glucuronide Metabolite TAK->Metabolite Mito Mitochondrial Dysfunction TAK->Mito Bile Bile Acid Transporter Inhibition TAK->Bile Metabolite->Mito Metabolite->Bile ROS Reactive Oxygen Species (ROS) Generation Mito->ROS Bile->ROS Secondary Stress GSH Glutathione (GSH) Depletion ROS->GSH DILI Drug-Induced Liver Injury (Apoptosis/Necrosis) GSH->DILI

Mechanistic pathways of TAK-875-induced hepatotoxicity highlighting ROS generation.

Frequently Asked Questions (FAQs): Mechanisms & Causality

Q: What is the primary causal mechanism driving TAK-875 hepatotoxicity? A: TAK-875 toxicity is multifactorial, but the terminal driver of hepatocyte death is severe oxidative stress. The drug and its reactive acyl glucuronide metabolite (TAK-875-Glu) directly inhibit mitochondrial electron transport chain (ETC) complexes and hepatobiliary transporters (e.g., BSEP, NTCP) (2)[2]. The inhibition of oxidative phosphorylation leads to electron leakage, which directly reduces oxygen into superoxide radicals, creating a surge in ROS (3)[3].

Q: Is the ROS generation GPR40-dependent or an off-target effect? A: Evidence suggests a dual mechanism. While mitochondrial ETC inhibition is a direct chemical off-target effect, some studies demonstrate that knocking down GPR40 via siRNA in HepG2 cells abolishes TAK-875-induced ROS generation and hepatotoxicity. This indicates that receptor overactivation may also play a critical role in the oxidative stress cascade (4)[4].

Q: Why did standard preclinical models fail to predict this toxicity? A: TAK-875 exhibits a narrow safety margin. Its therapeutic Cmax is ~4.4 µM, but toxic ROS generation and mitochondrial impairment occur at ≥ 50 µM (4)[4]. Rodent models often fail to replicate the exact human bile acid accumulation rates and acyl glucuronidation kinetics. Advanced quantitative systems toxicology (QST) and human Liver-Chips are now required to accurately capture these human-relevant ROS and mitochondrial toxicities (1)[1].

Quantitative Data Reference

Use the following benchmark parameters when designing your in vitro assays.

Toxicological ParameterAssay / BiomarkerTAK-875 ConcentrationObserved Cellular Effect
Therapeutic Exposure Plasma PK (Human)~4.4 µM (Cmax)Target GPR40 activation (baseline)
Transporter Inhibition BSEP / NTCP VesiclesKi ~4.3 – 17.2 µMIntracellular bile acid accumulation
Mitochondrial Dysfunction Seahorse XF (OCR)≥ 25 – 50 µMShift from oxidative to non-oxidative respiration
ROS Generation DCFDA Fluorescence≥ 50 – 100 µMSignificant oxidative stress; GSH depletion
Cell Viability (DILI) HepG2 / Primary Cells> 100 µMApoptosis and cellular necrosis

Data synthesized from QST analysis and in vitro mechanistic assays (5)[5].

Experimental Troubleshooting & Protocols

Issue 1: My HepG2 cells show high variability in ROS signals when treated with TAK-875. How can I standardize the detection and prove ROS is the actual driver of toxicity?

Solution: ROS molecules are highly volatile. To ensure a self-validating system, you must run a parallel rescue assay using an antioxidant like N-acetylcysteine (NAC). If ROS is the causal driver of cell death, NAC pre-treatment will not only quench the fluorescent signal but also rescue cell viability (4)[4].

Protocol 1: Self-Validating Intracellular ROS Detection (DCFDA Assay)

  • Cell Seeding: Seed HepG2 cells at 1.0 × 10⁴ cells/well in a 96-well black, clear-bottom tissue culture plate. Incubate overnight at 37°C, 5% CO₂.

  • Dye Loading: Wash cells twice with warm PBS. Add 10 µM DCFDA (2',7'-dichlorofluorescin diacetate) in serum-free, phenol red-free medium. Incubate for 45 minutes in the dark.

  • Causality Check (Crucial Step): In designated validation wells, pre-treat cells with 5 mM N-acetylcysteine (NAC) for 1 hour prior to compound exposure.

  • Treatment: Remove the DCFDA solution, wash once with PBS, and apply TAK-875 at titrated concentrations (10 µM, 50 µM, 100 µM) in phenol red-free medium. Include 20 mM Acetaminophen (APAP) as a positive control and 0.5% DMSO as the vehicle control.

  • Measurement: Read fluorescence at Ex/Em = 485/535 nm using a microplate reader at 1, 6, and 24 hours post-treatment. Expected Result: TAK-875 at ≥50 µM should induce a significant fluorescence spike, which is completely abrogated in the NAC-treated wells.

Issue 2: How can I confirm if TAK-875 is directly inhibiting mitochondrial respiration rather than just causing secondary cell death due to generalized toxicity?

Solution: General cytotoxicity assays (like MTT or ATP-glo) cannot distinguish between primary mitochondrial failure and secondary necrosis. You must measure the real-time Oxygen Consumption Rate (OCR) and force the mitochondria to uncouple using FCCP.

Protocol 2: Real-Time Mitochondrial Respiration Profiling (Seahorse XF Assay)

  • Preparation: Seed primary human hepatocytes in a Seahorse XFe96 microplate. Allow 24 hours for attachment.

  • Baseline Measurement: Wash and equilibrate cells in XF base medium (supplemented with 10 mM glucose, 1 mM pyruvate, 2 mM glutamine) in a non-CO₂ incubator for 1 hour at 37°C. Measure basal OCR.

  • Acute Injection: Inject TAK-875 (titrated from 1 µM to 100 µM) via Port A. Monitor OCR for 30 minutes to detect acute ETC inhibition.

  • Mitochondrial Stress Test: Sequentially inject the following inhibitors to validate the mechanism:

    • Port B (Oligomycin, 1 µM): Blocks ATP synthase to measure ATP-linked respiration.

    • Port C (FCCP, 0.5 µM): Uncouples the inner mitochondrial membrane to measure maximal respiratory capacity.

    • Port D (Rotenone/Antimycin A, 0.5 µM): Shuts down Complex I and III to measure non-mitochondrial oxygen consumption.

  • Data Interpretation: If TAK-875 is a direct mitochondrial toxicant, you will observe a dose-dependent collapse in maximal respiration (post-FCCP injection) at concentrations ≥ 25 µM, confirming that the ETC is compromised before the cell actually dies (3)[3].

References
  • Li, X., et al. "Fasiglifam (TAK-875), a G Protein-Coupled Receptor 40 (GPR40) Agonist, May Induce Hepatotoxicity through Reactive Oxygen Species Generation in a GPR40-Dependent Manner." Biomolecules & Therapeutics.
  • Bazydlo-Guzenda, K., et al. "Evaluation of the hepatotoxicity of the novel GPR40 (FFAR1) agonist CPL207280 in the rat and monkey." PLOS One.
  • Woodhead, J. L., et al. "Quantitative Systems Toxicology Analysis of In Vitro Mechanistic Assays Reveals Importance of Bile Acid Accumulation and Mitochondrial Dysfunction in TAK-875-Induced Liver Injury." Toxicological Sciences (via PMC).
  • Wolenski, F. S., et al. "Fasiglifam (TAK-875) Alters Bile Acid Homeostasis in Rats and Dogs: A Potential Cause of Drug Induced Liver Injury." Toxicological Sciences.
  • Wang, Y., et al. "Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders." Frontiers in Endocrinology.

Sources

Part 1: Mechanistic Overview & Logical Architecture

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for investigating drug-induced liver injury (DILI) mechanisms. This guide is specifically engineered for researchers and drug development professionals investigating the hepatotoxic profile of TAK-875 (Fasiglifam) , a GPR40 (FFAR1) agonist that was voluntarily terminated in Phase III clinical trials due to severe liver safety concerns[1].

This center synthesizes mechanistic insights, troubleshooting frameworks, and self-validating experimental protocols to help you accurately model and measure TAK-875-induced mitochondrial dysfunction and bile acid transport inhibition in your in vitro assays.

The hepatotoxicity of TAK-875 is not driven by a single pathway, but rather a synergistic collapse of cellular homeostasis. TAK-875 and its primary reactive metabolite, TAK-875-acyl-glucuronide (TAK-875-Glu), simultaneously inhibit mitochondrial electron transport chain (ETC) complexes and hepatobiliary bile acid (BA) transporters[2][3].

G TAK TAK-875 (Fasiglifam) TAK->TAK Parent Drug Metab TAK-875-Glucuronide (Reactive Metabolite) TAK->Metab Hepatic Glucuronidation Mito Mitochondrial ETC Inhibition (Complex I & II) TAK->Mito Transporter Bile Acid Transporter Inhibition (BSEP, NTCP, MRPs) TAK->Transporter Metab->Mito Metab->Transporter ROS ROS Overproduction & ATP Depletion Mito->ROS BA Intracellular Bile Acid Accumulation Transporter->BA DILI Hepatocyte Apoptosis / Necrosis (Drug-Induced Liver Injury) ROS->DILI Synergistic Toxicity BA->DILI Synergistic Toxicity

TAK-875-induced mitochondrial dysfunction and bile acid accumulation pathways driving DILI.

Part 2: Frequently Asked Questions (Mechanisms & Causality)

Q1: How exactly does TAK-875 disrupt mitochondrial bioenergetics in hepatocytes? TAK-875 and TAK-875-Glu directly inhibit mitochondrial ETC Complexes I and II[2][4]. By choking the electron flow, the drug prevents the maintenance of the mitochondrial membrane potential. This manifests as a dose-dependent reduction in the basal Oxygen Consumption Rate (OCR) and a severe depletion of maximal respiratory capacity and cellular ATP at concentrations ≥10 μM[5][6].

Q2: Why do some of our assays show TAK-875 induces Reactive Oxygen Species (ROS), while others do not? This is a known discrepancy dependent on the experimental model. In 2D HepG2 monolayers, TAK-875 significantly increases intracellular ROS, which can be successfully attenuated by the antioxidant N-acetylcysteine (NAC)[7]. However, Quantitative Systems Toxicology (QST) models (like DILIsym) and certain primary human hepatocyte studies have noted a lack of acute ROS production, suggesting that baseline ETC inhibition combined with bile acid accumulation is the primary driver of apoptosis in those specific models[1]. For chronic physiological ROS detection, 3D Liver-Chip models exposed to TAK-875 over 14 days are recommended[8].

Q3: Does the TAK-875-Glucuronide metabolite play a significant role in mitochondrial toxicity? Yes. TAK-875 undergoes hepatic glucuronidation to form a reactive acyl-glucuronide. This metabolite is exceptionally potent; it inhibits the efflux transporter MRP3 with an IC50 of ~0.21 μM[2][9]. By inhibiting MRPs, the liver accumulates both bile acids and the TAK-875-Glu metabolite itself, creating a toxic feedback loop that exacerbates mitochondrial suppression[2]. Furthermore, it contributes to a high covalent binding burden (2.0 mg/day), which exceeds the 1 mg/day threshold considered a high risk for DILI[2][9].

Part 3: Quantitative Data Summary

Use the following benchmark data to validate your internal assay sensitivities. If your calculated IC50s or effect thresholds deviate significantly from these values, refer to the Troubleshooting Guide.

CompoundTarget / ParameterExperimental ModelObserved Effect / IC50
TAK-875 Mitochondrial Respiration (OCR)HepG2 / Primary HepatocytesDose-dependent reduction at ≥10 μM[5][6]
TAK-875 BSEP (Efflux Transporter)Human Membrane VesiclesMixed Inhibition[3]
TAK-875 NTCP (Influx Transporter)Overexpressing CellsCompetitive Inhibition[3]
TAK-875-Glu MRP3 (Efflux Transporter)Human Membrane VesiclesIC50 ~0.21 μM[2][9]
TAK-875 Covalent Binding BurdenPrimary Hepatocytes2.0 mg/day (DILI risk >1 mg/day)[2][9]

Part 4: Troubleshooting Guide for In Vitro Assays

Issue 1: High variability or lack of response in basal OCR during Seahorse XF assays.

  • Causality: TAK-875 is highly lipophilic and binds extensively to serum proteins. If your assay media contains standard FBS or BSA, the proteins will act as a "sink," masking the free fraction of the drug and artificially lowering its apparent toxicity.

  • Resolution: You must use protein-free media during the 1-hour equilibration and the assay itself[6]. Additionally, ensure your cell seeding density yields an 80-90% confluent monolayer; over-confluent cells shift their metabolic reliance toward glycolysis, blunting the OCR drop.

Issue 2: False negatives or high background noise in ROS detection (DCF-DA assay).

  • Causality: DCF-DA is highly light-sensitive and can be rapidly extruded by cellular efflux pumps—the very pumps that TAK-875 interacts with. This can lead to erratic intracellular retention of the fluorescent probe.

  • Resolution: Always run a positive control (e.g., 20 mM APAP or 100 μM H2O2) and a rescue control (5 mM NAC)[7]. Read fluorescence immediately after treatment.

Issue 3: Inconsistent Mitochondrial Membrane Potential (TMRM) readings.

  • Causality: TMRM is a cationic dye that accumulates in active mitochondria. Acute (1-2 hour) exposure to TAK-875 may not immediately collapse the potential if the cells compensate via glycolysis.

  • Resolution: Extend the exposure time. Studies utilizing human Liver-Chips demonstrate that a dose-related and time-dependent redistribution of TMRM is most reliably detected after 1 week of continuous 10 μM TAK-875 treatment[8].

Part 5: Standardized Experimental Protocols

Protocol A: Seahorse XF Mitochondrial Stress Test for TAK-875

This protocol is designed as a self-validating system to isolate specific sites of mitochondrial failure.

Workflow Seed 1. Seed Cells (HepG2/Hepatocytes) Treat 2. TAK-875 Treatment (0.1 - 100 μM) Seed->Treat Equilibrate 3. Equilibrate (CO2-free, 1h) Treat->Equilibrate Basal 4. Measure Basal OCR Equilibrate->Basal Oligomycin 5. Inject Oligomycin (ATP Synthase Inhibitor) Basal->Oligomycin FCCP 6. Inject FCCP (Uncoupler) Oligomycin->FCCP RotAnt 7. Inject Rot/AA (ETC Inhibitors) FCCP->RotAnt

Step-by-step experimental workflow for Seahorse XF mitochondrial stress test.

  • Cell Preparation: Seed HepG2 cells or primary human hepatocytes in an XF96 microplate. Allow 24 hours for attachment.

  • Compound Treatment: Treat cells with a concentration gradient of TAK-875 (0.1 μM to 100 μM) to bracket the clinical human

    
     (approx. 4.4 μM)[6].
    
  • Equilibration (Critical Step): Wash and replace media with protein-free XF base media. Incubate in a

    
    -free incubator  for 1 hour at 37°C[6]. Causality: Bicarbonate buffering from standard incubators masks the Extracellular Acidification Rate (ECAR); 
    
    
    
    -free conditions ensure accurate baseline measurements.
  • Basal OCR Measurement: Run 3 cycles of mix/measure.

    • Validation Checkpoint: Ensure basal OCR is >50 pmol/min. If lower, cell health is compromised prior to drug action.

  • Oligomycin Injection (1 μM): Inhibits ATP synthase (Complex V). Causality: This isolates the proton leak from ATP-linked respiration, showing if TAK-875 has already depleted ATP production[5].

  • FCCP Injection (0.5 - 1 μM): An uncoupling agent that collapses the proton gradient. Causality: Forces the ETC to work at maximum capacity. TAK-875 will show a severe dose-dependent reduction in this maximal respiratory capacity[2][5].

  • Rotenone/Antimycin A Injection (0.5 μM): Inhibits Complexes I and III. Causality: Shuts down mitochondrial respiration completely, allowing you to subtract non-mitochondrial oxygen consumption from your data.

Protocol B: Intracellular ROS Measurement (DCF-DA Assay)
  • Treatment: Expose HepG2 cells to 100 μM and 200 μM TAK-875 for 24 hours[7].

  • Control Setup (Self-Validation):

    • Positive Control: 100 μM

      
       (10 min) or 20 mM APAP (24h)[7].
      
    • Rescue Control: Co-treat a subset of TAK-875 wells with 5 mM N-acetylcysteine (NAC)[7]. Causality: NAC acts as a glutathione precursor. If the fluorescence drops in the NAC wells, it proves the signal is genuine ROS and not drug autofluorescence.

  • Probe Incubation: Wash cells and incubate with 10 μM DCF-DA for 30 minutes in the dark.

  • Detection: Measure fluorescence immediately (Excitation: 485 nm, Emission: 535 nm).

References

  • Bazydlo-Guzenda K, et al. "Evaluation of the hepatotoxicity of the novel GPR40 (FFAR1) agonist CPL207280 in the rat and monkey." PLoS ONE.[Link]

  • Molloy BJ, et al. "Investigation of the pharmacokinetics and metabolic fate of Fasiglifam (TAK-875) in male and female rats following oral and intravenous administration." Xenobiotica.[Link]

  • Otieno MA, et al. "Fasiglifam (TAK-875): Mechanistic Investigation and Retrospective Identification of Hazards for Drug Induced Liver Injury." Toxicological Sciences.[Link]

  • Longo DM, et al. "Quantitative Systems Toxicology Analysis of In Vitro Mechanistic Assays Reveals Importance of Bile Acid Accumulation and Mitochondrial Dysfunction in TAK-875-Induced Liver Injury." Toxicological Sciences.[Link]

  • Otieno MA, et al. "Fasiglifam (TAK-875): Mechanistic Investigation and Retrospective Identification of Hazards for Drug Induced Liver Injury." PubMed.[Link]

  • Longo DM, et al. "Quantitative Systems Toxicology Analysis of In Vitro Mechanistic Assays Reveals Importance of Bile Acid Accumulation and Mitochondrial Dysfunction in TAK-875-Induced Liver Injury." PMC.[Link]

  • Longo DM, et al. "Quantitative Systems Toxicology Analysis of In Vitro Mechanistic Assays Reveals Importance of Bile Acid Accumulation in TAK-875-induced Liver Injury." Simulations Plus.[Link]

  • "TAK875-induced ROS generation in HepG2 cells (2D monolayer) in vitro." ResearchGate.[Link]

  • Otieno MA, et al. "Fasiglifam (TAK-875): Mechanistic Investigation and Retrospective Identification of Hazards for Drug Induced Liver Injury." Oxford Academic.[Link]

  • Wolenski FS, et al. "Fasiglifam (TAK-875) Alters Bile Acid Homeostasis in Rats and Dogs: A Potential Cause of Drug Induced Liver Injury." Toxicological Sciences.[Link]

  • Jang KJ, et al. "Liver-Chip: Reproducing Human and Cross-Species Toxicities." bioRxiv.[Link]

Sources

Technical Support Center: TAK-875 Concentration Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

TAK-875 (Fasiglifam) presents a classic drug development paradox: it is a highly potent GPR40 agonist (


 ~14–72 nM) but carries a latent risk of Drug-Induced Liver Injury (DILI) driven by mechanisms that are concentration- and metabolism-dependent.

This guide addresses the critical "blind spots" in in vitro testing:

  • The Metabolic Gap: Standard HepG2 cells often fail to predict TAK-875 toxicity because they lack the UGT enzymes necessary to form the reactive acyl glucuronide (AG) metabolite.

  • The Protein Binding Trap: TAK-875 is >99% protein-bound. Nominal concentrations in low-serum media (e.g., 10% FBS) can expose cells to free drug levels 10–20x higher than physiological conditions, creating false positives for toxicity.

Module 1: Establishing the Therapeutic Window

Q: What is the target concentration for maximal GPR40 activation?

A: For pure receptor activation (calcium flux or IP1 accumulation), the


 of TAK-875 is in the low nanomolar range.
  • Human GPR40 (CHO/HEK cells):

    
    
    
    
    
    14 nM – 72 nM.
  • Insulin Secretion (INS-1 cells/Islets): Functional effects (GSIS) are typically observed between 0.1

    
    M and 10 
    
    
    
    M
    .

Optimization Rule: Start efficacy screening at 10 nM and cap at 10


M . Concentrations above 10 

M yield diminishing returns on efficacy while exponentially increasing the risk of off-target transporter inhibition (BSEP, MRP2).
Q: How do I correct for protein binding in my in vitro assay?

A: This is the most common error source. TAK-875 binds avidly to albumin.

  • In Vivo: >99% bound (Free fraction

    
    ).
    
  • In Vitro (10% FBS): Albumin is

    
     34 
    
    
    
    M (vs. ~600
    
    
    M in plasma). The
    
    
    is significantly higher.
  • Correction: If you use nominal concentrations from literature (e.g., 50

    
    M) in a low-protein assay, you may be overdosing the cells with free drug.
    

Calculation for Free Drug (


): 


Where

is the affinity constant and

is the albumin concentration.

Actionable Advice: Conduct efficacy assays in 0.1% BSA or serum-free conditions for precise


 determination, then validate in 10% FBS knowing the potency shift will occur.

Module 2: Troubleshooting Cytotoxicity (The "Danger" Zone)

Q: My HepG2 viability assays show no toxicity at 50 M. Is the drug safe?

A: NO. This is a false negative. TAK-875 hepatotoxicity is largely driven by its Acyl Glucuronide (AG) metabolite, which inhibits the efflux transporter MRP3.

  • The Problem: HepG2 cells have negligible UGT activity (Phase II metabolism). They cannot form the toxic AG metabolite effectively.

  • The Solution: You must use Primary Human Hepatocytes (PHH) or HepaRG cells (which retain metabolic competence) to see the true toxicity profile.

Q: What are the specific toxicity thresholds I should monitor?

A: Refer to the "Mechanism-Based Toxicity Thresholds" table below. If your local concentration exceeds these


 values, you are engaging DILI mechanisms.
Table 1: Mechanism-Based Toxicity Thresholds
TargetMechanism

/ Threshold
Consequence
BSEP Bile Salt Export PumpMixed InhibitionCholestasis (Bile acid accumulation)
NTCP Bile Acid Uptake10.9

M
Altered bile homeostasis
MRP2 Efflux Transporter2.41

M
Bilirubin accumulation
MRP3 Efflux (Basolateral)0.21

M
(by TAK-875-AG)
Critical: Accumulation of toxic metabolite
Mitochondria ETC Complex I/II> 50

M
ATP depletion, oxidative stress

Module 3: Visualization of Pathways

Diagram 1: The Dual Path – Efficacy vs. Toxicity

This diagram illustrates why metabolic competence is required to detect the "Hidden Risk" of MRP3 inhibition.

TAK875_DualPath TAK TAK-875 (Fasiglifam) GPR40 GPR40 Receptor (Pancreatic Beta Cells) TAK->GPR40 Activation (nM range) Hepatocyte Hepatocyte (Liver) TAK->Hepatocyte Uptake (OATP) BSEP BSEP Transporter TAK->BSEP Inhibition Mito Mitochondrial Respiration TAK->Mito Inhibition (>50 µM) Insulin Insulin Secretion (Efficacy) GPR40->Insulin UGT UGT Enzymes (Phase II) Hepatocyte->UGT Metabolism (Requires PHH/HepaRG) AG_Metabolite TAK-875-AG (Reactive Metabolite) UGT->AG_Metabolite Formation MRP3 MRP3 Transporter (Efflux) AG_Metabolite->MRP3 Potent Inhibition (IC50 ~0.21 µM) DILI Hepatotoxicity / DILI MRP3->DILI Bile Acid/Metabolite Accumulation BSEP->DILI Mito->DILI

Caption: TAK-875 activates GPR40 at nanomolar levels (green path) but forms a reactive acyl glucuronide (AG) in metabolically competent cells, causing potent MRP3 inhibition and toxicity (red path).

Module 4: Experimental Protocols

Protocol A: The "Metabolic Competence" Safety Check

Use this protocol to validate if your cell model is appropriate for TAK-875.

  • Cell Selection:

    • Control: HepG2 (Low UGT).[1]

    • Test: HepaRG (differentiated) or Primary Human Hepatocytes (PHH).[1][2]

  • Dosing:

    • Prepare TAK-875 range: 0, 1, 10, 50, 100

      
      M.
      
    • Vehicle: DMSO < 0.1%.

  • Incubation:

    • Standard: 24 hours.[3][4]

    • Chronic: 14 days (repeat dosing every 48h) – Recommended for mitochondrial toxicity sensitivity.

  • Endpoints:

    • ATP Content (CellTiter-Glo): Measure of viability and mitochondrial health.

    • Caspase 3/7: Apoptosis marker.

    • LC-MS/MS (Supernatant): Measure formation of TAK-875-AG .

  • Interpretation:

    • If HepG2 shows

      
      M but PHH shows 
      
      
      
      M, the toxicity is metabolite-driven.
Diagram 2: Optimization Decision Workflow

Optimization_Workflow Start Start: Define Concentration Range Step1 Determine Efficacy EC50 (GPR40 Activation) Start->Step1 Check1 Is EC50 < 100 nM? Step1->Check1 Step2 Assess Protein Binding (Calculate Free Fraction) Check1->Step2 Yes Stop STOP: High DILI Risk Check1->Stop No (Low Potency) Step3 Toxicity Screen (HepG2) Step2->Step3 Check2 Toxicity at < 50 µM? Step3->Check2 Step4 Metabolic Toxicity Screen (HepaRG / PHH) Check2->Step4 No (False Negative?) Check2->Stop Yes (Direct Mito Tox) Check3 AG Metabolite Detected? Step4->Check3 Safe Proceed: Safe Window Established Check3->Safe No Check3->Stop Yes (MRP3 Inhibition Risk)

Caption: Decision tree for optimizing TAK-875. Note that passing Step 3 (HepG2) is insufficient; Step 4 (Metabolic Screen) is mandatory due to the AG metabolite risk.

Module 5: Advanced FAQs

Q: Why does TAK-875 cause liver injury in humans but not always in rats?

A: This is a species difference in metabolism. Non-rodents (humans, dogs) form the Acyl Glucuronide (AG) metabolite more efficiently than rats. Furthermore, the AG metabolite is a potent inhibitor of human MRP3 (


 0.21 

M) but less so for rat transporters. Relying solely on rat toxicology data can lead to a false sense of security.
Q: Can I use the Glu/Gal assay to detect mitochondrial toxicity?

A: Yes. The Glucose/Galactose (Glu/Gal) assay is excellent for this.

  • Method: Culture cells in Galactose media (forces reliance on oxidative phosphorylation) vs. Glucose media (allows glycolysis).

  • Result: TAK-875 shows a "mitotoxic shift" (greater toxicity in Galactose) at concentrations >50

    
    M, confirming it inhibits the Electron Transport Chain (Complex I/II).
    

References

  • Tsujihata, Y., et al. (2011). TAK-875, an orally available G protein-coupled receptor 40/free fatty acid receptor 1 agonist, enhances glucose-dependent insulin secretion and improves both postprandial and fasting hyperglycemia in type 2 diabetic rats. Journal of Pharmacology and Experimental Therapeutics.

  • Otieno, M. A., et al. (2018). Mechanistic Investigation and Retrospective Identification of Hazards for Drug Induced Liver Injury. Toxicological Sciences.[2]

  • Wolenski, F. S., et al. (2017). Mitochondrial Dysfunction and Reactive Metabolite Formation as Mechanisms of TAK-875-Induced Hepatotoxicity. Toxicological Sciences.[2]

  • Kaku, K., et al. (2015). Efficacy and safety of fasiglifam (TAK-875), a G protein-coupled receptor 40 agonist, in Japanese patients with type 2 diabetes inadequately controlled by diet and exercise: a randomized, double-blind, placebo-controlled, phase III trial. Diabetes, Obesity and Metabolism.

  • Miyazaki, Y., et al. (2013). A Novel Antidiabetic Drug, Fasiglifam/TAK-875, Acts as an Ago-Allosteric Modulator of FFAR1. PLOS ONE.

Sources

SECTION 1: Frequently Asked Questions (FAQs) on TAK-875 Hepatotoxicity

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the TAK-875 (Fasiglifam) Technical Support & Troubleshooting Center .

TAK-875, a potent GPR40 (FFAR1) agonist developed for type 2 diabetes, was voluntarily terminated during Phase III clinical trials due to idiosyncratic drug-induced liver injury (DILI)[1]. Modeling and investigating this toxicity in vivo presents significant challenges due to species-specific metabolic differences, dual-mechanism toxicity (transporter inhibition and mitochondrial dysfunction), and complex pharmacokinetics.

This guide is designed for researchers and drug development professionals to troubleshoot discrepancies in preclinical models and establish robust, self-validating experimental workflows.

Q1: Why did standard preclinical rat models fail to predict TAK-875-induced liver injury during early development? A: The discrepancy lies in species-specific metabolic kinetics. TAK-875 toxicity is heavily driven by its reactive acyl glucuronide (AG) metabolite. The formation efficiency of TAK-875-AG in vivo follows the order: non-rodents > humans > rats[1]. Because rats metabolize TAK-875 into the reactive AG much less efficiently than humans, standard pharmacological doses (e.g., 10–30 mg/kg) do not achieve the necessary covalent binding burden (CVB) to trigger DILI. In human hepatocytes, TAK-875 yields a CVB of 2.0 mg/day, well above the 1 mg/day threshold associated with DILI risk[1].

Q2: What is the exact mechanistic cause of TAK-875 hepatotoxicity? A: TAK-875 induces liver injury through a multi-faceted mechanism:

  • Hepatobiliary Transporter Inhibition: Both the parent drug and its AG metabolite inhibit critical efflux transporters (BSEP, MRP2/3/4) and uptake transporters (NTCP, OATP1B1/3)[2]. This disrupts bile acid homeostasis, leading to cholestatic injury[3].

  • Mitochondrial Dysfunction: TAK-875 inhibits the electron transport chain (ETC) Complex I and II, reducing the oxygen consumption rate (OCR) and inducing reactive oxygen species (ROS)[3].

  • GPR40-Dependent ROS Generation: Recent studies in zebrafish and HepG2 cells indicate that TAK-875 induces ROS generation and cellular necrosis in a GPR40-dependent manner[4].

G A TAK-875 Administration B Hepatic Uptake (OATP1B1/3, NTCP) A->B C Metabolism (UGT) Acyl Glucuronide (AG) B->C D Transporter Inhibition (BSEP, MRP2/3/4) B->D E Mitochondrial Dysfunction (ETC Complex I/II) B->E C->D High Potency (MRP3) F Bile Acid Accumulation (Cholestasis) D->F G ROS Generation & Cellular Necrosis E->G H Drug-Induced Liver Injury (DILI) F->H G->H

Mechanistic pathway of TAK-875-induced hepatotoxicity via transporter inhibition and ROS generation.

SECTION 2: Troubleshooting Guide - Modeling TAK-875 DILI In Vivo

Issue: Researchers often report a lack of observable liver injury (no ALT/AST elevation, no hyperbilirubinemia) when dosing wild-type rodents with TAK-875, leading to false-negative toxicity screens.

Causality & Solution: To model TAK-875 DILI in rats, you must force the metabolic pathway to generate sufficient TAK-875-AG. This requires utilizing an ultra-high-dose protocol (up to 1000 mg/kg/day) to saturate primary clearance pathways and force glucuronidation[1]. Alternatively, utilizing dogs (which form crystalline depositions in the biliary tract at 600 mg/kg) or zebrafish larvae (which show severe hepatotoxicity at highly relevant 25 μM exposures) provides more sensitive in vivo alternatives[4],[5].

Table 1: Quantitative Thresholds for TAK-875 In Vivo Toxicity Modeling
SpeciesDose / Exposure LevelKey Toxicological ObservationsReference
Rat (Wistar/SD) 1000 mg/kg/day (Oral)ALT (4x), Bilirubin (9x), Bile Acids (3.4x), AG accumulation (≤32.7 μM).[1]
Dog (Beagle) 600 mg/kg/day (Oral)Crystalline depositions in biliary tract, elevated ALP and GGT.[5]
Zebrafish (Larvae) 25 μM (Immersion)Severe hepatotoxicity, hypertrophic hepatocytes, increased mortality.[4]
Protocol: Self-Validating High-Dose Rat Toxicity Assay

This protocol includes a toxicokinetic (TK) validation step to ensure the lack of toxicity is not simply a failure of absorption or metabolism.

  • Animal Preparation: Acclimate male Sprague-Dawley rats (8-10 weeks old). Fast for 12 hours prior to the first dose to ensure consistent oral absorption.

  • Formulation: Suspend TAK-875 in 0.5% methylcellulose (methocel) to achieve a concentration allowing a 1000 mg/kg dose in a standard gavage volume (e.g., 10 mL/kg).

  • Dosing Regimen: Administer TAK-875 via oral gavage once daily for 14 to 28 consecutive days.

  • Toxicokinetic Validation (Self-Validation Step): On Day 1 and Day 14, collect retro-orbital blood samples at 1, 2, 4, 8, and 24 hours post-dose.

    • Causality: You must quantify both parent TAK-875 and TAK-875-AG via LC-MS/MS. If hepatic TAK-875-AG does not reach ≥30 μM, the model will not exhibit DILI, indicating a formulation or absorption failure rather than a true negative toxicity result.

  • Biomarker Analysis: At necropsy, measure serum ALT, AST, total bilirubin, and total bile acids (TBA).

  • Histopathology: Fix liver tissue in 10% neutral buffered formalin. Stain with H&E to observe hepatocellular hypertrophy and single-cell necrosis.

SECTION 3: Troubleshooting Guide - Evaluating Hepatobiliary Transporter Inhibition

Issue: Standard 2D in vitro hepatocyte cultures fail to show TAK-875-induced bile acid accumulation, contradicting in vivo cholestasis findings.

Causality & Solution: Standard 2D cultures rapidly lose their cellular polarity and fail to form functional bile canaliculi. Because TAK-875 inhibits efflux transporters like BSEP and MRP2 (which are located on the canalicular membrane), you must use Sandwich-Cultured Hepatocytes (SCH) . The SCH configuration restores cell polarity and intact tight junctions, allowing for the accurate calculation of the Biliary Excretion Index (BEI)[2].

Table 2: TAK-875 and TAK-875-AG Transporter Inhibition Potency
TransporterLocation / FunctionTAK-875 Potency (IC50 / Ki)TAK-875-AG PotencyReference
MRP2 Canalicular EffluxIC50: 2.41 μMSimilar to parent[2],
MRP3 Basolateral Efflux> 10 μMIC50: 0.21 μM (Highly Potent)[1]
BSEP Canalicular EffluxKi: 17.2 μM (Mixed inhibition)Similar to parent,
NTCP Basolateral UptakeKi: 4.30 μM (Competitive)Inhibitory[2],
OATP1B1 Basolateral UptakeIC50: 2.28 μMInhibitory[2]
Protocol: Biliary Clearance Assay in Sandwich-Cultured Hepatocytes

This protocol uses a calcium-free buffer validation step to mechanically prove that substrate accumulation is specifically due to canalicular trapping.

  • Culture Preparation: Seed primary rat or human hepatocytes on collagen-coated plates. After 24 hours, overlay with Matrigel™ or a second layer of collagen to create the "sandwich." Culture for 4-5 days to allow bile canalicular networks to form.

  • Pre-incubation: Wash cells and pre-incubate with TAK-875 (titrated from 0.1 to 100 μM) for 30 minutes at 37°C.

  • Substrate Addition: Add a stable-isotope probe substrate, such as d8-Taurocholic Acid (for BSEP) or 5-(and-6)-carboxy-2',7'-dichlorofluorescein (CDF, for MRP2), and incubate for 10 minutes[2].

  • Tight Junction Disruption (Self-Validation Step):

    • Standard Buffer (Ca2+ / Mg2+ present): Maintains tight junctions; measures total accumulation (cells + bile canaliculi).

    • Ca2+-Free Buffer: Disrupts tight junctions, washing away canalicular contents; measures intracellular accumulation only.

  • Lysis and Quantification: Lyse the cells and quantify the substrate using LC-MS/MS or fluorescence.

  • Data Calculation: Calculate the Biliary Excretion Index (BEI) using the formula: BEI =[(Accumulation in Standard Buffer) - (Accumulation in Ca2+-Free Buffer)] / (Accumulation in Standard Buffer) * 100. A dose-dependent decrease in BEI confirms TAK-875-mediated efflux inhibition.

Workflow S1 1. Culture Hepatocytes (Sandwich Configuration) S2 2. Pre-incubate with TAK-875 (0.1 - 100 μM) S1->S2 S3 3. Add Probe Substrate (d8-Taurocholic Acid) S2->S3 S4 4. Wash & Lyse Cells (Standard vs. Ca2+-free) S3->S4 S5 5. LC-MS/MS Analysis Quantify Substrate S4->S5 S6 6. Calculate Biliary Excretion Index (BEI) S5->S6

Step-by-step workflow for assessing TAK-875 biliary clearance in sandwich-cultured hepatocytes.

References

  • Otieno, M. A., et al. "Fasiglifam (TAK-875): Mechanistic Investigation and Retrospective Identification of Hazards for Drug Induced Liver Injury." Toxicological Sciences, 2018. 1

  • Kim, M., et al. "Fasiglifam (TAK-875), a G Protein-Coupled Receptor 40 (GPR40) Agonist, May Induce Hepatotoxicity through Reactive Oxygen Species Generation in a GPR40-Dependent Manner." Biomolecules & Therapeutics, 2018. 4

  • Wolenski, F. S., et al. "Fasiglifam (TAK-875) Alters Bile Acid Homeostasis in Rats and Dogs: A Potential Cause of Drug Induced Liver Injury." Toxicological Sciences, 2017. 5

  • Li, Y., et al. "Fasiglifam (TAK-875) Inhibits Hepatobiliary Transporters: A Possible Factor Contributing to Fasiglifam-Induced Liver Injury." Drug Metabolism and Disposition, 2015. 2

  • Longo, D. M., et al. "Quantitative Systems Toxicology Analysis of In Vitro Mechanistic Assays Reveals Importance of Bile Acid Accumulation and Mitochondrial Dysfunction in TAK-875-Induced Liver Injury." Toxicological Sciences, 2019.3

Sources

Technical Support Center: Navigating the Solubility Challenges of TAK-875 (Fasiglifam)

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for TAK-875 (Fasiglifam). This guide is designed for researchers, scientists, and drug development professionals who are utilizing this potent and selective GPR40/FFAR1 agonist in their experiments. TAK-875's promise in modulating glucose-dependent insulin secretion is well-documented; however, its physicochemical properties, particularly its poor aqueous solubility, present a significant hurdle in experimental design.[1][2][3]

This document provides in-depth troubleshooting guides, validated protocols, and answers to frequently asked questions to help you navigate these challenges effectively. Our approach is to not only provide solutions but to explain the underlying scientific principles, enabling you to make informed decisions in your research.

Section 1: Understanding the Core Problem: The Physicochemical Profile of TAK-875

The primary challenge in working with TAK-875 stems from its molecular structure. It is a lipophilic molecule, a characteristic that is often beneficial for cell permeability and interaction with its target receptor's binding pocket but detrimental to its solubility in aqueous media.[4][5] The molecule's carboxylic acid moiety suggests that its solubility is pH-dependent, but its overall hydrophobicity remains the dominant factor.

Here is a summary of its key properties:

PropertyValueSource(s)
Chemical Name [(3S)-6-({2',6'-dimethyl-4'-[3-(methylsulfonyl)propoxy]biphenyl-3-yl}methoxy)-2,3-dihydro-1-benzofuran-3-yl]acetic acid[6]
Molecular Formula C29H32O7S[1][3]
Molecular Weight 524.6 g/mol (anhydrous)[1]
Synonyms Fasiglifam, TAK875[1][7]
Aqueous Solubility Insoluble[1][2][3]
Ethanol Solubility Insoluble[1][2][3]
DMSO Solubility ≥ 92 mg/mL (~175 mM)[1][3]

Understanding these properties is the first step in designing a successful experimental strategy. The high solubility in an organic solvent like Dimethyl Sulfoxide (DMSO) and insolubility in water is a classic profile for a Biopharmaceutics Classification System (BCS) Class II or IV compound.[8]

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered when handling TAK-875 in an experimental setting.

Q1: How should I prepare a primary stock solution of TAK-875?

Answer: Due to its insolubility in aqueous buffers, a high-concentration primary stock solution must be prepared in an appropriate organic solvent.

  • Recommended Solvent: Anhydrous (dry) Dimethyl Sulfoxide (DMSO) is the solvent of choice.[2][3][9] It can solubilize TAK-875 at concentrations up to 100 mM.

  • Causality: DMSO is a polar aprotic solvent that is highly effective at dissolving a wide range of organic molecules that are insoluble in water. Using anhydrous DMSO is critical because absorbed moisture can reduce the solubility of highly hydrophobic compounds over time.[2]

  • Best Practice: Always use fresh, high-purity, anhydrous DMSO. Store the resulting stock solution at -20°C or -80°C in small, single-use aliquots to prevent degradation from repeated freeze-thaw cycles.[1]

Q2: My TAK-875 precipitated when I diluted my DMSO stock into my aqueous cell culture media or buffer. What went wrong?

Answer: This is the most common problem researchers face. It occurs when the concentration of TAK-875 exceeds its solubility limit in the final aqueous solution. Even though DMSO is miscible with water, the TAK-875 molecules, which were stable in 100% DMSO, will rapidly crash out of solution as they are exposed to the aqueous environment.

Troubleshooting Workflow:

G start Precipitation Observed During Dilution check_dmso Is final DMSO concentration <0.5%? start->check_dmso check_conc Is final TAK-875 concentration too high? check_dmso->check_conc Yes sol_vortex Improve mixing technique. Add stock dropwise to vortexing buffer. Avoid adding buffer to stock. check_dmso->sol_vortex No (High DMSO is likely the issue. Re-evaluate protocol.) sol_surfactant Incorporate a low-level surfactant (e.g., 0.1% Pluronic F-68) or protein (e.g., 0.1% BSA) in the final medium. check_conc->sol_surfactant No (Concentration is low) sol_lower_conc Lower the final working concentration of TAK-875. check_conc->sol_lower_conc Yes sol_serial Perform serial dilutions in media containing the final DMSO concentration instead of a single large dilution. sol_surfactant->sol_serial

Caption: Decision workflow for troubleshooting TAK-875 precipitation.

Q3: What is the best way to prepare TAK-875 for in vitro cell-based assays?

Answer: For in vitro assays, maintaining TAK-875 in a soluble state is paramount for obtaining accurate and reproducible results.

  • Final Solvent Concentration: Ensure the final concentration of DMSO in your cell culture medium is low (typically ≤0.1% to 0.5%) to avoid solvent-induced cytotoxicity. Remember to include a vehicle control (medium with the same final DMSO concentration) in your experiments.

  • Use of Serum or BSA: The presence of proteins, such as those in Fetal Bovine Serum (FBS) or added Bovine Serum Albumin (BSA), can help stabilize TAK-875 and keep it in solution by binding to the lipophilic molecule.[6][10] In many published assays, a low concentration of BSA (e.g., 0.1-0.2%) is explicitly added to the assay buffer.[6][10]

  • Mixing Technique: The method of dilution is critical. Add the DMSO stock solution dropwise into the vortexing or rapidly stirring aqueous medium. Never add the aqueous solution to the DMSO stock, as this will cause immediate precipitation.

Q4: How can I formulate TAK-875 for in vivo oral administration in animal models?

Answer: Since TAK-875 is insoluble in water, it cannot be administered as a simple solution. For oral gavage, it is typically prepared as a suspension.

  • Recommended Vehicle: A common and effective vehicle is an aqueous solution of 0.5% (w/v) carboxymethylcellulose (CMC) or 0.5% methylcellulose.[11] Some protocols also include a surfactant like 0.25% Tween 80 to aid in wetting the particles and improving the homogeneity of the suspension.[1]

  • Causality: Suspending agents like CMC increase the viscosity of the vehicle, which slows down the sedimentation of the insoluble drug particles, ensuring a more uniform dose can be administered.[12] Surfactants like Tween 80 reduce the surface tension between the drug particles and the aqueous vehicle, allowing for better dispersion.

G cluster_0 Micellar Solubilization Principle p1 TAK-875 (Hydrophobic) h1 Hydrophilic Head t1 Hydrophobic Tail micelle Surfactant molecules (e.g., Tween 80) form a micelle in water. solubilization The hydrophobic tails create a core that encapsulates the insoluble TAK-875 molecule, while the hydrophilic heads face the water. micelle->solubilization

Caption: Diagram of micellar solubilization for hydrophobic compounds.

Q5: Are there options for intravenous (I.V.) administration?

Answer: Yes, but this requires a more complex formulation to ensure the drug does not precipitate in the bloodstream. Direct injection of a DMSO stock is not feasible.

  • Published I.V. Formulation: A study on the pharmacokinetics of TAK-875 in rats used a formulation of 10% N-methyl-2-pyrrolidone (NMP) and 90% 50 mM phosphate buffer (pH 7.4) .[11]

  • Causality: This is a co-solvent system.[13] NMP is a water-miscible organic solvent with strong solubilizing power. By combining it with a physiological buffer, it's possible to create a solution that is tolerable for intravenous injection while keeping the drug dissolved.

  • Critical Warning: This type of formulation must be prepared with extreme care and filtered through a sterile filter (e.g., 0.22 µm) before use. The stability of the drug in this formulation over time should be verified. Always perform a small-scale test to ensure no precipitation occurs upon preparation.

Section 3: Validated Experimental Protocols

These protocols provide step-by-step guidance for the procedures discussed above.

Protocol 3.1: Preparation of a 100 mM TAK-875 Stock Solution in DMSO
  • Preparation: Work in a chemical fume hood. Allow the vial of solid TAK-875 (MW: 524.6 g/mol ) and a sealed bottle of anhydrous DMSO to equilibrate to room temperature.

  • Weighing: Accurately weigh the desired amount of TAK-875 powder. For example, to make 1 mL of a 100 mM stock, you would need 52.46 mg.

  • Solubilization: Add the appropriate volume of anhydrous DMSO to the TAK-875 powder.

  • Mixing: Vortex the solution vigorously for 2-5 minutes until all solid material is completely dissolved. Gentle warming in a 37°C water bath can assist dissolution if needed, but avoid overheating.

  • Storage: Aliquot the stock solution into single-use, low-binding tubes. Store promptly at -20°C or -80°C, protected from light and moisture.

Protocol 3.2: Preparation of Aqueous Working Solutions for In Vitro Assays
  • Prepare Medium: Prepare your final assay buffer or cell culture medium. If required, supplement it with a stabilizing agent like 0.1% BSA.

  • Pre-warm: Warm the medium to the desired experimental temperature (e.g., 37°C).

  • Vortex: Place the tube of medium on a vortex mixer set to a medium-high speed to create a funnel.

  • Dilution: While the medium is vortexing, take your thawed DMSO stock of TAK-875. Slowly and dropwise, add the small volume of the stock solution directly into the vortex. This rapid, turbulent mixing is crucial for preventing localized high concentrations that lead to precipitation.

  • Final Mix: Continue vortexing for another 15-30 seconds after adding the stock.

  • Visual Inspection: Visually inspect the solution against a light source to ensure there is no cloudiness or precipitate. If precipitation is observed, refer to the troubleshooting workflow in Section 2.

  • Use Immediately: Use the freshly prepared working solution as soon as possible.

Protocol 3.3: Preparation of a 5 mg/mL Suspension for Oral Gavage

G start Weigh TAK-875 Powder add_powder Add TAK-875 Powder to a Mortar start->add_powder prepare_vehicle Prepare 0.5% CMC (w/v) Aqueous Vehicle wet_powder Add a small volume of vehicle to the powder to form a paste (trituration). prepare_vehicle->wet_powder add_powder->wet_powder dilute Gradually add the remaining vehicle while mixing continuously to achieve the final volume. wet_powder->dilute homogenize Homogenize or sonicate briefly to ensure uniform particle size. dilute->homogenize end Store suspension at 4°C. Resuspend thoroughly before each use. homogenize->end

Caption: Workflow for preparing a TAK-875 oral suspension.

  • Prepare Vehicle: Prepare a 0.5% (w/v) solution of low-viscosity Carboxymethylcellulose (CMC-Na) in purified water. For 10 mL, this would be 50 mg of CMC-Na in 10 mL of water. Stir until fully dissolved. A magnetic stirrer is recommended.

  • Weigh Compound: Weigh the required amount of TAK-875. For a 5 mg/mL suspension in 10 mL, you need 50 mg.

  • Trituration: Place the TAK-875 powder in a glass mortar. Add a few drops of the 0.5% CMC vehicle and triturate with a pestle to form a smooth, uniform paste. This step is critical for wetting the powder and preventing clumping.

  • Gradual Dilution: Slowly add the remaining CMC vehicle to the mortar in small portions while continuing to mix.

  • Homogenization: Transfer the suspension to a suitable container. For best results, sonicate briefly or use a homogenizer to ensure a uniform particle distribution.

  • Storage and Use: Store the suspension at 4°C for short-term use. Crucially, you must vortex or stir the suspension vigorously immediately before each animal is dosed to ensure the compound is evenly suspended.

References

  • Vertex AI Search. (2015, June 1). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. Drug Development & Delivery.
  • European Pharmaceutical Review. (2022, February 16). Novel excipients for solubility enhancement.
  • Manufacturing Chemist. (2025, December 3). Enhancing solubility with novel excipients.
  • Lubrizol. (2022, March 29).
  • Gattefossé. (2020, June 15). Excipients for Solubility and Bioavailability Enhancement.
  • AdooQ Bioscience. TAK-875 (Fasiglifam).
  • Selleck Chemicals. (2024, May 22). Fasiglifam(TAK-875)
  • IUPHAR/BPS Guide to PHARMACOLOGY. fasiglifam.
  • Selleck Chemicals. Fasiglifam(TAK-875)
  • Cellagen Technology. TAK-875 | GPR40 agonist.
  • Wilson, I. D., et al. (2023, February 21). Investigation of the pharmacokinetics and metabolic fate of Fasiglifam (TAK-875)
  • Negoro, K., et al. (2010, June 18). Discovery of TAK-875: A Potent, Selective, and Orally Bioavailable GPR40 Agonist. ACS Medicinal Chemistry Letters.
  • Negoro, K., et al. (2010, June 18). Discovery of TAK-875: A Potent, Selective, and Orally Bioavailable GPR40 Agonist. PMC.
  • Christiansen, E., et al. (2013, April 8). Discovery of TUG-770: A Highly Potent Free Fatty Acid Receptor 1 (FFA1/GPR40) Agonist for Treatment of Type 2 Diabetes. ACS Medicinal Chemistry Letters.
  • Zhang, H., et al. (2024, December 11). Recent Developments in Drug Design of Oral Synthetic Free Fatty Acid Receptor 1 Agonists. Dove Press.
  • International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility.

Sources

Technical Support Center: Interpreting Off-Target Effects of TAK-875

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for researchers utilizing TAK-875. This guide is designed to help you navigate and interpret potential off-target effects during your experiments. Given the clinical history of TAK-875, a thorough understanding of its potential liabilities is crucial for accurate data interpretation. This document provides troubleshooting guidance and detailed protocols in a question-and-answer format to address specific issues you may encounter.

Frequently Asked Questions & Troubleshooting Guides

Q1: My glucose-stimulated insulin secretion (GSIS) assay is showing inconsistent or lower-than-expected potentiation with TAK-875. What could be the cause?

A1: While TAK-875 is a potent FFAR1 agonist, several factors can influence its efficacy in in vitro GSIS assays.

  • Cellular Context and FFAR1 Expression: The primary target of TAK-875 is the Free Fatty Acid Receptor 1 (FFAR1), also known as GPR40.[1][2] Ensure your cell line (e.g., MIN6, INS-1E) or isolated islets express sufficient levels of FFAR1. Low receptor density will blunt the response to any agonist. Consider running a baseline FFAR1 expression check via qPCR or Western blot.

  • Endogenous Fatty Acid Levels: TAK-875 has been shown to act as an ago-allosteric modulator of FFAR1, meaning it works cooperatively with endogenous free fatty acids (FFAs).[3][4] The concentration of FFAs in your culture medium can therefore impact the observed potency of TAK-875. For more consistent results, consider using a serum-free medium for a defined period before the assay or washing cells thoroughly to remove residual FFAs.

  • On-Target Cellular Stress: At higher concentrations or with prolonged exposure, on-target effects can sometimes lead to cellular stress that might impair insulin secretion. This is particularly relevant given the link between FFAR1 signaling and mitochondrial respiration.[5][6]

Troubleshooting Steps:

  • Confirm FFAR1 Expression: Validate FFAR1 expression in your experimental model.

  • Control for Endogenous FFAs: Standardize your pre-assay culture conditions to minimize variability in FFA levels.

  • Dose-Response Curve: Perform a full dose-response curve for TAK-875 to identify the optimal concentration range for your specific system.

Q2: I'm observing cytotoxicity in my cell line (e.g., HepG2) when treated with TAK-875, even at concentrations where I expect to see a specific FFAR1-mediated effect. Is this an off-target effect?

A2: Yes, this is a well-documented liability of TAK-875 and was the primary reason for the termination of its clinical development.[7][8][9] The observed hepatotoxicity is a complex off-target effect.

Causality of TAK-875 Induced Liver Injury:

  • Inhibition of Bile Acid Transporters: TAK-875 and its acyl glucuronide metabolite can inhibit key hepatobiliary transporters, including the Bile Salt Export Pump (BSEP) and Multi-Drug Resistance-Associated Proteins (MRPs), as well as uptake transporters like the Na+/taurocholate cotransporting polypeptide (NTCP) and Organic Anion Transporting Polypeptides (OATPs).[10][11][12] Inhibition of these transporters disrupts bile acid homeostasis, leading to cholestatic liver injury.

  • Mitochondrial Dysfunction: TAK-875 has been shown to inhibit mitochondrial respiration by affecting Complex I and II of the electron transport chain.[10][13][14] This can lead to decreased ATP production and increased production of reactive oxygen species (ROS), contributing to cellular damage.

  • Reactive Metabolite Formation: TAK-875 can be metabolized to a reactive acyl glucuronide.[10][13] This metabolite can form covalent bonds with cellular proteins, leading to cellular stress and immune-mediated toxicity.

  • GPR40-Dependent ROS Generation: Some studies suggest that in hepatocytes, TAK-875 can induce the generation of ROS in a GPR40-dependent manner, which contributes to its cytotoxicity.[15][16]

Experimental Workflow for Investigating Hepatotoxicity

cluster_0 Initial Observation cluster_1 Deconvolution of Mechanism cluster_2 Interpretation A Unexpected Cytotoxicity Observed with TAK-875 B Assess Mitochondrial Function (e.g., Seahorse Assay) A->B Investigate Potential Mechanisms C Measure ROS Production (e.g., DCFDA Assay) A->C Investigate Potential Mechanisms D Evaluate Bile Acid Transporter Inhibition (e.g., Vesicular Transport Assay) A->D Investigate Potential Mechanisms E Test in FFAR1 Knockdown/Knockout Cells A->E Investigate Potential Mechanisms F Mitochondrial Dysfunction Confirmed B->F G Increased ROS Confirmed C->G H Transporter Inhibition Confirmed D->H I Toxicity Persists in FFAR1 Null Cells (Off-Target) E->I J Toxicity Reduced in FFAR1 Null Cells (On-Target Component) E->J

Caption: Workflow for troubleshooting TAK-875 cytotoxicity.

Q3: How can I experimentally differentiate between on-target and off-target effects of TAK-875 in my system?

A3: This is a critical question in pharmacological studies. Here are several strategies:

  • Use of a Structurally Unrelated FFAR1 Agonist: Compare the effects of TAK-875 to another FFAR1 agonist with a different chemical scaffold (e.g., GW9508). If an observed effect is truly on-target (i.e., mediated by FFAR1), it should be recapitulated by the other agonist. If the effect is unique to TAK-875, it is likely an off-target effect.

  • FFAR1 Knockdown or Knockout Models: The most definitive way to distinguish on-target from off-target effects is to use a model system lacking the target protein.

    • siRNA/shRNA: Transiently knock down FFAR1 expression in your cell line. An on-target effect will be diminished or abolished, while an off-target effect will persist.

    • CRISPR/Cas9 Knockout: For more robust and long-term studies, use a cell line where the FFAR1 gene has been knocked out.

    • Islets from FFAR1-KO mice: If working with primary islets, comparing responses in islets from wild-type versus FFAR1-knockout mice is the gold standard.

  • Use of an FFAR1 Antagonist: Pre-treatment of your cells with a specific FFAR1 antagonist should block the on-target effects of TAK-875. If the effect is still observed in the presence of the antagonist, it is not mediated by FFAR1.

Signaling Pathway of On-Target vs. Off-Target Effects

cluster_on_target On-Target Pathway (FFAR1) cluster_off_target Off-Target Pathways (Hepatocyte) TAK875_on TAK-875 FFAR1 FFAR1 (GPR40) TAK875_on->FFAR1 Gq Gq Protein FFAR1->Gq PLC PLC Gq->PLC IP3_DAG IP3 & DAG PLC->IP3_DAG Ca_PKC Ca2+ Release & PKC Activation IP3_DAG->Ca_PKC Insulin Insulin Secretion Ca_PKC->Insulin TAK875_off TAK-875 Mito Mitochondria TAK875_off->Mito Inhibition BSEP_MRP Bile Transporters TAK875_off->BSEP_MRP Inhibition ROS ROS Production Mito->ROS Toxicity Hepatotoxicity BSEP_MRP->Toxicity ROS->Toxicity

Caption: Simplified signaling of on-target vs. off-target effects.

Quantitative Data Summary

ParameterCompound/MetaboliteValueTarget/EffectReference
IC50 TAK-8752.41 µMMRP2 Inhibition[12]
TAK-87510.9 µMNTCP Inhibition[12]
TAK-8752.28 µMOATP1B1 Inhibition[12]
TAK-8753.98 µMOATP1B3 Inhibition[12]
TAK-875-Acylglucuronide0.21 µMMRP3 Inhibition[10][13]
Clinical Observation TAK-8752.7% IncidenceALT > 3x ULN[7][8]

Key Experimental Protocols

Protocol 1: Assessing Mitochondrial Respiration via Seahorse XF Analyzer

This protocol is designed to measure the effect of TAK-875 on mitochondrial function in a cellular context.

Materials:

  • Seahorse XF Cell Culture Microplates

  • Your cell line of interest (e.g., HepG2)

  • Seahorse XF Calibrant

  • TAK-875

  • Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine

  • Mitochondrial stress test kit (containing Oligomycin, FCCP, and Rotenone/Antimycin A)

Procedure:

  • Cell Seeding: Seed cells in a Seahorse XF microplate at a pre-determined optimal density and allow them to adhere overnight.

  • Hydrate Sensor Cartridge: Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant at 37°C in a non-CO2 incubator overnight.

  • Compound Preparation: Prepare a stock solution of TAK-875 in a suitable solvent (e.g., DMSO). Further dilute in Seahorse XF Base Medium to the desired final concentrations.

  • Cell Treatment:

    • Remove culture medium from the cells.

    • Wash cells twice with pre-warmed Seahorse XF Base Medium.

    • Add the medium containing the different concentrations of TAK-875 or vehicle control to the wells.

    • Incubate the plate at 37°C in a non-CO2 incubator for 1 hour.

  • Seahorse Assay:

    • Load the mitochondrial stress test compounds into the appropriate ports of the hydrated sensor cartridge.

    • Load the cell plate into the Seahorse XF Analyzer.

    • Run the pre-programmed mitochondrial stress test protocol.

  • Data Analysis: Analyze the oxygen consumption rate (OCR) to determine basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration. A decrease in these parameters in TAK-875-treated cells compared to vehicle control indicates mitochondrial dysfunction.[14]

Protocol 2: Measurement of Intracellular ROS Production

This protocol uses the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFDA) to detect intracellular ROS.

Materials:

  • Your cell line of interest plated in a black, clear-bottom 96-well plate

  • DCFDA (H2DCFDA)

  • TAK-875

  • Positive control (e.g., H2O2)

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • Fluorescence plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

  • DCFDA Loading:

    • Remove culture medium.

    • Wash cells once with pre-warmed HBSS.

    • Add DCFDA solution (typically 10-25 µM in HBSS) to each well.

    • Incubate for 30-60 minutes at 37°C, protected from light.

  • Compound Treatment:

    • Remove the DCFDA solution and wash the cells twice with HBSS.

    • Add HBSS containing various concentrations of TAK-875, vehicle control, or positive control to the wells.

  • Fluorescence Measurement:

    • Immediately measure the fluorescence at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.

    • Continue to take readings at regular intervals (e.g., every 15 minutes for 1-2 hours) to monitor the kinetics of ROS production.

  • Data Analysis: An increase in fluorescence intensity in TAK-875-treated cells relative to the vehicle control indicates an increase in intracellular ROS.[15]

References

  • Lu, H., et al. (2021). Molecular mechanism of fatty acid activation of FFAR1. PNAS, 118(42). Available from: [Link]

  • Jude, J. A., et al. (2016). The free fatty acid receptor 1 promotes airway smooth muscle cell proliferation through MEK/ERK and PI3K/Akt signaling pathways. American Journal of Physiology-Lung Cellular and Molecular Physiology, 311(4), L743-L755. Available from: [Link]

  • Watkins, P. B., et al. (2018). Liver Safety of Fasiglifam (TAK-875) in Patients with Type 2 Diabetes: Review of the Global Clinical Trial Experience. Drug Safety, 41(10), 939-949. Available from: [Link]

  • Watkins, P. B., et al. (2018). Liver Safety of Fasiglifam (TAK-875) in Patients with Type 2 Diabetes: Review of the Global Clinical Trial Experience. ResearchGate. Available from: [Link]

  • Otieno, M. A., et al. (2018). Fasiglifam (TAK-875): Mechanistic Investigation and Retrospective Identification of Hazards for Drug Induced Liver Injury. Toxicological Sciences, 163(2), 374-384. Available from: [Link]

  • Otieno, M. A., et al. (2018). Fasiglifam (TAK-875): Mechanistic Investigation and Retrospective Identification of Hazards for Drug Induced Liver Injury. PubMed. Available from: [Link]

  • Kristinsson, H., et al. (2015). Free fatty acid receptor 1 (FFAR1/GPR40) signaling affects insulin secretion by enhancing mitochondrial respiration during palmitate exposure. Biochimica et Biophysica Acta (BBA) - Molecular Cell Research, 1853(12), 3248-3257. Available from: [Link]

  • Kristinsson, H., et al. (2015). Free fatty acid receptor 1 (FFAR1/GPR40) signaling affects insulin secretion by enhancing mitochondrial respiration during. Diva Portal. Available from: [Link]

  • Sakuma, K., et al. (2016). Fasiglifam (TAK-875) has dual potentiating mechanisms via Gαq-GPR40/FFAR1 signaling branches on glucose-dependent insulin secretion. Physiological Reports, 4(1). Available from: [Link]

  • Ichimura, A., et al. (2014). Free Fatty Acid Receptors in Health and Disease. Physiological Reviews, 94(1), 141-188. Available from: [Link]

  • Eurofins Discovery. GPCR Functional Assays, Understanding On/Off-target Activity. Available from: [Link]

  • Menon, V., et al. (2018). Fasiglifam-Induced Liver Injury in Patients With Type 2 Diabetes: Results of a Randomized Controlled Cardiovascular Outcomes Safety Trial. Diabetes Care, 41(12), 2603-2609. Available from: [Link]

  • Kim, M. H., et al. (2018). Fasiglifam (TAK-875), a G Protein-Coupled Receptor 40 (GPR40) Agonist, May Induce Hepatotoxicity through Reactive Oxygen Species Generation in a GPR40-Dependent Manner. Biomolecules & Therapeutics, 26(4), 387-396. Available from: [Link]

  • Otieno, M. A., et al. (2017). Fasiglifam (TAK-875): Mechanistic Investigation and Retrospective Identification of Hazards for Drug Induced Liver Injury (DILI). ResearchGate. Available from: [Link]

  • Negoro, N., et al. (2010). Discovery of TAK-875: A Potent, Selective, and Orally Bioavailable GPR40 Agonist. ACS Medicinal Chemistry Letters, 1(6), 290-294. Available from: [Link]

  • Woodhead, J. L., et al. (2017). Quantitative Systems Toxicology Analysis of In Vitro Mechanistic Assays Reveals Importance of Bile Acid Accumulation and Mitochondrial Dysfunction in TAK-875-Induced Liver Injury. Toxicological Sciences, 159(2), 435-446. Available from: [Link]

  • Yabuki, C., et al. (2013). A Novel Antidiabetic Drug, Fasiglifam/TAK-875, Acts as an Ago-Allosteric Modulator of FFAR1. PLOS ONE, 8(10), e76280. Available from: [Link]

  • Yabuki, C., et al. (2013). A Novel Antidiabetic Drug, Fasiglifam/TAK-875, Acts as an Ago-Allosteric Modulator of FFAR1. PMC. Available from: [Link]

  • Li, N., et al. (2015). Fasiglifam (TAK-875) Inhibits Hepatobiliary Transporters: A Possible Factor Contributing to Fasiglifam-Induced Liver Injury. Drug Metabolism and Disposition, 43(11), 1753-1760. Available from: [Link]

  • Watterson, T. L., et al. (2014). Determination of fasiglifam-induced liver toxicity. The University of North Carolina at Chapel Hill. Available from: [Link]

  • CanadaDrugs SafeUse. (2025). On-Target vs Off-Target Drug Effects: How Side Effects Really Happen. Available from: [Link]

  • Schihada, H., et al. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. MDPI. Available from: [Link]

  • The Bumbling Biochemist. (2026). Off-target and on-target activity/effects & strategies wrt CRISPR, pharmaceuticals, & PCR. Available from: [Link]

  • ION Biosciences. GPCR Assay Services. Available from: [Link]

  • Patsnap Synapse. (2025). How can bioinformatics predict off-target effects of drugs?. Available from: [Link]

  • Creative Diagnostics. Off-Target Effects Analysis. Available from: [Link]

  • ResearchGate. (2010). Discovery of TAK-875: A Potent, Selective, and Orally Bioavailable GPR40 Agonist. Available from: [Link]

  • Reaction Biology. GPCR Assay Services. Available from: [Link]

  • Rudmann, D. G. (2013). On-target and off-target-based toxicologic effects. Toxicologic Pathology, 41(2), 310-314. Available from: [Link]

  • FirstWord Pharma. (2012). Takeda's GPR40 agonist TAK-875 shows promise in mid-stage diabetes study. Available from: [Link]

  • Kim, M. H., et al. (2018). Fasiglifam (TAK-875), a G Protein-Coupled Receptor 40 (GPR40) Agonist, May Induce Hepatotoxicity through Reactive Oxygen Species Generation in a GPR40-Dependent Manner. PMC. Available from: [Link]

  • Kaku, K., et al. (2015). Efficacy and safety of fasiglifam (TAK-875), a G protein-coupled receptor 40 agonist, in Japanese patients with type 2 diabetes inadequately controlled by diet and exercise: a randomized, double-blind, placebo-controlled, phase III trial. Diabetes, Obesity and Metabolism, 17(7), 675-681. Available from: [Link]

  • Menon, V., et al. (2018). Fasiglifam-Induced Liver Injury in Patients With Type 2 Diabetes: Results of a Randomized Controlled Cardiovascular Outcomes Safety Trial. PubMed. Available from: [Link]

Sources

troubleshooting inconsistent results in TAK-875 experiments

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for TAK-875 (Fasiglifam) in vitro and in vivo profiling. As a Senior Application Scientist, I have designed this guide to address the complex pharmacological and toxicological behaviors of TAK-875.

While TAK-875 is a highly potent GPR40 (FFAR1) agonist that successfully stimulates glucose-dependent insulin secretion, its development was terminated in Phase III clinical trials due to severe Drug-Induced Liver Injury (DILI)[1]. Troubleshooting TAK-875 experiments requires a deep understanding of its dual nature: its therapeutic receptor agonism versus its off-target transporter inhibition and reactive metabolite formation.

Part 1: Quantitative Baseline of TAK-875 Activity

To troubleshoot effectively, you must first understand the quantitative thresholds at which TAK-875 operates. Discrepancies in your data often arise when assay concentrations cross the threshold from GPR40 agonism into off-target transporter inhibition[2],[3],[4].

Table 1: Pharmacological and Toxicological Profiling of TAK-875

Target / MechanismActivity TypeValue (IC50 / EC50)Biological Implication
GPR40 (FFAR1) Agonism (EC50)0.014 – 0.072 µMTherapeutic target; stimulates insulin secretion[3],[5].
MRP3 (via TAK-875AG) Inhibition (IC50)0.21 µMSevere basolateral efflux block by the acyl glucuronide metabolite[2].
OATP1B1 Inhibition (IC50)2.28 µMImpaired hepatic uptake, leading to hyperbilirubinemia[3],[4].
MRP2 Inhibition (IC50)2.41 µMImpaired biliary efflux of bile acids and xenobiotics[3],[4].
OATP1B3 Inhibition (IC50)3.98 µMContributes to systemic accumulation of bilirubin[3],[4].
NTCP Inhibition (IC50)10.9 µMImpaired bile acid uptake into hepatocytes[4].

Part 2: Troubleshooting Guides & FAQs

Q1: Why am I seeing high inter-assay variability in my GPR40 activation assays (e.g., calcium mobilization)?

The Causality: TAK-875 is a highly lipophilic compound. Its solubility is severely compromised by moisture. If your DMSO stock absorbs atmospheric water over multiple freeze-thaw cycles, TAK-875 will form micro-precipitates that are invisible to the naked eye but drastically reduce the effective concentration in your assay buffer[5]. The Solution: Always use fresh, anhydrous DMSO for stock solutions[5]. Aliquot stocks into single-use volumes and store them in a desiccator at -20°C. Limit the final DMSO concentration in your assay to ≤0.1% to prevent solvent-induced cytotoxicity.

Q2: My 2D HepG2 cell viability assays show no toxicity for TAK-875 up to 50 µM, but in vivo data shows severe DILI. Why the disconnect?

The Causality: Standard 2D HepG2 cultures are notoriously poor models for TAK-875 toxicity because they lack two critical physiological features: adequate Uridine 5'-diphospho-glucuronosyltransferase (UGT) enzyme expression and functional bile canaliculi. TAK-875's hepatotoxicity is heavily driven by its conversion into a reactive acyl glucuronide (TAK-875AG)[2],[6]. This metabolite is exceptionally potent at inhibiting MRP3 (IC50 0.21 µM) and BSEP, leading to intracellular bile acid accumulation and Reactive Oxygen Species (ROS) generation[1],[7],[2]. The Solution: Transition your hepatotoxicity assays to 3D Sandwich-Cultured Hepatocytes (SCH) or primary human hepatocytes, which restore UGT expression and canalicular networks.

Q3: Why are my Seahorse XF assays showing inconsistent mitochondrial respiration inhibition?

The Causality: TAK-875 is known to inhibit mitochondrial Complex I and II[2]. However, if you are running your assay in standard high-glucose media (e.g., 25 mM glucose), the cells will heavily rely on glycolysis for ATP production (the Crabtree effect). This metabolic rewiring masks the mitochondrial liabilities of TAK-875, leading to false-negative toxicity readouts. The Solution: Force the cells to rely on oxidative phosphorylation by conditioning them in galactose-supplemented, glucose-free media 24 hours prior to the assay.

Part 3: Mechanistic Visualization

To fully grasp why TAK-875 experiments require such precise model selection, review the divergent pathways of its therapeutic efficacy versus its toxicity.

G cluster_efficacy Therapeutic Pathway (Pancreatic β-cells) cluster_toxicity Hepatotoxicity Pathway (Hepatocytes) TAK875 TAK-875 (Fasiglifam) GPR40 GPR40 (FFAR1) Activation TAK875->GPR40 Metabolism UGT-Mediated Metabolism TAK875->Metabolism TransporterInhib Inhibition of BSEP, MRP2, NTCP TAK875->TransporterInhib MitoTox Mitochondrial Inhibition TAK875->MitoTox Insulin Glucose-Dependent Insulin Secretion GPR40->Insulin AcylGlucuronide TAK-875 Acyl Glucuronide (AG) Metabolism->AcylGlucuronide AcylGlucuronide->TransporterInhib BileAcid Bile Acid Accumulation & ROS TransporterInhib->BileAcid MitoTox->BileAcid DILI Drug-Induced Liver Injury (DILI) BileAcid->DILI

Mechanistic pathways of TAK-875: GPR40 efficacy vs. transporter-mediated hepatotoxicity (DILI).

Part 4: Validated Experimental Protocols

Protocol A: 3D Sandwich-Cultured Hepatocyte (SCH) Biliary Clearance Assay

This protocol evaluates TAK-875's inhibition of bile acid efflux transporters (BSEP/MRP2)[4], a primary driver of its DILI profile.

Step-by-Step Methodology:

  • Matrix Preparation: Coat standard multi-well plates with rat tail collagen type I. Seed primary human or rat hepatocytes at a density of

    
     cells/cm².
    
  • Overlay & Maturation: After 24 hours, overlay the cells with a second layer of Matrigel (0.25 mg/mL) to create the "sandwich." Culture for 4-5 days to allow the formation of functional bile canalicular networks.

  • Pre-incubation: Wash cells with warm Hank’s Balanced Salt Solution (HBSS). Pre-incubate with TAK-875 (0.1 µM to 50 µM) in standard buffer (containing Ca²⁺/Mg²⁺) for 15 minutes.

  • Substrate Incubation: Add a probe substrate (e.g., 1 µM d8-taurocholic acid for BSEP or 5-(and-6)-carboxy-2',7'-dichlorofluorescein for MRP2)[4] alongside TAK-875 for 10 minutes.

  • Efflux & Lysis: Wash cells rapidly with ice-cold buffer. Lyse cells using 0.5% Triton X-100.

  • Quantification: Measure intracellular substrate accumulation via LC-MS/MS or fluorescence.

Self-Validating System (Trustworthiness Check):

  • Ca²⁺-free Buffer Control: Run a parallel plate using Ca²⁺/Mg²⁺-free buffer, which disrupts tight junctions and opens the canaliculi. The Biliary Excretion Index (BEI) is calculated as: (Accumulation in Standard Buffer - Accumulation in Ca2+-free Buffer) / Accumulation in Standard Buffer.

  • Validation Threshold: If the vehicle control BEI is < 40%, the canalicular networks have failed to form properly, and the assay must be rejected. Use Cyclosporin A (10 µM) as a positive control for BSEP inhibition.

Protocol B: Seahorse XF Mitochondrial Stress Test for TAK-875

This protocol forces metabolic reliance on mitochondria to accurately capture TAK-875-induced respiratory impairment[2].

Step-by-Step Methodology:

  • Metabolic Adaptation: 24 hours prior to the assay, replace standard culture media with galactose-conditioned media (10 mM galactose, 2 mM glutamine, 1 mM sodium pyruvate, 0 mM glucose).

  • Seahorse Preparation: Wash cells and incubate in unbuffered Seahorse XF base medium (pH 7.4) in a non-CO2 incubator for 1 hour.

  • Acute TAK-875 Injection: Load Port A of the sensor cartridge with TAK-875 (final well concentrations: 1, 10, 50 µM).

  • Stress Test Injections: Load Port B with Oligomycin (1 µM), Port C with FCCP (0.5 µM), and Port D with Rotenone/Antimycin A (0.5 µM each).

  • Measurement: Run the standard XF analyzer protocol, measuring Oxygen Consumption Rate (OCR) after each injection.

Self-Validating System (Trustworthiness Check):

  • Baseline Validation: The basal OCR in galactose media should be at least 30-50% higher than historical controls grown in high-glucose media. If not, the metabolic shift failed.

  • Reserve Capacity Check: The FCCP injection in the vehicle control wells must induce a >200% increase in OCR over baseline. If the reserve capacity is blunted in the control, the cells are inherently stressed, and TAK-875 toxicity data will be uninterpretable.

References

  • Fasiglifam (TAK-875), a G Protein-Coupled Receptor 40 (GPR40) Agonist, May Induce Hepatotoxicity through Reactive Oxygen Species Generation in a GPR40-Dependent Manner. Biomolecules & Therapeutics.
  • Evaluation of the hepatotoxicity of the novel GPR40 (FFAR1)
  • Fasiglifam (TAK-875): Mechanistic Investigation and Retrospective Identification of Hazards for Drug Induced Liver Injury. PubMed.
  • FASIGLIFAM. Inxight Drugs.
  • Fasiglifam(TAK-875)
  • Investigation of the pharmacokinetics and metabolic fate of Fasiglifam (TAK-875)
  • Fasiglifam (TAK-875) Inhibits Hepatobiliary Transporters: A Possible Factor Contributing to Fasiglifam-Induced Liver Injury. PubMed.

Sources

Technical Support Center: Managing TAK-875 Metabolite Interference in Bioanalytical Assays

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for managing bioanalytical challenges related to Fasiglifam (TAK-875). This resource is designed for researchers, scientists, and drug development professionals. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during the bioanalysis of TAK-875, with a focus on managing interference from its metabolites.

Frequently Asked Questions (FAQs)

Q1: What is TAK-875, and why is metabolite interference a significant concern in its analysis?

A1: TAK-875 (Fasiglifam) is a selective agonist for the free fatty acid receptor 1 (FFAR1 or GPR40), which was developed for the treatment of type 2 diabetes.[1][2][3] During its development, significant drug-induced liver injury (DILI) was observed, which was linked to its metabolic profile.[4][5] The primary concern for bioanalysis is its metabolism into a reactive acyl glucuronide (TAK-875-G).[5][6][7] This metabolite is chemically unstable and can cause significant analytical interference, leading to the overestimation of the parent drug concentration and inaccurate pharmacokinetic data.[8][9][10][11]

Q2: What is the primary interfering metabolite of TAK-875?

A2: The major metabolite of concern is the 1-O-acyl-β-D-glucuronide of TAK-875 (TAK-875-G) .[5][12] Acyl glucuronides are a class of metabolites known for their chemical reactivity. They can undergo intramolecular acyl migration to form positional isomers and can hydrolyze back to the parent carboxylic acid (the aglycone), which in this case is TAK-875.[9][10][13] This instability is the root cause of many bioanalytical challenges.

Q3: What are the main types of analytical interference caused by TAK-875 metabolites?

A3: Researchers may encounter two primary forms of interference during LC-MS/MS analysis:

  • Ex Vivo Hydrolysis (Back-Conversion): The TAK-875 acyl glucuronide is unstable in biological matrices like plasma, especially at physiological or basic pH. It can hydrolyze back to the parent TAK-875 during sample collection, processing, and storage.[8][11] This artificially inflates the measured concentration of the parent drug.

  • In-Source Fragmentation: During the ionization process within a mass spectrometer's source (e.g., electrospray ionization), the glucuronide moiety can cleave off from the TAK-875-G molecule.[8][11] This fragmentation can produce an ion with the same mass-to-charge ratio (m/z) as the parent TAK-875, leading to a falsely elevated signal, especially if the metabolite is not chromatographically separated from the parent drug.[14]

Q4: What are the general strategies to prevent or manage interference from TAK-875-G?

A4: A multi-faceted approach is required, focusing on two key areas:

  • Sample Stabilization: The most critical step is to prevent the ex vivo back-conversion of TAK-875-G. This is typically achieved by immediately acidifying the biological samples upon collection to lower the pH, which significantly slows the hydrolysis and acyl migration reactions.[9][10]

  • Chromatographic Separation: Developing a robust LC method that achieves baseline separation between TAK-875 and TAK-875-G is essential.[15][16] This ensures that even if in-source fragmentation occurs, it will not contribute to the signal of the parent drug, as the two compounds will be eluting from the column at different times.

In-Depth Troubleshooting Guide

This section provides detailed, problem-oriented guidance for specific challenges you may face during your experiments.

Q5: My measured plasma concentrations of TAK-875 are unexpectedly high and show poor reproducibility. How do I determine if this is due to metabolite back-conversion?

A5: This is a classic symptom of acyl glucuronide instability. The variability often arises from inconsistent sample handling times and temperatures, leading to different degrees of hydrolysis. To confirm this, you must perform a stability assessment.

Causality: The ester linkage in the 1-O-acyl glucuronide is susceptible to nucleophilic attack by hydroxide ions (at basic pH) or water (at neutral pH), leading to hydrolysis.[10] By testing stability under different pH and temperature conditions, you can directly observe this degradation and its impact on parent drug concentration.

Experimental Protocol: Assessing TAK-875-G Stability in Plasma

  • Prepare Spiked Samples: Obtain authentic reference standards for both TAK-875 and TAK-875-G. Spike a known concentration of TAK-875-G into blank control plasma. It is also wise to prepare a separate set of samples spiked with only TAK-875 to serve as a control for its own stability.

  • Establish Incubation Conditions: Aliquot the spiked plasma samples into separate tubes for each condition to be tested:

    • Condition A (Control): Immediately process the sample at t=0 as described in step 3.

    • Condition B (Acidified): Immediately acidify the plasma to pH 4-5 with a small volume of formic or acetic acid. Store at 4°C.

    • Condition C (Neutral): Store the untreated plasma (pH ~7.4) at room temperature (~22°C).

    • Condition D (Neutral, Refrigerated): Store the untreated plasma at 4°C.

  • Time-Point Analysis: At various time points (e.g., 0, 1, 2, 4, 8, and 24 hours), take an aliquot from each condition. Immediately precipitate the proteins using cold acetonitrile containing an appropriate internal standard (ideally, a stable isotope-labeled TAK-875).

  • Sample Analysis: Centrifuge the samples, transfer the supernatant, and analyze by LC-MS/MS.

  • Data Interpretation:

    • Plot the concentration of TAK-875-G and TAK-875 versus time for each condition.

    • In conditions C and D, you would expect to see a time-dependent decrease in TAK-875-G concentration accompanied by a corresponding increase in TAK-875 concentration, confirming back-conversion.

    • In the acidified sample (Condition B), the concentrations of both analytes should remain relatively constant, demonstrating effective stabilization.

Q6: How can I develop an LC-MS/MS method to effectively resolve TAK-875 from its metabolites and mitigate in-source fragmentation?

A6: Achieving chromatographic separation is your most robust tool against analytical interference.[17] Without it, you are vulnerable to in-source fragmentation and other matrix effects.[18]

Causality: TAK-875 and its glucuronide metabolite have different polarities. TAK-875-G, with its added sugar moiety, is significantly more polar than the parent drug. This difference in polarity can be exploited using reversed-phase chromatography to achieve separation.

Experimental Protocol: LC-MS/MS Method Development

  • Column Selection: Start with a high-efficiency C18 column (e.g., <3 µm particle size). The hydrophobicity of the C18 stationary phase will retain the less polar TAK-875 more strongly than the more polar TAK-875-G.

  • Mobile Phase Optimization:

    • Use a binary mobile phase system:

      • Mobile Phase A: Water with an acidic modifier (e.g., 0.1% formic acid). The acid helps to improve peak shape for the carboxylic acid group on TAK-875 and maintains a low pH environment to prevent on-column degradation.

      • Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.

    • Develop a gradient elution method. Start with a low percentage of organic mobile phase (e.g., 10-20% B) to allow the polar TAK-875-G to elute early. Then, ramp up the percentage of B to elute the more retained TAK-875. A shallow gradient will provide the best resolution.

  • MS/MS Parameter Optimization:

    • Infuse solutions of pure TAK-875 and TAK-875-G standards into the mass spectrometer to determine the optimal precursor and product ions for Multiple Reaction Monitoring (MRM).

    • To test for in-source fragmentation: Monitor the MRM transition for TAK-875 while infusing only the TAK-875-G standard. A significant signal indicates that in-source fragmentation is occurring.

    • Optimize source parameters (e.g., source temperature, gas flows, capillary voltage) to minimize this fragmentation. Sometimes, gentler source conditions can reduce the extent of this issue.

  • Method Validation: Once separation is achieved, validate the method according to regulatory guidelines (e.g., FDA or ICH M10).[19][20] This includes testing for selectivity by analyzing blank matrix spiked with high concentrations of TAK-875-G to ensure it does not produce a signal at the retention time of TAK-875.

Data Presentation: Key Analyte Properties

For successful method development, knowing the mass-to-charge ratios is critical.

CompoundChemical FormulaMolecular Weight ( g/mol )Precursor Ion [M-H]⁻ (m/z)Example Product Ion (m/z)
TAK-875 C₂₉H₃₀O₆S522.61521.17To be determined empirically
TAK-875-G C₃₅H₃₈O₁₂S698.74697.21521.17 (confirms neutral loss)

Note: Specific product ions should be optimized based on your instrumentation for maximum sensitivity and specificity.

Visualization of Troubleshooting Workflow

The following diagram outlines a logical workflow for identifying and resolving potential interference from TAK-875 metabolites in a bioanalytical assay.

D A Start: Inaccurate or Variable TAK-875 Results B Perform Metabolite Stability Test (See Protocol Q5) A->B C Is TAK-875-G unstable? (Does it convert to TAK-875?) B->C D Implement Sample Stabilization - Immediate collection on ice - Acidify plasma to pH 4-5 C->D Yes E Check Chromatographic Resolution (TAK-875 vs. TAK-875-G) C->E No M Issue likely not metabolite-related. Investigate other causes (e.g., matrix effects, IS issues). C:e->M:w No, and no other metabolites detected D->E F Are peaks baseline separated? E->F G Optimize LC Method (See Protocol Q6) - Adjust gradient - Test different column chemistry F->G No H Investigate In-Source Fragmentation (Infuse TAK-875-G, monitor TAK-875 MRM) F->H Yes G->E I Is in-source fragmentation >5%? H->I J Optimize MS Source Conditions - Reduce source temperature - Adjust voltages I->J Yes K Re-Validate Assay According to Regulatory Guidance (e.g., ICH M10) I->K No J->K L Problem Resolved K->L

Caption: A decision-making workflow for troubleshooting TAK-875 metabolite interference.

References

  • Investigation of the Pharmacokinetics and Metabolic Fate of Fasiglifam (TAK-875) in Male and Female Rats Following Oral and Intravenous Administration. (2023). ResearchGate. [Link]

  • Clarke, N. J., et al. (2023). Investigation of the pharmacokinetics and metabolic fate of Fasiglifam (TAK-875) in male and female rats following oral and intravenous administration. Xenobiotica, 53(3), 225-238. [Link]

  • Kogame, A., et al. (2019). Disposition and metabolism of the G protein-coupled receptor 40 agonist TAK-875 (fasiglifam) in rats, dogs, and humans. Xenobiotica, 49(10), 1224-1234. [Link]

  • Woodhead, J. L., et al. (2017). Liver Safety of Fasiglifam (TAK-875) in Patients with Type 2 Diabetes: Review of the Global Clinical Trial Experience. Drug Safety, 40(8), 673-687. [Link]

  • Wang, L., et al. (2020). Challenges and Recommendations in Developing LC–MS/MS Bioanalytical Assays of Labile Glucuronides and Parent Compounds in the Presence of Glucuronide Metabolites. Bioanalysis, 12(9), 615-624. [Link]

  • Srinivas, N. R. (2020). Bioanalytical challenges and strategies for accurately measuring acyl glucuronide metabolites in biological fluids. Biomedical Chromatography, 34(1), e4719. [Link]

  • Gembardt, F., et al. (2019). Mechanistic investigations of the liver toxicity of the free fatty acid receptor 1 agonist fasiglifam (TAK875) and its primary metabolites. Journal of Biochemical and Molecular Toxicology, 33(7), e22345. [Link]

  • Otieno, M. A., et al. (2018). Fasiglifam (TAK-875): Mechanistic Investigation and Retrospective Identification of Hazards for Drug Induced Liver Injury. Toxicological Sciences, 163(2), 374-384. [Link]

  • Li, Y., et al. (2024). Signal interference between drugs and metabolites in LC-ESI-MS quantitative analysis and its evaluation strategy. Journal of Pharmaceutical and Biomedical Analysis, 243, 116016. [Link]

  • Gessner, A., et al. (2023). Non-Steroidal Drug Interferences in a Quantitative Multisteroid LC-MS/MS Assay. Metabolites, 13(1), 121. [Link]

  • Jian, W., et al. (2020). Bioanalytical challenges and strategies for accurately measuring Acyl glucuronide metabolites in biological fluids. ResearchGate. [Link]

  • Wang, L., et al. (2020). Challenges and recommendations in developing LC-MS/MS bioanalytical assays of labile glucuronides and parent compounds in the presence of glucuronide metabolites. PubMed. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • Li, Y., et al. (2024). Signal interference between drugs and metabolites in LC-ESI-MS quantitative analysis and its evaluation strategy. ResearchGate. [Link]

  • Otieno, M. A., et al. (2017). Fasiglifam (TAK-875): Mechanistic Investigation and Retrospective Identification of Hazards for Drug Induced Liver Injury (DILI). ResearchGate. [Link]

  • Cellagen Technology. (n.d.). TAK-875 | GPR40 agonist. Cellagen Technology. [Link]

  • U.S. Food and Drug Administration. (2020). Safety Testing of Drug Metabolites Guidance for Industry. [Link]

  • Genzen, J. R., & Rockwood, A. L. (2017). Interference Testing and Mitigation in LC-MS/MS Assays. AACC.org. [Link]

  • Spectroscopy Online. (2023). Unveiling Metabolite Interference for Reliable LC–MS Targeted Metabolomics Analysis. Spectroscopy Online. [Link]

  • ASCPT. (2022). FDA Announces Availability of a Final Guidance Entitled M10 Bioanalytical Method Validation. ASCPT. [Link]

  • Son, Y., et al. (2019). Fasiglifam (TAK-875), a G Protein-Coupled Receptor 40 (GPR40) Agonist, May Induce Hepatotoxicity through Reactive Oxygen Species Generation in a GPR40-Dependent Manner. Molecules and Cells, 42(12), 864-873. [Link]

  • Yuan, J., et al. (2012). Metabolite Measurement: Pitfalls to Avoid and Practices to Follow. Annual Review of Biochemistry, 81, 287-304. [Link]

  • Clinical and Laboratory Standards Institute. (2019). Clinical Laboratory Testing Interference. CLSI. [Link]

  • Sun Diagnostics. (n.d.). Assay Interference: A Brief Review and Helpful Hints. Sun Diagnostics. [Link]

  • Wang, L., et al. (2020). Challenges and Recommendations in Developing LC–MS/MS Bioanalytical Assays of Labile Glucuronides and Parent Compounds in the Presence of Glucuronide Metabolites. ResearchGate. [Link]

  • Bradshaw, P. R., et al. (2021). Acyl glucuronide reactivity in perspective. Drug Discovery Today, 26(4), 1045-1055. [Link]

  • Seamaty. (n.d.). 3 ways to troubleshoot biochemistry analyzer reagent interference. Seamaty. [Link]

  • U.S. Food and Drug Administration. (2019). Bioanalytical Methods Templates. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. FDA. [Link]

  • Yabuki, C., et al. (2013). A Novel Antidiabetic Drug, Fasiglifam/TAK-875, Acts as an Ago-Allosteric Modulator of FFAR1. PLOS ONE, 8(10), e76280. [Link]

  • Tsujihata, Y., et al. (2011). TAK-875, an orally available G protein-coupled receptor 40/free fatty acid receptor 1 agonist, enhances glucose-dependent insulin secretion and improves both postprandial and fasting hyperglycemia in type 2 diabetic rats. Journal of Pharmacology and Experimental Therapeutics, 339(1), 228-237. [Link]

  • Araki, T., et al. (2012). GPR40-induced insulin secretion by the novel agonist TAK-875: first clinical findings in patients with type 2 diabetes. Diabetes, Obesity and Metabolism, 14(3), 255-261. [Link]

Sources

Validation & Comparative

Unlocking GPR40: A Comparative Guide to TAK-875 and AM-1638 in Metabolic Disease Therapy

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The G-protein-coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFAR1), is a highly validated therapeutic target for Type 2 Diabetes (T2D) due to its role in glucose-dependent insulin secretion[1]. While early partial agonists like TAK-875 (fasiglifam) demonstrated robust glycemic control in Phase III clinical trials, they were ultimately abandoned due to idiosyncratic drug-induced liver injury (DILI)[2]. This clinical failure catalyzed a paradigm shift toward GPR40 full agonists, such as AM-1638. By binding to distinct allosteric sites and engaging multiple G-protein signaling pathways, full agonists like AM-1638 exhibit differentiated efficacy (engaging the enteroinsular axis) and lack the specific metabolic liabilities that doomed TAK-875[1][3].

This guide provides an objective, data-driven comparison of TAK-875 and AM-1638, detailing their signaling mechanisms, efficacy profiles, toxicity mechanisms, and the self-validating experimental protocols required to evaluate novel GPR40 modulators.

Mechanistic Divergence: Partial vs. Full Agonism

The fundamental difference between TAK-875 and AM-1638 lies in their receptor binding conformations and subsequent G-protein coupling.

TAK-875 (Partial Agonist): TAK-875 binds to a specific allosteric site (often referred to as A1, located between TM3 and TM4)[4]. This binding conformation selectively couples the receptor to the Gαq pathway . Activation of Gαq triggers intracellular calcium (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


) mobilization, which strictly drives glucose-stimulated insulin secretion (GSIS) in pancreatic β-cells[4].

AM-1638 (Full Agonist / AgoPAM): AM-1638 binds to a secondary allosteric site (A2) near intracellular loop 2 (ICL2)[4]. This distinct spatial conformation enables pleiotropic coupling to Gαq, Gαs, and Gα12/13 pathways [3][5]. The activation of Gαs elevates intracellular cyclic AMP (cAMP). This cAMP accumulation is the critical causal mechanism that stimulates the secretion of incretins—specifically glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP)—from intestinal enteroendocrine cells[1][5]. Furthermore, Gα12/13 coupling induces actin remodeling, which facilitates insulin vesicle release[3].

GPR40_Signaling TAK TAK-875 (Partial Agonist) GPR40 GPR40 (FFAR1) Receptor TAK->GPR40 Binds A1 Site AM AM-1638 (Full Agonist) AM->GPR40 Binds A2 Site Gq Gαq Pathway GPR40->Gq Gs Gαs Pathway GPR40->Gs AM-1638 only G12 Gα12/13 Pathway GPR40->G12 AM-1638 only Ca Intracellular Ca2+ ↑ Gq->Ca cAMP cAMP Accumulation ↑ Gs->cAMP G12->Ca Actin remodeling Insulin Pancreatic β-cells: Insulin Secretion Ca->Insulin Incretin Enteroendocrine cells: GLP-1 / GIP Secretion cAMP->Incretin

Divergent GPR40 signaling pathways activated by TAK-875 and AM-1638.

Pharmacological Efficacy Comparison

Because AM-1638 engages the enteroinsular axis (both the pancreas and the gut), it demonstrates superior pharmacological efficacy compared to TAK-875[1]. In vitro and in vivo models reveal that AM-1638 achieves maximal GSIS at lower concentrations and significantly boosts GLP-1 levels, whereas TAK-875 relies solely on pancreatic β-cell stimulation[1][6].

Quantitative Data Comparison
ParameterTAK-875 (Fasiglifam)AM-1638
Agonism Type Partial AgonistFull Agonist (AgoPAM)
Binding Site A1 (between TM3 and TM4)A2 (near ICL2)
G-Protein Coupling Gαq onlyGαq, Gαs, Gα12/13
In Vitro Potency (

)
~14 nM (Human GPR40)~2.8 nM (Human GPR40)
GLP-1/GIP Secretion NoYes (via Gαs/cAMP pathway)
Antioxidant Activity NoneHigh (NRF2/HO-1 activation)
Clinical Status Terminated (Phase III)Preclinical/Tool Compound

Toxicity and Safety Profiles: Resolving the DILI Challenge

The clinical termination of TAK-875 was driven by dose-dependent, idiosyncratic DILI[2]. Mechanistic toxicology studies have since elucidated that this toxicity is largely compound-specific rather than target-mediated.

TAK-875 Hepatotoxicity Mechanisms: TAK-875 undergoes extensive hepatic metabolism, forming a highly reactive acyl glucuronide intermediate (TAK-875AG)[2][7]. This metabolite exerts toxicity through three concurrent mechanisms:

  • Covalent Binding Burden (CVB): TAK-875AG binds covalently to hepatic proteins, creating a CVB of 2.0 mg/day—double the established safety threshold of 1 mg/day[2][7].

  • Transporter Inhibition: TAK-875AG potently inhibits hepatobiliary efflux transporters (MRP2, MRP3, MRP4, and BSEP), leading to the intrahepatic accumulation of toxic bile acids[2][7].

  • Mitochondrial Dysfunction: TAK-875 directly inhibits mitochondrial complexes I and II, inducing reactive oxygen species (ROS) generation and subsequent hepatocellular necrosis[2][8].

AM-1638 Cytoprotection: Conversely, AM-1638 lacks the carboxylic acid structural liabilities that drive massive acyl glucuronidation. Furthermore, AM-1638 actively exerts cytoprotective effects. In cardiomyocytes and endothelial cells exposed to lipotoxic stress (e.g., palmitate), AM-1638 activates the nuclear factor erythroid 2–related factor 2 (NRF2) pathway[4][5][9]. This upregulates antioxidant enzymes like heme oxygenase-1 (HO-1) and NQO-1, neutralizing ROS and preventing apoptosis[4][5][9].

Toxicity_Mechanisms TAK TAK-875 Metabolism Hepatic Acyl Glucuronidation TAK->Metabolism Mito Mitochondrial Complex I/II Inhibition TAK->Mito AM AM-1638 NRF2 NRF2 Pathway Activation AM->NRF2 TAK_AG TAK-875AG (Reactive Metabolite) Metabolism->TAK_AG MRP Inhibition of MRP2/3/4 & BSEP TAK_AG->MRP ROS_up ROS Generation ↑ TAK_AG->ROS_up Covalent Binding DILI Hepatocellular Necrosis (DILI) MRP->DILI Bile Acid Toxicity Mito->ROS_up HO1 HO-1 / NQO-1 Upregulation NRF2->HO1 ROS_down ROS Neutralization ↓ HO1->ROS_down ROS_up->DILI Survival Cytoprotection & Cell Survival ROS_down->Survival

Mechanistic divergence: TAK-875 hepatotoxicity versus AM-1638 cytoprotection.

Experimental Methodologies: Self-Validating Protocols

To objectively evaluate novel GPR40 agonists against TAK-875 and AM-1638 benchmarks, researchers must employ rigorous assays that assess both biased signaling efficacy and reactive metabolite safety.

Protocol 1: In Vitro Assessment of GPR40-Mediated GLP-1 Secretion

Rationale: Distinguishing full agonists (AM-1638) from partial agonists (TAK-875) requires measuring Gαs-dependent incretin secretion, as ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 mobilization alone cannot differentiate the two[1].
  • Cell Preparation: Culture a human enteroendocrine L-cell line (e.g., NCI-H716) expressing endogenous GPR40. Seed at

    
     cells/well in a 96-well plate.
    
  • Starvation: Incubate cells in low-glucose DMEM (0.5% BSA) for 2 hours to establish a baseline and sensitize the receptors.

  • Compound Treatment: Treat cells with vehicle (DMSO), TAK-875 (10 μM), or AM-1638 (10 μM). Critical Addition: Include a DPP-4 inhibitor (e.g., sitagliptin, 50 μM) in the buffer to prevent the rapid enzymatic degradation of secreted GLP-1.

  • Internal Validation (cAMP Quantification): Lyse a subset of wells at 30 minutes. Measure intracellular cAMP using a TR-FRET immunoassay. Validation Check: AM-1638 must induce a >3-fold cAMP increase; TAK-875 should show no change relative to the vehicle[1][5].

  • GLP-1 Quantification: Collect supernatants from the remaining wells at 2 hours. Quantify active GLP-1 (7-36 amide) via ELISA. Normalize GLP-1 concentrations to total cellular protein content using a BCA assay.

Protocol 2: Evaluating Covalent Binding Burden (Hepatotoxicity Screening)

Rationale: Assessing the propensity of a compound to form reactive acyl glucuronides is critical to avoiding TAK-875-like DILI. This protocol isolates covalently bound drug from free drug[2][7].

  • Radiolabeling: Utilize [14C]-labeled TAK-875 (positive control) and [14C]-labeled test compounds.

  • Hepatocyte Incubation: Incubate primary human hepatocytes (

    
     cells/mL) with 10 μM of the radiolabeled compound at 37°C for 4 hours to allow for metabolic processing.
    
  • Protein Precipitation: Lyse the cells and precipitate proteins using 10% trichloroacetic acid (TCA). Centrifuge at 10,000 x g for 10 minutes.

  • Exhaustive Washing (Crucial Step): Wash the protein pellet repeatedly with methanol/water (80:20). Continue washing until the radioactivity in the supernatant reaches background levels. Causality: This ensures that all non-covalently bound (free) drug is removed, and only drug that has irreversibly bound to hepatic proteins remains.

  • Quantification: Solubilize the protein pellet in 1N NaOH. Measure radioactivity using liquid scintillation counting and determine total protein concentration.

  • Calculation: Calculate the Covalent Binding Burden (CVB) in pmol equivalents/mg protein. Benchmark: TAK-875 yields a CVB translating to >1 mg/day in humans, flagging it as a high DILI risk[2].

References

  • Luo J, Swaminath G, Brown SP, et al. "A Potent Class of GPR40 Full Agonists Engages the EnteroInsular Axis to Promote Glucose Control in Rodents." PLoS ONE, 2012. URL:[Link]

  • Otieno MA, et al. "Fasiglifam (TAK-875): Mechanistic Investigation and Retrospective Identification of Hazards for Drug Induced Liver Injury." Toxicological Sciences, 2018. URL:[Link]

  • Hwang HJ, et al. "AM1638, a GPR40-Full Agonist, Inhibited Palmitate- Induced ROS Production and Endoplasmic Reticulum Stress, Enhancing HUVEC Viability in an NRF2-Dependent Manner." Endocrinology and Metabolism, 2023. URL:[Link]

  • BMB Reports. "GPR40-full agonist AM1638 alleviates palmitate-induced oxidative damage in H9c2 cells via an AMPK-dependent pathway." BMB Reports, 2024. URL:[Link]

  • Li X, et al. "Fasiglifam (TAK-875), a G Protein-Coupled Receptor 40 (GPR40) Agonist, May Induce Hepatotoxicity through Reactive Oxygen Species Generation in a GPR40-Dependent Manner." Toxicological Research, 2019. URL:[Link]

  • Mancini AD, et al. "GPR40-Mediated G α 12 Activation by Allosteric Full Agonists Highly Efficacious at Potentiating Glucose-Stimulated Insulin Secretion in Human Islets." Molecular Pharmacology, 2018. URL:[Link]

Sources

comparing TAK-875 and metformin effects on glycemic control

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Analysis of TAK-875 (Fasiglifam) and Metformin: Mechanistic Synergy and Glycemic Control

The landscape of Type 2 Diabetes Mellitus (T2DM) therapeutics requires a delicate balance between maximizing glycemic control and minimizing adverse events, particularly hypoglycemia and β-cell exhaustion. Metformin remains the undisputed first-line pharmacological intervention, primarily acting as an insulin sensitizer. However, as disease progression inevitably leads to β-cell dysfunction, secretagogues are often required.

This guide provides an objective, data-driven comparison between metformin and TAK-875 (fasiglifam)—a novel, selective G-protein-coupled receptor 40 (GPR40) / free fatty acid receptor 1 (FFAR1) agonist. By examining their distinct mechanisms, preclinical synergies, and clinical outcomes, we can understand the rationale behind targeting FFAR1 as a complementary approach to AMPK activation.

Divergent but Complementary Mechanisms of Action

To understand the comparative efficacy of these two compounds, we must first dissect their cellular targets.

Metformin operates primarily in the liver. While its exact molecular target remains a subject of ongoing research, its primary accepted mechanism involves the activation of AMP-activated protein kinase (AMPK). This activation leads to a downstream reduction in hepatic gluconeogenesis and an enhancement of peripheral tissue insulin sensitivity[1]. Metformin does not directly stimulate insulin secretion, which explains its exceptionally low risk of inducing hypoglycemia.

TAK-875 (Fasiglifam) , conversely, is a potent, orally bioavailable agonist of GPR40/FFAR1, a receptor highly expressed on the surface of pancreatic β-cells[2]. Endogenous long-chain free fatty acids (FFAs) normally bind to FFAR1 to augment glucose-stimulated insulin secretion (GSIS). TAK-875 acts as an ago-allosteric modulator of this receptor[3]. Upon binding, it triggers the Gqα signaling cascade, leading to increased intracellular inositol monophosphate (IP) and calcium (


) mobilization[2].

Crucially, the insulinotropic action of TAK-875 is glucose-dependent. Unlike sulfonylureas (e.g., glimepiride) which force insulin secretion regardless of ambient glucose levels by closing


 channels, TAK-875 only amplifies insulin release when blood glucose is elevated, thereby mirroring the safety profile of metformin regarding hypoglycemia[4][5].

MOA Metformin Metformin Liver Hepatic Tissue Metformin->Liver TAK875 TAK-875 (Fasiglifam) BetaCell Pancreatic β-Cell TAK875->BetaCell AMPK AMPK Activation Liver->AMPK FFAR1 FFAR1 / GPR40 Agonism BetaCell->FFAR1 DecGluco ↓ Hepatic Gluconeogenesis AMPK->DecGluco Gq Gqα Cascade (IP3 / Ca2+ ↑) FFAR1->Gq IncInsulin ↑ Glucose-Dependent Insulin Gq->IncInsulin GlycemicControl Synergistic Glycemic Control DecGluco->GlycemicControl IncInsulin->GlycemicControl

Fig 1: Distinct signaling pathways of Metformin and TAK-875 converging on glycemic control.

Experimental Workflow: Evaluating Synergistic Efficacy In Vivo

To objectively compare these agents and validate their complementary nature, researchers utilize the Zucker Diabetic Fatty (ZDF) rat model. ZDF rats exhibit hyperlipidemia, insulin resistance, and progressive β-cell failure, making them an ideal translational model for T2DM.

The following protocol outlines a self-validating Oral Glucose Tolerance Test (OGTT) designed to measure both fasting and postprandial glycemic responses.

Self-Validating OGTT & Insulin Secretion Protocol

Rationale: This design isolates the glucose-dependent insulinotropic effect of TAK-875 from the insulin-sensitizing effect of metformin, while the combination arm tests for additive efficacy.

  • Subject Preparation & Baseline Validation:

    • Select 8-week-old male ZDF rats. Fast overnight (14-16 hours) to establish a true baseline and deplete hepatic glycogen stores.

    • Quality Control (QC) Step: Measure fasting plasma glucose (FPG) and triglycerides prior to group assignment. Discard outliers to ensure no statistically significant variance exists between cohorts before intervention[1].

  • Dosing & Group Stratification:

    • Administer treatments via oral gavage suspended in 0.5% methylcellulose (Vehicle).

    • Group 1 (Negative Control): Vehicle only.

    • Group 2 (Sensitizer Arm): Metformin (50 mg/kg).

    • Group 3 (Secretagogue Arm): TAK-875 (10 mg/kg).

    • Group 4 (Synergy Arm): TAK-875 (10 mg/kg) + Metformin (50 mg/kg).

  • Glucose Challenge & Pharmacokinetics:

    • Wait 60 minutes post-dose to allow for gastrointestinal absorption and target engagement.

    • Administer an oral glucose load (1.5 g/kg).

  • Temporal Sampling & Quantification:

    • Draw blood via tail vein at

      
       and 
      
      
      
      minutes.
    • Validation Step: Use a hexokinase-based assay for absolute glucose quantification and a high-sensitivity rat insulin ELISA. The area under the curve (AUC) for insulin in Group 3 must be significantly higher than Group 1 only during the

      
       to 
      
      
      
      window to validate the glucose-dependency of TAK-875[1][2].

Workflow Start ZDF Rats (8 weeks) Fast Overnight Fast & Baseline QC Start->Fast Group1 Vehicle Fast->Group1 Group2 Metformin Fast->Group2 Group3 TAK-875 Fast->Group3 Group4 Combination Fast->Group4 OGTT Glucose Load (t=0) Group1->OGTT Group2->OGTT Group3->OGTT Group4->OGTT Assay Insulin/Glucose Quantification OGTT->Assay

Fig 2: Self-validating in vivo OGTT workflow for assessing drug synergy.

Quantitative Outcomes: Preclinical to Clinical Translation

The experimental rationale for combining a GPR40 agonist with an AMPK activator is strongly supported by both preclinical metrics and subsequent Phase 2 clinical trial data.

Preclinical Efficacy (6-Week Chronic Treatment in ZDF Rats)

Chronic administration studies reveal that while both drugs independently reduce glycosylated hemoglobin (HbA1c), their combination yields a strictly additive effect without exhausting β-cell reserves[1].

Treatment ArmFasting Plasma Glucose ReductionHbA1c Reduction (Absolute %)Fasting Plasma Insulin Impact
Vehicle BaselineBaselineProgressive decline (β-cell failure)
Metformin (50 mg/kg) -15.1%-1.8%Maintained
TAK-875 (10 mg/kg) -22.4%-1.7%Increased
Combination -37.9%-2.4%3.2-fold increase vs Vehicle

Data synthesized from chronic 6-week treatment models[1].

Clinical Trial Performance (Phase 2 & 3 Data)

In human Phase 2 trials, TAK-875 was evaluated against both placebo and the sulfonylurea glimepiride in patients inadequately controlled by diet, exercise, or metformin[4].

At 12 weeks, TAK-875 (50 mg) achieved a least-squares mean HbA1c reduction of -1.12% , which was statistically comparable to glimepiride (-1.05%)[5]. However, the critical differentiator was the safety profile:

  • Hypoglycemia Incidence: TAK-875 demonstrated a hypoglycemia rate of merely 2% (identical to placebo), whereas glimepiride triggered hypoglycemic events in 19% of patients[4][5].

  • Weight Neutrality: Unlike sulfonylureas which routinely cause weight gain, TAK-875 was weight-neutral, similar to the profile of metformin[6].

Based on these robust Phase 2 results, massive Phase 3 trials (e.g., NCT01834274, NCT01549964) were initiated to evaluate TAK-875 specifically as an add-on therapy to metformin[7][8].

Scientific Integrity Note: The Fate of Fasiglifam

Despite the undeniable mechanistic brilliance of targeting FFAR1 to achieve glucose-dependent insulin secretion without hypoglycemia, the clinical development of TAK-875 was voluntarily terminated by Takeda during Phase 3 trials[7][8].

The termination was not due to a lack of glycemic efficacy or failure to synergize with metformin. Rather, it was driven by idiosyncratic liver safety concerns (drug-induced liver injury) that emerged during long-term, large-scale human exposure[7]. This outcome highlights a critical paradigm in drug development: a flawless mechanism of action and excellent preclinical/Phase 2 efficacy do not guarantee Phase 3 safety. Nevertheless, the pharmacological data generated by TAK-875 definitively validated FFAR1 as a highly effective therapeutic target for glycemic control, spurring ongoing research into next-generation, hepatically safe GPR40 agonists.

References

1. 2. 3. 4. 5. 6. 7. 8.

Sources

Efficacy & Safety Profile: TAK-875 (Fasiglifam) vs. Glimepiride

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Comparison Guide Audience: Researchers, Drug Development Professionals, and Clinical Scientists

Executive Summary: The Promise and The Failure

This guide analyzes the clinical performance of TAK-875 (Fasiglifam) , a first-in-class G-protein-coupled receptor 40 (GPR40) agonist, against Glimepiride , a third-generation sulfonylurea.

While both agents demonstrated comparable efficacy in lowering HbA1c, TAK-875 offered a superior safety profile regarding hypoglycemia and weight neutrality. However, its development was voluntarily terminated in Phase 3 due to idiosyncratic drug-induced liver injury (DILI). This case study remains a critical reference point for the development of future GPR40 agonists and the assessment of reactive metabolite toxicity.

Mechanistic Divergence

The core differentiator between these two agents lies in their glucose dependency.

  • Glimepiride (Sulfonylurea): Blocks ATP-sensitive potassium (

    
    ) channels in pancreatic 
    
    
    
    -cells. This induces depolarization and insulin secretion independently of blood glucose levels, leading to a high risk of hypoglycemia.
  • TAK-875 (GPR40 Agonist): Activates the Free Fatty Acid Receptor 1 (FFAR1/GPR40).[1][2][3][4] This potentiates insulin secretion only in the presence of elevated glucose, creating a self-limiting safety valve against hypoglycemia.

Figure 1: Signaling Pathway Comparison

G cluster_0 Glimepiride (Sulfonylurea) cluster_1 TAK-875 (Fasiglifam) Glimepiride Glimepiride K_ATP K_ATP Channel (Inhibition) Glimepiride->K_ATP Depol_SU Membrane Depolarization K_ATP->Depol_SU Ca_SU Ca2+ Influx Depol_SU->Ca_SU Insulin_SU Insulin Secretion (Glucose INDEPENDENT) Ca_SU->Insulin_SU TAK875 TAK-875 GPR40 GPR40 (FFAR1) Activation TAK875->GPR40 PLC PLC Activation (IP3/DAG) GPR40->PLC Ca_TAK Ca2+ Release (ER Stores) PLC->Ca_TAK Insulin_TAK Insulin Secretion (Glucose DEPENDENT) Ca_TAK->Insulin_TAK Potentiation Glucose Glucose (Required Co-factor) Glucose->Insulin_TAK Primary Driver

Caption: Glimepiride drives insulin secretion directly via channel blockade, whereas TAK-875 amplifies the glucose-driven signal, reducing hypoglycemia risk.

Clinical Efficacy Analysis (Phase 2 Data)

The most robust direct comparison comes from the randomized, double-blind Phase 2 trial (NCT01007097) conducted by Burant et al.

Study Design:

  • Population: 426 patients with T2DM inadequately controlled on diet/metformin.[5][6]

  • Duration: 12 weeks.

  • Arms: Placebo vs. TAK-875 (6.25–200 mg) vs. Glimepiride (4 mg).[1][4][7]

Table 1: Comparative Efficacy & Safety Endpoints (Week 12)
MetricTAK-875 (50 mg)Glimepiride (4 mg)PlaceboStatistical Significance
HbA1c Reduction (LS Mean)-1.12% -1.05%-0.13%TAK-875 comparable to Glimepiride
Target HbA1c <7% (% Patients)40.4% 40.0%17.6%Comparable
Hypoglycemia Incidence 2.3% 19.4% 3.3%p < 0.001 (Favoring TAK-875)
Weight Change NeutralIncreaseNeutralFavoring TAK-875

Interpretation: TAK-875 demonstrated non-inferior efficacy to the standard-of-care sulfonylurea. The 50 mg dose was identified as the optimal therapeutic window, matching Glimepiride's potency without its glycemic volatility.

Safety Profile & Termination Analysis

Despite the efficacy success, the program was terminated due to liver safety.

A. Hypoglycemia (The Advantage)

The incidence of hypoglycemia in the TAK-875 group (2.3%) was indistinguishable from placebo (3.3%), whereas the Glimepiride group experienced a 19.4% incidence rate. This validated the GPR40 mechanism: as blood glucose drops, GPR40 signaling disengages, preventing "overshoot" insulin release.

B. Hepatotoxicity (The Failure)

In Phase 3 trials, TAK-875 showed a signal for Drug-Induced Liver Injury (DILI).[8]

  • Clinical Signal: ALT/AST elevations >3x ULN occurred in 2.1% of TAK-875 patients vs. 0.5% for placebo.[9]

  • Mechanism: Post-hoc analysis revealed that TAK-875 formed a reactive acyl glucuronide metabolite. This metabolite, combined with high molar doses, inhibited hepatic transporters (BSEP, MRP2) and caused mitochondrial stress, leading to bile acid accumulation and hepatocyte death.

Figure 2: Mechanism of TAK-875 Hepatotoxicity

DILI cluster_liver Hepatocyte TAK TAK-875 (Parent Drug) UGT UGT Enzymes TAK->UGT Mito Mitochondrial Toxicity TAK->Mito Direct Stress AG Acyl Glucuronide (Reactive Metabolite) UGT->AG Transporters Inhibition of BSEP & MRP2 AG->Transporters Inhibits Bile Bile Acid Accumulation Transporters->Bile Reduced Efflux Necrosis Hepatocellular Necrosis (DILI) Mito->Necrosis Bile->Necrosis

Caption: Dual-hit mechanism: Transporter inhibition by reactive metabolites and direct mitochondrial stress led to liver injury.

Experimental Protocol: Phase 2 Efficacy Trial

Reference Protocol based on Burant et al. (2012)

Objective: Determine the dose-response relationship of TAK-875 compared to placebo and active control (Glimepiride).

1. Screening & Run-in:

  • Inclusion: T2DM patients, HbA1c 7.0–10.0%, on diet or stable metformin.

  • Washout: 2-week single-blind placebo run-in to establish baseline stability.

  • Stratification: Randomization stratified by baseline HbA1c.

2. Treatment Phase (12 Weeks):

  • Randomization (1:1:1:1:1:1:1):

    • Placebo[1][4][7][10][11]

    • TAK-875 (6.25 mg, 25 mg, 50 mg, 100 mg, 200 mg)[1][4][7]

    • Glimepiride (4 mg)[1][4][7]

  • Dosing: Once daily (QD) before breakfast.

  • Blinding: Double-dummy design (active TAK-875 + placebo Glimepiride vs. placebo TAK-875 + active Glimepiride).

3. Endpoints Assessment:

  • Primary: Change in HbA1c from baseline to Week 12.

  • Safety: Home glucose monitoring for hypoglycemia (defined as symptoms + glucose <70 mg/dL).

  • Hepatic Monitoring: ALT, AST, Alkaline Phosphatase, and Total Bilirubin measured bi-weekly.

4. Statistical Analysis:

  • ANCOVA model with treatment and randomization strata as factors.

  • Least Squares (LS) mean difference calculated vs. Placebo and Glimepiride.[1][7][10]

References
  • Burant, C. F., et al. (2012). TAK-875 versus placebo or glimepiride in type 2 diabetes mellitus: a phase 2, randomised, double-blind, placebo-controlled trial.[1][7] The Lancet, 379(9824), 1403-1411. [Link]

  • Kaku, K., et al. (2015). Efficacy and safety of fasiglifam (TAK-875), a G protein-coupled receptor 40 agonist, in Japanese patients with type 2 diabetes inadequately controlled by diet and exercise: a randomized, double-blind, placebo-controlled, phase III trial. Diabetes, Obesity and Metabolism, 17(7), 675-681. [Link]

  • Otieno, M. A., et al. (2018). Fasiglifam (TAK-875): Mechanistic Investigation and Retrospective Identification of Hazards for Drug Induced Liver Injury. Toxicological Sciences, 163(2), 374–384. [Link]

  • Takeda Pharmaceutical Company. (2013).[12] Takeda Announces Termination of Fasiglifam (TAK-875) Development. [Link][13]

Sources

A Guide to Validating TAK-875's Mechanism Using GPR40 Knockout Mice

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparison of experimental approaches to validate the mechanism of action for TAK-875, a selective G-protein coupled receptor 40 (GPR40) agonist. We will explore the critical role of GPR40 knockout (KO) mice in definitively confirming TAK-875's on-target effects and compare its performance with other therapeutic alternatives for type 2 diabetes. This document is intended for researchers, scientists, and drug development professionals.

Introduction: The Rationale for Targeting GPR40 in Type 2 Diabetes

Type 2 diabetes is characterized by insulin resistance and a progressive decline in pancreatic β-cell function. Free fatty acids (FFAs) have a dual role in this process; while chronic exposure can be detrimental, they also play a physiological role in augmenting glucose-stimulated insulin secretion (GSIS).[1][2] This latter effect is primarily mediated by GPR40, a G-protein coupled receptor highly expressed in pancreatic β-cells.[2][3][4][5]

Activation of GPR40 by medium and long-chain FFAs triggers a signaling cascade that enhances insulin release in a glucose-dependent manner.[1][5][6] This glucose dependency is a key therapeutic advantage, as it suggests a lower risk of hypoglycemia compared to other insulin secretagogues like sulfonylureas. TAK-875 (fasiglifam) was developed as a potent and selective synthetic agonist of GPR40, aiming to harness this glucose-dependent insulinotropic effect for the treatment of type 2 diabetes.[5][6][7][8]

The Indispensable Tool: GPR40 Knockout Mice

To unequivocally demonstrate that the therapeutic effects of TAK-875 are mediated through GPR40, the use of a GPR40 knockout (KO) mouse model is essential. These mice lack the GPR40 receptor, providing a clean biological system to test for on-target versus off-target effects.[9][10] If TAK-875's glucose-lowering and insulin-secreting effects are absent in GPR40 KO mice, it provides definitive evidence of its mechanism of action.[5][9]

Experimental Validation: A Head-to-Head Comparison

The following sections detail the key experiments for validating TAK-875's mechanism, comparing the responses of wild-type (WT) and GPR40 KO mice.

GPR40_Validation_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Groups cluster_assays In Vivo and Ex Vivo Assays cluster_analysis Data Analysis and Interpretation wt_mice Wild-Type (WT) Mice wt_vehicle WT + Vehicle wt_mice->wt_vehicle wt_tak875 WT + TAK-875 wt_mice->wt_tak875 ko_mice GPR40 Knockout (KO) Mice ko_vehicle KO + Vehicle ko_mice->ko_vehicle ko_tak875 KO + TAK-875 ko_mice->ko_tak875 ogtt Oral Glucose Tolerance Test (OGTT) wt_vehicle->ogtt gsis Glucose-Stimulated Insulin Secretion (GSIS) Assay wt_vehicle->gsis wt_tak875->ogtt wt_tak875->gsis ko_vehicle->ogtt ko_vehicle->gsis ko_tak875->ogtt ko_tak875->gsis data_analysis Comparative Analysis of Blood Glucose and Insulin Levels ogtt->data_analysis gsis->data_analysis conclusion Validation of GPR40-dependent Mechanism data_analysis->conclusion

Caption: Experimental workflow for validating TAK-875's mechanism using WT and GPR40 KO mice.

The OGTT is a fundamental in vivo experiment to assess glucose homeostasis.[11][12] It measures the body's ability to clear a glucose load from the bloodstream.

Protocol: Oral Glucose Tolerance Test (OGTT) in Mice [11][12][13]

  • Animal Preparation: Fast male C57BL/6J wild-type and GPR40 knockout mice for 5-6 hours with free access to water.[12][13]

  • Baseline Measurement (t=0): Obtain a baseline blood sample from the tail vein to measure fasting blood glucose and plasma insulin levels.

  • Treatment Administration: Administer TAK-875 (e.g., 10 mg/kg) or vehicle orally to the respective groups.

  • Glucose Challenge: After a set time post-treatment (e.g., 30-60 minutes), administer a 2 g/kg glucose solution via oral gavage.[14]

  • Blood Sampling: Collect blood samples from the tail vein at 15, 30, 60, 90, and 120 minutes after the glucose challenge.[11]

  • Analysis: Measure blood glucose concentrations at each time point. Analyze plasma insulin levels from the collected blood samples using an ELISA kit.[14]

Expected Outcomes and Data Presentation

Treatment GroupFasting Glucose (mg/dL)Glucose AUC (0-120 min)Fasting Insulin (ng/mL)Insulin AUC (0-120 min)
WT + Vehicle 150 ± 1030000 ± 25000.5 ± 0.1100 ± 15
WT + TAK-875 120 ± 818000 ± 20000.8 ± 0.2250 ± 30
KO + Vehicle 155 ± 1231000 ± 28000.4 ± 0.195 ± 12
KO + TAK-875 152 ± 1130500 ± 26000.5 ± 0.1105 ± 18

Data are presented as mean ± SEM and are representative.

Interpretation: In WT mice, TAK-875 is expected to significantly improve glucose tolerance, as indicated by a lower area under the curve (AUC) for glucose and a corresponding increase in insulin secretion. Conversely, in GPR40 KO mice, TAK-875 should have no significant effect on glucose tolerance or insulin secretion compared to the vehicle control, demonstrating its GPR40-dependent action.

The GSIS assay, performed on isolated pancreatic islets, provides a more direct measure of β-cell function ex vivo.[14][15]

Protocol: Static Glucose-Stimulated Insulin Secretion (GSIS) from Isolated Islets [16][17]

  • Islet Isolation: Isolate pancreatic islets from wild-type and GPR40 knockout mice by collagenase digestion.

  • Pre-incubation: Pre-incubate the isolated islets in Krebs-Ringer bicarbonate buffer (KRBB) containing a low glucose concentration (e.g., 2.8 mM) for 60 minutes.

  • Basal Insulin Secretion: Incubate the islets in fresh low-glucose KRBB for 60 minutes and collect the supernatant to measure basal insulin secretion.

  • Stimulated Insulin Secretion: Incubate the islets in KRBB containing a high glucose concentration (e.g., 16.7 mM) with or without TAK-875 (e.g., 1 µM) for 60 minutes. Collect the supernatant.

  • Analysis: Measure the insulin concentration in the collected supernatants using an ELISA kit.[18] The results are often expressed as a stimulation index (high glucose/low glucose insulin secretion).[17]

Expected Outcomes and Data Presentation

GenotypeTreatmentLow Glucose Insulin (ng/islet/h)High Glucose Insulin (ng/islet/h)Stimulation Index
Wild-Type Vehicle0.10 ± 0.020.50 ± 0.085.0
Wild-Type TAK-8750.12 ± 0.031.20 ± 0.1510.0
GPR40 KO Vehicle0.09 ± 0.020.45 ± 0.075.0
GPR40 KO TAK-8750.11 ± 0.030.48 ± 0.094.4

Data are presented as mean ± SEM and are representative.

Interpretation: TAK-875 should significantly potentiate glucose-stimulated insulin secretion in islets from WT mice. This effect will be absent in islets from GPR40 KO mice, confirming that TAK-875's action is directly on the GPR40 receptor in pancreatic β-cells.

GPR40 Signaling Pathway

GPR40_Signaling TAK875 TAK-875 GPR40 GPR40 TAK875->GPR40 Binds to Gq Gq Protein GPR40->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to receptor on Ca_release Ca²⁺ Release ER->Ca_release Ca_influx Ca²⁺ Influx Ca_release->Ca_influx Insulin_exocytosis Insulin Granule Exocytosis Ca_influx->Insulin_exocytosis Triggers

Caption: Simplified signaling pathway of TAK-875 via the GPR40 receptor in pancreatic β-cells.

Upon binding of TAK-875, GPR40 activates the Gq protein, which in turn stimulates phospholipase C (PLC).[6] PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium (Ca²⁺), which increases intracellular Ca²⁺ levels and ultimately triggers the exocytosis of insulin-containing granules.[1][5]

Comparison with Alternative Therapies

While TAK-875 showed promise, its development was terminated due to concerns about liver safety.[19][20] This highlights the importance of a thorough safety and efficacy assessment for any new therapeutic agent.

Therapeutic ClassMechanism of ActionKey AdvantagesKey Disadvantages
GPR40 Agonists (e.g., TAK-875) Enhance glucose-dependent insulin secretion.[5][6]Low risk of hypoglycemia.[21][22]Potential for off-target effects (e.g., liver toxicity).[19][23]
Sulfonylureas (e.g., Glimepiride) Close ATP-sensitive potassium channels in β-cells, leading to insulin release.[24]Potent glucose-lowering effect.High risk of hypoglycemia and weight gain.[22][25]
DPP-4 Inhibitors Inhibit the degradation of incretin hormones (GLP-1 and GIP), enhancing glucose-dependent insulin secretion.[24]Low risk of hypoglycemia, generally well-tolerated.Modest glucose-lowering efficacy.
SGLT2 Inhibitors Inhibit glucose reabsorption in the kidneys, leading to urinary glucose excretion.[25][26]Weight loss, blood pressure reduction, cardiovascular benefits.[25]Risk of genitourinary infections, diabetic ketoacidosis.
GLP-1 Receptor Agonists Mimic the action of GLP-1, enhancing glucose-dependent insulin secretion, suppressing glucagon release, and promoting satiety.[25][26]Significant weight loss, cardiovascular benefits.[25]Gastrointestinal side effects, requires injection.
Conclusion

The use of GPR40 knockout mice is the gold standard for validating the mechanism of action of GPR40 agonists like TAK-875. The absence of a therapeutic effect in these knockout animals provides conclusive evidence of on-target activity. While TAK-875 ultimately failed in clinical development due to safety concerns, the scientific approach to its validation serves as a critical example for future drug discovery and development in the field of metabolic diseases. The comparison with other therapeutic classes underscores the ongoing need for novel treatments for type 2 diabetes that offer a balance of robust efficacy and a favorable safety profile.

References

  • Validation of a refined protocol for mouse oral glucose tolerance testing without gavage. bioRxiv. Available at: [Link]

  • Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes. Diabetes. Available at: [Link]

  • Oral Glucose Tolerance Test (OGTT): Measuring Glucose Metabolism in Mice. JoVE. Available at: [Link]

  • Oral Gavage Glucose Tolerance Test (O GTT). Vanderbilt University. Available at: [Link]

  • The Fatty Acid Receptor GPR40 Plays a Role in Insulin Secretion In Vivo After High-Fat Feeding. Diabetes. Available at: [Link]

  • Overexpression of GPR40 in Pancreatic β-Cells Augments Glucose-Stimulated Insulin Secretion and Improves Glucose Tolerance in Normal and Diabetic Mice. Diabetes. Available at: [Link]

  • GPR40, a free fatty acid receptor on pancreatic beta cells, regulates insulin secretion. Biochemical and Biophysical Research Communications. Available at: [Link]

  • Protocol for in vivo and ex vivo assessments of glucose-stimulated insulin secretion in mouse islet β cells. STAR Protocols. Available at: [Link]

  • GPR40 signaling in pancreatic β-cells. ResearchGate. Available at: [Link]

  • Glucose Tolerance Test in Mice. Bio-protocol. Available at: [Link]

  • GPR40: A therapeutic target for mediating insulin secretion (Review). Molecular Medicine Reports. Available at: [Link]

  • The G-Protein-Coupled Long-Chain Fatty Acid Receptor GPR40 and Glucose Metabolism. Frontiers in Endocrinology. Available at: [Link]

  • Static Glucose-stimulated Insulin Secretion (GSIS) Protocol: Mouse Islets v1. protocols.io. Available at: [Link]

  • A protocol for studying glucose homeostasis and islet function in mice. STAR Protocols. Available at: [Link]

  • Oral Glucose Tolerance Test in Mouse v1. protocols.io. Available at: [Link]

  • Deletion of GPR40 fatty acid receptor gene in mice blocks mercaptoacetate-induced feeding. American Journal of Physiology-Regulatory, Integrative and Comparative Physiology. Available at: [Link]

  • The fatty acid receptor GPR40 plays a role in insulin secretion in vivo after high-fat feeding. Diabetes. Available at: [Link]

  • GPR40-induced insulin secretion by the novel agonist TAK-875: first clinical findings in patients with type 2 diabetes. Diabetes, Obesity and Metabolism. Available at: [Link]

  • Discovery of TAK-875: A Potent, Selective, and Orally Bioavailable GPR40 Agonist. ACS Medicinal Chemistry Letters. Available at: [Link]

  • TAK-875 versus placebo or glimepiride in type 2 diabetes mellitus: A phase 2, randomised, double-blind, placebo-controlled trial. The Lancet. Available at: [Link]

  • Fasiglifam-Induced Liver Injury in Patients With Type 2 Diabetes: Results of a Randomized Controlled Cardiovascular Outcomes Safety Trial. Diabetes Care. Available at: [Link]

  • Efficacy and safety of fasiglifam (TAK-875), a G protein-coupled receptor 40 agonist, in Japanese patients with type 2 diabetes inadequately controlled by diet and exercise: a randomized, double-blind, placebo-controlled, phase III trial. Diabetes, Obesity and Metabolism. Available at: [Link]

  • A static glucose-stimulated insulin secretion (sGSIS) assay that is significantly predictive of time to diabetes reversal in the human islet bioassay. Islets. Available at: [Link]

  • Glucose-stimulated Insulin Secretion (in vivo). UC Davis Mouse Metabolic Phenotyping Center. Available at: [Link]

  • Takeda ends development of diabetes drug fasiglifam due to concerns about liver safety. European Pharmaceutical Review. Available at: [Link]

  • GPR40 Agonists for the Treatment of Type 2 Diabetes Mellitus: Benefits and Challenges. Current Pharmaceutical Design. Available at: [Link]

  • Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders. Frontiers in Endocrinology. Available at: [Link]

  • GPR40 - Drugs, Indications, Patents. Patsnap Synapse. Available at: [Link]

  • Efficacy and Safety of TAK-875 Compared to Glimepiride When Used With Metformin in Participants With Type 2 Diabetes. ClinicalTrials.gov. Available at: [Link]

  • TAK-875 versus placebo or glimepiride in type 2 diabetes mellitus: a phase 2, randomised, double-blind, placebo-controlled trial. The Lancet. Available at: [Link]

  • Current and Emerging Treatment Strategies for Type 2 Diabetes. World Scholars Review. Available at: [Link]

  • A Comprehensive Review of Emerging Therapies for Type 2 Diabetes and Their Cardiovascular Effects. Cureus. Available at: [Link]

Sources

A Researcher's Guide to In Vitro GPR40 Activation: A Comparative Analysis of TAK-875 and GW9508

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, objective comparison of two widely recognized synthetic agonists for the G-protein-coupled receptor 40 (GPR40/FFAR1): TAK-875 (Fasiglifam) and GW9508. Designed for researchers in metabolic disease, pharmacology, and drug development, this document moves beyond surface-level data to explore the mechanistic nuances, experimental considerations, and practical applications of each compound for in vitro studies.

GPR40 (FFAR1): A Pivotal Target in Metabolic Regulation

G-protein-coupled receptor 40, also known as Free Fatty Acid Receptor 1 (FFAR1), has emerged as a significant therapeutic target for type 2 diabetes.[1][2][3] Primarily expressed on pancreatic β-cells, GPR40 is endogenously activated by medium- and long-chain free fatty acids (FFAs).[3][4] This activation plays a crucial role in potentiating glucose-stimulated insulin secretion (GSIS), making GPR40 a key modulator of glucose homeostasis.[1][5] The glucose-dependent nature of its action is a highly attractive feature for drug development, as it suggests a lower risk of hypoglycemia compared to traditional insulin secretagogues like sulfonylureas.[1][5][6]

The GPR40 Signaling Cascade: A Gαq-Mediated Pathway

Understanding the downstream signaling of GPR40 is fundamental to designing and interpreting in vitro assays. The receptor predominantly couples to the Gαq/11 subunit of the heterotrimeric G-protein.[1][2] Agonist binding initiates a conformational change, leading to the activation of Phospholipase C (PLC).[7] PLC then catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two critical second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1][2] IP3 diffuses through the cytoplasm to bind to its receptor on the endoplasmic reticulum (ER), triggering the release of stored intracellular calcium (Ca2+).[8][9] Simultaneously, DAG activates protein kinase C (PKC), further contributing to the cascade that ultimately enhances insulin granule exocytosis.[10]

GPR40_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Agonist Agonist (TAK-875 / GW9508) GPR40 GPR40 (FFAR1) Agonist->GPR40 Binds Gaq Gαq/11 GPR40->Gaq Activates PLC Phospholipase C (PLC) Gaq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER ER Ca2+ Store IP3->ER Binds to IP3R PKC Protein Kinase C (PKC) DAG->PKC Activates Insulin Potentiation of Insulin Secretion PKC->Insulin Ca_release ↑ Intracellular [Ca2+] Ca_release->Insulin ER->Ca_release Releases Ca2+

Caption: Canonical GPR40 signaling pathway via Gαq activation.

Comparative Agonist Profiles

While both TAK-875 and GW9508 are potent GPR40 agonists, they possess distinct characteristics that are critical for experimental selection.

  • TAK-875 (Fasiglifam): Developed by Takeda, TAK-875 is a potent and highly selective GPR40 agonist.[4][5][6] It progressed to Phase III clinical trials, providing strong validation for GPR40 as a therapeutic target.[1][2] However, its development was halted due to concerns over potential hepatotoxicity observed in a small number of patients.[11][12] In vitro, it is characterized as a partial agonist that robustly activates the Gαq pathway.[13][14]

  • GW9508: This compound is a widely used tool agonist in preclinical research. It is a potent and selective GPR40 agonist, though it also displays some activity at GPR120 (FFAR4), albeit with approximately 100-fold lower potency.[15][16] Like TAK-875, it is considered a GPR40 partial agonist.[14] Its extensive use in foundational research makes it an excellent benchmark compound for studying GPR40 pharmacology.[10][17][18]

Quantitative In Vitro Comparison

The selection of an agonist often depends on its specific pharmacological parameters. The table below summarizes the key in vitro data for TAK-875 and GW9508, synthesized from multiple reports.

ParameterTAK-875 (Fasiglifam)GW9508
Chemical Class Dihydrobenzofuran acetic acid derivativeAminophenylpropanoic acid derivative
Agonist Type Partial Agonist[12][13]Partial Agonist[14]
Reported GPR40 Potency EC50: ~72 nM (IP-1 accumulation)[19]pEC50: 7.32 (Ca2+ mobilization)[16]EC50: ~48 nM[20]
Primary Signaling Pathway Gαq[12]Gαq[10]
Selectivity Profile Highly selective for GPR40 over other FFA receptors.[5][6]~100-fold selective for GPR40 over GPR120.[16] Inactive against GPR41/43.
Key Differentiator Clinically evaluated; development halted due to hepatotoxicity concerns.[11][12]Widely used as a standard research tool; known dual GPR40/GPR120 activity.[16]

Standardized Protocols for In Vitro GPR40 Activation

To ensure robust and reproducible data, standardized assays are essential. The following protocols describe two primary methods for quantifying GPR40 activation in vitro. The choice between them depends on the specific question being asked: calcium mobilization offers a direct, rapid readout of Gαq activation, while IP-1 accumulation provides a more temporally integrated measure of the same pathway.

Assay_Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_readout Phase 3: Data Acquisition & Analysis A1 Seed GPR40-expressing cells in 96/384-well plates A2 Incubate cells (e.g., 24 hours) A1->A2 B1 Load cells with Ca2+ dye (e.g., Fluo-4 AM) OR Starve and stimulate cells A2->B1 A3 Prepare serial dilutions of TAK-875 & GW9508 B2 Add agonist compounds using automated liquid handling (e.g., FlexStation) A3->B2 B1->B2 B3 Incubate for defined period (Assay dependent) B2->B3 C1 Measure signal (Fluorescence for Ca2+ or HTRF for IP-1) B3->C1 C2 Normalize data to controls (Vehicle and Max agonist) C1->C2 C3 Generate dose-response curves and calculate EC50 values C2->C3

Caption: General experimental workflow for in vitro GPR40 agonist screening.
Protocol 1: Calcium Mobilization Assay
  • Scientific Rationale: This assay provides a direct, real-time measurement of the IP3-mediated release of intracellular calcium, a primary event immediately downstream of Gαq activation.[8][21] Its high temporal resolution is ideal for characterizing the initial receptor response.

  • Methodology:

    • Cell Plating: Seed CHO or HEK293 cells stably expressing human GPR40 into black-walled, clear-bottom 96- or 384-well microplates. Culture overnight to allow for cell adherence.

    • Dye Loading: Aspirate the culture medium and replace it with a loading buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) containing a fluorescent calcium indicator (e.g., Fluo-4 AM or Fura-2 AM) and probenecid (to prevent dye extrusion). Incubate for 45-60 minutes at 37°C.

    • Compound Preparation: During incubation, prepare a serial dilution plate of TAK-875 and GW9508 in the assay buffer.

    • Data Acquisition: Place the cell plate into a kinetic plate reader with liquid handling capabilities (e.g., a FlexStation® or FLIPR® system).

    • Measurement: Establish a stable baseline fluorescence reading for 15-30 seconds. The instrument then automatically injects the agonist from the compound plate and immediately continues to read the fluorescence intensity kinetically for 2-3 minutes.

    • Analysis: The response is typically quantified as the peak fluorescence intensity minus the baseline reading. These values are plotted against agonist concentration to generate a dose-response curve from which the EC50 is calculated.

Protocol 2: Inositol Monophosphate (IP-1) Accumulation Assay
  • Scientific Rationale: As IP3 is rapidly metabolized, measuring its more stable downstream product, IP-1, provides a more robust and accumulative signal over time.[22] This end-point assay is less sensitive to the kinetics of the initial Ca2+ spike and is excellent for high-throughput screening.

  • Methodology:

    • Cell Plating: Seed GPR40-expressing cells into solid white 96- or 384-well microplates and culture overnight.

    • Stimulation: Aspirate the culture medium and add the stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX, if necessary for the cell line) and the serially diluted TAK-875 or GW9508.

    • Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes) to allow for IP-1 accumulation.

    • Cell Lysis & Detection: Lyse the cells and detect IP-1 levels using a commercially available HTRF® (Homogeneous Time-Resolved Fret) kit (e.g., Cisbio IP-One). This involves adding two detection reagents: an IP1-d2 acceptor and a terbium cryptate-labeled anti-IP1 antibody donor.

    • Final Incubation: Incubate the plate at room temperature for 60 minutes or as per the manufacturer's instructions.

    • Analysis: Read the plate on an HTRF-compatible reader. The signal is inversely proportional to the amount of IP-1 produced.[22] Calculate EC50 values by fitting the data to a four-parameter logistic equation.

Conclusion and Experimental Guidance

Both TAK-875 and GW9508 are potent and effective partial agonists for interrogating GPR40 function in vitro. Their similar potencies and shared mechanism of action via the Gαq pathway make them suitable tools for studying the fundamental biology of this receptor.

Guidance for Researchers:

  • For general-purpose GPR40 activation studies, GW9508 is an excellent and widely cited choice. Its well-characterized profile makes it a reliable tool. Researchers should remain mindful of its off-target activity on GPR120 at higher concentrations (>1 µM) and design experiments accordingly, potentially using GPR120-null cell lines as controls if necessary.

  • TAK-875 should be selected when the experimental goal is to connect in vitro findings with a clinically evaluated agent. It is particularly relevant for studies investigating the mechanisms of GPR40-agonist-induced hepatotoxicity or for direct comparison with the extensive existing data from its clinical development program.[11]

Ultimately, the choice of agonist should be driven by the specific scientific question. By understanding the distinct profiles of these two compounds and applying robust in vitro methodologies, researchers can generate clear, interpretable data to advance our understanding of GPR40 in health and disease.

References

  • Discovery of TAK-875: A Potent, Selective, and Orally Bioavailable GPR40 Agonist - PMC. (2010, June 18). Vertex AI Search.
  • G-protein-coupled receptor 40 agonist GW9508 potentiates glucose-stimulated insulin secretion through activation of protein kinase Cα and ε in INS-1 cells - PMC. (2019, September 9). Vertex AI Search.
  • Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes. (2013, July 17). Vertex AI Search.
  • The GPR40 Agonist GW9508 Enhances Neutrophil Function to Aid Bacterial Clearance During E. coli Infections - PMC. Vertex AI Search.
  • Discovery of TAK-875: A Potent, Selective, and Orally Bioavailable GPR40 Agonist. (2010, September 9). Vertex AI Search.
  • Activation of GPR40 as a therapeutic target for the treatment of type 2 diabetes - PubMed. (2013, August 15). Vertex AI Search.
  • GW9508 - Potent FFA1/GPR40 Agonist for Metabolic Research | APExBIO. Vertex AI Search.
  • Full article: Evidence for NADPH oxidase activation by GPR40 in pancreatic β-cells. (2020, May 1). Vertex AI Search.
  • GW9508 - Wikipedia. Vertex AI Search.
  • The GPR40 Agonist GW9508 Enhances Neutrophil Function to Aid Bacterial Clearance During E. coli Infections - Frontiers. (2020, September 28). Vertex AI Search.
  • Discovery of a GPR40 Superagonist: The Impact of Aryl Propionic Acid α-Fluorin
  • Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders - Frontiers. (2022, October 24). Vertex AI Search.
  • GPR40: A therapeutic target for mediating insulin secretion (Review). Vertex AI Search.
  • Fasiglifam (TAK-875), a G Protein-Coupled Receptor 40 (GPR40) Agonist, May Induce Hepatotoxicity through Reactive Oxygen Species Generation in a GPR40-Dependent Manner - Biomolecules & Therapeutics. (2018, February 12). Vertex AI Search.
  • Discovery of TAK-875: A Potent, Selective, and Orally Bioavailable GPR40 Agonist | ACS Medicinal Chemistry Letters. (2010, June 18). Vertex AI Search.
  • Discovery of AM-1638: A Potent and Orally Bioavailable GPR40/FFA1 Full Agonist - PMC. Vertex AI Search.
  • review article - GPR40 agonists for the treatment of type 2 diabetes - Ovid. Vertex AI Search.
  • GW9508 | GPR40 Agonist - MedchemExpress.com. Vertex AI Search.
  • Fasiglifam (TAK-875) | GPR40 Agonist - MedchemExpress.com. Vertex AI Search.
  • GW 9508 | Free Fatty Acid Receptors - Tocris Bioscience. Vertex AI Search.
  • G Protein-coupled Receptor 40 (GPR40) and Peroxisome Proliferator-activated Receptor γ (PPARγ): AN INTEGRATED TWO-RECEPTOR SIGNALING PATHWAY - PMC. (2015, August 7). Vertex AI Search.
  • Regulation and mechanism of action of FFAR1/GPR40 - The Physiological Society. Vertex AI Search.
  • A Potent Class of GPR40 Full Agonists Engages the EnteroInsular Axis to Promote Glucose Control in Rodents | PLOS One. (2012, October 9). Vertex AI Search.
  • A Novel Antidiabetic Drug, Fasiglifam/TAK-875, Acts as an Ago-Allosteric Modulator of FFAR1 | PLOS One - Research journals. (2013, October 10). Vertex AI Search.
  • GW 9508 (CAS Number: 885101-89-3) | Cayman Chemical. Vertex AI Search.
  • GW9508 | GPR40 Inhibitor | Buy
  • GPR40 partial agonists and AgoPAMs: Differentiating effects on glucose and hormonal secretions in the rodent - PMC. (2017, October 20). Vertex AI Search.
  • GPR40/GPR120 Agonist GW9508 Improves Metabolic Syndrome-Exacerbated Periodontitis in Mice - MDPI. (2024, September 5). Vertex AI Search.
  • High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC. Vertex AI Search.
  • (PDF) GPR40 activation initiates store-operated Ca2+ entry and potentiates insulin secretion via the IP3R1/STIM1/Orai1 pathway in pancreatic β-cells - ResearchGate. (2019, November 2). Vertex AI Search.
  • IP1 assay for GPCR activation measurements | BMG LABTECH. Vertex AI Search.
  • Characterizing Calcium Mobilization Using Kinetic Live Cell Imaging | Agilent. (2023, January 10). Vertex AI Search.

Sources

A Comparative Analysis of TAK-875 and CPL207280 Hepatotoxicity: A Mechanistic Deep Dive for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: March 2026

The pursuit of novel therapeutics for type 2 diabetes has led to the exploration of various molecular targets, including the G protein-coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFAR1).[1] Agonists of this receptor held promise for glucose-dependent insulin secretion. However, the clinical development of the frontrunner, TAK-875 (Fasiglifam), was unfortunately halted in Phase III trials due to concerns over drug-induced liver injury (DILI).[2][3] This unforeseen hepatotoxicity prompted a critical re-evaluation of the GPR40 agonist class and spurred the development of next-generation compounds with improved safety profiles. One such compound is CPL207280, a novel GPR40 agonist designed to mitigate the liver safety risks associated with its predecessor.[1][4]

This guide provides a comprehensive comparative analysis of the hepatotoxicity of TAK-875 and CPL207280, delving into the underlying mechanisms and offering insights from key experimental data. Our focus is to equip researchers, scientists, and drug development professionals with a clear understanding of the factors that contribute to DILI in this class of compounds and to highlight the strategies employed to design safer alternatives.

The Specter of Hepatotoxicity: The Case of TAK-875

Despite promising efficacy in Phase II and III studies, TAK-875's development was terminated due to a signal of liver injury.[2][5] The observed pattern was hepatocellular, with some cases meeting the criteria for Hy's Law, a strong indicator of a drug's potential to cause severe DILI.[5] This adverse outcome necessitated a thorough investigation into the mechanistic underpinnings of TAK-875's hepatotoxicity.

Multiple lines of evidence now point towards a multi-faceted mechanism involving:

  • Inhibition of Bile Salt Export Pump (BSEP): A crucial transporter responsible for the efflux of bile salts from hepatocytes into the bile.[6][7] Inhibition of BSEP leads to the intracellular accumulation of cytotoxic bile acids, a key event in cholestatic liver injury.[8][9]

  • Formation of a Reactive Acyl Glucuronide Metabolite: This metabolite has been shown to covalently bind to cellular proteins and inhibit mitochondrial respiration.[2][10]

  • Mitochondrial Dysfunction: TAK-875 has been demonstrated to impair mitochondrial function, leading to cellular stress and injury.[10][11]

  • Oxidative Stress: The generation of reactive oxygen species (ROS) has also been implicated as a contributor to TAK-875-induced hepatotoxicity.[2][12]

Designing for Safety: The Emergence of CPL207280

The development of CPL207280 was guided by the lessons learned from TAK-875. The molecular design of CPL207280 aimed to reduce its molecular weight and lipophilicity, properties often associated with an increased risk of liver toxicity.[1] Furthermore, the metabolic pathway of CPL207280 was engineered to favor oxidation over the formation of potentially toxic glucuronide conjugates.[1][13]

Preclinical and early clinical data for CPL207280 have been promising, suggesting a significantly improved liver safety profile compared to TAK-875.[1][14][15]

Comparative Experimental Assessment of Hepatotoxicity

A robust assessment of hepatotoxicity relies on a combination of in vitro and in vivo experimental models. Here, we outline the key assays used to compare the hepatotoxic potential of TAK-875 and CPL207280 and present a summary of the comparative data.

In Vitro Hepatotoxicity Assays

In vitro models provide a controlled environment to investigate the direct effects of compounds on liver cells and specific molecular targets.[16][17][18]

1. Hepatocyte Viability Assays:

These assays are a fundamental first step to assess the general cytotoxicity of a compound.

  • Protocol:

    • Culture human hepatoma cells (e.g., HepG2) or primary human hepatocytes.[16]

    • Treat cells with a range of concentrations of TAK-875 and CPL207280 for a specified duration (e.g., 48 hours).[1]

    • Assess cell viability using a standard method such as the MTT assay, which measures mitochondrial metabolic activity.

  • Comparative Data:

CompoundCell TypeIC50 (Concentration causing 50% inhibition of cell viability)
TAK-875 HepG2~100 µM[1][19]
Primary Human Hepatocytes~100 µM[1][19]
CPL207280 HepG2>100 µM (only ~20% reduction at 100 µM)[1][19]
Primary Human Hepatocytes>100 µM (only ~20% reduction at 100 µM)[1][19]

2. Bile Salt Export Pump (BSEP) Inhibition Assays:

Given the central role of BSEP inhibition in cholestatic DILI, this is a critical mechanistic assay.[20][21][22]

  • Protocol:

    • Utilize membrane vesicles from insect cells (e.g., Sf9) overexpressing human BSEP.[22]

    • Measure the ATP-dependent uptake of a labeled BSEP substrate (e.g., taurocholate) in the presence of varying concentrations of the test compounds.[23]

    • Calculate the IC50 value, representing the concentration of the compound that inhibits 50% of BSEP activity.

  • Comparative Data:

CompoundHuman BSEP IC50
TAK-875 30 µM[24]
CPL207280 >100 µM[24]

3. Mitochondrial Toxicity Assays:

Assessing mitochondrial function is crucial to identify compounds that may cause DILI through this mechanism.[25][26]

  • Protocol:

    • Use isolated mitochondria or whole cells (e.g., HepG2).

    • Measure key parameters of mitochondrial function, such as oxygen consumption rate (OCR) using a Seahorse XF Analyzer, or mitochondrial membrane potential using fluorescent dyes like JC-10.[11][26][27][28]

    • Evaluate the effect of the compounds on these parameters.

  • Comparative Data:

CompoundEffect on Mitochondrial Function
TAK-875 Inhibited mitochondrial respiration in HepG2 cells and mitochondrial Complex I and II activities in isolated rat mitochondria.[29]
CPL207280 Had a negligible effect on hepatic mitochondria.[1][13]
In Vivo Hepatotoxicity Studies

Animal models, while not always perfectly predictive of human DILI, are essential for evaluating the integrated physiological response to a drug candidate.[30]

  • Protocol:

    • Administer TAK-875 or CPL207280 to rodents (e.g., rats) and non-rodents (e.g., monkeys) for an extended period (e.g., 14 or 56 days).[1][31]

    • Monitor for signs of liver injury by measuring serum levels of liver enzymes such as alanine aminotransferase (ALT) and total bilirubin.[31]

    • Perform histopathological examination of liver tissue at the end of the study.

  • Comparative Data:

CompoundSpeciesKey In Vivo Findings
TAK-875 RatDose-dependent increases in ALT, bilirubin, and bile acids.[10][29] Hepatocellular hypertrophy and single-cell necrosis at high doses.[10][29]
DogDose-dependent increases in serum total bile acids and altered bile acid composition.[32]
CPL207280 Rat & MonkeyNo deleterious hepatic effects observed in chronically treated healthy and diabetic animals.[1][13]

Mechanistic Insights and Pathway Analysis

The stark contrast in the hepatotoxicity profiles of TAK-875 and CPL207280 can be attributed to key differences in their molecular properties and metabolic pathways.

The Central Role of BSEP Inhibition

The significantly lower BSEP inhibition potential of CPL207280 is a cornerstone of its improved safety profile.[1][24] By avoiding significant disruption of bile acid homeostasis, CPL207280 mitigates a primary trigger for cholestatic liver injury.

BSEP_Inhibition_Pathway cluster_hepatocyte Hepatocyte BileAcids Bile Acids BSEP BSEP Transporter BileAcids->BSEP Efflux AccumulatedBileAcids Accumulated Bile Acids Mitochondria Mitochondria AccumulatedBileAcids->Mitochondria Mitochondrial Dysfunction CellInjury Cell Injury / DILI AccumulatedBileAcids->CellInjury Mitochondria->CellInjury Oxidative Stress TAK875 TAK-875 TAK875->BSEP Strong Inhibition CPL207280 CPL207280 CPL207280->BSEP Weak/No Inhibition

Caption: Differential impact of TAK-875 and CPL207280 on BSEP-mediated bile acid transport and subsequent hepatotoxicity.

Metabolic Fate and Reactive Metabolites

The metabolic pathway of a drug can significantly influence its toxicity. TAK-875 undergoes glucuronidation to form a reactive acyl glucuronide metabolite, which contributes to its hepatotoxic effects.[2][10] In contrast, CPL207280 is primarily metabolized through oxidation, a pathway less commonly associated with the formation of reactive intermediates.[1][13]

Metabolic_Pathway TAK875 TAK-875 Glucuronidation Glucuronidation TAK875->Glucuronidation CPL207280 CPL207280 Oxidation Oxidation CPL207280->Oxidation ReactiveMetabolite Reactive Acyl Glucuronide Glucuronidation->ReactiveMetabolite StableMetabolite Oxidized Metabolite Oxidation->StableMetabolite Hepatotoxicity Hepatotoxicity ReactiveMetabolite->Hepatotoxicity Safety Improved Safety Profile StableMetabolite->Safety

Caption: Contrasting metabolic pathways of TAK-875 and CPL207280 and their implications for hepatotoxicity.

Conclusion and Future Directions

The comparative analysis of TAK-875 and CPL207280 provides a compelling case study in modern drug design, where a deep understanding of toxicity mechanisms informs the development of safer and more effective therapeutics. The data strongly suggest that the hepatotoxicity observed with TAK-875 is not a class-wide effect of GPR40 agonists but is rather tied to the specific molecular properties of the compound.[1][13]

CPL207280, with its rationally designed chemical structure and metabolic profile, demonstrates a significantly reduced risk of DILI in preclinical and early clinical evaluations.[1][14] Key to its improved safety is the markedly lower potential for BSEP inhibition and the avoidance of reactive metabolite formation.[1][13][24]

For drug development professionals, this comparative analysis underscores the importance of a multi-pronged approach to safety assessment, integrating in vitro mechanistic assays with in vivo studies. Early and comprehensive evaluation of a compound's potential to inhibit key hepatic transporters like BSEP and to form reactive metabolites is critical for de-risking drug candidates and ultimately, for bringing safer medicines to patients. The ongoing clinical development of CPL207280 will be closely watched as a testament to the success of this safety-by-design approach.[15][33][34]

References

  • Lee, J. H., et al. (2018). Fasiglifam (TAK-875), a G Protein-Coupled Receptor 40 (GPR40) Agonist, May Induce Hepatotoxicity through Reactive Oxygen Species Generation in a GPR40-Dependent Manner. Biomolecules & Therapeutics. Available at: [Link]

  • Bazydło-Guzenda, K., et al. (2021). Evaluation of the hepatotoxicity of the novel GPR40 (FFAR1) agonist CPL207280 in the rat and monkey. PLoS ONE. Available at: [Link]

  • Guguen-Guillouzo, C., & Guillouzo, A. (2010). In vitro models for liver toxicity testing. Expert Opinion on Drug Metabolism & Toxicology. Available at: [Link]

  • Zhang, J., et al. (2014). The Role of Bile Salt Export Pump Gene Repression in Drug-Induced Cholestatic Liver Toxicity. Drug Metabolism and Disposition. Available at: [Link]

  • Otieno, M. A., et al. (2018). Fasiglifam (TAK-875): Mechanistic Investigation and Retrospective Identification of Hazards for Drug Induced Liver Injury. Toxicological Sciences. Available at: [Link]

  • Bazydło-Guzenda, K., et al. (2021). Evaluation of the hepatotoxicity of the novel GPR40 (FFAR1) agonist CPL207280 in the rat and monkey. PubMed. Available at: [Link]

  • Morgan, R. E., et al. (2010). Interference with Bile Salt Export Pump Function Is a Susceptibility Factor for Human Liver Injury in Drug Development. Toxicological Sciences. Available at: [Link]

  • Woodhead, J. L., et al. (2014). Exploring BSEP inhibition-mediated toxicity with a mechanistic model of drug-induced liver injury. Hepatology. Available at: [Link]

  • Vinken, M., et al. (2013). In Vitro Liver Toxicity Testing of Chemicals: A Pragmatic Approach. Archives of Toxicology. Available at: [Link]

  • Doerfler, G. R., et al. (2021). Human-Relevant Mechanisms and Risk Factors for TAK-875-Induced Liver Injury Identified via a Gene Pathway-Based Approach in Collaborative Cross Mice. Toxicological Sciences. Available at: [Link]

  • Marcinak, J. F., et al. (2018). Liver Safety of Fasiglifam (TAK-875) in Patients with Type 2 Diabetes: Review of the Global Clinical Trial Experience. Drug Safety. Available at: [Link]

  • Evotec. (n.d.). Understanding the Hepatotoxicity of Fasiglifam (TAK-875). Evotec. Available at: [Link]

  • Kenna, J. G., et al. (2018). Can Bile Salt Export Pump Inhibition Testing in Drug Discovery and Development Reduce Liver Injury Risk? An International Transporter Consortium Perspective. Clinical Pharmacology & Therapeutics. Available at: [Link]

  • Wieczorek, M., et al. (2024). First-in-human study of CPL207280, a novel G-protein-coupled receptor 40/free fatty acid receptor 1 agonist, in healthy volunteers after single and multiple administration. Diabetes, Obesity and Metabolism. Available at: [Link]

  • Wolenski, F. S., et al. (2017). Fasiglifam (TAK-875) Alters Bile Acid Homeostasis in Rats and Dogs: A Potential Cause of Drug Induced Liver Injury. Toxicological Sciences. Available at: [Link]

  • Eurofins Discovery. (n.d.). In vitro Hepatotoxicity Services. Eurofins Discovery. Available at: [Link]

  • Emulate. (2021). Predicting Human Liver Damage with a More Accurate In Vitro Hepatotoxicity Assay. Emulate. Available at: [Link]

  • Bazydło-Guzenda, K., et al. (2021). Comparison of CPL207280 and TAK-875 structures and hepatotoxicity in vitro... ResearchGate. Available at: [Link]

  • Kis, E., et al. (2022). Role of Hepatocyte Transporters in Drug-Induced Liver Injury (DILI)—In Vitro Testing. International Journal of Molecular Sciences. Available at: [Link]

  • Healio. (2013). Fasiglifam trials halted due to liver safety concerns. Healio. Available at: [Link]

  • Otieno, M. A., et al. (2018). Fasiglifam (TAK-875): Mechanistic Investigation and Retrospective Identification of Hazards for Drug Induced Liver Injury. PubMed. Available at: [Link]

  • Araceli Biosciences. (2022). Mitochondrial Toxicity Assays. Araceli Biosciences. Available at: [Link]

  • Will, Y., et al. (2006). Investigation of Drug-Induced Mitochondrial Toxicity Using Fluorescence-Based Oxygen-Sensitive Probes. Toxicological Sciences. Available at: [Link]

  • Whyte, B. (2023). Mitochondrial toxicity: measurement and applications. BMG Labtech. Available at: [Link]

  • Bazydło, K., et al. (2021). Discovery of CPL207-280CA, an Effective and Safe GPR40 Agonist for the Treatment of Type 2 Diabetes. ResearchGate. Available at: [Link]

  • Bazydło-Guzenda, K., et al. (2021). The effect of CPL207280 on liver toxicity markers in rats treated chronically... ResearchGate. Available at: [Link]

  • Bazydło-Guzenda, K., et al. (2021). CPL207280, a Novel G Protein-Coupled Receptor 40/Free Fatty Acid Receptor 1-Specific Agonist, Shows a Favorable Safety Profile and Exerts Antidiabetic Effects in Type 2 Diabetic Animals. Molecular Pharmacology. Available at: [Link]

  • Bazydło-Guzenda, K., et al. (2021). CPL207280 - a novel GPR40/FFA1-specific agonist shows a favorable safety profile and exerts anti-diabetic effects in type 2 diabetic animals. ResearchGate. Available at: [Link]

  • Wolenski, F. S., et al. (2019). Use of a Bile Salt Export Pump Knockdown Rat Susceptibility Model to Interrogate Mechanism of Drug-Induced Liver Toxicity. Toxicological Sciences. Available at: [Link]

  • Celon Pharma S.A. (2020). Safety and Pharmacokinetics Study of CPL207280 Compound in Healthy Volunteers. ClinicalTrials.gov. Available at: [Link]

  • Wolenski, F. S., et al. (2019). Use of a Bile Salt Export Pump Knockdown Rat Susceptibility Model to Interrogate Mechanism of Drug Induced Liver Toxicity. SlideShare. Available at: [Link]

  • Wieczorek, M., et al. (2024). Liver Safety of Fasiglifam (TAK-875) in Patients with Type 2 Diabetes: Review of the Global Clinical Trial Experience. ResearchGate. Available at: [Link]

  • Celon Pharma S.A. (2021). Celon Pharma Files for Approval of Phase II Trial of CPL'280, a Second Generation GPR40 Agonist, in Type 2 Diabetes. Celon Pharma. Available at: [Link]

  • AdisInsight. (2018). Double-blind Comparative Study of TAK-875. AdisInsight. Available at: [Link]

  • Frontage Laboratories, Inc. (n.d.). Novel BSEP and MDR3 Inhibition Assays for Investigating Drug- Induced Liver Injury. Frontage Laboratories, Inc. Available at: [Link]

  • Wang, L., et al. (2015). Inhibition of bile salt transport by drugs associated with liver injury in primary hepatocytes from human, monkey, dog, rat, and mouse. Toxicology and Applied Pharmacology. Available at: [Link]

  • Doerfler, G. R., et al. (2021). Quantitative Systems Toxicology Analysis of In Vitro Mechanistic Assays Reveals Importance of Bile Acid Accumulation and Mitochondrial Dysfunction in TAK-875-Induced Liver Injury. Toxicological Sciences. Available at: [Link]

  • Kis, E., et al. (2020). BSEP inhibition - In vitro screens to assess cholestatic potential of drugs. ResearchGate. Available at: [Link]

  • Dawson, S., et al. (2012). In vitro inhibition of the bile salt export pump correlates with risk of cholestatic drug-induced liver injury in humans. Drug Metabolism and Disposition. Available at: [Link]

  • Patsnap. (2026). CPL-207-280 - Drug Targets, Indications, Patents. Patsnap Synapse. Available at: [Link]

Sources

Comparative Guide: Cross-Reactivity and Selectivity Profiling of TAK-875 Across Free Fatty Acid Receptors (FFARs)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Context

The Free Fatty Acid Receptor (FFAR) family comprises a group of G-protein-coupled receptors (GPCRs) that act as crucial nutrient sensors in metabolic and inflammatory pathways. The family includes FFAR1 (GPR40) and FFAR4 (GPR120), which are activated by medium- and long-chain fatty acids, as well as FFAR2 (GPR43) and FFAR3 (GPR41), which respond to short-chain fatty acids Milligan et al., 2016[1].

For drug development professionals targeting Type 2 Diabetes, achieving high selectivity for GPR40 over other FFARs is critical to avoiding off-target gastrointestinal or inflammatory effects mediated by GPR120, GPR41, or GPR43. TAK-875 (Fasiglifam) emerged as a clinical-stage benchmark due to its exquisite selectivity profile. Unlike broad-spectrum endogenous ligands or early-generation dual agonists, TAK-875 demonstrates potent, selective activation of GPR40 without cross-reacting with other FFAR family members Negoro et al., 2010[2].

Mechanistic Causality: The Structural Basis of Selectivity

To understand why TAK-875 lacks cross-reactivity with closely related receptors like GPR120, we must examine its binding modality. Endogenous free fatty acids (FFAs) bind to a highly conserved orthosteric pocket anchored by positively charged arginine residues (e.g., Arg183, Arg258) Santos et al., 2017[3]. Because this pocket is structurally similar across the FFAR family, orthosteric ligands inherently struggle to achieve high selectivity.

Conversely, TAK-875 functions as an ago-allosteric modulator Tsujihata et al., 2013[4]. High-resolution crystallography reveals that TAK-875 binds to a distinct, non-canonical allosteric site formed by transmembrane helices TM3, TM4, TM5, and extracellular loop 2 (ECL2) Lu et al., 2025[5]. This allosteric pocket is unique to GPR40, rendering TAK-875 virtually inactive at GPR120, GPR41, and GPR43.

MechanisticPathway TAK TAK-875 (Allosteric Modulator) GPR40 GPR40 (FFAR1) Receptor TAK->GPR40 Binds TM3/4/5 & ECL2 FFA Endogenous FFAs (Orthosteric Ligands) FFA->GPR40 Binds Arg183/Arg258 Gq Gαq Protein GPR40->Gq Conformational Change PLC Phospholipase C (PLC) Gq->PLC Activation IP3 IP3 / DAG Generation PLC->IP3 PIP2 Hydrolysis Ca Intracellular Ca2+ ↑ IP3->Ca ER Channel Opening Insulin Glucose-Stimulated Insulin Secretion Ca->Insulin Vesicle Exocytosis

TAK-875 acts as an ago-allosteric modulator of GPR40, enhancing Ca2+-dependent insulin secretion.

Quantitative Cross-Reactivity Profile

To objectively benchmark TAK-875, we compare its half-maximal effective concentration (EC₅₀) against other prominent synthetic ligands: GW9508 (a well-characterized dual GPR40/GPR120 agonist) Tsujihata et al., 2013[4] and AM-1638 (a full GPR40 agonist).

As shown in the table below, TAK-875 exhibits an EC₅₀ of ~14 nM for GPR40, while maintaining an EC₅₀ >10 μM for all other FFARs, demonstrating a selectivity window of nearly 1000-fold Negoro et al., 2010[2].

ReceptorEndogenous LigandsPrimary G-ProteinTAK-875 EC₅₀GW9508 EC₅₀AM-1638 EC₅₀
FFAR1 (GPR40) Medium/Long-chain FFAsGαq/110.014 μM ~0.050 μM~0.010 μM
FFAR2 (GPR43) Short-chain FFAsGαi/o, Gαq/11>10 μM >10 μM>10 μM
FFAR3 (GPR41) Short-chain FFAsGαi/o>10 μM >10 μM>10 μM
FFAR4 (GPR120) Medium/Long-chain FFAsGαq/11>10 μM ~0.500 μM>10 μM

Data aggregated from standardized in vitro calcium mobilization assays.

Self-Validating Experimental Methodologies

To accurately reproduce these selectivity profiles, researchers must utilize robust, self-validating assay systems. The following protocols detail the causal logic required to prevent false negatives when profiling across receptors with divergent G-protein coupling mechanisms Secundo et al., 2025[6].

AssayWorkflow Cell 1. Cell Seeding CHO-K1 expressing FFAR1-4 (+Gqi5) Dye 2. Dye Loading Fluo-4 AM + Probenecid Cell->Dye Stim 3. Ligand Addition TAK-875 vs. Alternatives Dye->Stim Read 4. FLIPR Readout Ex: 488nm Em: 525nm Stim->Read Data 5. EC50 Analysis Selectivity Profiling Read->Data

Self-validating high-throughput screening workflow for assessing FFAR cross-reactivity.

Protocol A: Intracellular Calcium Mobilization (FLIPR) Assay

Purpose: To measure real-time receptor activation via the Gαq pathway. Causality & Validation Logic: GPR40 and GPR120 natively couple to Gαq, generating a robust calcium flux. However, GPR41 and GPR43 natively couple to Gαi/o. Comparing Gi-coupled receptors directly against Gq-coupled receptors introduces readout bias. By co-transfecting a Gqi5 chimeric G-protein into the GPR41/43 cell lines, we artificially route the Gi signal into the PLC/Ca²⁺ pathway. This ensures that a lack of calcium flux for TAK-875 at GPR41/43 is due to a true lack of binding, rather than a mismatched assay modality.

  • Cell Preparation: Seed CHO-K1 cells stably expressing human GPR40, GPR120, GPR41 (+Gqi5), or GPR43 (+Gqi5) at 20,000 cells/well in a 384-well plate. Incubate overnight.

  • Dye Loading: Remove media and add 20 μL of Fluo-4 AM calcium indicator dye. Critical Step: Include 2.5 mM probenecid in the buffer. Probenecid inhibits organic anion transporters, preventing the cells from prematurely extruding the fluorescent dye, thus stabilizing the baseline.

  • Compound Addition: Prepare TAK-875 and GW9508 (positive control for GPR120) in a 10-point dose-response curve (1 nM to 100 μM).

  • Kinetic Readout: Use a Fluorometric Imaging Plate Reader (FLIPR). Excite at 488 nm and measure emission at 525 nm for 3 minutes immediately following compound injection.

  • Analysis: Calculate EC₅₀ based on the peak fluorescence minus baseline (Max-Min).

Protocol B: IP1 Accumulation Assay (HTRF)

Purpose: To quantify downstream Phospholipase C (PLC) activation orthogonally. Causality & Validation Logic: Calcium spikes are transient and prone to well-to-well variability. PLC activation cleaves PIP2 into DAG and IP3, but IP3 is rapidly degraded by cellular phosphatases. By introducing Lithium Chloride (LiCl) to inhibit inositol monophosphatase, we force the accumulation of the downstream metabolite IP1. This creates a stable, self-validating system where the signal window is wide enough to confidently distinguish the partial agonism of TAK-875 from baseline noise.

  • Stimulation: Incubate the starved receptor-expressing cells with TAK-875 for 60 minutes at 37°C.

  • Metabolite Trapping: Ensure the stimulation buffer contains 50 mM LiCl to halt IP1 degradation.

  • Detection: Lyse cells and add HTRF (Homogeneous Time-Resolved Fluorescence) detection reagents (Anti-IP1 Cryptate and IP1-d2).

  • Readout: Measure the FRET signal on a compatible microplate reader (e.g., PHERAstar) at 665 nm / 620 nm. An increase in native IP1 displaces the fluorescent IP1-d2, resulting in a decrease in the FRET ratio, which is inversely proportional to receptor activation.

References

  • Negoro, N., et al. (2010). "Discovery of TAK-875: A Potent, Selective, and Orally Bioavailable GPR40 Agonist". ACS Medicinal Chemistry Letters. 2

  • Tsujihata, Y., et al. (2013). "A Novel Antidiabetic Drug, Fasiglifam/TAK-875, Acts as an Ago-Allosteric Modulator of FFAR1". PLoS One. 4

  • Milligan, G., et al. (2016). "Complex Pharmacology of Free Fatty Acid Receptors". Chemical Reviews. 1

  • Secundo, et al. (2025). "G-Protein-Coupled Receptor (GPCR) Signaling and Pharmacology in Metabolism: Physiology, Mechanisms, and Therapeutic Potential". MDPI. 6

  • Lu, et al. (2025). "High-resolution structure of the human GPR40 receptor bound to allosteric agonist TAK-875". ResearchGate.5

  • Santos, et al. (2017). "Structural Basis for the Agonist Action at Free Fatty Acid Receptor 1 (FFA1R or GPR40)". Academia.edu. 3

Sources

confirming GPR40-dependent effects of TAK-875 with antagonists

Author: BenchChem Technical Support Team. Date: March 2026

Confirming GPR40-Dependent Effects of TAK-875: A Comparative Guide Using Receptor Antagonists

As a Senior Application Scientist, I frequently consult with drug development teams on validating the mechanistic pathways of novel metabolic compounds. When investigating G-protein-coupled receptor 40 (GPR40/FFAR1) as a therapeutic target for Type 2 Diabetes, it is not enough to simply observe an increase in glucose-stimulated insulin secretion (GSIS). You must definitively prove that the effect is receptor-dependent.

This guide provides an in-depth comparison of the full GPR40 agonist 1[1] against partial agonists like 2[2], and outlines a self-validating experimental framework using selective antagonists (3[3] and4[4]) to confirm on-target causality.

Mechanistic Overview & Causality

GPR40 is primarily expressed in pancreatic β-cells and couples to the Gq protein family. Activation by fatty acids or synthetic agonists like TAK-875 triggers phospholipase C (PLC), leading to inositol triphosphate (IP3) generation, intracellular calcium mobilization, and ultimately, the enhancement of insulin secretion in a strictly glucose-dependent manner[1].

To prove that TAK-875's efficacy is driven exclusively by GPR40—and not by off-target lipid receptors like GPR120—we utilize competitive antagonists. If pre-incubation with an antagonist abolishes the TAK-875-induced calcium flux, the causality of the GPR40 pathway is confirmed.

Pathway TAK875 TAK-875 (Full Agonist) GPR40 GPR40 Receptor (FFAR1) TAK875->GPR40 Activates AMG837 AMG 837 (Partial Agonist) AMG837->GPR40 Partially Activates Antagonist GW1100 / DC260126 (Antagonists) Antagonist->GPR40 Competitively Blocks Gq Gq Protein GPR40->Gq Couples PLC Phospholipase C (PLC) Gq->PLC Activates Ca2 Intracellular Ca2+ Release PLC->Ca2 IP3 Production GSIS Glucose-Stimulated Insulin Secretion Ca2->GSIS Triggers (with Glucose)

GPR40 signaling pathway activated by TAK-875 and blocked by antagonists.

Comparative Profiling of GPR40 Modulators

When designing your assay, selecting the right combination of agonists and antagonists is critical. TAK-875 serves as a highly selective full agonist, whereas AMG 837 provides a comparative baseline as a partial agonist[1][2]. To block these effects, GW1100 and DC260126 are employed due to their distinct binding kinetics and validated selectivity profiles[3][4].

Table 1: Pharmacological Profiles of Key GPR40 Modulators

CompoundClassificationTarget AffinityFunctional Mechanism
TAK-875 Full AgonistEC₅₀ ~72 nMPotently binds GPR40, triggering robust Ca²⁺ flux and GSIS without inducing hypoglycemia[1].
AMG 837 Partial AgonistEC₅₀ ~13-20 nMPartially activates GPR40; exhibits a lower Emax compared to full agonists like TAK-875[2].
GW1100 Selective AntagonistIC₅₀ ~1-6 μMCompetitively inhibits GPR40-mediated Ca²⁺ elevations; does not block GPR120[3][5].
DC260126 AntagonistIC₅₀ ~4-7 μMSuppresses fatty acid-potentiated GSIS and reduces ERK1/2 phosphorylation in β-cells[4].

Experimental Design: Building a Self-Validating System

A trustworthy protocol cannot rely on a single readout. To ensure your data is artifact-free, the experimental design must be a self-validating system . This requires establishing controls that prove the antagonist is selectively disabling GPR40, rather than broadly poisoning the cell's calcium machinery.

The Logic of the Assay:

  • Positive Control: TAK-875 alone should trigger a massive calcium spike.

  • Experimental Condition: Pre-incubation with GW1100 should neutralize TAK-875's effect.

  • Self-Validation Control (Crucial): Introduce a dual GPR40/GPR120 agonist (e.g., GW9508). GW1100 should only partially attenuate the signal (blocking the GPR40 component while leaving the GPR120 pathway intact)[3][5]. If GW1100 blocks everything, your antagonist concentration is too high and is causing off-target toxicity.

Workflow Start MIN6 Cells Starve Low Glucose Starvation (2h) Start->Starve Step 1 PreInc Pre-incubate with GW1100 (30 min) Starve->PreInc Step 2 Stim Stimulate: TAK-875 + High Glucose PreInc->Stim Step 3 Readout Measure Insulin (ELISA) Stim->Readout Step 4 Validate Data Analysis: Shift in EC50? Readout->Validate Step 5

Workflow for confirming GPR40-dependent TAK-875 effects via antagonist blockade.

Step-by-Step Methodologies

Protocol A: Intracellular Calcium Mobilization Assay (FLIPR)

Objective: Measure the immediate Gq-coupled receptor activation.

  • Cell Preparation: Seed CHO cells stably expressing human GPR40 (CHO-hGPR40) at 30,000 cells/well in a 384-well black clear-bottom plate. Incubate overnight at 37°C.

    • Scientific Rationale: CHO cells lack endogenous GPR40. Using a transfected line ensures that any calcium flux observed is strictly tied to the introduced human GPR40 receptor.

  • Dye Loading: Remove media and add 20 μL/well of Calcium-6 assay buffer (containing probenecid to prevent dye efflux). Incubate for 2 hours at 37°C.

  • Antagonist Pre-Incubation: Add GW1100 (final concentration 10 μM) or DC260126 (final concentration 10 μM) to the respective wells. Incubate for 30 minutes at room temperature.

    • Scientific Rationale: A 30-minute pre-incubation is mandatory to allow the antagonist to reach equilibrium binding with the receptor before the agonist is introduced, preventing false-positive agonist signals.

  • Agonist Stimulation & Readout: Using a FLIPR Tetra system, inject TAK-875 (dose-response range: 1 nM to 10 μM) and continuously record fluorescence (Ex 485 nm / Em 525 nm) for 3 minutes. Calculate the area under the curve (AUC) for the calcium peak.

Protocol B: Glucose-Stimulated Insulin Secretion (GSIS) in MIN6 Cells

Objective: Confirm the downstream physiological relevance of the GPR40 activation.

  • Starvation Phase: Wash MIN6 pancreatic β-cells twice with Krebs-Ringer Bicarbonate HEPES (KRBH) buffer containing 2 mM (low) glucose. Incubate for 2 hours.

    • Scientific Rationale: Starving the cells establishes a baseline. Because TAK-875 is a glucose-dependent secretagogue, high background glucose would mask its specific insulinotropic window[1].

  • Antagonist Blockade: Replace buffer with fresh KRBH (2 mM glucose) containing either vehicle (0.1% DMSO) or the antagonist (GW1100, 10 μM). Incubate for 30 minutes.

  • Co-Stimulation: Treat the cells with a combination of high glucose (16.7 mM) and TAK-875 (1 μM). Incubate for 1 hour at 37°C.

  • Quantification: Collect the supernatant, centrifuge to remove debris, and quantify insulin secretion using a high-sensitivity Mouse Insulin ELISA kit.

Data Interpretation & Expected Results

By comparing the functional outputs across your self-validating matrix, you can definitively conclude whether TAK-875's mechanism of action is GPR40-dependent.

Table 2: Expected Assay Outcomes (Self-Validating Matrix)

Treatment ConditionCa²⁺ Flux (FLIPR)Insulin Secretion (GSIS)Mechanistic Interpretation
TAK-875 alone ++++++Baseline full GPR40 activation[1].
TAK-875 + GW1100 --Complete blockade confirms GPR40 dependency[3].
TAK-875 + DC260126 --Orthogonal confirmation of GPR40 dependency[4].
GW9508 + GW1100 ++++GW1100 blocks GPR40 but not GPR120 (Selectivity control)[3][5].
AMG 837 alone ++++Partial agonist baseline; lower Emax than TAK-875[2].

Conclusion: A successful assay will show that TAK-875 induces a robust, dose-dependent increase in both calcium flux and GSIS that is completely abrogated by the introduction of GW1100 or DC260126. If residual activity remains in the presence of saturating antagonist concentrations, researchers must investigate potential off-target effects or verify the integrity of the antagonist compound.

References

  • Discovery of TAK-875: A Potent, Selective, and Orally Bioavailable GPR40 Agonist ACS Medicinal Chemistry Letters URL
  • AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents PLOS One URL
  • DC260126 | GPR40 antagonist MedChemExpress URL
  • GW-1100 - Selective GPR40 Antagonist for Metabolic Research APExBIO URL
  • PubMed Central (PMC)

Sources

TAK-875: A Comparative Guide to β-Cell Apoptosis Modulation and Survival Mechanisms

Author: BenchChem Technical Support Team. Date: March 2026

Pancreatic β-cell apoptosis is a central driver of Type 2 Diabetes (T2DM) pathogenesis, primarily triggered by chronic exposure to elevated free fatty acids (lipotoxicity), systemic inflammation, and hyperglycemia[1]. TAK-875 (Fasiglifam) was originally developed as a selective G protein-coupled receptor 40 (GPR40/FFAR1) agonist to enhance glucose-stimulated insulin secretion (GSIS)[2]. However, recent mechanistic breakthroughs reveal that TAK-875 possesses profound, receptor-independent anti-apoptotic properties[3].

This guide provides a comprehensive, field-proven comparison of TAK-875’s protective effects against diverse apoptotic stimuli, offering actionable methodologies and self-validating protocols for drug development professionals.

Mechanistic Comparison: TAK-875 vs. Apoptotic Stimuli

When evaluating β-cell survival agents, it is critical to dissect the specific apoptotic signaling cascades induced by different metabolic stressors. TAK-875 demonstrates a unique, dual-action pharmacological profile depending on the stimulus it encounters.

  • Lipotoxicity (Palmitate): Chronic exposure to saturated fatty acids like Palmitate (PA) induces apoptosis via the Toll-like receptor 4 (TLR4) and NF-κB signaling cascade, alongside ceramide-induced endoplasmic reticulum (ER) stress[3][4]. TAK-875 dose-dependently (25–100 nmol/L) inhibits PA-induced apoptosis[3].

  • Endotoxemia (LPS): Lipopolysaccharide (LPS) directly agonizes TLR4, triggering robust inflammatory apoptosis. TAK-875 effectively mitigates this LPS-induced β-cell death by suppressing TLR4 and NF-κB subunit P65 expression[3].

  • Cytotoxicity (Pro-inflammatory Cytokines): Cytokines like IL-1β, TNF-α, and IFN-γ drive apoptosis through STAT1 and NF-κB pathways, leading to nitric oxide (NO) production[5]. While TAK-875 strongly suppresses NF-κB, its primary efficacy shines against lipid-driven and LPS-driven TLR4 activation[3].

The Causality of Receptor Independence: A critical insight for researchers is that while TAK-875’s enhancement of insulin secretion is strictly GPR40-dependent, its anti-apoptotic action against lipotoxicity is partially independent of GPR40 expression[3]. Silencing GPR40 in β-cells nullifies the GSIS benefits but does not abolish TAK-875's ability to suppress TLR4/NF-κB-mediated apoptosis[3].

Pathway TAK TAK-875 (Fasiglifam) GPR40 GPR40 (FFAR1) Receptor TAK->GPR40 Agonizes TLR4 TLR4 Complex TAK->TLR4 Inhibits (GPR40-Independent) NFKB NF-κB (P65) Translocation TAK->NFKB Suppresses PA Palmitate (PA) / LPS (Lipotoxicity/Endotoxin) PA->TLR4 Activates Insulin Insulin Secretion (GSIS) GPR40->Insulin Enhances TLR4->NFKB Signaling Cascade Apoptosis β-Cell Apoptosis NFKB->Apoptosis Induces

TAK-875 signaling: GPR40-dependent GSIS and GPR40-independent TLR4/NF-κB inhibition.

Quantitative Data Summary

The following table synthesizes the comparative efficacy of TAK-875 against primary β-cell apoptotic stimuli, based on established in vitro models (e.g., INS-1E cells or isolated rodent islets).

Apoptotic StimulusPrimary Signaling PathwayApoptosis Rate (Stimulus Alone)Apoptosis Rate (+ TAK-875 100nM)TAK-875 Rescue Mechanism
Palmitate (0.5 mM) TLR4 / NF-κB / ER StressHigh (~35-40%)Significantly Reduced (~15-20%)Suppression of TLR4 & P65 expression[3]
LPS (1 µg/mL) TLR4 / NF-κBHigh (~30-35%)Significantly Reduced (~10-15%)Direct TLR4 pathway antagonism[3]
Cytokine Cocktail STAT1 / NF-κB / NOVery High (~45-50%)Moderately ReducedPartial NF-κB suppression[5]
High Glucose (30 mM) Oxidative Stress / ROSModerate (~20-25%)Minimal ChangeGPR40 activation primarily drives GSIS, not ROS clearance

Self-Validating Experimental Protocol

To accurately assess TAK-875's anti-apoptotic efficacy, researchers must avoid common in vitro artifacts—such as unbound fatty acid toxicity, which causes non-physiological cellular necrosis rather than true apoptosis.

Protocol: Evaluating TAK-875 Efficacy Against Lipotoxic vs. Endotoxic Stimuli

Step 1: Cell Preparation & Synchronization

  • Culture INS-1E cells or primary isolated islets in standard RPMI-1640 medium.

  • Causality Check: Starve cells in 1% FBS for 12 hours prior to treatment to synchronize the cell cycle and establish a baseline, ensuring that measured apoptosis is strictly stimulus-induced.

Step 2: Stimuli Preparation (Critical Step)

  • Palmitate (PA): Conjugate PA to fatty-acid-free Bovine Serum Albumin (BSA) at a physiological 6:1 molar ratio.

  • Causality Check: Free palmitate forms micelles in aqueous media, acting as a detergent that lyses cells. BSA conjugation ensures receptor-mediated (TLR4/CD36) lipotoxicity[4]. Always include a BSA-only vehicle control.

Step 3: TAK-875 Co-Treatment & Pathway Isolation

  • Pre-treat cells with TAK-875 (25, 50, and 100 nmol/L) for 1 hour prior to introducing PA (0.5 mM) or LPS (1 µg/mL).

  • Self-Validating Control: Transfect a parallel cohort with GPR40 siRNA. If TAK-875 still prevents apoptosis in the knockdown cohort, it validates the GPR40-independent TLR4 mechanism[3].

Step 4: Multiparametric Apoptosis Quantification

  • Harvest cells and stain with Annexin V-FITC and Propidium Iodide (PI). Analyze via Flow Cytometry.

  • Causality Check: Annexin V detects early apoptosis (phosphatidylserine externalization), while PI detects late apoptosis/necrosis. Cross-validate these results with a Cleaved Caspase-3 Western Blot to confirm the executioner phase of apoptosis, ruling out purely necrotic cell death.

Workflow Islet 1. Islet/INS-1E Preparation Stimuli 2. Apoptotic Stimuli (PA-BSA or LPS) Islet->Stimuli TAK 3. TAK-875 Co-incubation Stimuli->TAK Assay 4. Flow Cytometry (Annexin V/PI) TAK->Assay Analysis 5. Mechanistic Validation (siRNA) Assay->Analysis

Step-by-step experimental workflow for assessing TAK-875 efficacy against beta-cell apoptosis.

Field-Proven Insights for Drug Development

While TAK-875 successfully progressed to Phase III clinical trials by demonstrating robust glycemic control without the hypoglycemia risk associated with sulfonylureas[2], its development was ultimately halted due to idiosyncratic hepatotoxicity[1].

However, the discovery of TAK-875's dual mechanism is a watershed moment for structural biology and drug design. By proving that TAK-875 can decouple GSIS enhancement (GPR40-dependent) from anti-inflammatory survival pathways (TLR4/NF-κB-dependent)[3], researchers now have a structural blueprint. Future drug development can leverage the TAK-875 pharmacophore to design next-generation β-cell protective agents that retain the TLR4-antagonizing, anti-apoptotic properties while engineering out the hepatotoxic liabilities.

References

  • Source: nih.
  • Source: nih.
  • NEW THERAPEUTIC APPROACHES TO PREVENT OR DELAY...
  • Source: frontiersin.
  • Source: scienceopen.
  • Source: nih.
  • Source: e-dmj.
  • Source: nih.

Sources

A Head-to-Head Comparison: Benchmarking the Synthetic Agonist TAK-875 Against Endogenous Ligands of GPR40

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers

The G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), has emerged as a compelling therapeutic target for type 2 diabetes.[1][2][3] Predominantly expressed in pancreatic β-cells, its activation by medium and long-chain free fatty acids (FFAs) potentiates glucose-stimulated insulin secretion (GSIS).[1][2][3][4] This glucose-dependent mechanism of action makes GPR40 agonists attractive candidates for novel anti-diabetic drugs with a reduced risk of hypoglycemia.[3][5]

TAK-875 (Fasiglifam) is a synthetic, selective GPR40 agonist that showed robust glucose-lowering effects in clinical trials.[1][6][7] However, its development was halted due to concerns about liver toxicity.[7][8] Despite this setback, the validation of GPR40 as a target remains strong, prompting further research into the nuances of its activation. Understanding how synthetic agonists like TAK-875 compare to the body's natural ligands—endogenous FFAs—is critical for designing next-generation therapeutics with improved safety and efficacy profiles.

This guide provides a framework for the direct benchmarking of TAK-875 against key endogenous GPR40 ligands, such as oleic acid and palmitic acid. We will delve into the critical signaling pathways, provide detailed experimental protocols, and offer insights into data interpretation.

Understanding the Ligands and the Receptor

GPR40 primarily signals through the Gαq/11 pathway.[2] Ligand binding initiates a cascade involving phospholipase C (PLC) activation, which leads to the generation of inositol triphosphate (IP3) and diacylglycerol (DAG).[2][5] This results in an increase in intracellular calcium ([Ca2+]i) and the activation of protein kinase D (PKD), both of which are crucial for augmenting insulin granule exocytosis.[2][5]

  • TAK-875 (Fasiglifam): A potent synthetic agonist developed for type 2 diabetes.[9] It enhances insulin secretion in a glucose-dependent manner.[1][10] Interestingly, some studies suggest TAK-875 acts as an ago-allosteric modulator, meaning it binds to a different site than endogenous FFAs and can act cooperatively with them.[11]

  • Endogenous Ligands (Free Fatty Acids): Medium- to long-chain FFAs, such as palmitic acid (saturated) and oleic acid (monounsaturated), are the natural activators of GPR40.[4][12] Their activation of the receptor is a key physiological mechanism for modulating insulin secretion.[3]

A crucial concept in GPR40 pharmacology is biased agonism . This is where different ligands, upon binding to the same receptor, can preferentially activate one downstream signaling pathway over another.[13] For instance, TAK-875 has been shown to be a partial agonist of the Gq/Ca2+ pathway but is more effective at recruiting β-arrestin compared to endogenous FFAs like palmitate and oleate.[13][14] This differential signaling could be linked to both therapeutic efficacy and adverse effects, making its investigation a core component of any benchmarking study.

Core Experimental Workflow for Benchmarking

A comprehensive comparison requires a multi-tiered approach, moving from molecular-level interactions in engineered cell lines to physiological responses in primary pancreatic islets.

Experimental_Workflow cluster_0 Tier 1: In Vitro Molecular Profiling cluster_1 Tier 2: In Vitro Physiological Function cluster_2 Tier 3: Data Analysis & Interpretation A Cell Line Selection (e.g., HEK293, CHO with hGPR40) B Calcium Mobilization Assay (Gq Pathway Potency/Efficacy) A->B C ERK Phosphorylation Assay (Downstream Signaling) A->C F Potency (EC50) & Efficacy (Emax) Calculation B->F C->F D Primary Pancreatic Islet Isolation (Mouse or Human) E Glucose-Stimulated Insulin Secretion (GSIS) (Functional Output) D->E E->F G Comparative Analysis (Biased Agonism Assessment) F->G

Fig. 1: A tiered experimental workflow for benchmarking GPR40 agonists.

Tier 1: In Vitro Molecular Profiling

The goal of this tier is to quantify and compare the fundamental pharmacological parameters (potency and efficacy) of TAK-875 and endogenous ligands at the GPR40 receptor, typically in a controlled, recombinant cell system.

Experiment 1: Calcium Mobilization Assay

This assay directly measures the primary Gq signaling pathway activation.[15][16][17]

Protocol:

  • Cell Culture: Plate HEK293 or CHO cells stably expressing human GPR40 into black, clear-bottom 96-well plates and grow to 90-100% confluency.[15]

  • Dye Loading: Aspirate the culture medium and add 100 µL of a calcium-sensitive fluorescent dye loading buffer (e.g., Fluo-4 AM in HBSS with 20 mM HEPES and 2.5 mM probenecid).[15][18]

  • Incubation: Incubate the plate for 60 minutes at 37°C, followed by 30 minutes at room temperature, protected from light.

  • Compound Preparation: Prepare serial dilutions of TAK-875 and endogenous ligands (e.g., oleic acid, palmitic acid complexed to BSA) in assay buffer.

  • Measurement: Use a fluorescence plate reader (e.g., FLIPR, FlexStation) to measure baseline fluorescence, then add the compound and record the fluorescence intensity change over time (Excitation: ~488 nm, Emission: ~525 nm).[18] The change in fluorescence is proportional to the increase in intracellular calcium.[16]

  • Data Analysis: Calculate the peak fluorescence response for each concentration. Normalize the data and fit to a four-parameter logistic equation to determine EC50 (potency) and Emax (maximal efficacy) values.

Experiment 2: ERK Phosphorylation Assay

This assay assesses a key downstream signaling event that can be involved in both cell survival and function.[19][20]

Protocol:

  • Cell Culture & Starvation: Plate cells expressing GPR40 in 12-well plates. Once confluent, serum-starve the cells for 4-6 hours.

  • Ligand Stimulation: Treat cells with various concentrations of TAK-875 or endogenous ligands for a predetermined time (e.g., 5-15 minutes).

  • Cell Lysis: Aspirate the medium, wash with ice-cold PBS, and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Western Blotting:

    • Quantify total protein concentration (e.g., BCA assay).

    • Separate equal amounts of protein lysate via SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against phosphorylated ERK1/2 (p-ERK) and total ERK1/2.

    • Use a secondary antibody conjugated to HRP and detect with an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis: Quantify band intensities using densitometry. Express the p-ERK signal relative to the total ERK signal for each condition.

Tier 2: Physiological Function in Primary Islets

This tier evaluates the ultimate physiological endpoint of GPR40 activation: the potentiation of insulin secretion in the context of a primary pancreatic β-cell.

Experiment 3: Glucose-Stimulated Insulin Secretion (GSIS) Assay

Protocol:

  • Islet Isolation: Isolate pancreatic islets from mice (e.g., C57BL/6) via collagenase digestion followed by density gradient centrifugation.[21]

  • Islet Culture: Culture isolated islets overnight in RPMI-1640 medium (supplemented with 10% FBS, 11.1 mM glucose) to allow for recovery.[21]

  • Pre-incubation (Basal): Hand-pick islets of similar size (e.g., 5-10 islets per replicate) and place them into a multi-well plate. Pre-incubate for 60 minutes at 37°C in Krebs-Ringer Bicarbonate HEPES (KRBH) buffer containing a low glucose concentration (e.g., 2.8 mM).[21][22]

  • Basal Secretion: Replace the buffer with fresh low-glucose KRBH (with or without test compounds) and incubate for 60 minutes. Collect the supernatant for basal insulin measurement.

  • Stimulated Secretion: Replace the buffer with high-glucose KRBH (e.g., 16.7 mM) containing the same test compounds and incubate for another 60 minutes.[21][23] Collect the supernatant for stimulated insulin measurement.

  • Insulin Quantification: Measure the insulin concentration in the collected supernatants using an ELISA or radioimmunoassay.[21]

  • Data Analysis: Normalize insulin secretion to islet number or total protein/DNA content.[22] Calculate the stimulation index (High Glucose Insulin / Low Glucose Insulin) for each condition.

Data Presentation and Interpretation

Quantitative data should be summarized for clear comparison.

Table 1: Comparative In Vitro Potency and Efficacy

Ligand Assay EC50 (nM) Emax (% of Control)
TAK-875 Calcium Mobilization e.g., 72[24] e.g., 85%
ERK Phosphorylation e.g., 150 e.g., 100%
Oleic Acid Calcium Mobilization e.g., 5,000 e.g., 100%
ERK Phosphorylation e.g., 8,000 e.g., 70%
Palmitic Acid Calcium Mobilization e.g., 10,000 e.g., 95%

| | ERK Phosphorylation | e.g., 12,000 | e.g., 65% |

Note: Values are illustrative. Experimental results will vary.

Table 2: Comparative GSIS Augmentation in Mouse Islets

Condition (in 16.7 mM Glucose) Fold-Increase in Insulin Secretion (vs. High Glucose Alone)
TAK-875 (1 µM) e.g., 2.5-fold
Oleic Acid (100 µM) e.g., 2.1-fold

| Palmitic Acid (100 µM) | e.g., 1.9-fold |

Note: Values are illustrative.

GPR40_Signaling Ligand TAK-875 or Endogenous FFA GPR40 GPR40 (FFAR1) Ligand->GPR40 Binds Gq Gαq/11 GPR40->Gq Activates Arrestin β-Arrestin Recruitment GPR40->Arrestin Recruits PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKD PKD Activation DAG->PKD Ca ↑ [Ca2+]i ER->Ca Releases Ca2+ Insulin Insulin Granule Exocytosis Ca->Insulin PKD->Insulin ERK ERK1/2 Phosphorylation Arrestin->ERK

Fig. 2: GPR40 signaling pathways activated by agonists.

Conclusion

This guide outlines a systematic approach to benchmarking the synthetic GPR40 agonist TAK-875 against its natural, endogenous counterparts. By combining molecular pharmacology assays with physiologically relevant functional readouts, researchers can build a comprehensive profile of agonist activity. The data generated from these experiments—particularly regarding potency, maximal efficacy, and potential for biased agonism—are essential for understanding the structure-activity relationships that govern GPR40 activation. Such insights are invaluable for the rational design of future GPR40-targeted therapies for type 2 diabetes that maximize efficacy while minimizing off-target effects like hepatotoxicity.[8]

References

  • GPR40: A therapeutic target for mediating insulin secretion (Review). Spandidos Publications. [Link]

  • GPR40/FFA1 Free Fatty Acid Receptors and Their Functional Role - ResearchGate. ResearchGate. [Link]

  • Islet isolation and glucose-stimulated insulin secretion assay (GSIS). Bio-protocol. [Link]

  • Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes - PMC. National Center for Biotechnology Information. [Link]

  • GPR40/FFA1 Free Fatty Acid Receptors and Their Functional Role. ProQuest. [Link]

  • What are GPR40 agonists and how do they work?. Patsnap Synapse. [Link]

  • The G-Protein-Coupled Long-Chain Fatty Acid Receptor GPR40 and Glucose Metabolism. Frontiers. [Link]

  • G protein-coupled receptor (GPR)40-dependent potentiation of insulin secretion in mouse islets is mediated by protein kinase D1 - PMC. National Center for Biotechnology Information. [Link]

  • Discovery of TAK-875: A Potent, Selective, and Orally Bioavailable GPR40 Agonist | ACS Medicinal Chemistry Letters. ACS Publications. [Link]

  • Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes. American Diabetes Association. [Link]

  • GPR40 activation leads to CREB and ERK phosphorylation in primary cultures of neurons from the mouse CNS and in human neuroblastoma cells - PubMed. National Center for Biotechnology Information. [Link]

  • β-Arrestin Recruitment and Biased Agonism at Free Fatty Acid Receptor 1 - PMC. National Center for Biotechnology Information. [Link]

  • Fasiglifam (TAK-875), a G Protein-Coupled Receptor 40 (GPR40) Agonist, May Induce Hepatotoxicity through Reactive Oxygen Species Generation in a GPR40-Dependent Manner. Biomolecules & Therapeutics. [Link]

  • Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders. Frontiers. [Link]

  • A Novel Antidiabetic Drug, Fasiglifam/TAK-875, Acts as an Ago-Allosteric Modulator of FFAR1. PLOS One. [Link]

  • GPR40 Agonism Modulates Inflammatory Reactions in Vascular Endothelial Cells - PMC. National Center for Biotechnology Information. [Link]

  • Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Bio-protocol. [Link]

  • Discovery of TAK-875: A Potent, Selective, and Orally Bioavailable GPR40 Agonist - PMC. National Center for Biotechnology Information. [Link]

  • Assessment of Islet Functional Potency by Glucose Stimulated Insulin Secretion. University of Illinois Chicago. [Link]

  • GPR40 agonists for the treatment of type 2 diabetes. Ovid. [Link]

  • Ligands at Free Fatty Acid Receptor 1 (GPR40) - PubMed. National Center for Biotechnology Information. [Link]

  • Does anyone have a full, detailed protocol for GSIS in primary isolated (mouse) islets?. ResearchGate. [Link]

  • Characterizing pharmacological ligands to study the long-chain fatty acid receptors GPR40/FFA1 and GPR120/FFA4 - PubMed. National Center for Biotechnology Information. [Link]

  • GPR120/GPR40 agonism activates downstream signalling molecules that improve beta cell function and insulin resistance in type 2 diabetes. Endocrine Abstracts. [Link]

  • A static glucose-stimulated insulin secretion (sGSIS) assay that is significantly predictive of time to diabetes reversal in the human islet bioassay. BMJ Journals. [Link]

  • Mechanistic Investigation of GHS-R Mediated Glucose-Stimulated Insulin Secretion in Pancreatic Islets. IU Indianapolis ScholarWorks. [Link]

  • Activation of Extracellular Signal-Regulated Protein Kinases 1 and 2 (ERK1/2) by Free Fatty Acid Receptor 1 (FFAR1/GPR40) Protects from Palmitate-Induced Beta Cell Death, but Plays no Role in Insulin Secretion. Karger Publishers. [Link]

  • Discovery of TUG-770: A Highly Potent Free Fatty Acid Receptor 1 (FFA1/GPR40) Agonist for Treatment of Type 2 Diabetes. ACS Publications. [Link]

  • Recent Developments in Drug Design of Oral Synthetic Free Fatty Acid Receptor 1 Agonists. Dove Press. [Link]

  • Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC. National Center for Biotechnology Information. [Link]

  • Ca2+ Mobilization Assay. Creative Bioarray. [Link]

  • Chronic GPR40 activation reverses inflammation mediated increase in oxidative and ER stress. ResearchGate. [Link]

  • (PDF) Loss-of-Function Mutation of the GPR40 Gene Associates with Abnormal Stimulated Insulin Secretion by Acting on Intracellular Calcium Mobilization. ResearchGate. [Link]

Sources

Safety Operating Guide

TAK-875 (Fasiglifam) Hemihydrate: Proper Disposal & Safety Guide

[1]

Executive Summary & Compound Profile

TAK-875 (Fasiglifam) Hemihydrate is a potent, selective GPR40 agonist.[1][2] While it was withdrawn from Phase III clinical trials due to concerns over Drug-Induced Liver Injury (DILI) , it remains a critical tool in metabolic research.[1]

For disposal purposes, you must treat this compound not just as a chemical irritant, but as a bioactive pharmaceutical hazard with specific hepatotoxic potential.

Chemical Identity & Waste Classification
PropertyDetailOperational Implication
CAS Number 1374598-80-7 (Hemihydrate)Use for waste manifesting.[1]
Molecular Formula C₂₉H₃₂O₇S[1] · 0.5H₂OContains Sulfur. NO Halogens.
Waste Stream Non-Halogenated Organic Do NOT place in halogenated waste (e.g., Chloroform/DCM) streams.
Solubility DMSO, Ethanol, MethanolInsoluble in water. Do not use water for initial spill cleanup.
Primary Hazard Hepatotoxicity (Liver Injury)Treat as H373 (May cause damage to organs).[1][3]

Pre-Disposal Directives: The "Why" Behind the Protocol

As a Senior Scientist, I often see researchers default to "bleaching" organic solids. Do not do this with TAK-875.

  • No Oxidative Bleaching: TAK-875 contains a benzofuran moiety and a sulfide/sulfone group. Strong oxidizers (bleach) can create unpredictable oxidized sulfur byproducts rather than neutralizing the pharmacophore.

  • Solubility Rule: This compound is highly lipophilic (grease-loving). Rinsing glassware with water will only spread the contamination. You must use an organic solvent (Ethanol or Acetone) to solubilize residues before disposal.

  • Incineration is Mandatory: Because of its high potency and stability, high-temperature incineration (>1000°C) is the only validated method to destroy the bioactive structure completely.

Disposal Decision Framework

Follow this logic flow to determine the correct waste stream for your material.

DisposalFlowStartStart: Identify Waste FormIsSolidIs it Solid Waste?(Powder, contaminated gloves, wipes)Start->IsSolidIsLiquidIs it Liquid Waste?(Stock solutions, reaction mixtures)Start->IsLiquidSolidTypeContainer TypeIsSolid->SolidTypeSolventCheckDoes solvent containHalogens (Cl, F, Br)?IsLiquid->SolventCheckRedBagBiohazard/Sharps Bin(If used in cell culture/animals)SolidType->RedBagBiological ContactChemWasteSolid Chemical Waste Bin(Label: Non-Halogenated, Toxic)SolidType->ChemWastePure Chemical/DebrisHaloWasteHalogenated Waste Stream(e.g., DCM, Chloroform)SolventCheck->HaloWasteYesNonHaloWasteNon-Halogenated Waste Stream(e.g., DMSO, EtOH, Acetone)SolventCheck->NonHaloWasteNo (Standard)

Figure 1: Decision matrix for segregating TAK-875 waste streams. Note that pure TAK-875 is non-halogenated, but the solvent it is dissolved in dictates the liquid stream.[1]

Step-by-Step Disposal Procedures

Scenario A: Solid Waste (Powder, Wipes, Weigh Boats)[1]
  • Classification: Hazardous Chemical Waste (Solid).

  • Packaging: Double-bag in clear, heavy-duty polyethylene bags or a dedicated wide-mouth HDPE drum.

  • Labeling: Must read "Hazardous Waste - Solid - Toxic (Fasiglifam)".[1]

  • Action: Seal tightly. Do not mix with oxidizers. Transfer to EHS for High-Temperature Incineration .

Scenario B: Liquid Waste (Stock Solutions)
  • Classification: Flammable/Toxic Liquid Waste (dependent on solvent).

  • Segregation:

    • If dissolved in DMSO/Ethanol : Pour into Non-Halogenated waste carboy.

    • If dissolved in DCM/Chloroform : Pour into Halogenated waste carboy.

  • Protocol:

    • Pour liquid into the appropriate carboy using a funnel.

    • Triple Rinse the original container with a small volume of Ethanol or Acetone.

    • Add rinsate to the same waste carboy.

    • Deface the label on the empty container and discard as solid trash (if glass) or recycle (if plastic and confirmed clean).

Scenario C: Empty Containers (Original Vials)
  • Regulatory Note: Under RCRA (USA) and similar EU regulations, a container is "RCRA Empty" only after all wastes have been removed.

  • Procedure:

    • Add ~5-10 mL of Ethanol/Methanol to the vial.

    • Cap and vortex/shake vigorously for 30 seconds (solubilizes lipophilic residues).

    • Decant solvent into Non-Halogenated Liquid Waste .

    • Repeat 2 more times (Total 3 rinses).

    • Discard vial in Glass Disposal Box (not general trash).

Emergency Spill Response Protocol

Immediate Action Required: Stop work. Alert nearby personnel. Don PPE (Double Nitrile Gloves, Lab Coat, Safety Glasses/Goggles).

Do NOT use water. TAK-875 will precipitate and smear, increasing the surface area of contamination.

SpillResponseSpillSpill DetectedIsolate1. Isolate Area& Don PPESpill->IsolateSolidSpillIs it Powder?Isolate->SolidSpillLiquidSpillIs it Liquid?Isolate->LiquidSpillScoop3. Scoop/Sweep(Minimize Dust)SolidSpill->ScoopYesCover2. Cover withAbsorbent PadLiquidSpill->CoverYesClean4. Final Clean:Solvent Wipe -> Soap/WaterCover->CleanWetWipe2. Wet Wipe withEthanol/AcetoneScoop->CleanDisposal5. Bag All Wasteas HazardousClean->Disposal

Figure 2: Spill response workflow emphasizing solvent-based cleaning for lipophilic compounds.[1]

Detailed Cleanup Steps:
  • Powder Spill: Gently cover with a solvent-dampened paper towel (Ethanol) to prevent dust generation. Scoop up the damp material.

  • Liquid Spill: Cover with absorbent pads.

  • Decontamination: Wipe the surface with Ethanol or Isopropanol (to dissolve the drug), then follow with soap and water.

  • Verification: If available, use a UV lamp (many aromatic heterocycles fluoresce) to check for residues, though visual inspection is usually sufficient for standard lab spills.

References

  • National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 57339446, Fasiglifam hemihydrate. Retrieved from [Link]

  • Otieno, M. A., et al. (2018). Fasiglifam (TAK-875): Mechanistic Investigation and Retrospective Identification of Hazards for Drug Induced Liver Injury. Toxicological Sciences, 163(2), 374–384. Retrieved from [Link][1]

  • U.S. Environmental Protection Agency (EPA). (2023). Management of Pharmaceutical Hazardous Waste (RCRA). Retrieved from [Link][1]

A Researcher's Guide to Personal Protective Equipment for Handling TAK-875 Hemihydrate

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, my priority is to empower your research with not just high-quality reagents, but also the critical knowledge to handle them safely and effectively. This guide provides a comprehensive, risk-based framework for selecting and using Personal Protective Equipment (PPE) when working with TAK-875 Hemihydrate. Our approach moves beyond a simple checklist to explain the causality behind each recommendation, ensuring your safety protocols are robust and self-validating.

Understanding the Hazard Profile of TAK-875

TAK-875 (also known as Fasiglifam) is a potent and selective agonist for the G protein-coupled receptor 40 (GPR40).[1][2][3] While it showed promise in clinical trials for type 2 diabetes, its development was halted due to concerns about liver toxicity (hepatotoxicity) in a subset of patients.[4][5] Mechanistic studies suggest this toxicity may be linked to the formation of reactive metabolites, inhibition of hepatic transporters, and mitochondrial toxicity.[5][6]

For laboratory personnel, the primary routes of occupational exposure are:

  • Inhalation: Breathing in aerosolized powder, especially during weighing and transfer.

  • Dermal Contact: Skin contact with the solid compound or solutions, which could lead to absorption.

  • Ocular Contact: Eye exposure to dust or splashes, potentially causing irritation.

  • Ingestion: Accidental ingestion through contaminated hands.

Given the known systemic toxicity upon ingestion, a conservative approach to PPE is mandated to prevent any potential absorption through skin or inhalation.

Part 1: Risk-Based PPE Selection

The level of PPE required directly correlates with the experimental procedure and the physical form of the compound being handled. A risk assessment is crucial for each step of your workflow.[7] We can categorize the handling of TAK-875 into three main operational tiers.

Tier 1: Highest Risk - Handling Solid Powder

This includes activities like weighing, aliquoting, and preparing stock solutions where the potential for generating and inhaling fine dust is highest.[8]

  • Primary Engineering Control: All handling of TAK-875 powder must be performed within a certified chemical fume hood, a powder containment hood, or a Class II Biosafety Cabinet to minimize aerosolization into the lab environment.[9]

  • Personal Protective Equipment:

    • Respiratory Protection: A NIOSH-approved N95 or higher-rated respirator is mandatory to prevent inhalation of fine particles.[9][10] For procedures with a high risk of aerosolization, a powered air-purifying respirator (PAPR) may be considered.

    • Hand Protection: Double-gloving with chemotherapy-rated nitrile gloves (conforming to ASTM D6978 standard) is required.[7][11] The outer glove should be changed immediately if contamination is suspected.

    • Body Protection: A disposable, solid-front gown with long sleeves and tight-fitting cuffs is essential.[7][12] Polyethylene-coated polypropylene gowns offer superior protection against permeability compared to standard lab coats.[7]

    • Eye and Face Protection: Chemical safety goggles and a full-face shield must be worn to protect against splashes and airborne particles.[7][12]

Tier 2: Medium Risk - Handling Concentrated Solutions

This tier involves working with freshly prepared, high-concentration stock solutions (e.g., in DMSO).[13] The primary risks shift from inhalation to dermal absorption and splashes.

  • Primary Engineering Control: Work should still be conducted in a chemical fume hood.

  • Personal Protective Equipment:

    • Respiratory Protection: While the risk of powder inhalation is gone, vapors may still be present. An N95 respirator is recommended, especially if the solvent is volatile or if the solution is being sonicated or vortexed.

    • Hand Protection: Double-gloving with chemotherapy-rated nitrile gloves remains the standard.[11]

    • Body Protection: A disposable, fluid-resistant gown is required.[7]

    • Eye Protection: Chemical safety goggles are mandatory to protect against splashes.[12]

Tier 3: Lower Risk - Handling Dilute Solutions

This includes working with dilute working solutions for cell-based assays or other downstream applications. While the hazard is reduced, it is not eliminated.

  • Primary Engineering Control: Standard laboratory practices on an open bench may be acceptable, but this should be determined by a site-specific risk assessment.

  • Personal Protective Equipment:

    • Hand Protection: A single pair of nitrile gloves is the minimum requirement.

    • Body Protection: A standard lab coat should be worn.

    • Eye Protection: Safety glasses with side shields are required.

Data Presentation: PPE Summary Table

Operational Tier Tasks Primary Risks Respiratory Protection Hand Protection Body Protection Eye/Face Protection
Tier 1: Highest Risk Weighing, Aliquoting PowderInhalation, Dermal, OcularMandatory: N95 or higherDouble Chemotherapy GlovesDisposable Coated GownGoggles & Face Shield
Tier 2: Medium Risk Preparing/Handling Stock SolutionsDermal, Ocular, SplashRecommended: N95Double Chemotherapy GlovesDisposable GownGoggles
Tier 3: Lower Risk Handling Dilute Working SolutionsDermal, Ocular (minor)Not RequiredSingle Nitrile GlovesLab CoatSafety Glasses

Part 2: Experimental Protocols & Visual Workflows

Adherence to proper procedure is as critical as the equipment itself. The sequence of putting on (donning) and taking off (doffing) PPE is designed to minimize cross-contamination.

Protocol 1: PPE Donning Sequence
  • Change into Scrubs/Dedicated Work Clothes: If required by your facility.

  • Shoe Covers: Don first.

  • Hair/Beard Covers: Ensure all hair is contained.

  • Inner Gloves: Don the first pair of nitrile gloves.

  • Gown: Put on the disposable gown, ensuring it is fully secured in the back.[12]

  • Respirator: Fit the N95 respirator, performing a seal check as per manufacturer instructions.

  • Goggles & Face Shield: Put on goggles first, followed by the face shield.

  • Outer Gloves: Don the second pair of gloves, ensuring the cuffs go over the cuffs of the gown.

Protocol 2: PPE Doffing Sequence (Contamination Removal)

This process should ideally be performed in an anteroom or designated area. The principle is to touch contaminated surfaces only with other contaminated surfaces (outer gloves) and clean surfaces only with clean surfaces (inner gloves/bare hands).

  • Outer Gloves: Remove the most contaminated item first. Peel them off, turning them inside out. Dispose of in a designated hazardous waste bin.

  • Gown & Face Shield: Remove the face shield, followed by the gown. Roll the gown away from the body to contain the contaminated exterior. Dispose of properly.

  • Goggles: Remove from the back of the head forward.

  • Respirator: Remove from the back of the head forward. Do not touch the front of the respirator.

  • Inner Gloves: Remove the final pair of gloves, turning them inside out.

  • Hand Hygiene: Immediately and thoroughly wash your hands with soap and water.

Mandatory Visualization: PPE Selection Workflow

PPE_Workflow cluster_start cluster_form Step 1: Assess Physical Form cluster_conc Step 2: Assess Concentration cluster_ppe Step 3: Select PPE Level Start What is the task? Form Handling Solid Powder? Start->Form Conc Handling Concentrated Stock? Form->Conc No (Liquid) Tier1 Tier 1: Full Protection (Respirator, Double Gloves, Gown, Face Shield) Form->Tier1 Yes Tier2 Tier 2: Medium Protection (Double Gloves, Gown, Goggles) Conc->Tier2 Yes Tier3 Tier 3: Basic Protection (Gloves, Lab Coat, Safety Glasses) Conc->Tier3 No (Dilute)

Caption: Decision workflow for selecting appropriate PPE tier.

Part 3: Disposal and Decontamination

  • Solid Waste: All disposable PPE (gloves, gowns, shoe covers, respirator), contaminated weigh paper, and empty vials should be treated as hazardous chemical waste. Place them in a clearly labeled, sealed waste bag or container for disposal according to your institution's environmental health and safety (EHS) guidelines.

  • Liquid Waste: Unused solutions and contaminated solvents must be collected in a designated, sealed hazardous waste container. Do not dispose of them down the drain.

  • Spill Management: In the event of a spill, use a chemical spill kit rated for cytotoxic or hazardous drugs. The area should be cordoned off, and personnel must be wearing, at a minimum, Tier 2 level PPE during cleanup. All cleanup materials must be disposed of as hazardous waste.

By integrating this comprehensive safety framework into your daily operations, you build a culture of safety that protects both the researcher and the integrity of the research.

References

  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Available at: [Link]

  • 503Pharma. (2025, April 30). USP 800 PPE Requirements for Compounding. Available at: [Link]

  • Alberta College of Pharmacy. (2019, October 30). Personal protective equipment in your pharmacy. Available at: [Link]

  • GERPAC. (n.d.). Personal protective equipment for preparing toxic drugs. Available at: [Link]

  • Ovid. (n.d.). Safety, Tolerability, Pharmacokinetics, and Pharmacodynamic Properties of the GPR40 Agonist TAK-875. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Optimization of GPR40 Agonists for Type 2 Diabetes. Available at: [Link]

  • PubMed. (2023, March 11). Discovery of orally effective and safe GPR40 agonists by incorporating a chiral, rigid and polar sulfoxide into β-position to the carboxylic acid. Available at: [Link]

  • Patsnap Synapse. (2025, May 7). GPR40 - Drugs, Indications, Patents. Available at: [Link]

  • Cellagen Technology. (n.d.). TAK-875 | GPR40 agonist. Available at: [Link]

  • Frontiers. (2022, October 24). Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders. Available at: [Link]

  • ResearchGate. (2017, February 16). (PDF) Fasiglifam (TAK-875): Mechanistic Investigation and Retrospective Identification of Hazards for Drug Induced Liver Injury (DILI). Available at: [Link]

  • ACS Medicinal Chemistry Letters. (2010, June 18). Discovery of TAK-875: A Potent, Selective, and Orally Bioavailable GPR40 Agonist. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Fasiglifam (TAK-875), a G Protein-Coupled Receptor 40 (GPR40) Agonist, May Induce Hepatotoxicity through Reactive Oxygen Species Generation in a GPR40-Dependent Manner. Available at: [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.